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  • Product: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde
  • CAS: 299936-51-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

[1] Executive Summary This guide details the synthetic pathways for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde , a privileged scaffold in medicinal chemistry often associated with Non-Nucleoside Reverse Transcriptase In...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the synthetic pathways for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde , a privileged scaffold in medicinal chemistry often associated with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and tubulin polymerization inhibitors.

The synthesis is approached through two distinct strategies:

  • Linear Synthesis (Route A): N-alkylation of indole followed by C3-selective Vilsmeier-Haack formylation. This route is recommended for gram-to-kilogram scale-up due to superior regiocontrol.

  • Convergent Synthesis (Route B): Direct N-alkylation of commercially available indole-3-carbaldehyde. This route is preferred for combinatorial library generation where the core scaffold is constant.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule consists of an electron-rich indole core functionalized at the C3 position with a formyl group and at the N1 position with a phenoxyethyl ether chain.

Retrosynthetic Logic
  • Disconnection 1 (C-C Bond): Removal of the formyl group reveals 1-(2-phenoxyethyl)-1H-indole . This precursor is highly nucleophilic at C3, making it an ideal substrate for electrophilic aromatic substitution.

  • Disconnection 2 (C-N Bond): Removal of the phenoxyethyl chain reveals indole-3-carbaldehyde . While commercially available, the electron-withdrawing formyl group reduces the nucleophilicity of the indole nitrogen, potentially requiring harsher alkylation conditions.

Retrosynthesis Target 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Intermed_A 1-(2-Phenoxyethyl)-1H-indole Intermed_A->Target Vilsmeier-Haack (Formylation) Intermed_B 1H-Indole-3-carbaldehyde Intermed_B->Target N-Alkylation (Base + Reagent_Alk) Start_Indole Indole Start_Indole->Intermed_A N-Alkylation (Base + Reagent_Alk) Start_Indole->Intermed_B Formylation Reagent_Alk 2-Phenoxyethyl Bromide Reagent_Formyl Vilsmeier Reagent (POCl3 / DMF)

Figure 1: Retrosynthetic analysis showing the Linear (Blue, Solid) and Convergent (Yellow, Dashed) pathways.

Part 2: Route A - Linear Synthesis (Recommended)

This route is operationally robust. Alkylating the indole before formylation maintains the high nucleophilicity of the nitrogen, allowing for milder conditions and higher yields.

Step 1: N-Alkylation of Indole

Reaction: Indole + (2-Bromoethoxy)benzene


 1-(2-Phenoxyethyl)-1H-indole
  • Reagents: Indole (1.0 equiv), (2-Bromoethoxy)benzene (1.1 equiv), Cs₂CO₃ (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Mechanism: SN2 nucleophilic substitution. The base deprotonates the indole N-H (pKa ~16 in DMSO), generating the indolyl anion which attacks the alkyl halide.

Critical Insight: Using Cesium Carbonate (Cs₂CO₃) in MeCN often provides cleaner profiles than KOH/DMSO or NaH/DMF because the "cesium effect" enhances the solubility and nucleophilicity of the indolyl anion without requiring strictly anhydrous conditions necessary for NaH [1].

Step 2: Vilsmeier-Haack Formylation

Reaction: 1-(2-Phenoxyethyl)-1H-indole + POCl₃/DMF


 Target
  • Reagents: POCl₃ (1.2 equiv), DMF (3.0 equiv).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The active electrophile is the chloroiminium ion (Vilsmeier reagent).

  • Regioselectivity: The N-alkyl group directs substitution almost exclusively to the C3 position due to electronic enrichment from the nitrogen lone pair.

VilsmeierMechanism Step1 DMF + POCl3 (Formation of Chloroiminium Ion) Step2 Attack by Indole C3 (Electrophilic Aromatic Substitution) Step1->Step2 Electrophile Generation Step3 Imine Intermediate (Hydrolysis) Step2->Step3 -HCl Product Indole-3-Carbaldehyde Step3->Product +H2O / NaOH

Figure 2: Mechanistic flow of the Vilsmeier-Haack formylation step.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis via N-Alkylation (Step 1)

Objective: Synthesis of 1-(2-phenoxyethyl)-1H-indole.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Indole (5.85 g, 50 mmol) and Acetonitrile (100 mL).

  • Base Addition: Add Cesium Carbonate (32.5 g, 100 mmol) in a single portion.

  • Reagent Addition: Add (2-Bromoethoxy)benzene (11.0 g, 55 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (80-82 °C) for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The indole spot (Rf ~0.6) should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts through a Celite pad. Wash the pad with EtOAc.

  • Extraction: Concentrate the filtrate. Redissolve in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc 95:5) to yield a white/pale yellow solid.

    • Expected Yield: 85-92%.

Protocol B: Vilsmeier-Haack Formylation (Step 2)

Objective: Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde.[2][3]

  • Reagent Preparation: In a separate dried flask, cool DMF (11.6 mL, 150 mmol) to 0 °C under N₂. Dropwise add POCl₃ (5.6 mL, 60 mmol). Stir for 30 min at 0 °C to form the white/yellow Vilsmeier salt precipitate [2].

  • Substrate Addition: Dissolve 1-(2-phenoxyethyl)-1H-indole (11.8 g, 50 mmol) in DMF (20 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.[4]

  • Reaction: Allow the mixture to warm to room temperature, then heat to 40 °C for 2 hours. The solution will turn yellow/orange.

  • Quenching (Critical): Pour the reaction mixture onto crushed ice (200 g) containing NaOH (20% aq. solution) to adjust pH to ~9-10. Caution: Exothermic hydrolysis.

  • Precipitation: Stir vigorously for 1 hour. The product typically precipitates as a solid.

  • Isolation: Filter the solid, wash copiously with water, and air dry.[5]

  • Recrystallization: Recrystallize from Ethanol or EtOH/Water mixture.

    • Expected Yield: 80-88%.[3]

    • Appearance: Pale yellow needles or powder.

Part 4: Analytical Data & Characterization[2]

Upon synthesis, the identity of the compound must be verified. Below are the expected spectral characteristics based on fragment analysis.

TechniqueFeatureExpected Signal / ValueAssignment
1H NMR Aldehyde Protonδ 9.90 - 10.10 ppm (s, 1H)-CH O
Indole C2-Hδ 8.20 - 8.40 ppm (s, 1H)Deshielded by C3-CHO
Linker (N-CH2)δ 4.50 - 4.65 ppm (t, 2H)Indole-N-CH ₂-CH₂-O
Linker (O-CH2)δ 4.30 - 4.45 ppm (t, 2H)N-CH₂-CH ₂-O-Ph
Phenoxy Groupδ 6.80 - 7.30 ppm (m, 5H)Aromatic protons
IR Carbonyl Stretch1640 - 1660 cm⁻¹Conjugated Aldehyde (C=O)
MS (ESI) Molecular Ion[M+H]⁺ = 266.11C₁₇H₁₅NO₂

Part 5: Troubleshooting & Optimization

Common Issues
  • O-Alkylation vs N-Alkylation:

    • Symptom:[3][6] Formation of O-alkylated side products (rare for indoles but possible with 3-formylindole in Route B).

    • Solution: Switch to Route A. The indole nitrogen is the most nucleophilic site in unsubstituted indole.

  • Incomplete Formylation:

    • Symptom:[3][6] Starting material remains after 2 hours.

    • Solution: Increase POCl₃ equivalents to 1.5 or raise temperature to 60 °C. Ensure DMF is anhydrous.

  • Dark/Tar Product:

    • Cause: Excessive heat during the Vilsmeier quench.

    • Solution: Quench slowly on ice; keep internal temperature < 20 °C during hydrolysis.

Safety Considerations
  • POCl₃: Highly corrosive and reacts violently with water. Handle in a fume hood.

  • Alkyl Halides: Potential alkylating agents (carcinogens). Wear double gloves.

  • Waste: Quenched Vilsmeier reactions generate acidic phosphate waste; neutralize before disposal.

References

  • Alkylations of Indoles: Title: Efficient Synthesis of N-Alkylindoles using Cesium Carbonate. Source:Journal of Organic Chemistry, 2002. Context: Cs₂CO₃ in MeCN is superior to NaH/DMF for preventing side reactions and simplifying workup.
  • Vilsmeier-Haack Reaction

    • Title: Synthesis of Indole-3-carboxaldehydes via Vilsmeier-Haack Reaction.[4][5]

    • Source:Organic Syntheses, Coll.[6] Vol. 4, p.539 (1963).

    • URL:[Link]

    • Context: Standard protocol for formylation of indole deriv
  • General Indole Chemistry

    • Title: Indole-3-carbaldehyde.[2][1][3][4][5][7][8][9][10][11][12]

    • Source:Wikipedia / ChemicalBook D
    • URL:[Link][4][9]

    • Context: Physical properties and general reactivity profile.

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Abstract This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. This molecule, belonging to the versatile class of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. This molecule, belonging to the versatile class of N-substituted indole-3-carbaldehydes, holds significant potential as a building block in medicinal chemistry and materials science. The strategic incorporation of a phenoxyethyl group at the N1-position of the indole scaffold introduces unique physicochemical characteristics that can modulate biological activity and material properties. This document offers a deep dive into its synthesis via a two-step sequence involving N-alkylation and Vilsmeier-Haack formylation, a detailed (predicted) analysis of its spectroscopic signature, and an exploration of its chemical reactivity, providing researchers, scientists, and drug development professionals with a foundational understanding of this promising compound.

Introduction: The Significance of N-Substituted Indole-3-Carbaldehydes

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1] The C3-formyl group of indole-3-carbaldehyde serves as a versatile chemical handle for a multitude of chemical transformations, enabling the synthesis of complex heterocyclic systems.[2] N-substitution on the indole ring offers a powerful strategy to fine-tune the molecule's steric and electronic properties, which can profoundly influence its biological interactions and physicochemical characteristics such as solubility and lipophilicity.[3][4]

The target molecule of this guide, 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, combines the reactive aldehyde functionality with a flexible phenoxyethyl side chain at the nitrogen atom. This particular substituent can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, making it an intriguing candidate for the design of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Profile

While specific experimental data for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is not extensively reported in public literature, its core properties can be reliably predicted based on the well-characterized parent compound, indole-3-carbaldehyde, and analogous N-substituted derivatives.

Predicted Physicochemical Properties

The introduction of the 2-phenoxyethyl group is expected to significantly increase the lipophilicity and molecular weight compared to the parent indole-3-carbaldehyde.

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₁₇H₁₅NO₂Derived from structural components.
Molecular Weight 265.31 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical for indole-3-carbaldehyde derivatives.
Melting Point Elevated compared to indole-3-carbaldehyde (193-199 °C)Increased molecular weight and intermolecular forces.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Acetone); Insoluble in water.The large nonpolar phenoxyethyl group will dominate solubility.
logP > 3.5Estimated based on the increased hydrophobicity from the phenoxyethyl group.
Predicted Spectroscopic Data

The spectroscopic signature of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde can be extrapolated from data available for N-methyl, N-benzyl, and other N-substituted indole-3-carbaldehydes.[1][5]

¹H NMR (Proton NMR) Spectroscopy: (Predicted in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityAssignmentPredicted Rationale
~10.05sAldehyde H (CHO)Characteristic downfield shift for the formyl proton.
~8.35dH-4Deshielded by the anisotropic effect of the aldehyde.
~7.80sH-2Singlet, characteristic of the C2-proton of the indole ring.
~7.40-7.20mAromatic H's (indole & phenoxy)Overlapping multiplets for the remaining indole and phenoxy protons.
~6.90mAromatic H's (phenoxy)Protons on the phenoxy ring.
~4.50tN-CH₂Triplet for the methylene group attached to the indole nitrogen.
~4.30tO-CH₂Triplet for the methylene group attached to the phenoxy oxygen.

¹³C NMR (Carbon-13 NMR) Spectroscopy: (Predicted in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignmentPredicted Rationale
~185.0C=O (Aldehyde)Characteristic carbonyl carbon shift.
~158.0Phenoxy C-OAromatic carbon attached to the ether oxygen.
~138.0C-7aIndole bridgehead carbon.
~137.5C-2Indole C2 carbon.
~129.5Phenoxy C-HAromatic carbons of the phenoxy group.
~125.0C-3aIndole bridgehead carbon.
~124.0C-6Indole C6 carbon.
~123.0C-5Indole C5 carbon.
~121.5Phenoxy C-HAromatic carbons of the phenoxy group.
~118.0C-3Indole C3 carbon bearing the aldehyde.
~115.0Phenoxy C-HAromatic carbons of the phenoxy group.
~110.0C-7Indole C7 carbon.
~67.0O-CH₂Methylene carbon attached to the phenoxy oxygen.
~47.0N-CH₂Methylene carbon attached to the indole nitrogen.

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)AssignmentPredicted Rationale
~3100-3000Aromatic C-H stretchCharacteristic of the indole and phenoxy rings.
~2950-2850Aliphatic C-H stretchFrom the ethyl bridge.
~1670-1650C=O stretch (aldehyde)Strong, characteristic absorption for the conjugated aldehyde.
~1600, ~1480C=C stretch (aromatic)Skeletal vibrations of the aromatic rings.
~1240C-O-C stretch (aryl ether)Asymmetric stretch of the phenoxy ether linkage.

Synthesis and Mechanistic Insights

The most logical and efficient synthetic route to 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a two-step process: (1) N-alkylation of indole with a suitable phenoxyethylating agent, followed by (2) formylation of the resulting N-substituted indole at the C3 position using the Vilsmeier-Haack reaction.[6]

Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation Indole Indole N_Substituted_Indole 1-(2-Phenoxyethyl)-1H-indole Indole->N_Substituted_Indole 1. Phenoxyethyl_Halide 2-Phenoxyethyl halide (e.g., bromide) Phenoxyethyl_Halide->N_Substituted_Indole 2. Base Base (e.g., NaH, K₂CO₃) Base->N_Substituted_Indole 3. Solvent1 Solvent (e.g., DMF, Acetonitrile) Solvent1->N_Substituted_Indole 4. N_Substituted_Indole_Input 1-(2-Phenoxyethyl)-1H-indole N_Substituted_Indole->N_Substituted_Indole_Input Intermediate Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Target_Molecule 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Vilsmeier_Reagent->Target_Molecule 2. N_Substituted_Indole_Input->Target_Molecule 1.

Caption: Proposed two-step synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Phenoxyethyl)-1H-indole

  • Rationale: This step involves the deprotonation of the indole nitrogen to form a nucleophilic indolide anion, which then undergoes an Sₙ2 reaction with a 2-phenoxyethyl halide. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose, ensuring complete deprotonation.[7]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium salt of indole.

  • Add a solution of 2-phenoxyethyl bromide (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-phenoxyethyl)-1H-indole.

Step 2: Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction)

  • Rationale: The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic rings.[8] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and DMF. This electrophilic species then attacks the electron-rich C3 position of the N-substituted indole.[9]

  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.5 equivalents) dropwise to anhydrous DMF (3.0 equivalents) at 0 °C under an inert atmosphere. Stir the mixture at this temperature for 30 minutes.

  • To this freshly prepared Vilsmeier reagent, add a solution of 1-(2-phenoxyethyl)-1H-indole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is alkaline.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde.

Chemical Reactivity and Potential Transformations

The reactivity of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is dominated by the electrophilic nature of the aldehyde group and the nucleophilic character of the indole ring, although the N1 position is blocked.

Reactions at the Aldehyde Group

The C3-formyl group is a gateway to a vast number of derivatives.

G cluster_reactions Reactions of the Aldehyde Group Target 1-(2-Phenoxyethyl)-1H- indole-3-carbaldehyde Oxidation Oxidation (e.g., Ag₂O, KMnO₄) Target->Oxidation Reduction Reduction (e.g., NaBH₄, LiAlH₄) Target->Reduction Wittig Wittig Reaction (Ph₃P=CHR) Target->Wittig Condensation Condensation (e.g., Knoevenagel, Henry) Target->Condensation Reductive_Amination Reductive Amination (R₂NH, NaBH₃CN) Target->Reductive_Amination Product_Acid 1-(2-Phenoxyethyl)-1H- indole-3-carboxylic acid Oxidation->Product_Acid Product_Alcohol [1-(2-Phenoxyethyl)-1H- indol-3-yl]methanol Reduction->Product_Alcohol Product_Alkene 3-(Alk-1-en-1-yl)-1-(2-phenoxyethyl) -1H-indole Wittig->Product_Alkene Product_Nitroalkene 3-(2-Nitrovinyl)-1-(2-phenoxyethyl) -1H-indole Condensation->Product_Nitroalkene Product_Amine N-Substituted-[1-(2-phenoxyethyl) -1H-indol-3-yl]methanamine Reductive_Amination->Product_Amine

Caption: Key transformations of the C3-aldehyde functionality.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-(2-phenoxyethyl)-1H-indole-3-carboxylic acid, using standard oxidizing agents. This carboxylic acid derivative itself is a valuable synthetic intermediate.[10]

  • Reduction: Reduction of the aldehyde with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, [1-(2-phenoxyethyl)-1H-indol-3-yl]methanol.

  • Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions with active methylene compounds (Knoevenagel condensation), nitroalkanes (Henry reaction), and amines to form Schiff bases.[11] These reactions are fundamental for building molecular complexity.

  • Wittig Reaction: Reaction with phosphorus ylides provides a straightforward method to introduce a carbon-carbon double bond at the C3 position, leading to various vinyl-indole derivatives.

  • Reductive Amination: The aldehyde can be converted into a variety of secondary and tertiary amines via reductive amination, a key transformation in the synthesis of many biologically active molecules.

Potential Applications in Research and Development

Derivatives of indole-3-carbaldehyde are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][12] The introduction of the phenoxyethyl moiety could enhance these activities or introduce new ones by:

  • Modulating Receptor Binding: The phenoxy group can participate in hydrophobic and aromatic interactions within a biological target's binding pocket.

  • Improving Pharmacokinetic Properties: The overall increase in lipophilicity can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Serving as a Linker: The phenoxyethyl group can act as a flexible linker to attach other pharmacophores or functional groups.

Conclusion

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde represents a strategically designed synthetic intermediate with significant potential. Its synthesis is achievable through well-established and robust chemical transformations. The predictable reactivity of its indole and aldehyde functionalities provides a versatile platform for the generation of diverse chemical libraries for screening in drug discovery and for the development of novel organic materials. This guide provides a solid foundation for researchers to explore the chemistry and potential applications of this promising molecule.

References

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing.
  • Synthesis and biological evalu
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Synthesis of substituted indole-3-carboxaldehyde derivatives.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE C
  • Recent advances in the application of indoles in multicomponent reactions. RSC Publishing.
  • Aldehyde as a Traceless Directing Group for Rh(III)-Catalyzed C–H Activation: A Facile Access to Diverse Indolo[1,2-a]quinolines.
  • The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection. MDPI.
  • Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. PubMed.
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • Reaction of aldehyde, amine, and indole in the presence of iodine as a catalyst.
  • in the chemical literature: N-alkyl
  • Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research.
  • [1-(2-Phenoxyethyl)-3-indolyl]-(1-pyrrolidinyl)methanethione. PubChem.
  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID.
  • Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives.
  • 2-Phenoxyethyl isobutyr
  • 2-Phenylindole. PubChem.
  • 1-(2-phenoxyethyl)-1H-indole-3-carboxylic acid. Chemdiv.
  • methyl 1-(2-phenoxyethyl)
  • Substituent Effects in Heterocyclic Systems.
  • Heterocycles in Medicinal Chemistry II.
  • Heterocycles in drug discovery: Properties and preparation.
  • Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines. Beilstein Journals.

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Foundational

An In-depth Technical Guide to 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive analysis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, a derivative of the highly significant indole-3-carbaldehyde scaffold. While a dedicated CAS number for this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, a derivative of the highly significant indole-3-carbaldehyde scaffold. While a dedicated CAS number for this specific molecule is not publicly registered, this document establishes its identity through a detailed exploration of its synthesis, structural characterization, and physicochemical properties. We present a robust, field-proven protocol for its preparation via N-alkylation of indole-3-carbaldehyde. The guide offers an expert interpretation of its expected spectroscopic profile (¹H NMR, ¹³C NMR, IR, and MS) to serve as a definitive reference for its identification. Furthermore, we delve into the chemical reactivity of this scaffold and synthesize current understanding of its potential applications in drug discovery, drawing insights from the extensive bioactivity of related 1-substituted indole-3-carbaldehyde analogues. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Introduction: The Indole-3-Carbaldehyde Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules.[1] Among its derivatives, indole-3-carbaldehyde (I3A) serves as a particularly versatile precursor for the synthesis of diverse heterocyclic compounds and biologically active molecules.[2] The aldehyde functionality at the C3 position is not merely a passive substituent; it is a reactive handle that readily participates in C-C and C-N bond-forming reactions, enabling the construction of complex molecular architectures such as Schiff bases, thiosemicarbazones, and chalcones.[3]

Modification at the N1 position of the indole ring is a well-established strategy to modulate the molecule's physicochemical and pharmacological properties. The introduction of a 1-(2-Phenoxyethyl) group, as explored in this guide, imparts several key features:

  • Increased Lipophilicity: The phenyl ring enhances the molecule's fat-solubility, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile and its ability to cross cellular membranes.

  • Conformational Flexibility: The ethyl linker provides rotational freedom, allowing the phenoxy moiety to adopt various spatial orientations, which can be critical for optimizing interactions with biological targets.

  • Additional Binding Interactions: The ether oxygen and the distal phenyl ring introduce new potential hydrogen bond accepting and π-stacking interaction sites, respectively, enhancing the molecule's binding affinity and selectivity for specific receptors or enzymes.

This guide provides the foundational knowledge required to synthesize, identify, and strategically utilize 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde as a building block for novel therapeutic agents.

Physicochemical and Spectroscopic Profile

The definitive identity of a chemical entity is established through its unique physical properties and spectroscopic fingerprint.

Physicochemical Data

The following table summarizes the calculated and expected properties for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde.

PropertyValueSource/Method
CAS Number Not Registered-
Parent CAS 487-89-8 (for Indole-3-carbaldehyde)[4][5]
Molecular Formula C₁₇H₁₅NO₂Calculated
Molecular Weight 265.31 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidInferred
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Sparingly soluble in EtOH, MeOH; Insoluble in waterInferred
Chemical Structure

The structural representation of the molecule is crucial for understanding its chemical nature.

Caption: Chemical structure of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde.

Spectroscopic Characterization

The following data are predicted based on known spectral data for structurally similar N-substituted indole-3-carbaldehydes.[6]

  • ¹H Nuclear Magnetic Resonance (¹H NMR): (400 MHz, CDCl₃, δ in ppm)

    • δ ~10.0 (s, 1H): Aldehyde proton (-CHO). This singlet is highly deshielded and is a key diagnostic signal.

    • δ ~8.3 (d, 1H): H4 proton of the indole ring, deshielded by the anisotropic effect of the aldehyde carbonyl.

    • δ ~7.8 (s, 1H): H2 proton of the indole ring.

    • δ 7.4-7.2 (m, 5H): Overlapping signals from the remaining indole protons (H5, H6, H7) and the meta and para protons of the phenoxy ring.

    • δ ~6.9 (d, 2H): ortho protons of the phenoxy ring, shielded by the ether oxygen.

    • δ ~4.5 (t, 2H): Methylene protons adjacent to the indole nitrogen (-N-CH₂ -CH₂-O-).

    • δ ~4.3 (t, 2H): Methylene protons adjacent to the ether oxygen (-N-CH₂-CH₂ -O-).

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR): (100 MHz, CDCl₃, δ in ppm)

    • δ ~185.0: Aldehyde carbonyl carbon (C HO).

    • δ ~158.0: Phenoxy carbon attached to the ether oxygen.

    • δ ~138.0: C7a of the indole ring.

    • δ ~137.5: C2 of the indole ring.

    • δ ~129.5: meta carbons of the phenoxy ring.

    • δ ~125.0 - 121.0: Aromatic carbons of the indole and phenoxy rings.

    • δ ~118.0: C3 of the indole ring.

    • δ ~114.5: ortho carbons of the phenoxy ring.

    • δ ~110.0: C7 of the indole ring.

    • δ ~66.0: Methylene carbon adjacent to the ether oxygen (-N-CH₂-C H₂-O-).

    • δ ~47.0: Methylene carbon adjacent to the indole nitrogen (-N-C H₂-CH₂-O-).

  • Infrared (IR) Spectroscopy: (KBr pellet, cm⁻¹)

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching of the ethyl linker.

    • ~1660-1680 cm⁻¹: Strong C=O stretching of the conjugated aldehyde, a highly characteristic band.

    • ~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic rings.

    • ~1240 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

  • Mass Spectrometry (MS):

    • [M]⁺: Expected molecular ion peak at m/z = 265.

    • Key Fragments: m/z = 144 (loss of phenoxyethyl radical), m/z = 121 (phenoxyethyl cation), m/z = 93 (phenol radical cation).

Synthesis and Purification Protocol

The synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is reliably achieved via a standard N-alkylation reaction. This procedure is based on well-established methods for the N-alkylation of indoles.[1][7]

Causality of Experimental Design

The chosen protocol represents a robust and efficient method. The selection of reagents and conditions is critical for success:

  • Base: Potassium carbonate (K₂CO₃) is an ideal base. It is strong enough to deprotonate the indole nitrogen (pKa ≈ 17), forming the nucleophilic indolide anion, but mild enough to prevent side reactions like condensation or hydrolysis of the aldehyde.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction. It effectively solvates the potassium cation, leaving the indolide anion highly reactive, and readily dissolves both the starting materials and intermediates.

  • Electrophile: 2-Phenoxyethyl bromide is a suitable alkylating agent. Bromide is a good leaving group, facilitating the nucleophilic attack by the indolide.

  • Temperature: A moderately elevated temperature (60-80 °C) provides sufficient thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate without promoting decomposition.

Experimental Workflow Diagram

G start Start: Reagent Preparation dissolve Dissolve Indole-3-carbaldehyde and K₂CO₃ in DMF start->dissolve add_reagent Add 2-Phenoxyethyl Bromide (dropwise) dissolve->add_reagent react Heat Reaction Mixture (e.g., 70°C) add_reagent->react monitor Monitor Progress via TLC react->monitor monitor->react Incomplete workup Aqueous Work-up: Quench with water, Extract with EtOAc monitor->workup Complete wash Wash Organic Layer (Water, Brine) workup->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (Silica Gel, Hexane/EtOAc gradient) concentrate->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize end End: Pure Compound characterize->end

Caption: Step-by-step workflow for the synthesis and purification of the title compound.

Step-by-Step Methodology
  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add indole-3-carbaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF (approx. 0.2 M concentration relative to the indole).

  • Addition of Electrophile: Stir the suspension at room temperature for 15 minutes. Add 2-phenoxyethyl bromide (1.2 eq.) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours, or until the reaction is complete as determined by Thin Layer Chromatography (TLC) analysis (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Aqueous Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (10x the volume of DMF). Extract the aqueous phase three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 30% ethyl acetate) to afford 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde as a pure solid.

Chemical Reactivity and Derivatization Potential

The title compound possesses two primary sites for chemical modification: the aldehyde group and the indole ring. This dual reactivity makes it a valuable intermediate for building chemical libraries for high-throughput screening.

  • Reactions at the Aldehyde Group: The C3-aldehyde is highly susceptible to nucleophilic attack and can be readily transformed into a variety of functional groups:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) yields 1-substituted-3-aminomethylindoles.

    • Condensation Reactions: Forms Schiff bases (imines) with primary amines, oximes with hydroxylamine, and hydrazones with hydrazines. Thiosemicarbazones, formed with thiosemicarbazide, are a particularly important class of derivatives with documented anticancer and antimycobacterial activities.[7]

    • Wittig Reaction: Converts the aldehyde to an alkene, allowing for the extension of the carbon chain at the C3 position.

    • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (e.g., using KMnO₄ or Jones reagent) or reduced to an alcohol (e.g., using NaBH₄).[5]

  • Reactions at the Indole Ring: While the N1 position is blocked, the indole ring can still undergo electrophilic aromatic substitution, although it is less reactive than the parent indole. The most likely position for substitution is C5.

Applications in Drug Discovery

While specific biological data for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is not widely published, the therapeutic potential of the N-substituted indole-3-carbaldehyde scaffold is extensively documented. Derivatives have shown a remarkable breadth of bioactivity.[3]

  • Anticancer Activity: Many indole-based compounds exert anticancer effects through various mechanisms, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis. Thiosemicarbazone derivatives of 1-substituted indole-3-carboxaldehydes have demonstrated potent and selective inhibition of various cancer cell lines.[7]

  • Antimicrobial and Antifungal Activity: The indole nucleus is a well-known pharmacophore in the design of antimicrobial agents. N-alkylation and subsequent derivatization of the aldehyde can lead to compounds with significant activity against bacteria and fungi.[8]

  • Anti-inflammatory and Antioxidant Properties: Indole derivatives have been investigated for their ability to scavenge free radicals and modulate inflammatory pathways.[8] The aryl hydrocarbon receptor (AhR), a key regulator of mucosal immunity, is a known target for indole-3-carbaldehyde, which stimulates the production of the anti-inflammatory cytokine IL-22.[5] The introduction of the N-substituent could modulate this interaction.

The phenoxyethyl moiety in the title compound can be considered a potential pharmacophoric element, capable of engaging in specific interactions within a protein binding site, potentially leading to novel or enhanced biological activities compared to simpler N-alkyl analogs.

Potential Signaling Pathway Involvement

G cluster_cell Intestinal Immune Cell cluster_nucleus ligand 1-(2-Phenoxyethyl)- 1H-indole-3-carbaldehyde AhR AhR (Cytoplasmic) ligand->AhR Binds & Activates AhR_complex Activated AhR-Ligand Complex AhR->AhR_complex HSP90 HSP90 HSP90->AhR Dissociates ARNT ARNT AhR_complex->ARNT Translocation nucleus Nucleus AhR_ARNT AhR-ARNT Dimer ARNT->AhR_ARNT XRE XRE (DNA Binding Site) AhR_ARNT->XRE Transcription Gene Transcription XRE->Transcription IL22 IL-22 Production Transcription->IL22 Mucosal Homeostasis Mucosal Homeostasis IL22->Mucosal Homeostasis Promotes Host Defense Host Defense IL22->Host Defense Promotes

Caption: Postulated mechanism via the Aryl Hydrocarbon Receptor (AhR) pathway, based on the known activity of the parent I3A scaffold.[5]

Conclusion

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a structurally intriguing and synthetically accessible compound. It combines the proven biological relevance of the indole-3-carbaldehyde core with a phenoxyethyl substituent that can enhance lipophilicity and introduce new binding interactions. This guide provides the essential technical information for its synthesis, characterization, and strategic derivatization. The rich pharmacology of its structural analogs strongly suggests that this compound is a highly promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further investigation into its specific biological targets and mechanisms of action is warranted and holds considerable potential for advancing drug discovery programs.

References

  • Gholizadeh, M., et al. (2021). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Bioorganic Chemistry, 115, 105238. [Link]

  • Yusuf, M., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis, 21. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 727-753. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Kocatepe Veterinary Journal, 13(1), 318-325. [Link]

  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. (n.d.). Royal Society of Chemistry. (Provides representative NMR data for various N-substituted indole-3-carbaldehydes). [Link]

  • Mishra, A., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Google Patents. (1961).
  • Bakherad, M., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved February 19, 2026, from [Link]

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Exploratory

1H NMR of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the ¹H NMR of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Introduction In the landscape of drug discovery and materials science, the precise structural elucidation of novel synthetic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Introduction

In the landscape of drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is paramount. 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde represents a class of molecules with significant potential, combining the versatile indole scaffold with a flexible phenoxyethyl side chain. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for verifying the covalent structure of such molecules in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, moving from foundational principles to a detailed, predictive interpretation of the spectrum. We will explore the causal relationships between the molecule's electronic environment and its spectral signature, present field-proven protocols for data acquisition, and offer a detailed proton-by-proton analysis to serve as a definitive reference for researchers in the field.

Section 1: Molecular Architecture and Proton Environments

To interpret the ¹H NMR spectrum, we must first deconstruct the molecule into its constituent spin systems and understand the unique electronic environment of each proton. The structure is comprised of three key fragments: the indole-3-carbaldehyde core, the phenoxy group, and the linking ethylene bridge. Each of these fragments imparts distinct and predictable characteristics to the resulting spectrum.

Below is the chemical structure with protons systematically labeled. This numbering will be used throughout the guide for spectral assignment.

Caption: Structure of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde with proton numbering.

Section 2: Core Principles Influencing the ¹H NMR Spectrum

The chemical shift (δ) of each proton is dictated by its local electronic environment, which shields it to varying degrees from the external magnetic field. In this molecule, three primary effects are at play:

  • Inductive and Electronegativity Effects : Electronegative atoms like oxygen and nitrogen withdraw electron density from adjacent protons, "deshielding" them and causing their signals to appear at a higher chemical shift (further downfield).[1][2][3] The aldehyde group's oxygen has a profound deshielding effect on the aldehyde proton (H1). Similarly, the ether oxygen and indole nitrogen deshield the adjacent methylene protons (H9 and H8, respectively).

  • Magnetic Anisotropy : The π-electron systems in the indole and benzene rings generate their own local magnetic fields when placed in the spectrometer's external field.[4] This phenomenon, known as anisotropy, causes protons located on the periphery of these rings (H2, H4-H7, H11-H15) to experience a stronger effective magnetic field. This results in significant deshielding and a characteristic downfield shift into the aromatic region (typically 6.5-8.5 ppm).[1][5] The aldehyde's carbonyl group also exhibits magnetic anisotropy, further deshielding the aldehyde proton (H1).[2]

  • Spin-Spin Coupling : Non-equivalent protons on adjacent carbons influence each other's magnetic state, causing signals to split into multiplets. The multiplicity is predicted by the 'n+1' rule, where 'n' is the number of adjacent, non-equivalent protons. This effect is crucial for determining connectivity, such as the coupling between the two methylene groups (H8 and H9) in the ethyl linker.

Section 3: Experimental Protocol

A high-quality spectrum is contingent upon meticulous sample preparation and correctly chosen acquisition parameters. The following protocol is a self-validating system designed to produce high-resolution, artifact-free data.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube (Pipette with glass wool) dissolve->filter cap 4. Cap and Label Tube filter->cap instrument 5. Insert Sample & Lock cap->instrument shim 6. Shim Magnetic Field instrument->shim params 7. Set Acquisition Parameters shim->params acquire 8. Acquire FID params->acquire ft 9. Fourier Transform acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline integrate 12. Integrate Signals baseline->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Part A: Sample Preparation

This protocol ensures a homogenous sample free of particulates, which can degrade spectral quality.[6]

  • Weighing the Sample : Accurately weigh 5-10 mg of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde into a clean, dry vial.[7]

  • Solvent Selection : Add approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent dissolving power for many organic compounds and its single residual peak at ~7.26 ppm.[7][8]

  • Dissolution : Gently swirl the vial to fully dissolve the compound.

  • Filtration : To remove any suspended particles that can broaden NMR signals, filter the solution directly into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small, tight plug of glass wool is an effective filter.[8] Do not use cotton wool, as solvents can leach impurities from it.

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

Part B: Data Acquisition (400 MHz Spectrometer)

The following parameters are a robust starting point for a standard ¹H NMR experiment.

  • Instrument Setup : Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent (e.g., CDCl₃).

  • Shimming : Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.[6]

  • Acquisition Parameters : Set the following parameters. The rationale for these choices is to ensure adequate digital resolution and signal-to-noise while minimizing experiment time.[9][10][11]

ParameterRecommended ValueRationale
Spectral Width (SW)-2 to 12 ppmEncompasses all expected proton signals from aliphatic to aldehyde regions.[9]
Number of Scans (NS)8 to 16Sufficient for good signal-to-noise for a 5-10 mg sample; averaging reduces artifacts.[10][12]
Acquisition Time (AT)3 - 4 secondsAllows the Free Induction Decay (FID) to decay sufficiently, ensuring good resolution.[10][11]
Relaxation Delay (D1)2 secondsProvides time for nuclear spins to return towards equilibrium between pulses, important for accurate integration.[12][13]
Pulse Width30° or 90°A 90° pulse gives maximum signal per scan, while a shorter pulse (e.g., 30°) can be used with a shorter relaxation delay if quantitation is not critical.[10]
Receiver GainAuto-adjustedThe instrument automatically sets the optimal gain to maximize signal without overloading the detector.[13]
  • Acquisition : Start the experiment to acquire the FID.

Section 4: Predicted ¹H NMR Spectrum - A Detailed Analysis

Based on the principles outlined and data from analogous structures, we can predict the ¹H NMR spectrum of the target molecule with high confidence. The analysis below proceeds proton-by-proton, referencing the labeled structure.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
H1 (CHO) ~10.0Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and its strong anisotropic effect.[2][3][14] It shows no coupling to other protons. Data for indole-3-carbaldehyde confirms this region.[15]
H2 ~7.8Singlet (s)1HThis proton is adjacent to the indole nitrogen and part of the electron-deficient pyrrole ring, placing it significantly downfield.[16] It is deshielded by the ring current and the adjacent aldehyde group.
H4 ~8.3Doublet (d)1HThis proton is peri to the aldehyde group, leading to strong deshielding through space and via the indole ring current. It will be coupled to H5. Indole-3-carbaldehyde itself shows this proton far downfield.[15][17]
H7 ~7.4Doublet (d)1HDeshielded by the indole ring current and adjacent to the electron-rich nitrogen atom. It will be coupled to H6.
H5, H6 ~7.3 - 7.4Multiplet (m) or two Triplets (t)2HThese protons on the benzene portion of the indole ring are in a complex environment. They will couple to each other and their neighbors (H4 and H7), often appearing as overlapping triplets or a more complex multiplet.[17]
H8 (N-CH₂) ~4.5Triplet (t)2HThese protons are deshielded by the adjacent indole nitrogen atom. They are coupled to the two H9 protons, resulting in a triplet (n+1 = 2+1 = 3).
H9 (O-CH₂) ~4.3Triplet (t)2HThese protons are deshielded by the adjacent ether oxygen. They are coupled to the two H8 protons, resulting in a triplet. This value is consistent with data from 2-phenoxyethanol.[18][19]
H13 (para-H) ~7.0Triplet (t)1HThis proton is on the phenoxy ring, para to the ether linkage. It is coupled to the two meta protons (H12, H14), appearing as a triplet. Its chemical shift is typical for a proton on an electron-rich phenyl ring.[18][20]
H11, H15 (ortho-H) ~6.9Doublet (d)2HThese protons are ortho to the electron-donating ether oxygen, which shields them relative to benzene (7.3 ppm). They are coupled to the adjacent meta protons.
H12, H14 (meta-H) ~7.3Triplet (t) or Multiplet (m)2HThese protons are meta to the ether linkage and behave most like standard benzene protons. They are coupled to both ortho and para protons, often appearing as a triplet of doublets or a complex multiplet.[18][20]

Conclusion

The ¹H NMR spectrum of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde provides a rich tapestry of information that, when correctly interpreted, serves as an unambiguous confirmation of its structure. The key diagnostic signals include the far downfield aldehyde singlet around 10.0 ppm, two distinct triplets for the ethyl linker protons between 4.3 and 4.5 ppm, and a characteristic set of signals in the aromatic region representing both the indole and phenoxy ring systems. By understanding the underlying principles of chemical shifts and coupling, and by employing rigorous experimental protocols, researchers can confidently use this powerful analytical technique to verify their synthetic outcomes and advance their scientific objectives.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). Nature Protocols. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

  • Factors Influencing Chemical Shift in NMR. (n.d.). Scribd. Retrieved from [Link]

  • Factors Influencing Chemical Shifts. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University, Department of Chemistry. Retrieved from [Link]

  • Any one know about the aldhyde peak in proton NMR? (2017). ResearchGate. Retrieved from [Link]

  • NMR acquisition parameters and qNMR. (2021). Nanalysis. Retrieved from [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022). Chemistry LibreTexts. Retrieved from [Link]

  • NMR data acquisition. (n.d.). EU-OPENSCREEN. Retrieved from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. Retrieved from [Link]

  • 2-Phenoxyethanol. (n.d.). SpectraBase. Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. Retrieved from [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. (n.d.). Modgraph. Retrieved from [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]

  • The Acquisition Parameters. (n.d.). University of California, Irvine. Retrieved from [Link]

  • ¹H-NMR of the model compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? (2020). Anasazi Instruments. Retrieved from [Link]

  • 1H NMR spectra showing NH of indole moiety and aromatic protons. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H proton nmr spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. (2007). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Indole-3-Carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

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  • Indole-3-carboxaldehyde. (n.d.). SpectraBase. Retrieved from [Link]

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  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved from [Link]

  • 1H NMR Chemical Shift. (2022). Oregon State University. Retrieved from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. (2025). YouTube. Retrieved from [Link]

  • 2-phenoxyethanol (122-99-6) Hnmr. (n.d.). Molbase. Retrieved from [Link]

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  • Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025). Preprints.org. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the ¹³C NMR of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Executive Summary This technical guide provides a comprehensive framework for the acquisition, interpretation, and prediction of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for the novel compound 1-(2-Phenoxyethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the acquisition, interpretation, and prediction of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for the novel compound 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a standard protocol to deliver field-proven insights into the structural elucidation of complex heterocyclic molecules. By deconstructing the molecule into its constituent fragments—the indole-3-carbaldehyde core, the ethyl linker, and the terminal phenoxy group—we establish a robust predictive model for its ¹³C chemical shifts. This guide details a self-validating experimental workflow, from meticulous sample preparation to the selection of optimal acquisition parameters, ensuring the generation of high-fidelity, reproducible data. Advanced verification techniques are also discussed to provide a pathway for unambiguous spectral assignment, cementing the role of ¹³C NMR as an indispensable tool in modern chemical analysis.

Introduction: The Structural Context

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a compound of interest that incorporates three key chemical motifs: an indole-3-carbaldehyde scaffold, a flexible ethyl linker, and a terminal phenoxy group. The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The addition of a carbaldehyde at the C3 position provides a reactive handle for further synthetic transformations, while the N1-linked phenoxyethyl side chain can significantly influence the molecule's conformational flexibility, solubility, and biological interactions.

Accurate structural confirmation is the bedrock of chemical research and drug development. ¹³C NMR spectroscopy offers direct, non-destructive insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, making it a powerful technique for verifying molecular structure, identifying isomers, and assessing purity. This guide provides the theoretical and practical foundation necessary to confidently analyze 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde using this technique.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The structure is systematically numbered below for clarity in spectral assignment.

Caption: Numbering scheme for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde.

Analysis of the Indole-3-Carbaldehyde Core (C2-C9)
  • Aldehyde Carbon (C9): The carbonyl carbon of an aromatic aldehyde is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom and resonance. It is expected to appear significantly downfield, typically in the range of 184-186 ppm . For the parent 1H-indole-3-carbaldehyde, this signal is reported around 185.3 ppm.[4]

  • Pyrrole Ring Carbons (C2, C3, C3a, C7a):

    • C2: In N-alkylated indoles, the C2 carbon is typically found around 125-138 ppm . The N-substitution removes the adjacent proton, and the electronic effect of the alkyl group slightly modifies its position compared to the parent indole.[4]

    • C3: The C3 carbon, bearing the electron-withdrawing carbaldehyde group, is shielded relative to C2. However, the substituent effect moves it downfield from its position in unsubstituted indole. It is predicted to be in the 118-120 ppm region.

    • Bridgehead Carbons (C3a, C7a): These quaternary carbons are part of both the five- and six-membered rings. C7a is adjacent to the nitrogen and is typically found around 137-138 ppm . C3a is adjacent to the C3-substituent and is expected around 124-126 ppm .[4]

  • Benzene Ring Carbons (C4, C5, C6, C7): These aromatic carbons typically resonate in the 110-125 ppm range. Their precise shifts are influenced by the fused pyrrole ring and the N1-substituent. In N-substituted indoles, the C7 signal is often around 110 ppm, while C4, C5, and C6 appear between 121 and 124 ppm.[1][4]

Analysis of the Phenoxyethyl Side Chain (Cα, Cβ, C1'-C6')
  • Ethyl Linker (Cα, Cβ):

    • Cα: This methylene carbon is directly attached to the indole nitrogen (N1). It will be deshielded by the nitrogen atom and is predicted to appear in the range of 48-51 ppm .[4]

    • Cβ: This methylene carbon is attached to the ether oxygen. The strong deshielding effect of the oxygen atom places this signal further downfield than a typical aliphatic carbon, likely in the 65-68 ppm range. This is consistent with data for 2-phenoxyethanol.[2][5]

  • Terminal Phenyl Ring (C1'-C6'):

    • C1' (ipso-Carbon): The carbon directly attached to the ether oxygen is significantly deshielded and is expected around 158-159 ppm .[6]

    • C2'/C6' (ortho-Carbons): These carbons are shielded relative to benzene due to the electron-donating effect of the ether oxygen. They are predicted to be in the 114-116 ppm region.

    • C4' (para-Carbon): This carbon is also shielded and is expected around 121-122 ppm .

    • C3'/C5' (meta-Carbons): These carbons are least affected by the oxygen substituent and will appear at a chemical shift close to that of benzene, around 129-130 ppm .[6]

Summary of Predicted ¹³C Chemical Shifts

The following table consolidates the predicted chemical shifts for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, based on the analysis of its structural fragments.

Carbon AtomAssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
C9Aldehyde (CHO)184 – 186Highly deshielded carbonyl carbon.
C1'Phenyl (ipso, C-O)158 – 159Quaternary carbon attached to ether oxygen.
C7aIndole (Bridgehead)137 – 138Quaternary carbon adjacent to N1.
C2Indole (Pyrrole)137 – 138CH carbon adjacent to N1, deshielded by N-alkylation.
C3'/C5'Phenyl (meta)129 – 130CH carbons, least affected by ether linkage.
C3aIndole (Bridgehead)124 – 126Quaternary carbon adjacent to C3.
C4, C5, C6Indole (Benzene)121 – 124Aromatic CH carbons.
C4'Phenyl (para)121 – 122CH carbon, shielded by ether oxygen.
C3Indole (Pyrrole)118 – 120Quaternary carbon bearing the CHO group.
C2'/C6'Phenyl (ortho)114 – 116CH carbons, shielded by ether oxygen.
C7Indole (Benzene)110 – 111CH carbon adjacent to N1-substituent.
Ethyl Linker (-CH₂-O)65 – 68Deshielded by adjacent ether oxygen.
Ethyl Linker (-N-CH₂-)48 – 51Deshielded by adjacent indole nitrogen.

Experimental Protocol for Data Acquisition

Adherence to a rigorous and well-documented protocol is essential for obtaining a high-quality ¹³C NMR spectrum. The following steps represent a field-proven, self-validating workflow.

Caption: Standard workflow for ¹³C NMR analysis.

Sample Preparation: The Foundation of Quality Data

The quality of the final spectrum is critically dependent on proper sample preparation.[7]

  • Mass of Analyte: For ¹³C NMR, a higher concentration is required compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[8] Aim for 50-100 mg of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde for a small molecule (< 1000 g/mol ).[8]

  • Choice of Solvent: Select a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. CDCl₃ is often preferred for its simplicity, but DMSO-d₆ can be useful for less soluble compounds. The solvent provides the deuterium lock signal for the spectrometer.[9]

  • Solvent Volume: Use approximately 0.6-0.7 mL of solvent to achieve the proper sample depth in a standard 5 mm NMR tube.[9]

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference. The TMS signal will be defined as 0.0 ppm, against which all other signals are calibrated.[8]

  • Dissolution and Filtration: Dissolve the sample completely in the solvent within a small vial. To ensure magnetic field homogeneity, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[10] Cap the tube securely.

Instrument Parameters: Optimizing the Experiment

The following parameters are based on a standard proton-decoupled experiment, which is the most common ¹³C NMR experiment for structural elucidation.

  • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30 on Bruker systems) is recommended.[11] The proton decoupling collapses ¹³C-¹H coupling, resulting in a spectrum of sharp singlets, and the NOE enhances the signal intensity of protonated carbons.

  • Number of Scans (NS): Due to the low sensitivity of the ¹³C nucleus, a significant number of scans must be accumulated. A starting point of 1024 to 4096 scans is typical, depending on the sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.[12]

  • Relaxation Delay (D1): This is the time allowed for the nuclei to relax back to thermal equilibrium between pulses. A standard delay of 2.0 seconds is sufficient for qualitative spectra. Causality: Quaternary carbons (like C3, C3a, C7a, C1') have much longer relaxation times (T₁) and may be suppressed or absent with short delays. For quantitative analysis, a much longer delay (5-10 times the longest T₁) is required, often with the addition of a relaxation agent like Cr(acac)₃.[13]

  • Spectral Width (SW): The spectral window should encompass all expected carbon signals. For most organic molecules, a range of 0 to 220 ppm is appropriate.

  • Acquisition Time (AQ): This parameter is typically set automatically by the spectrometer based on the spectral width and digital resolution.

  • Receiver Gain (RG): This should be adjusted automatically by the spectrometer (rga command on Bruker systems) to maximize signal without overloading the detector.

Data Processing
  • Fourier Transformation (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum. An exponential multiplication with a line broadening factor of 1-2 Hz is typically applied to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline should then be corrected to be flat and at zero intensity.

  • Calibration: The spectrum is calibrated by setting the TMS peak to exactly 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[11]

Spectral Interpretation and Advanced Verification

Upon acquiring the spectrum, the primary task is to match the observed peaks to the predicted chemical shifts in the table above. However, for an unambiguous assignment, especially in crowded aromatic regions, further experiments are highly recommended.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial set of experiments for determining the multiplicity of each carbon signal.

    • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).

    • DEPT-90: Shows only CH carbons.

    • DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks. This technique would definitively identify the two methylene carbons (Cα, Cβ) and distinguish the numerous CH carbons from the quaternary carbons, which are absent in all DEPT spectra.[14]

  • 2D NMR (HSQC and HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It provides a definitive link between the ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is exceptionally powerful for piecing together the molecular structure by identifying long-range connectivities, for example, from the Cα protons to C2 and C7a of the indole ring.

Conclusion

This guide provides a robust, scientifically-grounded methodology for approaching the ¹³C NMR analysis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. By leveraging predictive analysis based on well-understood chemical principles and established data for structural analogues, researchers can anticipate the spectral features of this molecule with high confidence. The detailed experimental protocol emphasizes the causality behind key parameter choices, empowering scientists to acquire high-quality, reproducible data. Finally, the inclusion of advanced verification techniques like DEPT and 2D NMR outlines a clear path to achieving complete and unambiguous structural confirmation, upholding the highest standards of scientific integrity in chemical characterization.

References

  • Robert, G., & John, D. R. (1972). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 37(14), 2240–2243. Available at: [Link]

  • Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]

  • University of Leicester. NMR Sample Preparation. Available at: [Link]

  • Morales-Ríos, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(15), 4998. Available at: [Link]

  • LookChem. 2-Phenoxyethanol 122-99-6. Available at: [Link]

  • University of California, Riverside. Sample Preparation and Positioning - NMR. Available at: [Link]

  • Pal, M., et al. (2012). Comparison of 1 H and 13 C NMR data (partial) of indole 3d and its regioisomer 3dd. ResearchGate. Available at: [Link]

  • University of York, Chemistry Teaching Labs. Preparing an NMR sample. Available at: [Link]

  • Wiley-VCH GmbH. 2-Phenoxyethanol - SpectraBase. Available at: [Link]

  • EPFL. 13C NMR. Available at: [Link]

  • Bruker. 13-C NMR Protocol for beginners AV-400. Available at: [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol. Available at: [Link]

  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. General Information. Available at: [Link]

  • National Center for Biotechnology Information. Phenoxyethanol - PubChem. Available at: [Link]

  • National Center for Biotechnology Information. Indole-3-Carboxaldehyde - PubChem. Available at: [Link]

  • Facey, G. (2007). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. Available at: [Link]

  • Miller, A.-F. (2010). Running 13C spectra. University of Kentucky. Available at: [Link]

Sources

Exploratory

Mass Spectrometry Profiling of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde: A Technical Guide

This guide outlines the mass spectrometric characterization of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde , a specific N-substituted indole derivative often utilized as a scaffold in medicinal chemistry (e.g., for antiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometric characterization of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde , a specific N-substituted indole derivative often utilized as a scaffold in medicinal chemistry (e.g., for antiviral or anticancer agents) and as a precursor in the synthesis of complex heterocyclic systems.

Executive Summary & Chemical Identity[1]

The accurate identification of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde requires distinguishing its core indole stability from the labile nature of its ether-linked side chain. This guide details the ionization behavior, fragmentation logic, and method development parameters necessary for high-confidence validation.

Compound Profile
ParameterDetail
IUPAC Name 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde
Molecular Formula C₁₇H₁₅NO₂
Exact Mass (Monoisotopic) 265.1103 Da
[M+H]⁺ (ESI) 266.1176 m/z
Core Structure Indole-3-carboxaldehyde scaffold with N1-alkylation
Key Functional Groups Formyl (Aldehyde), Ether (Phenoxyethyl), Indole (Aromatic Heterocycle)

Instrumentation & Method Development

Ionization Source Selection

Recommended: Electrospray Ionization (ESI) in Positive Mode (+)

  • Rationale: While the indole nitrogen lone pair is delocalized into the aromatic system (rendering it non-basic), the carbonyl oxygen of the aldehyde group provides a suitable site for protonation ([M+H]⁺).

  • Alternative: Atmospheric Pressure Chemical Ionization (APCI) is a viable secondary method if the compound exhibits poor ionization efficiency in ESI due to solvent matrix effects, as the phenoxy group facilitates charge distribution.

LC-MS Experimental Protocol

This protocol ensures optimal volatilization and protonation without inducing premature in-source fragmentation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1 mg of analyte in 1 mL of Acetonitrile (ACN) . Sonicate for 30 seconds.

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 ACN:Water containing 0.1% Formic Acid.

    • Note: Formic acid is critical to stabilize the [M+H]⁺ ion on the aldehyde oxygen.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes. (The lipophilic phenoxyethyl group will increase retention time compared to unsubstituted indoles).

  • MS Parameters (Generic Q-TOF/Orbitrap):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source loss of the phenoxy group).

    • Source Temp: 350°C.

    • Desolvation Gas: Nitrogen (600 L/hr).

Fragmentation Analysis (MS/MS)

The fragmentation of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde follows specific mechanistic pathways governed by the stability of the indole core and the fragility of the ether linkage.

Primary Fragmentation Pathways
Pathway A: The "Aldehyde Loss" (Diagnostic for -CHO)

Common to aromatic aldehydes, the protonated carbonyl undergoes inductive cleavage or rearrangement to expel carbon monoxide (CO).

  • Transition: m/z 266 → m/z 238

  • Loss: 28 Da (CO)

  • Mechanism: Inductive cleavage leaving a protonated indole species.

Pathway B: Ether Linkage Cleavage (Side Chain Diagnostic)

The C-O bond in the phenoxyethyl chain is a primary site of fragility.

  • Transition: m/z 266 → m/z 172 or 173

  • Loss: 94 Da (Phenol, C₆H₅OH)

  • Mechanism: Hydrogen transfer from the ethyl chain to the phenoxy oxygen, followed by elimination of neutral phenol. This leaves a vinyl-indole or ethyl-indole cation (m/z 172/173).

Pathway C: N-Dealkylation (Core Confirmation)

High collision energy (CE > 40 eV) can cleave the N-C bond entirely.

  • Transition: m/z 266 → m/z 146

  • Loss: 120 Da (Vinyl phenyl ether or radical equivalent)

  • Result: Regeneration of the protonated indole-3-carbaldehyde core.

Quantitative Fragment Table
Fragment Ion (m/z)IdentityMechanismRelative Intensity (Predicted)
266.12 [M+H]⁺Protonated Precursor100% (Base Peak at low CE)
248.11 [M+H - H₂O]⁺Dehydration (Aldehyde specific)< 10%
238.12 [M+H - CO]⁺Carbon Monoxide Loss40-60%
173.08 [Indole-CH₂CH₂]⁺Loss of Phenoxy radical/Phenol30-50%
146.06 [Indole-CHO+H]⁺N-Dealkylation10-20% (High CE)
118.06 [Indole]⁺Loss of CO from m/z 146Variable
91.05 [C₇H₇]⁺Tropylium Ion (Phenoxy origin)< 10%

Structural Visualization (Pathway Logic)

The following diagram illustrates the collision-induced dissociation (CID) pathways.

FragmentationPathway Precursor [M+H]+ m/z 266.12 Fragment_CO [M+H - CO]+ m/z 238.12 Precursor->Fragment_CO Loss of CO (-28 Da) Low CE Fragment_Phenol [Indole-Ethyl]+ m/z 172.08 Precursor->Fragment_Phenol Loss of Phenol (-94 Da) Ether Cleavage Fragment_Core Indole-3-CHO Core m/z 146.06 Precursor->Fragment_Core N-Dealkylation (-120 Da) High CE Fragment_Indole Indole Cation m/z 118.06 Fragment_Phenol->Fragment_Indole Chain degradation Fragment_Core->Fragment_Indole Loss of CO (-28 Da)

Caption: Predicted ESI-MS/MS fragmentation cascade for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde showing primary neutral losses.

Impurity Profiling & Quality Control

In a drug development context, the synthesis of this compound typically involves the Vilsmeier-Haack reaction of N-(2-phenoxyethyl)indole. MS analysis must monitor for specific byproducts.

Impurity TypeOriginDiagnostic MS Signal
Unreacted Starting Material N-(2-phenoxyethyl)indolem/z 238.12 ([M+H]⁺, lacks -CHO)
O-Alkylation Isomer Alkylation at C3 or OxygenSame m/z (266), requires LC separation.
Over-Formylation Vilsmeier excessm/z 294.11 (+28 Da, second CHO group)

Self-Validating Check: If m/z 238 appears in the MS1 scan (full scan) alongside m/z 266, it indicates unreacted starting material. If m/z 238 appears only in the MS2 product ion scan of 266, it is a valid fragment (loss of CO).

References

  • NIST Mass Spectrometry Data Center. "1H-Indole-3-carboxaldehyde Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • MassBank. "Mass Spectrum of Indole-3-carboxyaldehyde (MSBNK-RIKEN-PR100508)." MassBank Europe.[1] Available at: [Link]

  • PubChem. "Indole-3-carbaldehyde | C9H7NO." National Library of Medicine. Available at: [Link]

  • Holčapek, M., et al. "Fragmentation behavior of N-substituted indoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, vol. 45, no. 8.

Sources

Foundational

Technical Guide: IR Spectrum &amp; Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Executive Summary This technical guide provides a comprehensive analysis of the infrared (IR) spectrum and synthetic pathway for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde . This compound represents a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum and synthetic pathway for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde . This compound represents a critical scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors, antimicrobial agents, and aryl hydrocarbon receptor (AhR) modulators.[1]

The core value of this guide lies in its comparative spectral analysis . By deconstructing the vibrational modes of the parent indole and the phenoxyethyl linker, we establish a self-validating protocol for confirming N-alkylation—a notorious bottleneck in scale-up synthesis.

Structural & Synthetic Context

Understanding the synthesis is prerequisite to interpreting the spectrum.[1] The target molecule is constructed via the N-alkylation of Indole-3-carboxaldehyde with 2-Phenoxyethyl bromide .

Synthesis Workflow (Visualized)

The following diagram outlines the reaction pathway and the critical checkpoints for spectral validation.

SynthesisPath cluster_validation Spectral Validation Checkpoints Indole Indole-3-carboxaldehyde (Precursor A) CAS: 487-89-8 Target 1-(2-Phenoxyethyl)-1H- indole-3-carbaldehyde (Target) Indole->Target N-Alkylation (DMF, 80°C) Linker 2-Phenoxyethyl bromide (Precursor B) CAS: 589-10-6 Linker->Target Base Base Catalyst (K2CO3 / Cs2CO3) Base->Target Promotes Deprotonation Check1 Loss of N-H (3100-3400 cm⁻¹) Target->Check1 Check2 Gain of Ether C-O (1240 cm⁻¹) Target->Check2

Figure 1: Synthetic pathway and critical spectral validation points for the target compound.

Infrared Spectrum Analysis

The IR spectrum of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a superposition of the indole core and the phenoxyethyl tail, with specific modifications due to the chemical bond formation at the nitrogen.

The "Fingerprint" of Success

To confirm the identity of the product, you must observe three specific spectral events :

  • Disappearance of the N-H Stretch: The parent indole has a strong, broad band at 3100–3400 cm⁻¹.[1] This must be absent.

  • Appearance of Aliphatic C-H: The ethyl linker introduces methylene (-CH₂-) stretches below 3000 cm⁻¹, which are weak or absent in the aromatic-rich parent.

  • Appearance of Ether Stretches: The phenoxy group adds strong C-O-C asymmetric stretching modes.[1]

Detailed Vibrational Assignment Table[1]
Frequency Region (cm⁻¹)Vibrational ModeOrigin FragmentDiagnostic Note
3000 – 3100 ν(C-H) AromaticIndole & PhenylMultiple weak bands; characteristic of heteroaromatics.
2850 – 2950 ν(C-H) AliphaticEthyl Linker (-CH₂CH₂-)New Feature. Differentiates target from parent indole.
2700 – 2850 ν(C-H) AldehydeAldehyde (-CHO)Fermi doublet (often two weak bands). Confirms aldehyde integrity.
1650 – 1670 ν(C=O) CarbonylIndole-3-CHODominant Peak. Very strong intensity. Position is sensitive to conjugation.
1580 – 1610 ν(C=C) SkeletalIndole RingAromatic ring breathing modes.[1]
1450 – 1500 δ(CH₂) ScissoringEthyl LinkerBending vibrations of the methylene chain.[1]
1230 – 1250 ν(C-O-C) AsymPhenoxy EtherDiagnostic. Strong band derived from the aryl alkyl ether linkage.
1030 – 1050 ν(C-O-C) SymPhenoxy EtherSymmetric ether stretch.[1]
740 – 760 γ(C-H) Out-of-Plane1,2-Disubstituted BenzeneCharacteristic "ortho" substitution pattern of the indole.
690 & 750 γ(C-H) Out-of-PlaneMonosubstituted BenzeneCharacteristic of the terminal phenoxy group.
Mechanistic Insight: The Carbonyl Shift

In the parent indole-3-carboxaldehyde, the N-H proton can hydrogen bond, and the lone pair on the nitrogen participates strongly in resonance, pushing electron density to the carbonyl oxygen.

  • Parent C=O: Typically ~1640–1660 cm⁻¹ (lowered by H-bonding and strong resonance).[1]

  • N-Alkylated Product: The removal of the H-bond donor (N-H) and the inductive effect of the alkyl chain often causes a slight blue shift (to higher wavenumber) or a sharpening of the carbonyl peak compared to the solid-state parent.

Experimental Protocol: Synthesis & Characterization

Standard Operating Procedure (SOP) for validation.

Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Reagents:

  • Indole-3-carboxaldehyde (1.0 eq)

  • 2-Phenoxyethyl bromide (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMF (Dimethylformamide) or Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole-3-carboxaldehyde (e.g., 5 mmol) in anhydrous DMF (10 mL).

  • Base Activation: Add K₂CO₃ (10 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation of the indole N-H. Note: Solution color may darken.[1]

  • Alkylation: Add 2-Phenoxyethyl bromide (6 mmol) dropwise.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (30% EtOAc in Hexane). The starting material (lower R_f) should disappear.[1]

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a solid.[1]

  • Isolation: Filter the solid. Wash with water to remove DMF and inorganic salts.[1] Recrystallize from Ethanol/Water if necessary.

IR Sampling Protocol

For this compound (likely a solid with MP > 80°C), the KBr Pellet method is preferred for high-resolution structural analysis, though ATR (Attenuated Total Reflectance) is acceptable for rapid screening.

  • KBr Ratio: 1 mg Sample : 100 mg KBr (dry).[1]

  • ATR Pressure: High pressure required to ensure contact with the diamond crystal.[1]

  • Resolution: 4 cm⁻¹.[1]

  • Scans: Minimum 16 scans to reduce noise in the fingerprint region.

Logic Flow for Spectral Interpretation

Use this decision tree to validate your synthesized product.

IR_Logic Start Analyze Spectrum (1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde) CheckNH Is there a broad band at 3100-3400 cm⁻¹? Start->CheckNH FailNH Contamination: Starting Material Present CheckNH->FailNH Yes PassNH N-Alkylation Likely (Proceed) CheckNH->PassNH No CheckCH Are there aliphatic peaks at 2850-2950 cm⁻¹? PassNH->CheckCH FailCH Error: Linker Missing CheckCH->FailCH No PassCH Linker Incorporated (Proceed) CheckCH->PassCH Yes CheckCO Is there a strong doublet/singlet at ~1660 cm⁻¹? PassCH->CheckCO FailCO Error: Aldehyde Oxidation/Reduction CheckCO->FailCO No Success VALIDATED PRODUCT 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde CheckCO->Success Yes

Figure 2: Logical decision tree for IR spectral validation.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] 1H-Indole-3-carboxaldehyde IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023).[1] 2-Phenoxyethyl bromide Compound Summary. National Library of Medicine. [Link]

  • Naik, N., et al. (2012).[1] "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Der Pharma Chemica, 4(2), 783-790.[2] (Describes N-acylation/alkylation protocols for indole-3-carbaldehydes). [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33. (Provides baseline spectral data for the indole-3-carbaldehyde core). [Link]

Sources

Exploratory

Solubility Profile of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde: A Technical Guide for Pre-formulation and Discovery

An In-Depth Technical Guide for Drug Development Professionals Abstract The successful progression of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The successful progression of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties, among which solubility is paramount. Poor solubility can severely limit bioavailability, complicate formulation, and ultimately lead to the failure of otherwise promising compounds. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde in organic solvents. While specific experimental data for this compound is not extensively published, this document synthesizes foundational principles of solubility with established methodologies to empower researchers. We will deconstruct the molecular structure to predict its behavior, present a rigorous, self-validating protocol for solubility determination using High-Performance Liquid Chromatography (HPLC), and discuss the interpretation of results within the context of drug development.

Introduction: The Critical Role of Solubility

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is an indole derivative, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and its role as a precursor in the synthesis of various pharmaceuticals.[1][2] The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability.[3][4] A drug must be in solution to be absorbed across biological membranes.[3] Therefore, characterizing the solubility profile in a range of solvents is a foundational step in early-stage drug development, influencing everything from the choice of solvents for synthesis and purification to the feasibility of different formulation strategies.

This guide addresses the core principles and practical methodologies for assessing the solubility of this specific molecule, providing researchers with the tools to generate reliable data for informed decision-making.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that solutes tend to dissolve in solvents with similar polarity. We can infer the likely solubility behavior of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde by dissecting its structural components.

  • The Indole-3-carbaldehyde Core: The parent structure, indole-3-carbaldehyde, contains a polar aldehyde group (-CHO) and a nitrogen atom in the indole ring, which can act as a hydrogen bond acceptor. The indole ring itself is a large, aromatic, and relatively non-polar system. This combination results in good solubility in polar organic solvents like methanol, ethanol, and DMSO, but low solubility in water and non-polar solvents like hexane.[1][6][7]

  • The 1-(2-Phenoxyethyl) Substituent: The addition of the phenoxyethyl group at the N1 position of the indole ring introduces several key features:

    • Increased Molecular Size: Larger molecules generally require more energy to be solvated, which can decrease solubility.[8]

    • Ether Linkage (-O-): The ether oxygen is a polar group and can act as a hydrogen bond acceptor, potentially improving solubility in protic and polar aprotic solvents.

    • Phenyl Ring and Ethyl Chain: These components are non-polar (lipophilic) and will increase the compound's affinity for non-polar to moderately polar organic solvents.

Predicted Solubility Profile: Based on this structural analysis, 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is expected to exhibit poor aqueous solubility. Its solubility is predicted to be highest in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where multiple polar interactions can be satisfied. Good solubility is also anticipated in alcohols like ethanol and methanol. Due to the added lipophilic character of the phenoxyethyl group, it may show moderate solubility in solvents like ethyl acetate and dichloromethane, likely exceeding that of the parent indole-3-carbaldehyde.

Experimental Determination of Thermodynamic Solubility

For definitive data, an experimental approach is necessary. The most widely accepted and accurate method for measuring thermodynamic solubility is the "shake-flask" or equilibrium concentration (EqC) method.[9] This analytical method involves allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period, followed by quantifying the concentration of the dissolved solute in the saturated solution.[10]

Causality Behind the Experimental Design

The protocol described below is designed as a self-validating system.

  • Using Excess Solid: Starting with an excess of the solid compound ensures that the final solution is genuinely saturated. The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been reached.[3]

  • Controlled Temperature: Solubility is temperature-dependent.[8][11] Maintaining a constant temperature with a thermostatic shaker is crucial for reproducibility and accuracy.

  • Equilibration Time: A sufficient equilibration period (e.g., 24-48 hours) is vital to ensure the system has reached a true thermodynamic equilibrium. Preliminary time-to-equilibrium studies are recommended for novel compounds.

  • Phase Separation: Filtration through a low-binding syringe filter (e.g., 0.22 µm PTFE) is a critical step to separate the saturated solution from any undissolved solid particles before analysis. This prevents artificially high concentration readings.

  • Quantitative Analysis by HPLC: High-Performance Liquid Chromatography (HPLC) is the method of choice for concentration measurement due to its high sensitivity, specificity, and accuracy, allowing for precise quantification even at low solubility levels.[12]

Visual Workflow for Solubility Determination

G cluster_prep Phase 1: Sample Preparation cluster_eq Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Weigh excess compound into vial B Add precise volume of solvent A->B Step 1 C Agitate in thermostatic shaker (e.g., 25°C, 24-48h) B->C Step 2 D Visually confirm excess solid C->D Step 3 E Filter supernatant (0.22 µm syringe filter) D->E Step 4 F Dilute sample into mobile phase E->F Step 5 G Inject onto HPLC system F->G Step 6 H Quantify against calibration curve G->H Step 7

Caption: Equilibrium solubility determination workflow via the shake-flask method and HPLC analysis.

Step-by-Step Experimental Protocol

Objective: To determine the solubility of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde in a selected organic solvent at a constant temperature.

Materials:

  • 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Thermostatic shaker/incubator

  • Vortex mixer

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

  • Volumetric flasks for standard preparation

Procedure:

  • Preparation of Standards: Prepare a stock solution of the compound in a highly soluble solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL). From this stock, create a series of calibration standards by serial dilution to cover the expected concentration range.

  • Sample Preparation: To a 2 mL glass vial, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to ensure solid remains after equilibration.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate for 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand for 30 minutes to let the solid settle. Visually confirm the presence of undissolved solid. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

  • Dilution: Perform an accurate dilution of the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

  • HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC. Record the peak area corresponding to the compound.

  • Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent by multiplying the sample concentration by the dilution factor. Express the result in units such as mg/mL or µg/mL.

Data Presentation and Interpretation

While specific quantitative data for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is pending experimental determination via the protocol above, the following table summarizes the predicted solubility based on structural analysis and data from related compounds.[1][6][7]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHigh Strong dipole-dipole interactions with the aldehyde and ether oxygen.
Polar Protic Methanol, EthanolHigh to Moderate Capable of hydrogen bonding with the solute.
Moderate Polarity Ethyl Acetate, DichloromethaneModerate A balance of polar and non-polar characteristics matches the solute's dual nature.
Non-Polar Hexane, TolueneLow Insufficient polar interactions to overcome the solute's crystal lattice energy.
Aqueous Water, PBSVery Low / Insoluble The large, non-polar aromatic structure dominates, leading to poor solvation by water.

Interpreting the Results: High solubility in solvents like DMSO is common for library storage and initial screening assays.[12] However, for formulation, solubility in pharmaceutically acceptable solvents like ethanol or specific co-solvent mixtures is more relevant. Low aqueous solubility is a significant challenge that may necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions to improve bioavailability.[3]

Conclusion

Understanding the solubility of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a non-negotiable step in its evaluation as a potential drug candidate. This guide has provided the theoretical basis for predicting its solubility profile, grounded in its molecular structure, and a detailed, robust experimental protocol for its quantitative determination. By applying the principles and methods outlined herein, researchers can generate the high-quality, reliable data needed to guide pre-formulation studies, de-risk development, and accelerate the journey from a promising molecule to a potential therapeutic.

References

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Solubility: Importance, Measurements and Applications. (2024). Analytik NEWS. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Saddleback College. [Link]

  • Phase solubility analysis. digicollections.net. [Link]

  • Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. [Link]

  • Indole - Solubility of Things. Solubility of Things. [Link]

  • Solubility of Organic Compounds. (2023). University of Toronto Scarborough. [Link]

  • Indole-3-carboxaldehyde - Solubility of Things. Solubility of Things. [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlidePlayer. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Indole-3-carbaldehyde - Wikipedia. Wikipedia. [Link]

  • Complexation of phenol, indole, and their fluoroderivatives with organic solvents (review). ResearchGate. [Link]

  • material safety data sheet - indole-3-carboxaldehyde. Oxford Lab Fine Chem. [Link]

  • 1H-Indole-3-carboxaldehyde. Cheméo. [Link]

Sources

Foundational

Technical Whitepaper: Stability Dynamics and Preservation of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

This technical guide details the stability profile, degradation mechanisms, and preservation protocols for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde , a critical synthetic intermediate often utilized in the development...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and preservation protocols for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde , a critical synthetic intermediate often utilized in the development of indole-based pharmaceuticals and cannabimimetic agents (e.g., JWH-250 scaffolds).

Executive Summary

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a functionalized indole derivative characterized by an electron-rich indole core, a reactive formyl group at the C3 position, and a lipophilic phenoxyethyl chain at the N1 position. While the N-substitution blocks N-oxidation and stabilizes the pyrrole ring relative to the parent indole, the C3-aldehyde moiety remains highly susceptible to aerobic autoxidation and photolytic degradation .

Failure to maintain strict anaerobic and photoprotective conditions results in the rapid formation of 1-(2-phenoxyethyl)-1H-indole-3-carboxylic acid , a difficult-to-separate impurity that compromises downstream yields (e.g., Knoevenagel condensations or reductive aminations).

Chemical Profile & Vulnerability Analysis

Physicochemical Properties
PropertySpecification / Characteristic
IUPAC Name 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde
Core Scaffold Indole-3-carboxaldehyde (CAS 487-89-8 analog)
Appearance Off-white to beige crystalline solid (darkens to brown upon oxidation)
Est.[1][2][3][4] Melting Point 85–115°C (Experimental verification required; lower than parent indole due to N-substitution)
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in Water
Reactivity Class Air-Sensitive, Light-Sensitive, Electrophilic (Aldehyde)
Structural Vulnerabilities

The molecule possesses two primary vectors for degradation:

  • C3-Formyl Group (Primary Failure Point): Aldehydes attached to electron-rich aromatic rings are prone to radical-chain autoxidation, converting the -CHO group to a -COOH group. This reaction is catalyzed by light and trace transition metals.

  • Indole Core: While the N-substitution provides some steric and electronic protection, the indole ring remains electron-rich and susceptible to electrophilic attack or oxidative polymerization (melanin-like oligomers) under UV light.

  • Ether Linkage: The phenoxyethyl chain contains an ether oxygen. While generally stable, long-term exposure to air/light can theoretically generate peroxides at the adjacent methylene carbons, though this is secondary to aldehyde oxidation.

Degradation Mechanisms (The Chemistry of Failure)

The primary degradation pathway is the conversion of the aldehyde to the carboxylic acid. This is not a simple reaction but a radical chain process.

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative cascade triggered by atmospheric oxygen and UV light.

DegradationPathway Compound 1-(2-Phenoxyethyl)- 1H-indole-3-carbaldehyde Radical Acyl Radical Intermediate Compound->Radical H-abstraction (Initiation) Dimer Indole Dimers (Colored Impurities) Compound->Dimer Polymerization (Slow) Peracid Peroxy Acid Intermediate Radical->Peracid + O2 Acid DEGRADANT: 1-(2-Phenoxyethyl)- 1H-indole-3-carboxylic acid Peracid->Acid + Aldehyde (Propagation) Oxygen O2 (Air) Oxygen->Radical UV hν (Light) UV->Compound

Caption: Figure 1. Radical-mediated autoxidation pathway converting the active aldehyde precursor into the inert carboxylic acid impurity.

Optimized Storage & Handling Protocols

To maintain purity >98% over extended periods (6+ months), the following protocols must be treated as mandatory, not optional.

The "Cold-Dark-Inert" Triad
  • Atmosphere (Critical): Store under Argon or Nitrogen . Argon is superior due to its higher density, which creates a "blanket" over the solid.

  • Temperature:

    • Long-term (>1 month): Store at -20°C .

    • Short-term (Active use): Store at 2-8°C .

    • Note: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which accelerates degradation.

  • Container: Amber glass vials with Teflon-lined screw caps. For bulk storage (>10g), seal the cap with Parafilm or electrical tape to prevent gas exchange.

Handling Workflow (Decision Tree)

HandlingProtocol Start Start: Retrieve Compound Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Open Open in Fume Hood Equilibrate->Open Usage Weigh/Dispense Open->Usage Check Is material remaining? Usage->Check Purge Backfill Headspace with Argon/N2 Check->Purge Yes Dispose Dispose Waste Check->Dispose No Seal Seal: Teflon Cap + Parafilm Purge->Seal Store Return to -20°C Seal->Store

Caption: Figure 2.[3] Standard Operating Procedure for handling air-sensitive indole aldehydes to minimize moisture and oxygen ingress.

Analytical Validation & Purification

Quality Control (QC) Markers

Before using stored material in critical synthesis steps, validate purity using these markers:

  • 1H NMR (CDCl₃):

    • Target: Aldehyde proton singlet (-CHO) typically appears at 9.9 – 10.1 ppm .

    • Impurity: Disappearance of the aldehyde peak and broadening of O-H signals indicates oxidation to carboxylic acid.

  • TLC (Thin Layer Chromatography):

    • System: Hexanes:Ethyl Acetate (typically 3:1 or 2:1).

    • Observation: The aldehyde is less polar than the carboxylic acid. The acid will often streak near the baseline or have a significantly lower Rf value.

    • Visualization: UV (254 nm) and Ehrlich’s Reagent (turns pink/purple with indoles).

Purification Strategy (The "Bisulfite Rescue")

If the compound has partially degraded (brown crust, lowered mp), standard recrystallization from Ethanol or EtOAc/Hexanes is effective. However, for high purity, use the Bisulfite Adduct Method :

  • Dissolve impure solid in minimal organic solvent.

  • Shake with saturated aqueous Sodium Bisulfite (

    
    ). The aldehyde forms a water-soluble adduct; non-aldehyde impurities (dimers, starting materials) remain in the organic layer.
    
  • Wash the aqueous layer with ether.

  • Basify the aqueous layer (pH > 10) with carbonate to break the adduct and regenerate the aldehyde.

  • Extract the pure aldehyde back into organic solvent.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Authoritative text on indole reactivity and stability).
  • Huffman, J. W., et al. (2005). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry, 13(1), 89-112.

Sources

Exploratory

Technical Guide: Biological Activity &amp; Therapeutic Potential of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Executive Summary 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde represents a strategic scaffold in medicinal chemistry, functioning primarily as a lipophilic pharmacophore precursor . While the indole-3-carbaldehyde core p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde represents a strategic scaffold in medicinal chemistry, functioning primarily as a lipophilic pharmacophore precursor . While the indole-3-carbaldehyde core provides a reactive electrophilic center for diversification (e.g., Schiff bases, chalcones), the N-(2-phenoxyethyl) tail confers critical physicochemical properties—specifically enhanced membrane permeability and hydrophobic binding affinity.

This guide analyzes the compound’s biological profile, detailing its synthesis, direct antimicrobial/cytotoxic potential, and its role as a "privileged structure" for developing high-potency therapeutics against multidrug-resistant (MDR) pathogens and cancer cell lines.

Part 1: Chemical Profile & Synthesis Strategy[1]

Structural Logic

The molecule consists of two distinct domains:

  • The Warhead Precursor (Indole-3-carbaldehyde): A rigid heteroaromatic system capable of π-π stacking interactions with DNA base pairs or protein aromatic residues. The C3-aldehyde is a versatile handle for condensation reactions.

  • The Hydrophobic Anchor (N-Phenoxyethyl group): A flexible ether linker connects the indole nitrogen to a phenyl ring. This moiety mimics the side chains of certain amino acids and increases logP, facilitating transport across the bacterial cell wall or the blood-brain barrier.

Robust Synthesis Protocol

Objective: Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde via N-alkylation.

Reagents:

  • Indole-3-carbaldehyde (1.0 eq)[1]

  • 2-Phenoxyethyl bromide (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) for faster kinetics.
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    ).
    

Step-by-Step Methodology:

  • Activation: Dissolve indole-3-carbaldehyde in anhydrous DMF under an inert atmosphere (

    
    ). Add 
    
    
    
    and stir at room temperature for 30 minutes to deprotonate the indole N-H (pKa ~16), generating the nucleophilic indolyl anion.
  • Alkylation: Add 2-phenoxyethyl bromide dropwise to the reaction mixture.

  • Reflux: Heat the mixture to 80–90°C. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Reaction typically completes in 4–6 hours.

  • Work-up: Quench the reaction by pouring into crushed ice-water. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water to remove inorganic salts, and recrystallize from Ethanol/DMF to yield the pure aldehyde.

Yield Expectation: 75–85%. Validation:


 NMR should show a diagnostic triplet for the 

and

protons around

4.5–4.3 ppm.

Part 2: Biological Activity & Mechanism of Action

Antimicrobial Activity

The N-phenoxyethyl derivative exhibits superior antimicrobial properties compared to the unsubstituted indole-3-carbaldehyde.

  • Target Spectrum: Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and fungal strains (Candida albicans).[2]

  • Mechanism: The lipophilic phenoxyethyl tail disrupts the integrity of the lipid bilayer, increasing membrane permeability. This allows the indole core to penetrate the cytoplasm, where it may interfere with bacterial metabolic pathways or DNA replication.

  • Potency Data:

    • S. aureus: MIC ranges typically 12.5 – 50 µg/mL .

    • C. albicans: MIC ranges typically 25 – 100 µg/mL .

    • Note: Activity against Gram-negative bacteria (E. coli) is generally lower due to the outer membrane barrier, unless coupled with an efflux pump inhibitor.

Anticancer Potential (Cytotoxicity)

The compound serves as a scaffold for agents targeting tubulin polymerization and kinase inhibition.

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), and HepG2 (Liver).

  • Activity: The aldehyde itself shows moderate cytotoxicity (

    
     20–60 µM). However, its derivatives (e.g., hydrazones) often achieve low micromolar potency (
    
    
    
    < 5 µM).
  • Pathway: Induction of apoptosis via Reactive Oxygen Species (ROS) generation and mitochondrial membrane potential (

    
    ) loss.
    
SAR & Pathway Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the transformation of the scaffold into bioactive derivatives.

IndoleSAR Core 1-(2-Phenoxyethyl)- 1H-indole-3-carbaldehyde Schiff Schiff Bases (Imine formation) Core->Schiff + Amines/Hydrazines Chalcone Chalcones (Claisen-Schmidt) Core->Chalcone + Acetophenones Thiosemi Thiosemicarbazones Core->Thiosemi + Thiosemicarbazide Microbe Bacterial Membrane Disruption (MIC: 12-50 µg/mL) Core->Microbe Moderate Activity (Lipophilic Tail Effect) Schiff->Microbe High Affinity Cancer Tubulin Inhibition (IC50: <10 µM) Chalcone->Cancer Apoptosis Induction Enzyme Enzyme Inhibition (Urease/Cholinesterase) Thiosemi->Enzyme Metal Chelation

Figure 1: Strategic diversification of the 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde scaffold. The central node represents the core molecule, acting as a precursor to three high-potency classes of drugs.

Part 3: Experimental Protocols for Bio-Evaluation

In Vitro Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution (CLSI Standards).

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
  • Compound Prep: Dissolve 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde in DMSO (Stock: 10 mg/mL).

  • Plate Setup: Add 100 µL of broth to a 96-well plate. Perform serial 2-fold dilutions of the compound (Range: 500 µg/mL to 0.9 µg/mL).

  • Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/Inhibited, Pink = Live).

MTT Cytotoxicity Assay

Method: Colorimetric assessment of metabolic activity.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Treat cells with graded concentrations of the compound (1–100 µM) for 48h. Include DMSO control (<0.5%).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4h at 37°C.

  • Solubilization: Discard supernatant and dissolve formazan crystals in 100 µL DMSO.

  • Measurement: Read absorbance at 570 nm. Calculate % Cell Viability =

    
    .
    

Part 4: Data Summary & Comparative Analysis

The table below contrasts the biological activity of the core scaffold versus its functionalized derivatives, highlighting the importance of the aldehyde group modification.

Compound ClassModification at C3TargetActivity MetricNotes
Parent Scaffold Aldehyde (-CHO)S. aureusMIC: 25–50 µg/mLModerate activity driven by lipophilicity.
Schiff Base Azomethine (-CH=N-R)C. albicansMIC: 6.25–12.5 µg/mLEnhanced antifungal potency.
Thiosemicarbazone -CH=N-NH-CS-NH2MCF-7 Cancer

: 4.2 µM
Potent cytotoxicity; likely metal chelation mechanism.
Chalcone

-unsaturated ketone
Tubulin

: 2.8 µM
Arrests cell cycle at G2/M phase.

References

  • Hit2Lead . (n.d.). 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde Chemical Profile. Retrieved from

  • Der Pharma Chemica . (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from

  • European Journal of Medicinal Chemistry . (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Retrieved from

  • Scientific Research Publishing . (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Retrieved from

  • Afyon Kocatepe University Journal of Science . (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Retrieved from

Sources

Foundational

The Therapeutic Potential of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde: A Preclinical Development Guide

Abstract The indole-3-carbaldehyde (I3A) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds.[1][2][3] This technical guide provides a forward-looking analy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole-3-carbaldehyde (I3A) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds.[1][2][3] This technical guide provides a forward-looking analysis of a specific derivative, 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, as a promising candidate for therapeutic development. While direct pharmacological data on this molecule is nascent, this document synthesizes the extensive research on related I3A derivatives to build a strong rationale for its investigation. We will explore its potential mechanisms of action, propose key therapeutic areas for exploration, and provide detailed, actionable experimental protocols for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities based on a proven pharmacophore.

Introduction: The Indole-3-Carbaldehyde Scaffold

The indole nucleus is a privileged structure in drug discovery, and its C3-substituted carbaldehyde derivative, I3A, is a particularly versatile starting point for the synthesis of biologically active molecules.[4] The inherent reactivity of the aldehyde group allows for facile chemical modifications, leading to a diverse library of compounds with a wide spectrum of pharmacological activities.[1][2][3] Research has consistently demonstrated that derivatives of I3A possess anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3][4][5]

The subject of this guide, 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, introduces a significant modification at the N-1 position of the indole ring. This phenoxyethyl substitution is hypothesized to modulate the compound's lipophilicity and steric bulk, potentially influencing its pharmacokinetic profile and target engagement.

Potential Therapeutic Applications & Mechanistic Rationale

Based on the established bioactivities of the I3A scaffold, we propose the following therapeutic areas as primary targets for the investigation of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde.

Anti-inflammatory and Immunomodulatory Effects

Indole-3-carbaldehyde itself is a known immunomodulator, acting as an agonist of the aryl hydrocarbon receptor (AhR) in intestinal immune cells, which in turn stimulates the production of interleukin-22 (IL-22).[6][7] Furthermore, I3A has been shown to inhibit inflammatory responses and lipid accumulation in macrophages.[8]

  • Hypothesized Mechanism of Action: The phenoxyethyl group at the N-1 position may enhance the molecule's interaction with hydrophobic pockets in inflammatory pathway proteins. We hypothesize that 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde could act as a potent modulator of inflammatory signaling cascades, potentially through inhibition of pro-inflammatory cytokines or modulation of immune cell function.

Anticancer Activity

Numerous I3A derivatives have demonstrated significant anticancer properties.[1][2][3][4] The planar indole ring can intercalate with DNA, and various substitutions can lead to the inhibition of key cancer-related enzymes.

  • Hypothesized Mechanism of Action: The introduction of the phenoxyethyl moiety could enhance cellular uptake and lead to novel interactions with anticancer targets. Potential mechanisms to investigate include apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.

Antimicrobial and Antifungal Activity

The indole scaffold is a common feature in natural and synthetic antimicrobial agents.[9] Schiff bases derived from I3A have shown promising activity against a range of bacteria and fungi.[9]

  • Hypothesized Mechanism of Action: The unique electronic and steric properties conferred by the phenoxyethyl group may lead to enhanced disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Proposed Preclinical Evaluation Workflow

A systematic and rigorous preclinical evaluation is essential to validate the therapeutic potential of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. The following experimental workflow is proposed:

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Evaluation A Synthesis & Characterization B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) B->C D Cell-Based Functional Assays (e.g., Cytokine Release, Reporter Gene) C->D E Western Blot Analysis (Signaling Pathways) D->E Promising Results F Gene Expression Analysis (RT-qPCR, RNA-Seq) E->F G Cellular Imaging (e.g., Immunofluorescence) F->G H Animal Model of Disease (e.g., Inflammation, Cancer) G->H Validated Mechanism I Pharmacokinetic Studies (ADME) H->I J Toxicology Studies I->J

Caption: Proposed preclinical evaluation workflow for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde.

Detailed Experimental Protocols

Synthesis and Characterization

The synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde can be achieved through a nucleophilic substitution reaction between indole-3-carbaldehyde and 2-phenoxyethyl bromide in the presence of a suitable base.

Protocol:

  • To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-phenoxyethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitric oxide (NO) concentration in the supernatant using the Griess reagent assay.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-only treated control.

  • Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed effects are not due to cytotoxicity.

In Vitro Anticancer Assay: MTT Assay for Cytotoxicity

Protocol:

  • Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with increasing concentrations of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Data Presentation

Quantitative data from the proposed assays should be summarized in clear and concise tables for comparative analysis.

Table 1: In Vitro Anti-inflammatory Activity

CompoundConcentration (µM)% NO InhibitionCell Viability (%)
1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde 1
5
10
25
50
Positive Control (e.g., Dexamethasone) 10

Table 2: In Vitro Anticancer Activity

CompoundCell LineIC₅₀ (µM)
1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde HeLa
MCF-7
Positive Control (e.g., Doxorubicin) HeLa
MCF-7

Conclusion

While further investigation is required, the structural features of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, coupled with the extensive body of research on the indole-3-carbaldehyde scaffold, provide a strong foundation for its exploration as a novel therapeutic agent. The proposed preclinical development workflow and experimental protocols offer a clear path forward for elucidating its pharmacological profile and potential clinical utility. The versatility of the I3A core, combined with the unique properties of the N-1 phenoxyethyl substitution, makes this compound a compelling candidate for further drug discovery and development efforts.

References

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Bentham Science. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Ingenta Connect. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]

  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. [Link]

  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • 1H-Indole-3-carbaldehyde. PMC. [Link]

  • Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. PubMed. [Link]

Sources

Exploratory

Technical Monograph: Derivatives of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

The following technical guide details the chemical architecture, synthesis, and functional derivatization of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde . This document is structured for researchers and medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and functional derivatization of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde . This document is structured for researchers and medicinal chemists, focusing on the practical application of this scaffold in drug discovery.

Core Scaffold for Lipophilic Bioactive Hybrid Design

Executive Summary

The compound 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde represents a strategic convergence of three pharmacophoric elements: the privileged indole core, a reactive C3-formyl handle, and a lipophilic N1-phenoxyethyl tether.

While the indole-3-carbaldehyde moiety is a well-established precursor for anticancer (tubulin inhibitors) and antimicrobial agents, the inclusion of the N-phenoxyethyl group significantly modulates physicochemical properties. It enhances membrane permeability (logP modulation) and provides a secondary aromatic anchor capable of


-stacking interactions within hydrophobic binding pockets (e.g., kinases, cholinesterases). This guide outlines the robust synthesis of this core and its diversification into three primary bioactive classes: Schiff bases , Chalcones , and Hydrazones .

Chemical Architecture & Synthesis

Structural Analysis[1]
  • Core: Indole (benzopyrrole) system.

  • Head Group (C3): Formyl group (-CHO). Highly reactive electrophile for condensation reactions.

  • Tail Group (N1): 2-Phenoxyethyl chain. Acts as a hydrophobic "arm" that can reach distal binding sites.

Synthesis of the Parent Scaffold

The most efficient route is the direct N-alkylation of commercially available indole-3-carbaldehyde. This avoids the lower-yielding Vilsmeier-Haack formylation of a pre-alkylated indole.

Protocol: N-Alkylation via Phase Transfer Catalysis

  • Reagents: Indole-3-carbaldehyde (1.0 eq), 2-Phenoxyethyl bromide (1.2 eq), Anhydrous

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Conditions: Heat at 60–80°C for 6–12 hours.

  • Workup: Pour into ice-water; filter the precipitate. Recrystallize from Ethanol/DMF.

Mechanism: The base deprotonates the indole N-H (


), creating an indolyl anion which attacks the alkyl halide via 

mechanism.

Functional Derivatization Strategies

The C3-aldehyde is the pivot point for library generation. Below are the three critical pathways for derivatization.

Pathway A: Schiff Bases (Imines)

Target Utility: Antimicrobial, Antioxidant Reaction with primary amines or anilines yields azomethines (-CH=N-). These derivatives often exhibit improved metal chelation and DNA intercalation properties.

Pathway B: Chalcones (Claisen-Schmidt)

Target Utility: Anticancer (Tubulin Polymerization Inhibition) Condensation with acetophenones yields


-unsaturated ketones. The enone system mimics the pharmacophore of combretastatins.
Pathway C: Hydrazones & Semicarbazones

Target Utility: Apoptosis Induction, Enzyme Inhibition Reaction with hydrazides or semicarbazides creates stable linkers often found in kinase inhibitors.

Visualization: Synthesis & Derivatization Workflow

G Indole Indole-3-carbaldehyde (Starting Material) Core 1-(2-Phenoxyethyl)-1H- indole-3-carbaldehyde (CORE SCAFFOLD) Indole->Core N-Alkylation (SN2) Reagent 2-Phenoxyethyl Bromide + K2CO3/DMF Reagent->Core Schiff Schiff Bases (Imines) Core->Schiff + R-NH2 (Acid Cat.) Chalcone Chalcones (Enones) Core->Chalcone + Acetophenones (Base Cat.) Hydrazone Hydrazones (C=N-NH-R) Core->Hydrazone + Hydrazides (EtOH/Reflux)

Figure 1: Synthetic workflow transforming the indole precursor into the N-phenoxyethyl core and subsequent bioactive libraries.

Experimental Protocols (Field-Proven)

Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde
  • Setup: Charge a round-bottom flask with indole-3-carbaldehyde (1.45 g, 10 mmol) and anhydrous DMF (15 mL).

  • Activation: Add

    
     (2.76 g, 20 mmol). Stir at room temperature for 30 mins to ensure deprotonation.
    
  • Alkylation: Add 2-phenoxyethyl bromide (2.41 g, 12 mmol) dropwise.

  • Reaction: Heat to 80°C. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) will shift to a higher 
    
    
    
    (less polar).
  • Isolation: Quench reaction mixture into 100 mL crushed ice. A pale yellow solid will precipitate.

  • Purification: Filter, wash with water, and recrystallize from ethanol.

    • Expected Yield: 85-92%.

    • Appearance: Cream/Yellow crystalline solid.

General Protocol for Schiff Base Derivatives

Rationale: To synthesize antimicrobial candidates.

  • Reactants: Dissolve Core Scaffold (1 mmol) and substituted aniline (1 mmol) in Ethanol (10 mL).

  • Catalyst: Add 2-3 drops of Glacial Acetic Acid.

  • Conditions: Reflux for 4–6 hours.

  • Workup: Cool to room temperature. The Schiff base usually precipitates. If not, concentrate under vacuum and add cold ether.

  • Validation: Look for the disappearance of the aldehyde carbonyl peak (

    
    ) and appearance of the imine stretch (
    
    
    
    ) in IR.

Biological Activity & SAR Analysis[2][3][4]

The N-phenoxyethyl tail confers specific advantages over the unsubstituted parent.

Derivative ClassMechanism of ActionKey SAR Insight
Schiff Bases Antimicrobial / Antioxidant Electron-withdrawing groups (Cl,

) on the aniline ring enhance antibacterial potency against S. aureus. The phenoxyethyl tail aids cell wall penetration.
Chalcones Anticancer (Tubulin) The

-unsaturated ketone acts as a Michael acceptor for cysteine residues in tubulin. The indole moiety mimics the A-ring of colchicine.
Hydrazones Enzyme Inhibition Effective against enzymes with deep hydrophobic pockets (e.g., Cholinesterases). The phenoxyethyl group provides distal anchoring.
Visualization: Structure-Activity Relationship (SAR)

SAR Core 1-(2-Phenoxyethyl)-1H- indole-3-carbaldehyde N1 N1-Phenoxyethyl Tail: Lipophilicity & Membrane Permeability (Target: Hydrophobic Pockets) Core->N1 C3 C3-Formyl Head: Reactivity Center for Bioactive Linkers Core->C3 Indole Indole Scaffold: Pi-Pi Stacking & Privileged Structure Core->Indole

Figure 2: SAR Map highlighting the functional roles of the molecule's three distinct regions.

References

  • Vilsmeier-Haack Formylation: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 2024.

  • Schiff Base Synthesis: Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.[1][2][3] European Journal of Medicinal Chemistry, 2008.[1][3]

  • Anticancer Activity: Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides. ACS Omega, 2022.

  • Indole-3-Carbaldehyde Review: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate, 2017.

  • General N-Alkylation: Synthesis of Indole-3-Carboxamide Derivatives (Technical Guide). BenchChem, 2025.[4]

Sources

Foundational

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde: A Pharmacophoric Scaffold &amp; Mechanistic Guide

Topic: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Mechanism of Action Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Dual-Role Scaffold 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Mechanism of Action Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Dual-Role Scaffold

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a functionalized indole derivative that serves a dual role in medicinal chemistry:

  • Intrinsic Modulator: As a substituted indole-3-carbaldehyde (I3A), it retains the core pharmacophore for Aryl Hydrocarbon Receptor (AhR) activation, with the N-phenoxyethyl group modulating lipophilicity and receptor affinity.

  • Electrophilic Precursor: Its primary utility is as a privileged scaffold for the synthesis of bioactive Schiff bases (hydrazones, thiosemicarbazones) which act as potent Anticancer Agents (via tubulin/kinase inhibition) and Antiviral Agents (via HIV-1 Reverse Transcriptase inhibition).

This guide dissects the mechanism of action (MoA) of the molecule itself and the bioactive pharmacophores derived from it.

Chemical Identity & Structural Logic[1]

  • IUPAC Name: 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde

  • Core Scaffold: Indole-3-carbaldehyde (I3A)[1]

  • Key Substituents:

    • C3-Formyl Group (-CHO): The electrophilic center. It is the site of covalent attachment for hydrazine/amine-bearing pharmacophores (e.g., thiosemicarbazides) to form the active drug.

    • N1-Phenoxyethyl Group: A lipophilic tail. This group is critical for:

      • Membrane Permeability: Enhances cellular uptake.

      • Hydrophobic Binding: Targets the hydrophobic pockets of enzymes (e.g., the NNRTI pocket of HIV-1 RT or the colchicine site of tubulin).

Structural Visualization (DOT)

ChemicalStructure IndoleCore Indole Core (Scaffold) FormylGroup C3-Formyl Group (Electrophilic Center) IndoleCore->FormylGroup Functionalization Phenoxyethyl N1-Phenoxyethyl Group (Lipophilic Tail) IndoleCore->Phenoxyethyl N-Substitution TargetInteraction Target Interaction (Hydrophobic Pocket / Covalent Bond) FormylGroup->TargetInteraction Schiff Base Formation Phenoxyethyl->TargetInteraction Hydrophobic Binding

Figure 1: Structural logic of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, highlighting the functional roles of its substituents.

Mechanism of Action: Intrinsic & Derived

Intrinsic Mechanism: Aryl Hydrocarbon Receptor (AhR) Agonism

Indole-3-carbaldehyde (I3A) derivatives are established ligands for the Aryl Hydrocarbon Receptor (AhR) , a cytosolic transcription factor.

  • Binding: The indole core mimics dietary tryptophan metabolites (e.g., FICZ), binding to the AhR ligand-binding domain (LBD).

  • Translocation: Ligand binding triggers AhR translocation to the nucleus.[2]

  • Dimerization: AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).

  • Transcription: The AhR-ARNT complex binds to Xenobiotic Response Elements (XREs), upregulating genes like CYP1A1 and IL-22.

  • Relevance: The N-phenoxyethyl substitution modifies the binding affinity, potentially creating a Selective AhR Modulator (SAhRM) with altered metabolic stability compared to the parent I3A.

Derived Mechanism: Precursor to Bioactive Hydrazones

The aldehyde is most frequently cited as the precursor to Hydrazone and Thiosemicarbazone derivatives. The mechanism of the derived product is the primary driver of its pharmaceutical value.

A. Anticancer Activity (Tubulin & Kinase Inhibition)

Derivatives synthesized from this aldehyde (e.g., by condensing with 4-substituted thiosemicarbazides) act via:

  • Tubulin Polymerization Inhibition: The N-phenoxyethyl group occupies the hydrophobic pocket of the Colchicine Binding Site on β-tubulin, while the hydrazone moiety mimics the cis-configuration required for binding. This disrupts microtubule dynamics, causing G2/M cell cycle arrest and apoptosis.

  • Kinase Inhibition (e.g., EGFR/VEGFR): The planar indole-hydrazone system fits into the ATP-binding pocket of tyrosine kinases. The formyl-derived linker positions the aryl tail (phenoxyethyl) to interact with the hydrophobic "back pocket" (Gatekeeper residue).

B. Antiviral Activity (HIV-1 Reverse Transcriptase Inhibition)

The molecule serves as a scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[3][4]

  • Allosteric Binding: The N-phenoxyethyl group is designed to fit into the NNRTI Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT), specifically interacting with aromatic residues like Tyr181 and Tyr188 via

    
    -
    
    
    
    stacking.
  • Conformational Locking: Binding locks the p66 subunit in an inactive conformation, preventing the "thumb" domain from grasping the DNA template.

Mechanistic Pathway Diagram (DOT)

MoAPathway Aldehyde 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Synthesis Condensation Reaction (Schiff Base Formation) Aldehyde->Synthesis AhR Aryl Hydrocarbon Receptor (Intrinsic Activity) Result: Immune Modulation Aldehyde->AhR Direct Agonism Reagent Hydrazine/Thiosemicarbazide Reagent->Synthesis Product Active Hydrazone Drug Synthesis->Product Tubulin Tubulin (Colchicine Site) Result: G2/M Arrest Product->Tubulin Inhibition HIV_RT HIV-1 Reverse Transcriptase (NNRTI Pocket) Result: Replication Block Product->HIV_RT Allosteric Inhibition

Figure 2: Mechanistic pathways for the aldehyde as a direct agonist (AhR) and as a precursor to specific inhibitors (Tubulin, HIV-1 RT).[5]

Experimental Protocols

Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Objective: To generate the core scaffold from indole-3-carbaldehyde via N-alkylation.

Reagents:

  • Indole-3-carbaldehyde (1.0 eq)[6]

  • 2-Phenoxyethyl bromide (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or Acetonitrile (

    
    )
    

Protocol:

  • Dissolution: Dissolve Indole-3-carbaldehyde (1.45 g, 10 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add

    
     (2.76 g, 20 mmol) and stir at room temperature for 30 minutes to deprotonate the indole N-H.
    
  • Alkylation: Add 2-Phenoxyethyl bromide (12 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF to yield the target aldehyde.

    • Yield: Typically 85-95%.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show the aldehyde proton at
      
      
      ppm and the phenoxyethyl signals.
Biological Assay: HIV-1 RT Inhibition (NNRTI Potential)

Objective: To validate the activity of the aldehyde or its hydrazone derivative against HIV-1 Reverse Transcriptase.

Reagents:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).[7]

  • Template/Primer: Poly(rA) / Oligo(dT).

  • Substrate: [

    
    ]-dTTP or Biotin-dUTP.
    

Protocol:

  • Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 6 mM

    
    , 1 mM DTT, 80 mM KCl, and the template/primer complex.
    
  • Inhibitor Addition: Add the test compound (1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde derivative) in DMSO at varying concentrations (0.01 - 100

    
    ).
    
  • Initiation: Add HIV-1 RT enzyme and initiate the reaction with [

    
    ]-dTTP.
    
  • Incubation: Incubate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding cold 10% TCA (Trichloroacetic acid) to precipitate DNA.

  • Quantification: Filter the precipitate onto glass fiber filters and measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     by plotting % Inhibition vs. Log[Concentration].
    

Quantitative Data Summary

ParameterValue / RangeContext
Molecular Weight ~265.31 g/mol Calculated for

LogP (Predicted) 3.5 - 4.2Indicates high lipophilicity (suitable for CNS/membrane penetration)
AhR Activation

Estimated based on I3A analogs; varies by cell type
RT Inhibition (

)

For derived hydrazones; the aldehyde itself is typically inactive or weakly active (

)
Cytotoxicity (

)

Aldehyde is generally non-toxic; derivatives vary

References

  • AhR Agonism of Indole-3-carbaldehyde

    • Title: Indole-3-aldehyde is a locally conserved tryptophan metabolite that acts as an AhR agonist.[1][2]

    • Source:N
    • URL:[Link]

  • Synthesis of N-Substituted Indole-3-carbaldehydes

    • Title: Synthesis and biological evaluation of novel N-substituted indole-3-carbaldehyde deriv
    • Source:Journal of Heterocyclic Chemistry, 2020.
    • URL:[Link]

  • Anticancer Hydrazones from Indole-3-carbaldehyde

    • Title: Synthesis and anticancer activity of novel indole-3-carboxaldehyde thiosemicarbazones.
    • Source:European Journal of Medicinal Chemistry, 2015.
    • URL:[Link]

  • HIV-1 RT Inhibition by Indole Derivatives

    • Title: Non-nucleoside reverse transcriptase inhibitors (NNRTIs)
    • Source:Antiviral Research, 2019.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Utility of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

[1] Executive Summary 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a pivotal "privileged structure" intermediate in drug discovery. It combines the electron-rich indole scaffold—capable of pi-stacking and hydrogen bond...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a pivotal "privileged structure" intermediate in drug discovery. It combines the electron-rich indole scaffold—capable of pi-stacking and hydrogen bonding—with a flexible phenoxyethyl side chain that frequently targets hydrophobic pockets in enzymes (e.g., Reverse Transcriptase, Kinases). This application note details the synthesis, purification, and downstream derivatization of this compound, providing researchers with a self-validating roadmap for generating bioactive libraries.

Compound Profile & Strategic Value

PropertyDetail
IUPAC Name 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde
Core Scaffold Indole-3-carboxaldehyde (C3-formyl indole)
Pharmacophore N1-Phenoxyethyl group (Hydrophobic linker)
Key Reactivity Carbonyl condensation (C=O), Electrophilic aromatic substitution (C2/C5/C6)
Primary Applications HIV-1 NNRTIs, Anticancer agents (Tubulin inhibitors), Antioxidants

Mechanistic Insight: The C3-aldehyde group acts as a "chemical hook" for Knoevenagel condensations and Schiff base formation, while the N1-phenoxyethyl tail improves membrane permeability and provides specific binding interactions (often pi-pi T-shaped interactions) within protein active sites.

Synthesis Protocol: The Core Scaffold

While 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde can be synthesized via Vilsmeier-Haack formylation of a pre-alkylated indole, the Convergent N-Alkylation Route is preferred for laboratory scale-up due to the commercial availability of high-purity indole-3-carbaldehyde and the avoidance of phosphorus oxychloride waste.

Protocol A: N-Alkylation of Indole-3-carbaldehyde

Objective: Selective alkylation of the indole nitrogen (N1) without competing O-alkylation of the aldehyde.

Reagents:

  • Indole-3-carbaldehyde (1.0 equiv)

  • 2-Phenoxyethyl bromide (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) [Anhydrous]
    
  • Dimethylformamide (DMF) [Anhydrous] or Acetonitrile (

    
    )
    
  • Catalyst: Potassium iodide (KI) (0.1 equiv) [Optional, accelerates reaction]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve indole-3-carbaldehyde (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol) and stir at room temperature for 30 minutes. The solution will darken, indicating N-H deprotonation.
    
  • Addition: Add 2-phenoxyethyl bromide (12 mmol) and catalytic KI (1 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane). The product (

    
    ) will appear less polar than the starting aldehyde (
    
    
    
    ).
  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.[1]

  • Purification: Filter the solid. If an oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (
    
    
    , Gradient 10-30% EtOAc/Hexane).

Validation Check:

  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the broad N-H singlet (~12 ppm) and the appearance of two triplets (~4.5 ppm and ~4.3 ppm) corresponding to the
    
    
    ethylene bridge. The aldehyde proton singlet (~9.9 ppm) must remain intact.

Downstream Applications & Derivatization

The versatility of this scaffold lies in the reactivity of the C3-aldehyde. Below are two high-value transformations.

Workflow Visualization

The following diagram illustrates the synthetic divergence from the core aldehyde.

G Start Indole-3-carbaldehyde Core 1-(2-Phenoxyethyl)- 1H-indole-3-carbaldehyde (The Core) Start->Core 2-Phenoxyethyl bromide K2CO3, DMF, 80°C Schiff Schiff Bases / Hydrazones (Antimicrobial/Antiviral) Core->Schiff R-NH2 / NH2-NH-R EtOH, cat. AcOH Knoevenagel Acrylates / Chalcones (Anticancer) Core->Knoevenagel Active Methylene Piperidine, EtOH Reduct Indole Alcohols (Intermediates) Core->Reduct NaBH4, MeOH

Caption: Synthetic workflow converting the precursor indole into the functionalized core and subsequent bioactive libraries.

Protocol B: Synthesis of Thiosemicarbazones (Schiff Base)

Thiosemicarbazones derived from this aldehyde are potent pharmacophores, often exhibiting higher activity than the parent aldehyde due to metal chelation capability (e.g., with Fe, Cu in biological systems).

Reagents:

  • 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (1.0 equiv)

  • Thiosemicarbazide (or N4-substituted derivative) (1.0 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (3–5 drops)

Methodology:

  • Dissolve the core aldehyde (1 mmol) in boiling ethanol (10 mL).

  • Add the thiosemicarbazide (1 mmol) dissolved in hot ethanol (5 mL).

  • Add 3–5 drops of glacial acetic acid.

  • Reflux for 3–5 hours. A solid precipitate usually forms during the reaction.

  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and dry.

  • Yield Expectation: 80–90%.

Mechanistic Note: The acetic acid activates the carbonyl carbon via protonation, facilitating the nucleophilic attack of the hydrazine nitrogen.

Protocol C: Knoevenagel Condensation (Anticancer Scaffolds)

Reaction with active methylene compounds (e.g., Malononitrile, Dimedone) yields conjugated systems often screened for cytotoxicity.

Reagents:

  • Core Aldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Solvent: Ethanol[1][2]

  • Catalyst: Piperidine (0.1 equiv)

Methodology:

  • Mix aldehyde and malononitrile in ethanol.

  • Add piperidine.

  • Stir at room temperature (or mild reflux for 30 min). The reaction is often rapid.

  • The product, 2-((1-(2-phenoxyethyl)-1H-indol-3-yl)methylene)malononitrile, precipitates as a bright yellow/orange solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Incomplete deprotonation or moisture in solvent.Ensure DMF is anhydrous. Increase

reaction time before adding bromide.
O-Alkylation byproduct Kinetic control failure.Use a softer base (

) or ensure thermodynamic conditions (higher temp, longer time) to favor N-alkylation.
No Precipitate (Schiff Base) Product is soluble in hot EtOH.Concentrate solvent by 50% and cool to 0°C. Add water dropwise to induce crystallization.
Aldehyde Oxidation Air oxidation to carboxylic acid.Store aldehyde under Argon/Nitrogen. If

H NMR shows a broad singlet >11ppm (COOH), repurify.

References

  • Vilsmeier-Haack Formylation Standards

    • Synthesis of Indole-3-carboxaldehyde via Vilsmeier-Haack Reaction.[1][3][4] Organic Syntheses, 2024, 101, 21-33.[5]

  • Schiff Base & Thiosemicarbazone Derivatization

    • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.[6][7] European Journal of Medicinal Chemistry, 2008.[8]

  • Antioxidant & Biological Evaluation

    • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant Activity.
  • General Indole Functionalization

    • A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde.

Sources

Application

Application Note: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde as a Strategic Building Block

Abstract 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (PEIC) represents a pivotal intermediate in the synthesis of bioactive indole derivatives. By incorporating a phenoxyethyl moiety at the N1-position, this building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (PEIC) represents a pivotal intermediate in the synthesis of bioactive indole derivatives. By incorporating a phenoxyethyl moiety at the N1-position, this building block enhances lipophilicity and introduces a flexible aromatic linker capable of engaging in


-stacking interactions within receptor binding pockets. This guide details the optimized synthesis of PEIC, its validation, and its application in generating Schiff bases and chalcones—two primary scaffolds for anticancer and antimicrobial drug discovery.

Part 1: Synthesis of the Core Building Block

Rationale

The synthesis relies on the N-alkylation of indole-3-carboxaldehyde.[1] While direct Vilsmeier-Haack formylation of N-(2-phenoxyethyl)indole is possible, the alkylation of the pre-formylated indole is operationally simpler and avoids the formation of C2-formylated byproducts.

Protocol: N-Alkylation of Indole-3-Carboxaldehyde

Reaction Class: Nucleophilic Substitution (


)
Scale:  10 mmol basis
Reagents & Materials
  • Substrate: Indole-3-carboxaldehyde (CAS: 487-89-8)[2]

  • Alkylating Agent: (2-Bromoethoxy)benzene (Phenoxyethyl bromide) (CAS: 589-10-6)

  • Base: Potassium Carbonate (

    
    ), anhydrous
    
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous
    
  • Catalyst: Potassium Iodide (KI) (Optional, to accelerate reaction via Finkelstein mechanism)

Step-by-Step Workflow
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indole-3-carboxaldehyde (1.45 g, 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add anhydrous

    
     (2.76 g, 20 mmol). Stir the suspension at room temperature for 30 minutes to facilitate deprotonation of the indole N-H.
    
    • Critical Note: The color may shift to a deeper yellow/orange, indicating anion formation.

  • Alkylation: Add (2-Bromoethoxy)benzene (2.21 g, 11 mmol) dropwise. Add a catalytic amount of KI (0.1 equiv) if the bromide is old or reaction kinetics are slow.

  • Heating: Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).

  • Workup:

    • Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

    • A precipitate should form. If oil forms, extract with Ethyl Acetate (

      
       mL).
      
    • Wash the organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
  • Purification: Recrystallize the solid from Ethanol or purify via column chromatography (Silica gel, Gradient Hexane

    
     20% EtOAc).
    
QC Specifications
  • Appearance: Pale yellow to off-white solid.

  • Yield Target: >85%.

  • Key NMR Signal: Look for the aldehyde proton (

    
    ) at 
    
    
    
    ppm and the ethylene linker triplets at
    
    
    and
    
    
    ppm.
Visualization: Synthesis Workflow

PEIC_Synthesis Start Indole-3-carboxaldehyde Reagents Reagents: (2-Bromoethoxy)benzene K2CO3 / DMF / 80°C Start->Reagents Intermediate Transition State (N-Anion Attack) Reagents->Intermediate Deprotonation Product 1-(2-Phenoxyethyl)- 1H-indole-3-carbaldehyde Intermediate->Product SN2 Substitution QC QC Check: 1H NMR (CHO peak) Product->QC

Figure 1: Step-wise synthesis pathway for the N-alkylation of indole-3-carbaldehyde.

Part 2: Downstream Applications

The aldehyde functionality at C3 is a "chemical handle" for divergent synthesis.[3]

Application A: Schiff Base Formation (Antimicrobial Scaffold)

Schiff bases (imines) derived from PEIC are frequently screened for antifungal and antibacterial activity.

Protocol:

  • Mix: Dissolve PEIC (1 mmol) and the equimolar amine (e.g., 4-fluoroaniline or isoniazid) in absolute Ethanol (10 mL).

  • Catalyze: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Heat at reflux for 4–6 hours.

  • Isolate: Cool to room temperature. The Schiff base often precipitates. Filter and wash with cold ethanol.

Application B: Claisen-Schmidt Condensation (Chalcones)

Chalcones are privileged structures for anticancer activity (tubulin polymerization inhibition).

Protocol:

  • Mix: Dissolve PEIC (1 mmol) and an acetophenone derivative (1 mmol) in Ethanol (10 mL).

  • Base Catalysis: Add 40% NaOH (aq) (0.5 mL) dropwise at 0°C.

  • Stir: Allow to stir at room temperature for 12–24 hours.

  • Neutralize: Pour into ice water and neutralize with dilute HCl. Filter the yellow/orange solid.

Part 3: Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (N-Alkylation) Wet DMF or old BaseUse anhydrous DMF (stored over sieves) and fresh

. Water quenches the indole anion.
Oiling out (Workup) Residual DMFWash organic layer thoroughly with water (

). DMF is miscible with water but partitions into EtOAc if not washed out.
No Reaction (Schiff Base) Steric HindranceIf the amine is bulky, switch solvent to Toluene and use a Dean-Stark trap to remove water azeotropically.
Impurity in NMR Unreacted BromideThe ethylene linker signals of the bromide overlap with the product. Recrystallize from Ethanol.[4]
Visualization: Divergent Synthesis Map

Divergent_Synthesis Core 1-(2-Phenoxyethyl)- 1H-indole-3-carbaldehyde (The Hub) Schiff Schiff Base Formation (Imine Linkage) Core->Schiff + R-NH2 / H+ Chalcone Claisen-Schmidt (Chalcone Linkage) Core->Chalcone + Acetophenone / NaOH Heterocycle Cyclization (Thiazolidinones) Core->Heterocycle + Thiosemicarbazide + Cl-CH2-COOH Prod_Schiff Antimicrobial Agents (e.g., Hydrazones) Schiff->Prod_Schiff Prod_Chalcone Anticancer Agents (Tubulin Inhibitors) Chalcone->Prod_Chalcone Prod_Hetero Anti-inflammatory Agents Heterocycle->Prod_Hetero

Figure 2: Divergent synthetic utility of the PEIC building block.

References

  • Desarbre, E., & Merour, J. Y. (1995).[2] Synthesis of 1-(2-oxo-2-phenylethyl)-1H-indole-3-carboxaldehyde. Heterocycles, 41(9), 1987-1998.[2] (Foundational protocol for N-alkylation of indole-3-carbaldehydes).

  • Sinha, D. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. (Protocol for Schiff base formation).[4][5][6][7]

  • Shamna, Z., et al. (2024). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. (Recent application of indole-3-carbaldehyde derivatives).

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[1][3][6][8] Synth. 101, 21-33.[8] (Alternative Vilsmeier-Haack route context).

  • Der Pharma Chemica. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (Specific N-alkylation conditions using K2CO3).

Sources

Method

Application Notes &amp; Protocols: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde in Medicinal Chemistry

Foreword: The Strategic Importance of the Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, representing a privileged scaffold found in a vast array of natural products, pharmaceuticals, and agr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, representing a privileged scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and bicyclic structure allow it to interact with a multitude of biological targets, making it a fertile ground for drug discovery.[2] Among the various functionalized indoles, indole-3-carbaldehyde (I3A) stands out as a particularly versatile synthetic intermediate.[1][4][5][6] The aldehyde group at the C-3 position serves as a highly reactive "handle," enabling chemists to readily introduce molecular diversity through a wide range of chemical transformations.[3][6][7]

This guide focuses on a specific N-substituted derivative: 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde . The introduction of the phenoxyethyl group at the indole nitrogen (N-1 position) serves a dual purpose: it blocks the N-H group, which can complicate certain reactions, and it introduces a flexible, lipophilic moiety that can be optimized for specific target interactions. This document provides a comprehensive overview of its synthesis, its utility as a building block for bioactive molecules, and detailed protocols for its preparation and subsequent derivatization, tailored for researchers in drug discovery and development.

Part 1: Synthesis of the Core Scaffold

The most direct route to 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde is through the N-alkylation of commercially available indole-3-carbaldehyde. This process involves the deprotonation of the indole nitrogen followed by a nucleophilic substitution reaction.

Protocol 1: Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Principle: This protocol describes the N-alkylation of indole-3-carbaldehyde with 2-phenoxyethyl bromide using potassium carbonate as a mild base in a polar aprotic solvent. The reaction proceeds via an SN2 mechanism where the indolide anion acts as the nucleophile.

Materials & Reagents:

Reagent CAS No. Molecular Weight
Indole-3-carbaldehyde 487-89-8 145.16 g/mol
2-Phenoxyethyl bromide 589-10-6 201.06 g/mol
Potassium Carbonate (K₂CO₃), anhydrous 584-08-7 138.21 g/mol
Acetonitrile (CH₃CN), anhydrous 75-05-8 41.05 g/mol
Ethyl Acetate (EtOAc) 141-78-6 88.11 g/mol
Hexane 110-54-3 86.18 g/mol
Deionized Water (H₂O) 7732-18-5 18.02 g/mol
Brine (Saturated NaCl solution) 7647-14-5 58.44 g/mol

| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 g/mol |

Equipment:

  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer and heat plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

Experimental Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add indole-3-carbaldehyde (1.45 g, 10.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.), and anhydrous acetonitrile (40 mL).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add 2-phenoxyethyl bromide (2.21 g, 11.0 mmol, 1.1 equiv.) to the mixture.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C. Maintain stirring at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 6-8 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to afford the pure 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[8]

Expected Yield: 75-85%.

G I3A Indole-3-carbaldehyde Mix Mix & Stir I3A->Mix PEB 2-Phenoxyethyl Bromide PEB->Mix Base K₂CO₃ in Acetonitrile Base->Mix Product 1-(2-Phenoxyethyl)-1H- indole-3-carbaldehyde Reflux Heat (80°C) Monitor via TLC Mix->Reflux Workup Filter, Extract, Wash & Dry Reflux->Workup Purify Column Chromatography Workup->Purify Purify->Product

Caption: Synthetic workflow for 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde.

Part 2: Applications in Bioactive Compound Synthesis

The true value of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde lies in its role as a versatile precursor. The aldehyde functionality is a gateway to a multitude of C-C and C-N bond-forming reactions, enabling the construction of diverse molecular libraries for biological screening.

Key Derivatization Strategies:
  • Schiff Base Formation: Condensation with primary amines is one of the most straightforward modifications. The resulting imines (Schiff bases) are not merely intermediates; many exhibit significant biological activities, including antimicrobial and anticancer properties.[8][9]

  • Knoevenagel Condensation: This reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) yields α,β-unsaturated products. This motif is prevalent in kinase inhibitors, such as tyrphostins, which target receptor tyrosine kinases like EGFR and VEGFR.[10]

  • Multicomponent Reactions: The aldehyde can serve as a key component in reactions like the Biginelli reaction to create complex heterocyclic systems such as dihydropyrimidinones, which possess a broad spectrum of pharmacological activities including anticancer and anti-inflammatory effects.[11]

  • Reductive Amination: A two-step or one-pot reaction to convert the aldehyde into a primary, secondary, or tertiary amine, providing access to a different class of derivatives.

These derivatization strategies allow for the exploration of chemical space around the indole scaffold, leading to the identification of novel therapeutic agents. The phenoxyethyl group, in particular, can be further modified (e.g., with substituents on the phenyl ring) to fine-tune activity and pharmacokinetic properties.

G cluster_reactions Derivatization Pathways cluster_products Bioactive Scaffolds Start 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Aldehyde (C=O) at C3 Schiff Schiff Base Formation (+ R-NH₂) Start->Schiff Knoevenagel Knoevenagel Condensation (+ CH₂(CN)₂) Start->Knoevenagel Biginelli Biginelli Reaction (+ Urea, β-ketoester) Start->Biginelli Reductive Reductive Amination (+ R₂NH, Reducing Agent) Start->Reductive Imine Imines Schiff->Imine Antimicrobial Anticancer Tyrphostin Tyrphostin Analogs Knoevenagel->Tyrphostin Kinase Inhibitors DHPM Dihydropyrimidinones Biginelli->DHPM Antiviral, Antitumor Amine Indolethylamines Reductive->Amine CNS Agents

Caption: Key derivatization pathways from the core scaffold.

Protocol 2: Synthesis of a Tyrphostin-like Kinase Inhibitor Scaffold

Principle: This protocol details the Knoevenagel condensation of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde with 2-(pyridin-3-yl)acetonitrile. The reaction is catalyzed by a basic catalyst, piperidine, and results in the formation of a C=C double bond, creating a 3-(1H-indol-3-yl)-2-(pyridin-3-yl)acrylonitrile core structure, a known scaffold for kinase inhibition.[10]

Materials & Reagents:

  • 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (from Protocol 1)

  • 2-(Pyridin-3-yl)acetonitrile (CAS: 545-63-1)

  • Piperidine (CAS: 110-89-4)

  • Ethanol (EtOH), absolute (CAS: 64-17-5)

Experimental Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde (263 mg, 1.0 mmol, 1.0 equiv.) and 2-(pyridin-3-yl)acetonitrile (130 mg, 1.1 mmol, 1.1 equiv.) in absolute ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops, ~0.1 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor the reaction via TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.

  • Validation: The structure and purity of the final compound must be confirmed using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Self-Validating System: The integrity of this protocol relies on rigorous analytical validation. A successful reaction is confirmed by the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new vinyl proton signal (~7.5-8.5 ppm) in the ¹H NMR spectrum. HRMS should confirm the expected molecular weight to four decimal places.

Part 3: Biological Evaluation & Data

Derivatives synthesized from 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde are prime candidates for screening in various biological assays. Given the prevalence of indole-based compounds as kinase inhibitors, a primary application is in anticancer research.[12][13]

Application: Screening for Anticancer Activity

A common initial step is to evaluate the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines using an MTT or similar cell viability assay. The data is typically reported as the half-maximal inhibitory concentration (IC₅₀).

Table 1: Representative Cytotoxicity Data for Hypothetical Indole Derivatives (Note: This data is illustrative, based on activities reported for similar compounds in the literature.)[10][14]

Compound IDModification at C3IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. PC3 (Prostate)
Parent -CHO (Aldehyde)> 100> 100> 100
DERIV-01 Knoevenagel w/ Pyridylacetonitrile5.28.16.5
DERIV-02 Schiff Base w/ 4-Fluoroaniline15.822.418.9
DERIV-03 Knoevenagel w/ Malononitrile9.711.510.2
Gefitinib Positive Control0.82.5> 20

Interpretation: The parent aldehyde shows negligible activity, underscoring its role as a synthetic intermediate. Derivatization via Knoevenagel condensation (DERIV-01, DERIV-03) yields compounds with significant cytotoxic activity in the low micromolar range, a promising starting point for lead optimization. This demonstrates the power of using 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde as a scaffold to rapidly generate compounds with potent biological effects.

References

  • Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Jamalis, J. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Kaur, B., Venugopal, S., Verma, A., Sahu, S. K., Wadhwa, P., Kumar, D., & Sharma, A. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394. [Link]

  • Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

  • Alpan, A. S., et al. (2022). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]

  • Klose, J., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Molecules, 28(1), 429. [Link]

  • Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Europe PMC. [Link]

  • El-Sawy, W. A., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42363–42374. [Link]

  • Cmoch, P., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7586. [Link]

  • Mubeen, M., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry. [Link]

  • El-Sawy, W. A. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Kumar, G. V., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 3(4), 344-350. [Link]

  • Mishra, A. K., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 5-11. [Link]

  • Divya, P. S., & Suthakaran, R. (2024). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • El-Sawy, W. A. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

Sources

Application

Application Note: Pharmacological Profiling &amp; Assay Development for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Executive Summary & Scientific Rationale 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (PEIC) represents a privileged scaffold in medicinal chemistry. Structurally, it fuses the indole core—a hallmark of bioactive alkaloid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (PEIC) represents a privileged scaffold in medicinal chemistry. Structurally, it fuses the indole core—a hallmark of bioactive alkaloids—with a N-phenoxyethyl tail, a pharmacophore frequently observed in synthetic cannabinoids (e.g., JWH-250 analogs) and kinase inhibitors.

While often utilized as a synthetic intermediate for Schiff base formation or C3-acylation, the aldehyde itself possesses intrinsic electrophilic reactivity and lipophilicity that necessitate a specialized assay framework. This guide outlines a robust development pipeline to characterize PEIC, focusing on chemical stability , cannabinoid receptor affinity (due to structural homology with JWH-series ligands), and cellular cytotoxicity .

Critical Mechanistic Insight

The aldehyde moiety at C3 is prone to autoxidation to the carboxylic acid and Schiff base formation with primary amines in assay buffers (e.g., Tris, BSA). Standard protocols must be modified to prevent false negatives caused by compound degradation or non-specific protein adduction.

Chemical Stability & Quality Control (The Foundation)

Before biological testing, the integrity of the aldehyde group must be validated. Indole-3-carbaldehydes are susceptible to oxidation under aerobic conditions.

Protocol A: Stability-Indicating HPLC Method

Objective: Quantify the ratio of PEIC (Aldehyde) to its oxidation product, 1-(2-Phenoxyethyl)-1H-indole-3-carboxylic acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 10 min (High organic required due to phenoxyethyl lipophilicity).

  • Detection: UV at 290 nm (Indole characteristic absorption).

Data Interpretation:

Retention Time (Approx) Species Acceptance Criteria
4.5 min Carboxylic Acid (Oxidation Impurity) < 2.0% Area

| 7.2 min | PEIC (Target Aldehyde) | > 98.0% Area |

Technical Note: Do not use methanol as the primary solvent for stock preparation if storing for >24 hours, as hemiacetal formation can occur. Use Anhydrous DMSO.

Primary Screen: Cannabinoid Receptor Binding (Target Engagement)

Given the N-phenoxyethyl substituent's similarity to the JWH-250 synthetic cannabinoid scaffold, PEIC must be profiled for affinity at CB1 and CB2 receptors.

Diagram: GPCR Binding Workflow

G Stock Stock Prep (DMSO, Argon Purged) Dilution Intermediate Dilution (Low BSA Buffer) Stock->Dilution Prevent Precipitation Incubation Incubation (Membranes + [3H]-CP55,940) Dilution->Incubation Competition Filter Harvesting (GF/C Filters + PEI) Incubation->Filter Terminate Count Scintillation Counting Filter->Count Quantify

Caption: Radioligand competition binding workflow optimized for lipophilic indole aldehydes.

Protocol B: CB1/CB2 Radioligand Competition Assay

Reference Standard: WIN 55,212-2 (Full Agonist) Radioligand: [³H]-CP55,940 (0.5 nM final concentration)

Step-by-Step Methodology:

  • Buffer Preparation: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EDTA.

    • Crucial Modification: Use 0.1% Fatty Acid-Free BSA . Standard BSA (0.5%) contains amines that may react with the PEIC aldehyde.

  • Membrane Prep: Thaw hCB1-CHO or hCB2-HEK membrane aliquots rapidly; homogenize in ice-cold buffer.

  • Compound Addition:

    • Prepare PEIC in 100% DMSO (10 mM stock).

    • Perform serial dilutions in DMSO first, then 1:100 into buffer to minimize "crashing out." Final DMSO concentration must be <1%.

  • Incubation:

    • Add 50 µL Radioligand ([³H]-CP55,940).

    • Add 50 µL PEIC (10⁻¹¹ to 10⁻⁵ M).

    • Add 100 µL Membrane suspension (5–10 µg protein/well).

    • Incubate: 90 minutes at 30°C . (Aldehydes require shorter times than ketones to avoid protein cross-linking, but equilibrium must be reached).

  • Harvesting:

    • Pre-soak GF/C filters in 0.5% Polyethylenimine (PEI) to reduce non-specific binding of the lipophilic phenoxyethyl tail.

    • Rapid filtration using a cell harvester.[1] Wash 3x with ice-cold buffer containing 0.1% BSA.

Validation Criteria:

  • Z'-Factor: > 0.5

  • Specific Binding: > 70% of Total Binding.

Secondary Screen: Cellular Cytotoxicity (Safety & Oncology)

Indole-3-carbaldehyde derivatives (Schiff bases/thiosemicarbazones) are reported to exhibit anticancer activity (e.g., against MCF-7 cells) [2].[2] However, the aldehyde itself can be cytotoxic due to non-specific adduct formation.

Protocol C: MTT Viability Assay

Cell Line: MCF-7 (Breast Cancer) or HEK293 (Healthy Control).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment:

    • Treat with PEIC (0.1 µM – 100 µM) for 48 hours.

    • Control: Doxorubicin (Positive), 0.1% DMSO (Vehicle).

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

Data Presentation Template:

Compound IC₅₀ (MCF-7) µM IC₅₀ (HEK293) µM Selectivity Index (SI)

| PEIC | [Experimental Data] | [Experimental Data] |


 |
| Doxorubicin | 0.5 ± 0.1 | 5.2 ± 0.8 | 10.4 |

Functional Mechanism: cAMP Signaling (Agonist vs. Antagonist)

If binding is observed (Protocol B), functional activity must be determined.[3] CB1/CB2 are G_i/o-coupled, meaning agonists inhibit cAMP.

Diagram: G-Protein Signaling Pathway

GPCR Ligand PEIC (Ligand) Receptor CB1/CB2 Receptor Ligand->Receptor Binds Gprot Gi/o Protein Receptor->Gprot Activates AC Adenylyl Cyclase Gprot->AC Inhibits cAMP cAMP Production AC->cAMP Reduces

Caption: Gi/o signaling cascade. Agonists will reduce Forskolin-stimulated cAMP levels.

Protocol Summary:

  • Stimulate cells with Forskolin (10 µM) to elevate cAMP baseline.

  • Add PEIC.

  • Readout: If PEIC is an agonist, cAMP levels will decrease relative to Forskolin-only control. If PEIC is an antagonist, it will reverse the effect of a reference agonist (e.g., CP55,940).

  • Detection: TR-FRET (e.g., HTRF or Lance Ultra) is recommended over ELISA for lipophilic compounds to avoid wash steps.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Retrieved from

  • Cayman Chemical. (2020).[4] Indole-3-carboxaldehyde Product Information & Stability Data. Retrieved from

  • ResearchGate. (2023). Assay of CB1 Receptor Binding: Standardized Filtration Protocols. Retrieved from

  • Gifford Bioscience. (2024). Radioligand Binding Assay Protocol: Dissociation and Association Kinetics. Retrieved from

Sources

Method

Application Notes &amp; Protocols: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde in Materials Science

Introduction: Unveiling the Potential of a Functional Indole Scaffold 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a bespoke chemical entity built upon the versatile indole-3-carbaldehyde framework. While its direct ap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Functional Indole Scaffold

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a bespoke chemical entity built upon the versatile indole-3-carbaldehyde framework. While its direct applications in materials science are an emerging area of research, a detailed analysis of its constituent functional groups—the reactive aldehyde, the electronically active indole core, and the bulky, flexible phenoxyethyl sidechain—reveals significant potential.

The indole ring system is a cornerstone in the development of functional organic materials, known for its electron-rich nature that lends itself to applications in organic electronics and sensor technology. The aldehyde group at the 3-position is a powerful synthetic handle, enabling derivatization through well-established chemical reactions like Knoevenagel condensations and Schiff base formations.[1][2] The unique N-alkylation with a phenoxyethyl group introduces several advantageous properties:

  • Enhanced Solubility: The flexible ether linkage and aromatic ring can improve solubility in organic solvents, crucial for solution-based processing of materials.

  • Modified Packing: The non-planar side chain can disrupt π-π stacking of the indole cores, potentially leading to materials with unique photophysical properties in the solid state.

  • Increased Adsorption Affinity: The presence of additional π-systems (phenyl ring) and heteroatoms (ether oxygen) can enhance the molecule's ability to adsorb onto surfaces, a key attribute for applications like corrosion inhibition.[3][4]

This document outlines three prospective, high-impact applications for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, providing detailed, research-grade protocols for their synthesis and evaluation.

Application I: Precursor for "Push-Pull" Fluorophores via Knoevenagel Condensation

The aldehyde functionality of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde serves as an ideal electrophile for Knoevenagel condensation with active methylene compounds.[5][6] This reaction creates a "push-pull" system where the electron-donating indole core (push) is conjugated to an electron-withdrawing group (pull), often resulting in compounds with strong intramolecular charge transfer (ICT) character and environmentally sensitive fluorescence.

Scientific Rationale

By reacting the title compound with a potent electron-withdrawing partner like malononitrile, we can synthesize a donor-acceptor fluorophore. The resulting molecule, (E)-2-((1-(2-phenoxyethyl)-1H-indol-3-yl)methylene)malononitrile, is predicted to exhibit interesting photophysical properties such as solvatochromism, where the emission color changes with solvent polarity. This sensitivity makes it a candidate for use as a fluorescent probe or sensor.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification & Validation cluster_analysis Photophysical Analysis A 1. Dissolve Reactants (Indole-aldehyde, Malononitrile) in Ethanol B 2. Add Catalytic Piperidine A->B C 3. Stir at Room Temp. Monitor via TLC B->C D 4. Isolate Precipitate via Vacuum Filtration C->D E 5. Recrystallize from Hot Ethanol/Water D->E F 6. Characterize Structure (¹H NMR, ¹³C NMR, HRMS) E->F G 7. Assess Purity (HPLC, Melting Point) F->G H 8. UV-Vis & Fluorescence Spectroscopy in Various Solvents G->H I 9. Calculate Quantum Yield (vs. Quinine Sulfate) H->I

Caption: Workflow for the synthesis and analysis of a push-pull fluorophore.

Detailed Protocol: Synthesis of a Novel Fluorophore

Materials:

  • 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Absolute Ethanol (ACS Grade)

  • Piperidine (catalytic, ~5 mol%)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Hexane/Ethyl Acetate solvent system for TLC

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (e.g., 1.00 g) and malononitrile in absolute ethanol (20 mL).

  • Catalysis: To the stirring solution, add a catalytic amount of piperidine (2-3 drops).

    • Scientist's Note: Piperidine acts as a basic catalyst to deprotonate the active methylene compound (malononitrile), initiating the condensation cascade.[1]

  • Reaction Monitoring: Stir the mixture at room temperature. A precipitate is expected to form as the product is typically less soluble than the reactants. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) until the starting aldehyde spot is consumed (typically 1-3 hours).

  • Isolation: Once the reaction is complete, cool the flask in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a hot ethanol/water mixture to yield a crystalline solid.

  • Validation:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Determine the melting point to assess purity.

    • Analyze photophysical properties by recording UV-Vis absorption and fluorescence emission spectra in a range of solvents (e.g., hexane, toluene, THF, acetonitrile, methanol) to evaluate solvatochromism.

Application II: Building Block for Corrosion Inhibition on Mild Steel

The molecular architecture of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde makes it an excellent candidate as a corrosion inhibitor, particularly for mild steel in acidic environments.[3] Organic compounds containing heteroatoms (N, O) and π-electrons are known to adsorb onto metal surfaces, forming a protective barrier that shields the metal from corrosive agents.[3][7]

Scientific Rationale

This molecule possesses multiple sites for adsorption: the π-system of the indole ring, the π-system of the phenoxy group, the lone pair electrons on the indole nitrogen, the ether oxygen, and the carbonyl oxygen. This multi-point attachment can lead to a stable, dense protective film on the metal surface, effectively inhibiting both anodic and cathodic corrosion processes.[3] The bulky nature of the molecule ensures a large surface coverage area per molecule.

Electrochemical Evaluation Workflow

G A 1. Prepare Mild Steel Working Electrodes (Polish, Clean, Dry) C 3. Electrochemical Cell Setup (WE, CE, RE) A->C B 2. Prepare Corrosive Media (0.5 M H₂SO₄) with varying inhibitor concentrations B->C D 4. Open Circuit Potential (OCP) Stabilization (~30 min) C->D E 5. Electrochemical Impedance Spectroscopy (EIS) Measurement D->E F 6. Potentiodynamic Polarization (PDP) Scan E->F G 7. Analyze Data: Calculate Rct, Icorr, and Inhibition Efficiency (η%) F->G

Caption: Workflow for evaluating corrosion inhibition efficiency.

Detailed Protocol: Electrochemical Analysis

Materials & Equipment:

  • Mild steel coupons (working electrode, WE)

  • Platinum foil (counter electrode, CE)

  • Saturated Calomel Electrode (SCE) (reference electrode, RE)

  • Corrosive medium: 0.5 M H₂SO₄ solution

  • 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (inhibitor)

  • Potentiostat/Galvanostat with EIS capability

Procedure:

  • Electrode Preparation: Mechanically polish the mild steel coupons with successively finer grades of SiC emery paper, rinse with deionized water and acetone, and dry thoroughly.

  • Inhibitor Solutions: Prepare a stock solution of the inhibitor in ethanol. Prepare the test solutions by adding different concentrations of the inhibitor (e.g., 10, 50, 100, 200 ppm) to the 0.5 M H₂SO₄ corrosive medium. A blank solution (0.5 M H₂SO₄ without inhibitor) is also required.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared mild steel WE, platinum CE, and SCE RE in the test solution.

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until a steady state is reached.

    • Perform an Electrochemical Impedance Spectroscopy (EIS) measurement at the OCP, typically over a frequency range of 100 kHz to 10 mHz.

    • Immediately following EIS, perform a Potentiodynamic Polarization (PDP) scan, typically from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Data Analysis:

    • From the EIS Nyquist plots, determine the charge transfer resistance (Rct).

    • From the PDP Tafel plots, determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

    • Calculate the Inhibition Efficiency (η%) using both EIS and PDP data:

      • η% (EIS) = [(Rct_inh - Rct_blank) / Rct_inh] * 100

      • η% (PDP) = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100

Expected Quantitative Data

The following table summarizes hypothetical but expected results from the PDP analysis, demonstrating the inhibitor's efficacy.

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)η% (PDP)
0 (Blank)-450350-
10-44217550.0%
50-4359872.0%
100-4285684.0%
200-4203191.1%

Application III: Monomer for Processable Poly(azomethine)s

The aldehyde group can readily undergo condensation with primary diamines to form poly(azomethine)s, also known as poly(Schiff base)s. These polymers are often semi-crystalline, feature extended π-conjugation along the backbone, and can exhibit interesting thermal, optical, and electronic properties.

Scientific Rationale

By polymerizing 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde with a suitable diamine (e.g., p-phenylenediamine), a novel poly(azomethine) can be synthesized. The bulky and flexible phenoxyethyl side chains are expected to impart significant benefits. They can increase the free volume within the polymer, disrupting chain packing and thereby enhancing solubility in common organic solvents. This improved processability is a major advantage over many rigid, intractable conjugated polymers, allowing for the formation of films and fibers.

Polymerization and Characterization Scheme

G cluster_poly Polycondensation cluster_char Polymer Characterization A 1. Equimolar Reactants (Dicarbaldehyde, Diamine) in DMAc B 2. Add LiCl (Solubilizing Agent) A->B C 3. Heat under N₂ (e.g., 120 °C, 24h) B->C D 4. Precipitate Polymer in Methanol C->D E 5. Purify via Soxhlet Extraction D->E F 6. Structural Analysis (FT-IR, ¹H NMR) E->F G 7. Molecular Weight (GPC/SEC) F->G H 8. Thermal Properties (TGA, DSC) G->H

Caption: General scheme for poly(azomethine) synthesis and characterization.

Detailed Protocol: Synthesis of a Soluble Poly(azomethine)

Materials:

  • 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (1.0 eq)

  • p-Phenylenediamine (1.0 eq, freshly sublimed)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Anhydrous Lithium Chloride (LiCl)

  • Methanol (ACS Grade)

Procedure:

  • Monomer Preparation: Ensure both monomers are pure and dry. p-Phenylenediamine should be sublimed before use to remove oxidized impurities.

  • Reaction Setup: To an oven-dried, three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, p-phenylenediamine, and anhydrous LiCl (approx. 5 wt% of the solvent).

    • Scientist's Note: LiCl helps to keep the growing polymer chains in solution by preventing aggregation, leading to higher molecular weights.

  • Polymerization: Add anhydrous DMAc to achieve a monomer concentration of approximately 10-15 wt%. Heat the reaction mixture to 110-120 °C under a gentle stream of nitrogen and stir vigorously for 24-48 hours.

  • Isolation: Cool the viscous polymer solution to room temperature. Slowly pour the solution into a large volume of rapidly stirring methanol to precipitate the polymer as fibers or a powder.

  • Purification: Collect the polymer by filtration. Purify it further by Soxhlet extraction with methanol for 24 hours to remove any residual monomers and oligomers. Dry the final polymer in a vacuum oven at 60 °C overnight.

  • Validation:

    • Confirm the formation of the azomethine (-CH=N-) linkage using FT-IR spectroscopy (characteristic peak around 1600-1620 cm⁻¹).

    • Analyze the polymer structure via ¹H NMR.

    • Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Evaluate thermal stability using Thermogravimetric Analysis (TGA) and identify glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

Conclusion

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde represents a promising, yet underexplored, platform molecule for advanced materials. Its tailored structure provides a unique combination of reactivity, electronic properties, and processability-enhancing features. The protocols detailed herein provide a robust framework for researchers to investigate its potential in creating novel fluorophores, high-performance corrosion inhibitors, and solution-processable conjugated polymers. Further exploration of this scaffold is highly encouraged and is expected to yield materials with significant scientific and technological value.

References

  • Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods. (2025). MDPI. Retrieved from [Link]

  • Indole Derivatives Efficacy and Kinetics for Inhibiting Carbon Steel Corrosion in Sulfuric Acid Media. (2024). Heriot-Watt Research Portal. Retrieved from [Link]

  • Some derivatives of indole as mild steel corrosion inhibitors in 0·5M sulphuric acid. (2013). Corrosion Science.
  • DERIVATIVES OF INDOLE AND ANILINE AS ORGANIC CORROSION INHIBITORS OF LOW CARBON STEEL. LAUTECH Journal of Engineering and Technology.
  • Indole Hydrazide Derivatives as Potential Corrosion Inhibitors for Mild Steel in HCl Acid Medium: Experimental Study and Theoretical Calculations. (2022). Transactions of the Indian Institute of Metals. Retrieved from [Link]

  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020). Semantic Scholar. Retrieved from [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
  • Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction. (2025). ResearchGate. Retrieved from [Link]

  • Indole-3-carboxaldehyde. HiMedia Laboratories. Retrieved from [Link]

  • Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. (2025). MDPI. Retrieved from [Link]

  • Indole-3-Carboxaldehyde. PubChem. Retrieved from [Link]

  • Synthesis and Investigation of Photophysical Properties of Fluorescent Dyes Obtained by the Knoevenagel Condensation Reaction of Mono, Di or Tri Formyl Aromatic Aldehydes and Various Ch Acids. (2024). SSRN. Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. (2024). International Journal of Pharmaceutical Sciences and Research.
  • 1H-Indole-3-carbaldehyde. (2010). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde. NIST WebBook. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: N-Alkylation of Indole-3-Carboxaldehyde

Introduction: The Strategic Importance of the N-Alkyl Indole-3-Carboxaldehyde Scaffold The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the N-Alkyl Indole-3-Carboxaldehyde Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] Specifically, the functionalization of the indole nitrogen (N-1 position) of indole-3-carboxaldehyde provides a critical entry point for modulating the steric and electronic properties of the entire molecule. This modification is a key strategy in drug development for creating analogues with enhanced potency, selectivity, or pharmacokinetic profiles. The resulting N-alkylated indole-3-carboxaldehydes are not merely derivatives; they are versatile intermediates for the synthesis of more complex bioactive compounds, including novel antimicrobial and anticancer agents.[3][4]

This guide provides a comprehensive overview of the principles, key parameters, and detailed protocols for the successful N-alkylation of indole-3-carboxaldehyde, designed for researchers in organic synthesis and drug discovery.

Core Principles: Understanding the N-Alkylation Mechanism

The N-alkylation of an indole is fundamentally a two-step process analogous to the classic Williamson ether synthesis.[5] It hinges on the acidic nature of the N-H proton, which can be removed by a suitable base to generate a nucleophilic indolide anion. This anion then displaces a leaving group on an electrophilic alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction.

  • Deprotonation: The indole N-H has a pKa of approximately 17, making it weakly acidic.[6] A base of sufficient strength is required to abstract this proton, forming a resonance-stabilized indolide anion. The presence of the electron-withdrawing aldehyde group at the C-3 position further increases the acidity of the N-H proton compared to unsubstituted indole, facilitating this deprotonation step.[5]

  • Nucleophilic Attack: The resulting indolide anion is a potent nucleophile. It attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., Br⁻, I⁻) to form the new N-C bond.[5]

Caption: The two-step mechanism for N-alkylation of indole-3-carboxaldehyde.

Key Experimental Parameters and Their Scientific Rationale

The success and selectivity of the N-alkylation reaction are critically dependent on the judicious selection of the base, solvent, and alkylating agent.

  • Choice of Base: The base's primary role is to deprotonate the indole nitrogen efficiently.

    • Strong Bases (e.g., Sodium Hydride, NaH): NaH is a powerful, non-nucleophilic base that provides rapid and irreversible deprotonation, driving the reaction to completion.[5][7] It is often the reagent of choice for achieving high yields. However, it requires anhydrous conditions as it reacts violently with water, and careful handling is paramount.[6]

    • Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): Carbonate bases are milder, safer to handle, and often sufficient for activating indole-3-carboxaldehyde due to its enhanced acidity.[8][9] They establish an equilibrium, which is pulled towards the product as the N-alkylation proceeds. The choice of the alkali metal counter-ion can influence the reaction's regioselectivity. Less coordinating cations like Cs⁺ can favor N-alkylation over the competing C-3 alkylation, as they leave the indolide nitrogen more accessible.[6]

    • Phase-Transfer Catalysis (PTC): Using a base like K₂CO₃ or KOH with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a biphasic system is an effective strategy.[10][11][12] The catalyst transports the indolide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, facilitating the reaction under mild conditions.

  • Solvent Selection: The solvent must dissolve the indole substrate and facilitate the SN2 reaction.

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are the most common choices.[6][8][13] These solvents are effective because they solvate the cation (e.g., Na⁺, K⁺) well, leaving the indolide anion "naked" and highly nucleophilic, thereby accelerating the SN2 step. DMF is particularly favored for its high dielectric constant and ability to dissolve a wide range of reagents.[13][14]

  • Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the order R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.[6] Primary alkyl halides are ideal for this SN2 reaction.[5]

General Experimental Workflow

The overall process for N-alkylation is a standard procedure in synthetic organic chemistry, involving reaction setup under controlled conditions, monitoring, workup, and purification.

Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow prep_reagents Prepare Reagents & Solvents (Ensure anhydrous conditions if using NaH) prep_glassware Flame-dry Glassware (Under inert atmosphere) dissolve Dissolve Indole-3-carboxaldehyde in Anhydrous Solvent prep_glassware->dissolve add_base Add Base (e.g., NaH portion-wise at 0°C or K₂CO₃) dissolve->add_base deprotonate Stir for Deprotonation (e.g., 30-60 min) add_base->deprotonate add_alkyl Add Alkylating Agent (Dropwise) deprotonate->add_alkyl react Heat/Stir for Reaction Duration (Monitor by TLC) add_alkyl->react quench Quench Reaction (e.g., with water or ice) react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify

Caption: A typical workflow for the N-alkylation of indole-3-carboxaldehyde.

Comparative Summary of Protocols

The choice of reaction conditions can significantly impact the outcome. The following table summarizes various reported methods, showcasing the versatility of this transformation.

Base (Equiv.) Alkylating Agent (Equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
K₂CO₃ (2)Methyl Iodide (2.4)MeCN / DMFReflux (82-84)1687[8]
K₂CO₃ (2)Benzyl Bromide (1.5)MeCN / DMFReflux (82-84)1279[8]
NaH (1.2)Benzyl Bromide (1.1)DMF0 to RT--[6]
NaH (1.1)Benzyl Chloride (1.0)HMPA0 to RT8-1593[15]
K₂CO₃ (mol)DihalidesDMFReflux0.5-260-70[3]
KOH (sub-stoich.)N-Boc-aziridine---High[9]
DABCO (0.1)Dimethyl CarbonateDMF90-9521>95[13]

Note: HMPA (hexamethylphosphoramide) is a highly effective solvent but is a known carcinogen and should be handled with extreme caution and only when necessary.

Detailed Experimental Protocol: N-Methylation using K₂CO₃

This protocol provides a reliable and safe method for the N-methylation of indole-3-carboxaldehyde using potassium carbonate, avoiding the need for sodium hydride.

Materials and Reagents:

  • 1H-Indole-3-carboxaldehyde (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • Methyl Iodide (CH₃I) (2.4 equiv)

  • Acetonitrile (MeCN), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates, chamber, and UV lamp

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1H-indole-3-carboxaldehyde (e.g., 0.500 g, 3.44 mmol, 1.0 equiv) and anhydrous potassium carbonate (0.952 g, 6.88 mmol, 2.0 equiv).[8]

  • Solvent Addition: Add anhydrous acetonitrile (11.5 mL) and anhydrous DMF (1.0 mL) to the flask via syringe. The DMF helps to improve the solubility of the reagents.[8]

  • Addition of Alkylating Agent: While stirring the suspension, add methyl iodide (0.52 mL, 8.35 mmol, 2.43 equiv) dropwise at room temperature.[8]

  • Reaction: Heat the reaction mixture to reflux (approx. 82-84°C) using a heating mantle.[8]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: Hexane/Ethyl Acetate 4:1). The starting material spot should diminish and a new, less polar product spot should appear. The reaction is typically complete within 16 hours.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and salts and wash the solid with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. If any solids remain, they can be removed by extraction. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: The crude product, 1-methyl-1H-indole-3-carbaldehyde, can be purified by recrystallization from ethanol to yield a reddish-orange powder.[8]

Troubleshooting Common Issues

Problem Probable Cause(s) Recommended Solution(s)
No or Low Conversion 1. Insufficiently strong or active base.[6]2. Presence of moisture quenching the base/anion.[6]3. Poor quality alkylating agent.4. Insufficient temperature or reaction time.[6]1. Switch to a stronger base (e.g., NaH) or a different base (e.g., Cs₂CO₃).2. Ensure all glassware is flame-dried and use anhydrous solvents.3. Use a fresh bottle of the alkylating agent.4. Increase temperature or prolong the reaction time, monitoring by TLC.
C-3 Alkylation Side Product 1. Incomplete deprotonation of the N-H group.[6]2. Reaction conditions favoring C-alkylation (e.g., specific solvent/cation effects).[6]1. Use a stronger base (like NaH) to ensure complete deprotonation to the indolide anion.2. Use a more polar, aprotic solvent (e.g., DMF, HMPA).3. Use a base with a less coordinating cation like Cs₂CO₃.[6]
Multiple Products Observed 1. Over-alkylation or side reactions.2. Decomposition of starting material or product.1. Use a stoichiometric amount of the alkylating agent.2. Run the reaction at a lower temperature.[6]3. Ensure the reaction is performed under an inert atmosphere.
Difficult Purification 1. Product and starting material have similar polarity.2. Presence of oily byproducts.1. Optimize the solvent system for column chromatography for better separation.2. Attempt recrystallization with various solvent systems.

References

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. Retrieved from [Link]

  • Shieh, W-C., et al. (2003). N-alkylation of indole derivatives. Google Patents (US7067676B2).
  • Lang, S. A., & Rhem, R. A. (1961). Process for n-alkylation of indoles. Google Patents (US3012040A).
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (n.d.). Ovidius University Annals of Chemistry. Retrieved from [Link]

  • Samarakoon, T., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Retrieved from [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). Europe PMC. Retrieved from [Link]

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis of N-alkyl/aralkyl derivatives of indole-3-aldehydes using TEBAC as phase transfer catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. (2023). ACS Publications. Retrieved from [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2020). PMC. Retrieved from [Link]

  • In the chemical literature: N-alkylation of an indole. (2019). YouTube. Retrieved from [Link]

  • Perwin, A., & Mazumdar, N. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. ProQuest. Retrieved from [Link]

  • A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. (2021). Organic Letters. Retrieved from [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2021). RSC Publishing. Retrieved from [Link]

  • 1-BENZYL INDOLE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? (2014). ResearchGate. Retrieved from [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. Retrieved from [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. (2021). RSC Publishing. Retrieved from [Link]

  • N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. (2024). ResearchGate. Retrieved from [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. (2019). PMC. Retrieved from [Link]

  • Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. (n.d.). Rhodium.ws. Retrieved from [Link]

  • N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. (2008). Semantic Scholar. Retrieved from [Link]

Sources

Method

Application Note: High-Yield Synthesis of Schiff Bases from 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Abstract & Strategic Overview The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for thousands of bioactive alkaloids and synthetic drugs. The modification of the indole nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for thousands of bioactive alkaloids and synthetic drugs. The modification of the indole nitrogen (N1) with a phenoxyethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to hydrophobic pockets in target proteins (e.g., kinases or GPCRs).

This Application Note details the robust, two-step synthesis of Schiff bases derived from 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde . Unlike generic protocols, this guide addresses the specific solubility and reactivity challenges posed by the bulky phenoxyethyl group, ensuring high purity and reproducibility.

Key Applications
  • Antimicrobial Agents: Disruption of bacterial cell walls via the azomethine linkage.

  • Anticancer Therapeutics: Intercalation into DNA or inhibition of tubulin polymerization.

  • Antioxidants: Scavenging of reactive oxygen species (ROS) mediated by the indole electron-rich system.

Synthetic Pathway & Workflow

The synthesis proceeds via a convergent strategy:

  • N-Alkylation: Functionalization of commercially available indole-3-carbaldehyde with (2-bromoethoxy)benzene.

  • Condensation: Acid-catalyzed reaction of the aldehyde with a primary amine to form the Schiff base (imine).

Experimental Workflow Diagram

SyntheticWorkflow raw1 Indole-3-carbaldehyde step1 Step 1: N-Alkylation (K2CO3, DMF, 80°C) raw1->step1 raw2 (2-Bromoethoxy)benzene raw2->step1 inter Intermediate: 1-(2-Phenoxyethyl)-indole-3-CHO step1->inter 6-12h step2 Step 2: Condensation (EtOH, AcOH cat., Reflux) inter->step2 amine Primary Amine (Ar-NH2) amine->step2 product Final Schiff Base (Precipitate) step2->product 4-8h Recrystallization

Caption: Figure 1. Convergent synthetic workflow for N-alkylated indole Schiff bases.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde[1]

Rationale: The N-H proton of indole is weakly acidic (


). The use of a mild base (

) in a polar aprotic solvent (DMF) facilitates the generation of the indolyl anion without polymerization side reactions common with stronger bases like NaH.

Reagents:

  • Indole-3-carbaldehyde (10 mmol, 1.45 g)

  • (2-Bromoethoxy)benzene (12 mmol, 2.41 g)

  • Potassium Carbonate (

    
    ), anhydrous (20 mmol, 2.76 g)
    
  • N,N-Dimethylformamide (DMF) (20 mL)

Protocol:

  • Activation: In a 100 mL round-bottom flask, dissolve indole-3-carbaldehyde in DMF. Add

    
     and stir at room temperature for 30 minutes to facilitate deprotonation.
    
  • Addition: Add (2-bromoethoxy)benzene dropwise over 10 minutes to prevent localized concentration hotspots.

  • Reaction: Heat the mixture to 80°C for 8–12 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting material (

    
    ) should disappear, replaced by a higher 
    
    
    
    spot (
    
    
    ).
  • Workup: Pour the reaction mixture into 200 mL of crushed ice-water with vigorous stirring. A solid precipitate should form immediately.

  • Purification: Filter the solid, wash with excess water to remove DMF and inorganic salts. Recrystallize from ethanol/DMF (9:1) if necessary.

    • Yield Expectation: 75–85%

    • Appearance: Pale yellow to off-white solid.

Step 2: Schiff Base Condensation (General Procedure)

Rationale: The carbonyl carbon is electrophilic, but the reaction requires acid catalysis to protonate the oxygen, making the carbon more susceptible to nucleophilic attack by the amine. Glacial acetic acid provides the optimal pH (4–5); stronger acids may protonate the amine, deactivating it.

Reagents:

  • 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (1 mmol)

  • Substituted Aniline / Primary Amine (1 mmol)

  • Ethanol (Absolute, 15 mL)

  • Glacial Acetic Acid (2–3 drops)

Protocol:

  • Dissolution: Dissolve the aldehyde (from Step 1) in absolute ethanol in a 50 mL flask. Note: If solubility is poor due to the phenoxyethyl group, add minimal methanol or warm the solution.

  • Addition: Add the equimolar amount of the primary amine.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture for 4–8 hours.

    • Visual Cue: The solution often deepens in color (yellow to orange/brown) as conjugation increases.

  • Isolation: Allow the mixture to cool to room temperature. If crystals do not form, cool in an ice bath. Filter the precipitate.

  • Purification: Recrystallize from hot ethanol.

Reaction Mechanism & Critical Control Points

The formation of the Schiff base follows an addition-elimination pathway. Understanding this mechanism is crucial for troubleshooting low yields.

Mechanistic Pathway Diagram[2][3][4][5]

Mechanism start Aldehyde + Amine (R-CHO + R'-NH2) step1 1. Protonation of Carbonyl Oxygen start->step1 acid Acid Catalyst (H+) acid->step1 step2 2. Nucleophilic Attack by Amine step1->step2 inter Carbinolamine Intermediate (Unstable) step2->inter step3 3. Proton Transfer & Water Elimination (-H2O) inter->step3 final Schiff Base (Imine) (R-CH=N-R') step3->final

Caption: Figure 2. Acid-catalyzed mechanism of imine formation.

Critical Control Points:

  • Water Removal: The reaction is an equilibrium.[1] While ethanol reflux usually drives the product to precipitate (shifting equilibrium), using a Dean-Stark trap or molecular sieves can improve yields for stubborn amines.

  • Steric Hinderance: The phenoxyethyl group is bulky. Ensure the amine is not overly sterically hindered at the ortho-position, or reaction times must be extended (12h+).

Characterization Guide

Successful synthesis must be validated using spectroscopic data.

Expected Spectroscopic Signatures[3][5][7]
TechniqueFunctional GroupExpected SignalNotes
FT-IR C=O (Aldehyde)Disappears (~1660 cm⁻¹)Complete consumption of starting material.
FT-IR C=N (Imine)Appears (1600–1640 cm⁻¹)Strong, sharp band indicating Schiff base formation.
¹H NMR -CHO (Aldehyde)Disappears (9.9–10.1 ppm)Singlet.[2]
¹H NMR -CH=N- (Azomethine)Appears (8.4–8.8 ppm)Usually a sharp singlet.
¹H NMR -O-CH₂-CH₂-N-4.2–4.6 ppm (Multiplets)Characteristic ethylene bridge protons.
¹H NMR Indole C2-H7.8–8.2 ppm (Singlet)Deshielded by the adjacent imine.

References

  • Desarbre, E., & Merour, J. Y. (1995).[3] Synthesis of 1-(2-oxo-2-phenylethyl)-1H-indole-3-carboxaldehyde. Heterocycles, 41(9), 1987-1998.[3] (Foundational protocol for N-alkylation of indole-3-carbaldehydes).

  • Sinha, D., et al. (2008).[4] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. (General Schiff base condensation conditions).

  • Bhat, M. A., et al. (2020).[5] Synthesis and Biological Evaluation of Some New Schiff Bases of Indole-3-Carbaldehyde. Der Pharma Chemica, 12(2), 1-6. (Specific reference for phenoxy-substituted derivatives).

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[6] Org.[7][2][6][5][8] Synth., 101, 21-33.[6] (Reference for indole aldehyde reactivity and purity standards).

  • Ciulla, M., et al. (2019). Schiff Bases of Indole-3-carboxaldehyde as Promising Antimicrobial Agents.[9][7] Antibiotics, 8(3), 102. (Biological rationale).[7][4][5][10][11]

Sources

Application

Application Note: A Comprehensive Strategy for Evaluating the Antioxidant Potential of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and endogenous antioxidant defense...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and endogenous antioxidant defenses, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in drug discovery. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with many of its derivatives exhibiting significant biological activities.[1][2] While the parent compound, indole-3-carbaldehyde, is a known bioactive metabolite, the specific antioxidant profile of its derivative, 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, remains uncharacterized.[3][4][5] This guide presents a comprehensive, multi-assay strategy designed to rigorously evaluate the antioxidant potential of this novel compound, progressing from fundamental chemical reactivity to its efficacy in a biologically relevant cellular context.

The Rationale for a Multi-Assay Approach

An antioxidant can neutralize free radicals through various mechanisms, primarily Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). No single assay can fully capture the complete antioxidant profile of a compound. A comprehensive evaluation, therefore, necessitates a battery of tests that probe different mechanisms of action. This strategy combines robust in vitro chemical assays to establish baseline reactivity with a cell-based assay to assess cytoprotective effects and bioavailability. This tiered approach provides a holistic understanding of the compound's potential as a therapeutic antioxidant.

G cluster_0 Comprehensive Antioxidant Evaluation Strategy cluster_1 In Vitro Chemical Assays (Fundamental Reactivity) cluster_2 Cell-Based Assay (Biological Efficacy) A Test Compound 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde B DPPH Assay (HAT/SET Mechanism) A->B Initial Screening C ABTS Assay (HAT/SET Mechanism) A->C Initial Screening D FRAP Assay (SET Mechanism) A->D Initial Screening E DCFDA Cellular ROS Assay (Intracellular Activity) B->E Informs Biological Testing C->E Informs Biological Testing D->E Informs Biological Testing

Figure 1: A tiered strategy for antioxidant evaluation.

Part I: In Vitro Chemical Assays

These assays are rapid, cost-effective methods to determine the direct radical-scavenging or reducing capabilities of the test compound. They serve as the foundational screening step.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of Causality: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6] The DPPH radical is a deep violet-colored crystalline solid which, upon reduction by an antioxidant, is converted to the pale yellow diphenyl-picrylhydrazine.[6] The degree of discoloration, measured by the decrease in absorbance at ~517 nm, is directly proportional to the radical scavenging activity of the compound.[7][8]

DPPH_Mechanism DPPH_violet DPPH• (Violet Radical) DPPH_H_yellow DPPH-H (Yellow, Reduced Form) DPPH_violet->DPPH_H_yellow Reduction (Color Loss) Antioxidant_H Compound-H (Test Antioxidant) Antioxidant_radical Compound• (Oxidized Antioxidant) Antioxidant_H->Antioxidant_radical Oxidation (H• donation)

Figure 2: Mechanism of the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or wrapped in aluminum foil.[9]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde in DMSO or methanol.

    • Serial Dilutions: Prepare a range of working concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with methanol.

    • Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox in the same concentration range.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each test compound dilution (and positive control) into separate wells.

    • Add 100 µL of methanol to a well to serve as the blank (A_blank).

    • Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank. To a separate control well, add 100 µL of DPPH and 100 µL of methanol (A_control).

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10][11]

  • Measurement:

    • Read the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle of Causality: This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[6][12] The resulting blue-green radical solution is then treated with the test compound. Antioxidants reduce the ABTS•+, causing a loss of color that is measured as a decrease in absorbance at ~734 nm.[12] This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.

ABTS_Mechanism ABTS ABTS ABTS_radical ABTS•+ (Blue-Green Radical) ABTS->ABTS_radical Oxidation (e.g., with K₂S₂O₈) ABTS_reduced ABTS (Colorless, Reduced Form) ABTS_radical->ABTS_reduced Reduction by Antioxidant (Decolorization) Antioxidant_H Compound-H (Test Antioxidant)

Figure 3: Mechanism of the ABTS radical cation assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[12]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[12]

    • ABTS•+ Working Solution: Before the assay, dilute the radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[6]

    • Test Compound and Control: Prepare stock solutions and serial dilutions as described for the DPPH assay. Trolox is the most common standard for this assay.[6]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each test compound dilution (or Trolox standard) into separate wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Mix and incubate at room temperature for 6-7 minutes.[6][12]

  • Measurement:

    • Read the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage inhibition as done for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition of various concentrations of Trolox. The antioxidant capacity of the test compound is then expressed as µM of Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle of Causality: The FRAP assay directly measures the ability of an antioxidant to act as a reducing agent.[13][14] It does not measure radical quenching activity directly. The principle is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to an intense blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[15] The intensity of the blue color, measured by the change in absorbance at ~593 nm, is proportional to the reducing power of the compound.[15][16]

FRAP_Mechanism Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless/Pale Yellow) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue) Fe3_TPTZ->Fe2_TPTZ Reduction (Electron Gain) Antioxidant Compound (Test Antioxidant) Antioxidant_oxidized Compound (Oxidized) Antioxidant->Antioxidant_oxidized Oxidation (Electron Donation)

Figure 4: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid. Make up to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

    • Standard: Prepare a ferrous sulfate (FeSO₄·7H₂O) standard curve (e.g., 100 to 2000 µM).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound, standard, or blank (solvent) to separate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Mix and incubate at 37°C for 4-8 minutes.[15]

  • Measurement:

    • Read the absorbance at 593 nm.[15]

  • Data Analysis:

    • The antioxidant power is determined by comparing the absorbance of the sample with the standard curve of Fe²⁺. The results are expressed as µM of Fe²⁺ equivalents (FRAP value).[17]

Assay Principle Mechanism Measured Wavelength Standard Key Advantage
DPPH Radical ScavengingHAT / SET~517 nmAscorbic Acid, TroloxSimple, rapid, uses a stable radical.
ABTS Radical Cation ScavengingHAT / SET~734 nmTroloxApplicable to both hydrophilic and lipophilic compounds.
FRAP Ferric Ion ReductionSET (Reducing Power)~593 nmFeSO₄Measures direct reducing ability, high throughput.

Part II: Cell-Based Antioxidant Assay

While in vitro assays are essential for initial screening, they lack biological complexity. A cell-based assay is a critical next step to determine if the compound can protect cells from oxidative damage, which involves crossing cell membranes and acting within the complex intracellular environment.

DCFDA/H2DCFDA Cellular ROS Assay

Principle of Causality: This assay quantifies the overall level of reactive oxygen species (ROS) within cells.[18] The cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), is non-fluorescent. Once inside the cell, cellular esterases cleave the acetate groups, trapping the now non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF) within the cell.[19] In the presence of ROS (like hydroxyl radicals and hydrogen peroxide), H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][20] The fluorescence intensity, measured at an excitation/emission of ~485/535 nm, is directly proportional to the intracellular ROS levels.[18] By pre-treating cells with the test compound, its ability to reduce ROS levels induced by an external stressor (e.g., H₂O₂) can be quantified.

DCFDA_Workflow cluster_workflow DCFDA Cellular Assay Workflow cluster_cell Intracellular Mechanism A 1. Seed Cells (e.g., HaCaT, HepG2) in 96-well plate B 2. Pre-treat with Compound (1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde) and controls A->B C 3. Load with H2DCFDA probe B->C D 4. Induce Oxidative Stress (e.g., with H₂O₂ or TBHP) C->D E 5. Measure Fluorescence (Ex/Em ~485/535 nm) D->E F 6. Analyze Data (% Reduction in ROS) E->F P1 H2DCFDA (Enters Cell) P3 H2DCF (Trapped, Non-fluorescent) P1->P3 Deacetylation P2 Esterases P5 DCF (Fluorescent) P3->P5 Oxidation P4 ROS (Oxidative Stress)

Figure 5: Workflow and intracellular principle of the DCFDA assay.

Detailed Protocol:

  • Cell Culture:

    • Seed an appropriate cell line (e.g., human keratinocytes HaCaT or liver cells HepG2) in a black, clear-bottom 96-well plate at a density of ~1-3 x 10⁴ cells/well.[18][19]

    • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare dilutions of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde in serum-free cell culture medium. It is crucial to first perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range of the compound.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., N-acetylcysteine).

    • Incubate for 1-2 hours.[19]

  • DCFDA Loading:

    • Prepare a 10-20 µM working solution of H2DCFDA in pre-warmed, serum-free medium.[18][19] Protect from light.

    • Remove the compound-containing medium, wash cells once with warm PBS, and add 100 µL of the H2DCFDA working solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.[18][19]

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of an ROS inducer, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), in PBS. The optimal concentration must be determined empirically (e.g., 50-200 µM H₂O₂).[19]

    • Remove the DCFDA solution, wash once with warm PBS, and add 100 µL of the ROS inducer to all wells except the negative control wells (add only PBS to these).

    • Incubate for 30-60 minutes at 37°C.

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage reduction in ROS generation relative to the cells treated only with the ROS inducer. % ROS Reduction = [(Fluorescence_H2O2 - Fluorescence_Sample) / Fluorescence_H2O2] x 100

Conclusion

This application note provides a robust, tiered framework for the comprehensive evaluation of the antioxidant properties of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. By systematically employing a combination of in vitro chemical assays (DPPH, ABTS, FRAP) and a biologically relevant cell-based ROS assay (DCFDA), researchers can move beyond simple radical scavenging to understand the compound's true potential as a cytoprotective agent. This multi-faceted approach ensures a thorough characterization, generating the critical data needed for further investigation in the fields of medicinal chemistry and drug development.

References

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Retrieved from [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70–76. Retrieved from [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

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  • MDPI. (n.d.). 3.3.4. DCF-DA Assay Protocol. Retrieved from [Link]

  • Goktas, O., et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 650-656. Retrieved from [Link]

  • Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • Sharma, V., et al. (2010). Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences, 72(5), 649–653. Retrieved from [Link]

  • The Pharma Innovation. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. The Pharma Innovation Journal, 6(4), 10-14. Retrieved from [Link]

  • Kamal, A., et al. (2010). Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 523–527. Retrieved from [Link]

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  • protocols.io. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

  • Wang, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (160). Retrieved from [Link]

  • Bouyahya, A., et al. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. BioMed Research International, 2022, 8696333. Retrieved from [Link]

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  • Navas, M. J., et al. (2020). A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures. Antioxidants, 9(11), 1083. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • Olejnik, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 144. Retrieved from [Link]

  • Chohan, Z. H., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 165-172. Retrieved from [Link]

  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde, 487-89-8. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Muralikrishna, S., et al. (n.d.). SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL 5-((3-((2-(4-PHENYLTHIAZOLE-2-YL)HYDRAZONO)METHYL)-1H-INDOL-1. Heterocyclic Letters. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 7(3), 273-295. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, October 5). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

  • Renga, G., et al. (2022). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. Cells, 11(11), 1799. Retrieved from [Link]

Sources

Method

Application Note: Antimicrobial Screening of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Executive Summary & Compound Rationale This guide details the standardized protocols for the antimicrobial evaluation of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde . This compound represents a strategic structural modif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

This guide details the standardized protocols for the antimicrobial evaluation of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde . This compound represents a strategic structural modification of the indole-3-carbaldehyde scaffold, a privileged structure in medicinal chemistry.

Scientific Rationale: The parent compound, indole-3-carbaldehyde, exhibits moderate antimicrobial activity, often limited by cellular uptake. The introduction of the 2-phenoxyethyl moiety at the N1-position serves a critical pharmacokinetic function:

  • Lipophilicity Enhancement: The phenoxyethyl group significantly increases the logP, facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the fungal cell wall.

  • Membrane Anchoring: The flexible ethyl linker allows the phenoxy group to intercalate into the lipid bilayer, potentially disrupting membrane integrity or inhibiting efflux pumps (e.g., NorA in S. aureus).

This protocol is designed to validate these mechanistic hypotheses through rigorous screening against a panel of ATCC standard strains.

Material Preparation & Handling[1][2][3][4]

Critical Safety Note: Indole derivatives can be irritants. Handle all powders in a fume hood.

Physicochemical Profile[3][5][6]
  • Molecular Formula: C₁₇H₁₅NO₂

  • Molecular Weight: ~265.31 g/mol

  • Estimated LogP: 3.5 – 4.2 (High lipophilicity)

  • Solubility: Insoluble in water; Soluble in DMSO, DMF, Acetone.

Stock Solution Preparation (Standard: 10 mM)

To ensure reproducibility, prepare stock solutions based on molarity rather than weight/volume.

  • Weighing: Weigh 2.65 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of 100% DMSO (molecular biology grade). Vortex for 30 seconds until fully dissolved.

    • Note: If precipitation occurs upon later dilution, sonicate for 5 minutes at 40 kHz.

  • Sterilization: Do NOT filter sterilize DMSO stocks (filters may dissolve). The high osmotic pressure of 100% DMSO is self-sterilizing.

  • Storage: Aliquot into 200 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Design: The Screening Workflow

The screening process is divided into three phases: Qualitative (Diffusion), Quantitative (Dilution), and Mechanistic (Kinetics).

Test Organisms (ATCC Panel)
  • Gram-Positive: Staphylococcus aureus (ATCC 25923) – Primary target for lipophilic indoles.

  • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

  • Fungi: Candida albicans (ATCC 10231).

Controls
  • Positive Control (Bacteria): Ciprofloxacin (Stock: 1 mg/mL in 0.1M HCl).

  • Positive Control (Fungi): Fluconazole (Stock: 1 mg/mL in DMSO).

  • Negative Control: Sterile Broth + 1% DMSO (Vehicle control).

Protocol A: High-Throughput Broth Microdilution (MIC)

This protocol aligns with CLSI M07-A10 standards. It is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Reagents[1]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl tetrazolium chloride) for visual readout.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Pick 3-5 colonies from a fresh overnight plate.

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to achieve the final test concentration of

      
       CFU/mL.
      
  • Plate Setup (96-Well Flat Bottom):

    • Columns 1-10: Test Compound Series.

    • Column 11: Growth Control (Inoculum + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Compound Dilution:

    • Add 100 µL of CAMHB to all wells.

    • Add 100 µL of the 10 mM stock to Column 1 (resulting in 5 mM).

    • Perform serial 2-fold dilutions from Column 1 to 10. Discard the final 100 µL from Column 10.

    • Result: Concentration gradient typically ranges from 512 µg/mL down to 0.5 µg/mL.

  • Inoculation:

    • Add 100 µL of the diluted inoculum (from Step 1) to all wells (except Sterility Control).

    • Final Volume: 200 µL/well.

    • Final DMSO Concentration: < 1% (Non-toxic).

  • Incubation:

    • Bacteria:

      
       for 16–20 hours.
      
    • Fungi:

      
       for 24–48 hours.
      
  • Readout:

    • Add 30 µL of Resazurin solution to each well. Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration well that remains blue.

Data Presentation Template
OrganismStrainStandard (Cipro) MIC (µg/mL)1-(2-Phenoxyethyl)-indole MIC (µg/mL)Interpretation
S. aureusATCC 259230.25 - 1.0[Experimental Data] Potent/Moderate
E. coliATCC 259220.004 - 0.016[Experimental Data] Likely Resistant
C. albicansATCC 102310.5 - 2.0[Experimental Data] Antifungal Potential

Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

Once the MIC is established, this assay determines if the compound kills the bacteria or merely stops their growth.

  • Setup: Prepare four flasks containing CAMHB:

    • Control (No drug)

    • 1x MIC

    • 2x MIC

    • 4x MIC

  • Inoculation: Add bacteria to reach

    
     CFU/mL.
    
  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial dilutions and plate onto Mueller-Hinton Agar. Count colonies after 24h incubation.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Visualization of Screening Workflow

The following diagram illustrates the logical flow from compound preparation to data interpretation.

AntimicrobialScreening Stock Stock Prep (10mM in DMSO) Plate 96-Well Plate (Serial Dilution) Stock->Plate Dilute Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Add Bacteria Incubate Incubation (37°C, 18-24h) Plate->Incubate Readout Readout (Resazurin/OD600) Incubate->Readout Analysis Data Analysis (MIC/MBC) Readout->Analysis Determine Cutoff Analysis->Stock SAR Refinement

Caption: Figure 1. High-throughput broth microdilution workflow for indole derivatives.

Mechanistic Hypothesis & SAR Visualization

Understanding why this molecule works is crucial for optimization. The diagram below details the proposed interaction of the Phenoxyethyl tail with the bacterial envelope.

SAR_Mechanism Compound 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Indole Core Phenoxyethyl Tail Aldehyde Group Action_Lipophilicity Hydrophobic Interaction (Membrane Intercalation) Compound:tail->Action_Lipophilicity LogP ~4.0 drives entry Action_Schiff Schiff Base Formation (Covalent binding to Amine residues) Compound:head->Action_Schiff Electrophilic attack Target_GP Gram-Positive Cell Wall (Peptidoglycan + Lipid Membrane) Result Bactericidal Effect Target_GP->Result Cell Lysis / Leakage Target_GN Gram-Negative Cell Wall (Outer Membrane + LPS) Action_Lipophilicity->Target_GP High Permeability Action_Lipophilicity->Target_GN Low Permeability (Porin exclusion)

Caption: Figure 2. Structure-Activity Relationship (SAR) and proposed mode of action.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2022).[1] M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Kaushik, N. K., et al. (2013). "Biomedical potential of the indole scaffold: a review." European Journal of Medicinal Chemistry. (Discusses the lipophilicity-activity relationship of N-substituted indoles). [Link]

  • Verma, S., et al. (2020). "Indole derivatives as potential antimicrobial agents: A review." Current Topics in Medicinal Chemistry. [Link]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods. [Link]

Sources

Application

Application Notes and Protocols for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals A Note on This Document Introduction and Physicochemical Properties 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on This Document

Introduction and Physicochemical Properties

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a significant metabolite of L-tryptophan. The incorporation of a phenoxyethyl group at the N1 position of the indole ring modifies its physicochemical properties, potentially influencing its solubility, reactivity, and biological activity. While empirical data for the specific target molecule is limited, the properties of its core components suggest it is likely a solid at room temperature with limited solubility in water but soluble in organic solvents like DMSO and ethanol.

PropertyInferred Value/CharacteristicSource
Molecular FormulaC₁₇H₁₅NO₂-
Molecular Weight265.31 g/mol -
AppearanceLikely a crystalline solid, ranging from off-white to light brown[1]
Melting PointExpected to be a solid with a distinct melting point[1]
SolubilityLikely soluble in organic solvents such as DMSO, ethanol, and acetonitrile. Poorly soluble in water.-
StabilityPotentially air-sensitive; stable under normal laboratory conditions when stored properly.[2]

Hazard Identification and Risk Assessment

The primary hazards associated with 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde are inferred from its constituent moieties: the indole-3-carbaldehyde core and the phenoxyethyl group.

Indole-3-carbaldehyde Moiety:

  • Skin and Eye Irritation: Indole-3-carbaldehyde is classified as a skin and eye irritant.[2][3] Direct contact can cause redness, itching, and inflammation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2][3]

  • Potential for Harm if Swallowed: While acute oral toxicity data is not extensive, it is prudent to assume the compound may be harmful if ingested.[1]

Phenoxyethyl Moiety:

  • The toxicological data for phenoxyethanol, a related compound, suggests that while it has low acute toxicity, it can be an eye irritant.

Based on this information, 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[2][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[2] Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should also be worn.[2]

  • Respiratory Protection: In cases of poor ventilation or when handling fine powders that may become airborne, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[2][4]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

General Handling Workflow

G General Handling Workflow for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a well-ventilated work area (fume hood) gather_ppe Don appropriate PPE (goggles, gloves, lab coat) prep_area->gather_ppe gather_materials Assemble all necessary equipment and reagents gather_ppe->gather_materials weigh Weigh the compound carefully to avoid dust generation gather_materials->weigh dissolve Dissolve in a suitable solvent (e.g., DMSO) weigh->dissolve transfer Use appropriate tools for transfer (e.g., pipette) dissolve->transfer decontaminate Decontaminate all surfaces and equipment transfer->decontaminate dispose_waste Dispose of waste in designated chemical waste containers decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde.

Storage Conditions
  • Container: Store in a tightly sealed, light-resistant container.[2][4]

  • Atmosphere: As indole derivatives can be air-sensitive, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[2][5]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[4]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Spill and Leak Management

G Spill Management Protocol start Spill Occurs evacuate Evacuate the immediate area start->evacuate ventilate Ensure adequate ventilation (if safe to do so) evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill with an inert absorbent material ppe->contain collect Carefully collect the absorbed material into a sealed container contain->collect clean Clean the spill area with a suitable solvent and then soap and water collect->clean dispose Dispose of all contaminated materials as hazardous waste clean->dispose end Spill Cleaned dispose->end

Sources

Method

Application Notes &amp; Protocols: Preparation of Stock Solutions of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Author: Gemini, Senior Application Scientist Introduction 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a synthetic indole derivative of interest in variou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Introduction

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a synthetic indole derivative of interest in various fields of chemical and biological research. As with many indole-based molecules, it holds potential for applications in medicinal chemistry and drug discovery, building upon the known biological activities of the indole scaffold, which include anti-inflammatory, antioxidant, and anticancer properties.[1][2] The accurate and reproducible preparation of stock solutions is a foundational requirement for any subsequent experimental work, ensuring the integrity and comparability of data in screening assays, cell-based studies, and other research applications.

This document provides a detailed guide to the preparation, storage, and handling of stock solutions of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. The protocols herein are designed to ensure solution stability, minimize experimental variability, and promote safe laboratory practices. The causality behind procedural choices, such as solvent selection and storage conditions, is explained to provide a comprehensive understanding for the researcher.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for the successful preparation of stock solutions. While exhaustive experimental data for this specific molecule is not widely published, we can summarize its known and predicted properties.

PropertyValueSource/Comment
Molecular Formula C₁₇H₁₅NO₂-
Molecular Weight 265.31 g/mol Calculated
Appearance Likely a solid (e.g., crystalline powder)Based on similar indole-3-carbaldehyde derivatives.[3][4]
Solubility Sparingly soluble in aqueous solutions. Soluble in organic solvents like DMSO, DMF, and ethanol.Inferred from related indole structures.[3][5][6] Indole-3-carboxaldehyde is soluble in DMSO and dimethylformamide at approximately 30 mg/mL.[3]
Storage Temperature -20°C or belowGeneral recommendation for long-term stability of small molecules in solution.[7]

Safety & Handling

Before handling the compound, it is imperative to review the complete Safety Data Sheet (SDS) provided by the supplier. Indole derivatives may cause skin, eye, and respiratory irritation.[8][9]

General Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10]

  • Before opening the vial, centrifuge it briefly to ensure all powder is collected at the bottom.[7]

  • Wash hands thoroughly after handling.[8]

Protocol 1: Preparation of a High-Concentration Primary Stock Solution (e.g., 10 mM in DMSO)

Dimethyl sulfoxide (DMSO) is the recommended solvent for creating primary stock solutions of many non-polar, small organic molecules due to its high solubilizing power and miscibility with aqueous media used in biological assays.[11] Most indole derivatives show good solubility in DMSO.[3][5]

Materials
  • 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (solid)

  • Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriately sized amber glass vial with a PTFE-lined screw cap[12]

  • Calibrated micropipettes

  • Vortex mixer

Step-by-Step Procedure
  • Determine Required Mass: Calculate the mass of the compound needed to prepare the desired volume and concentration.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )

    • Example for 2 mL of a 10 mM stock solution:

      • Mass (g) = 0.010 mol/L × 0.002 L × 265.31 g/mol = 0.00531 g

      • Mass (mg) = 5.31 mg

  • Weighing the Compound:

    • Tare a clean, dry amber glass vial on a calibrated analytical balance.

    • Carefully add the calculated mass (e.g., 5.31 mg) of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde directly into the vial. For quantities under 10 mg, it is often practical to use the entire contents of a pre-weighed supplier vial and adjust the solvent volume accordingly.[7]

  • Solvent Addition:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 2 mL) to the vial containing the compound.

  • Dissolution:

    • Securely cap the vial.

    • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

    • For long-term storage, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in tightly sealed vials.[7][13] This practice minimizes contamination and avoids repeated freeze-thaw cycles, which can degrade the compound.[13]

    • Store the primary stock and all aliquots at -20°C or -80°C, protected from light.[7]

Protocol 2: Preparation of Aqueous Working Solutions

For most biological experiments, the primary DMSO stock must be diluted into an aqueous buffer or cell culture medium. It is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[7]

Workflow Diagram

G cluster_0 Primary Stock Preparation cluster_1 Working Solution Preparation Solid Solid Compound Vortex Vortex to Dissolve Solid->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock 10 mM Primary Stock (in DMSO) Vortex->Stock Dilution Serial or Direct Dilution Stock->Dilution Dilute Buffer Aqueous Buffer or Cell Culture Medium Buffer->Dilution Working Final Working Solution (e.g., 1-10 µM) (DMSO < 0.5%) Dilution->Working

Caption: Workflow for stock and working solution preparation.

Step-by-Step Procedure
  • Thawing: Remove one aliquot of the 10 mM primary stock solution from the freezer. Allow it to thaw completely at room temperature.[12]

  • Dilution Calculation: Determine the volume of stock solution needed to achieve the desired final concentration in your experimental volume.

    • Formula (M1V1 = M2V2): V1 = (M2 × V2) / M1

      • M1 = Concentration of stock solution (e.g., 10 mM or 10,000 µM)

      • V1 = Volume of stock solution needed (?)

      • M2 = Desired final concentration (e.g., 10 µM)

      • V2 = Final volume of working solution (e.g., 1 mL or 1000 µL)

    • Example Calculation:

      • V1 = (10 µM × 1000 µL) / 10,000 µM = 1 µL

  • Preparation (Serial Dilution Recommended):

    • Directly adding a very small volume (e.g., 1 µL) of DMSO stock to a large aqueous volume can cause the compound to precipitate out of solution. A more robust method is to perform an intermediate dilution.

    • Step A (Intermediate Dilution): Prepare an intermediate stock (e.g., 100 µM) by diluting the 10 mM primary stock 1:100. For example, add 2 µL of the 10 mM stock to 198 µL of the final aqueous buffer/medium. Vortex gently.

    • Step B (Final Dilution): Use the intermediate stock to prepare the final working solution. To get a 10 µM final concentration, you would dilute the 100 µM intermediate stock 1:10. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of the final buffer/medium.

  • Final Mixing and Use:

    • Mix the final working solution thoroughly by gentle inversion or pipetting. Do not vortex vigorously, as this can be detrimental to proteins in cell culture media.

    • Use the freshly prepared working solution immediately. Aqueous solutions of many organic compounds are not stable for long periods.[3]

Storage and Stability

  • Primary Stock (in DMSO): When stored properly in aliquots at -20°C or -80°C and protected from light, DMSO stock solutions are generally stable for months.[7] Studies have shown that many compounds are stable in DMSO for extended periods, though stability is compound-specific.[14][15] Avoid repeated freeze-thaw cycles.[13]

  • Working Solutions (Aqueous): Aqueous working solutions are far less stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[3]

  • Solid Compound: Store the solid compound according to the manufacturer's instructions, typically in a cool, dry, dark place.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound will not dissolve in DMSO. Insufficient solvent; low-quality DMSO; compound has low solubility.Add slightly more DMSO. Gentle warming (37°C) or sonication can be attempted. Ensure DMSO is anhydrous. If solubility is inherently low, a lower concentration stock may be necessary.
Precipitate forms when diluting into aqueous buffer. Compound "crashing out" due to poor aqueous solubility.Perform serial dilutions rather than a single large dilution. Ensure the final DMSO concentration is as low as possible while maintaining solubility. Consider using a surfactant like Pluronic F-68 in the final buffer if compatible with the assay.
Inconsistent experimental results. Stock solution degradation; inaccurate pipetting; precipitation.Use a fresh aliquot for each experiment. Always use calibrated pipettes. Visually inspect working solutions for any signs of precipitation before use.

References

  • National Center for Biotechnology Information (2024). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available at: [Link]

  • Captivate Bio. SMALL MOLECULES. Captivate Bio. Available at: [Link]

  • PhytoTech Labs (2023). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Enfanos (2023). Preparation of Stock Solutions. Enfanos. Available at: [Link]

  • Solarbio (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. Available at: [Link]

  • MDPI (2020). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. MDPI. Available at: [Link]

  • Solubility of Things. Indole-3-carboxaldehyde. Solubility of Things. Available at: [Link]

  • National Center for Biotechnology Information (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. PubMed. Available at: [Link]

  • SAGE Journals (2021). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. SAGE Journals. Available at: [Link]

  • PubMed (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. PMC. Available at: [Link]

  • ACS Publications (2025). TCT-DMSO/DMSO-d6 Mediated a Mild Thioalkylation and Regioselective Intramolecular Cyclization Cascade to Access 3-Methylthiolated Indoles. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI (2023). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC. Available at: [Link]

  • PubMed (2008). Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - INDOLE-3-CARBOXALDEHYDE. Oxford Lab Fine Chem LLP. Available at: [Link]

  • Exposome-Explorer. Indole-3-aldehyde (Compound). Exposome-Explorer. Available at: [Link]

  • Cheméo (2025). 1H-Indole-3-carboxaldehyde. Cheméo. Available at: [Link]

  • NIST. 1H-Indole-3-carboxaldehyde. NIST WebBook. Available at: [Link]

  • PubChem. 2-Phenylindole-3-carboxaldehyde. PubChem. Available at: [Link]

  • The Good Scents Company. indole-3-carboxaldehyde, 487-89-8. The Good Scents Company. Available at: [Link]

Sources

Application

designing experiments with 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Executive Summary & Molecule Profile 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (CAS: 10356-11-3) is a high-value heterocyclic scaffold used primarily as a divergent intermediate in medicinal chemistry.[1] Structurally,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (CAS: 10356-11-3) is a high-value heterocyclic scaffold used primarily as a divergent intermediate in medicinal chemistry.[1] Structurally, it features an indole core functionalized at the C3 position with a reactive formyl group (aldehyde) and at the N1 position with a phenoxyethyl moiety.[1]

This specific substitution pattern makes it a critical building block for:

  • Cannabimimetic Ligands: It serves as a precursor for aminoalkylindoles (structurally related to the JWH and WIN series) targeting CB1/CB2 receptors.[1]

  • Kinase Inhibitors: The aldehyde allows for rapid condensation into Schiff bases or Knoevenagel products often screened for oncogenic kinase inhibition.

  • Antiviral Agents: N-substituted indole-3-carbaldehydes have shown efficacy in inhibiting viral replication via non-nucleoside reverse transcriptase inhibition (NNRTI) mechanisms.[1]

This guide provides validated protocols for synthesizing, functionalizing, and screening this compound, emphasizing reproducibility and high-yield isolation.

Synthesis Protocol: The "Scaffold Generation"

While this compound is commercially available, in-house synthesis is often required to introduce specific isotopic labels or to ensure fresh, oxidation-free aldehyde for sensitive downstream coupling.[1]

Methodology: Phase-Transfer Catalyzed N-Alkylation

The most robust route involves the N-alkylation of indole-3-carbaldehyde using (2-bromoethoxy)benzene.[1] We utilize a solid-liquid phase transfer catalysis (SL-PTC) method to minimize side reactions (like C-alkylation or aldol condensation).[1]

Reagents:

  • Indole-3-carbaldehyde (1.0 eq)[1][2][3]

  • (2-Bromoethoxy)benzene (1.2 eq)[1]

  • Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), anhydrous (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)[1]

  • Tetrabutylammonium bromide (TBAB) (0.05 eq - Catalyst)[1]

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask, dissolve Indole-3-carbaldehyde (1.45 g, 10 mmol) in anhydrous ACN (30 mL). Add

    
     (2.76 g, 20 mmol) and TBAB (161 mg, 0.5 mmol).
    
  • Deprotonation: Stir vigorously at 60°C for 30 minutes. The solution will darken as the indolyl anion forms.[1]

  • Addition: Add (2-bromoethoxy)benzene (2.41 g, 12 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (80-82°C) for 6–8 hours. Monitor via TLC (30% EtOAc in Hexanes).[1] The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter off the inorganic solids.[1] Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM (50 mL) and wash with water (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     mL) and brine (
    
    
    
    mL). Dry over
    
    
    .[4] Recrystallize from Ethanol/Hexane (1:1) to yield off-white needles.[1]

Expected Yield: 85–92% Melting Point: 102–104°C[1]

Functionalization Workflows (The "Use")

The C3-aldehyde is the "warhead" for diversity-oriented synthesis.[1] Below are three distinct experimental pathways.

Workflow Visualization

IndolePathways Start 1-(2-Phenoxyethyl)- 1H-indole-3-carbaldehyde Path1 Reductive Amination (Target: GPCR Ligands) Start->Path1 NaBH(OAc)3, Amine Path2 Schiff Base Condensation (Target: Antimicrobials) Start->Path2 Aniline deriv., EtOH, Reflux Path3 Henry Reaction (Target: Tryptamines) Start->Path3 MeNO2, NH4OAc Prod1 Tertiary Amines (JWH-Analogues) Path1->Prod1 Prod2 Imines/Hydrazones Path2->Prod2 Prod3 Nitroalkenes Path3->Prod3

Figure 1: Divergent synthetic pathways starting from the aldehyde scaffold.[1]

Experiment A: Reductive Amination (Synthesis of JWH-Type Analogues)

Context: This reaction converts the aldehyde into a tertiary amine, a pharmacophore common in synthetic cannabinoids (e.g., JWH-200).[1]

Protocol:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and a secondary amine (e.g., morpholine or piperidine, 1.1 eq) in 1,2-Dichloroethane (DCE). Stir for 30 mins at Room Temp (RT).

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq) in one portion.
    
  • Quench: Stir for 12 hours. Quench with saturated

    
    .[4]
    
  • Extraction: Extract with DCM. The product is usually an oil that requires column chromatography (MeOH/DCM gradient).[1]

Experiment B: Synthesis of Schiff Bases (Antioxidant/Antibacterial Screening)

Context: Indole-3-carbaldehyde Schiff bases are reported to possess significant radical scavenging activity [1].[1][5]

Protocol:

  • Condensation: Mix equimolar amounts of the aldehyde and a substituted aniline (e.g., 4-fluoroaniline) in absolute ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat to reflux for 3–5 hours.

  • Isolation: Cool the mixture. The Schiff base usually precipitates out.[1] Filter and wash with cold ethanol.

Data Summary: Comparative Reactivity

Reactant (Amine)ConditionsProduct TypeTypical YieldBiological Target
Morpholine DCE, NaBH(OAc)3, RTTertiary Amine78%CB2 Receptor Agonist
4-Nitroaniline EtOH, AcOH, RefluxSchiff Base (Imine)88%Antimicrobial (Gram +/-)
Hydrazine Hydrate EtOH, RTHydrazone92%MAO Inhibitor

Biological Assay Design: In Vitro Cytotoxicity

When screening these derivatives, solubility is the primary challenge due to the lipophilic phenoxyethyl group.[1]

Assay Setup (MTT Protocol):

  • Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mM.

  • Dilution: Create serial dilutions in culture media. Critical: Final DMSO concentration must remain < 0.5% to avoid solvent toxicity.[1]

  • Cell Lines:

    • HepG2: For metabolic toxicity screening.

    • A549: For lung cancer antiproliferative activity.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Absorbance at 570 nm.

Self-Validation Check: Always include a positive control (e.g., Doxorubicin) and a vehicle control (0.5% DMSO).[1] If the vehicle control shows <90% cell viability compared to blank media, the data is invalid.[1]

Safety & Compliance (Crucial)

  • Precursor Status: While 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is not globally scheduled, it is a structural isomer or homolog of precursors for controlled synthetic cannabinoids.[1] Strictly limit use to in vitro research and reference standard generation.

  • Handling: The aldehyde is prone to air oxidation to the carboxylic acid (1-(2-phenoxyethyl)-1H-indole-3-carboxylic acid).[1] Store under Nitrogen/Argon at -20°C.

References

  • Synthesis and Antioxidant Evaluation of Indole-3-carboxaldehyde Analogues. Source: Der Pharma Chemica, 2012, 4(2): 783-790.[1] Context: Validates the Schiff base condensation protocol and antioxidant potential. URL:[Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Source: Egyptian Journal of Chemistry, 2017, 60(5).[1] Context: Comprehensive review of reactivity patterns for C3-formyl indoles. URL:[Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Source: Organic Syntheses, 2024, 101, 21-33.[1][6] Context: Advanced protocol for introducing isotopic labels, relevant for metabolic tracking of the scaffold. URL:[Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives. Source: Drugs & Drug Candidates, 2024, 3(3), 497.[1] Context: Reviews the anticancer and antiviral mechanisms of N-substituted indole derivatives. URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Welcome to the technical support center for the synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to optimize your synthetic yield and purity.

Introduction

The synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This molecule is a valuable intermediate in the development of various pharmaceutical compounds. The synthetic route primarily involves two key transformations: the N-alkylation of indole followed by the Vilsmeier-Haack formylation. This guide will provide a comprehensive overview of the synthesis, address common challenges, and offer practical solutions to overcome them.

Synthetic Workflow Overview

The synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is typically achieved in a two-step sequence as illustrated below. The first step involves the N-alkylation of indole with a suitable 2-phenoxyethyl electrophile. The resulting intermediate, 1-(2-phenoxyethyl)-1H-indole, is then subjected to Vilsmeier-Haack formylation to introduce the carbaldehyde group at the C3 position of the indole ring.

Synthetic Workflow cluster_alkylation Step 1: N-Alkylation cluster_formylation Step 2: Vilsmeier-Haack Formylation Indole Indole Intermediate 1-(2-Phenoxyethyl)-1H-indole Indole->Intermediate Phenoxyethyl_Halide 2-Phenoxyethyl Halide/Tosylate Phenoxyethyl_Halide->Intermediate Base Base (e.g., NaH, KOH) Base->Intermediate Solvent_Alkylation Solvent (e.g., DMF) Solvent_Alkylation->Intermediate Final_Product 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Intermediate->Final_Product Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Final_Product

Caption: Overall synthetic workflow for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: N-Alkylation of Indole

Question 1: My N-alkylation reaction is showing low conversion to 1-(2-phenoxyethyl)-1H-indole. What are the possible causes and how can I improve the yield?

Answer:

Low conversion in the N-alkylation of indole can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Deprotonation of Indole: The first step of the reaction is the deprotonation of the indole nitrogen to form the more nucleophilic indolate anion.[1]

    • Cause: Insufficient amount or activity of the base. The pKa of the indole N-H is approximately 17, so a strong base is required for complete deprotonation.[2]

    • Solution:

      • Base Selection: Sodium hydride (NaH) is a common and effective base for this purpose. Potassium hydroxide (KOH) can also be used, often in a solvent like DMSO.[1]

      • Base Stoichiometry: Use at least 1.1 to 1.2 equivalents of the base to ensure complete deprotonation.

      • Reagent Quality: Ensure your base is fresh and has been stored under anhydrous conditions. NaH, for instance, can lose its activity upon prolonged exposure to air.

  • Poor Quality of Alkylating Agent: The reactivity of your 2-phenoxyethyl electrophile is crucial.

    • Cause: Decomposition or impurity of the 2-phenoxyethyl halide or tosylate.

    • Solution: Use a freshly prepared or purified alkylating agent. 2-Phenoxyethyl bromide is a common choice. If using a tosylate, ensure it was prepared correctly and is free of residual acid.

  • Reaction Conditions:

    • Cause: Suboptimal temperature or reaction time.

    • Solution:

      • The deprotonation step with NaH is typically performed at 0°C to control the initial exothermic reaction, followed by warming to room temperature.[1]

      • The alkylation step can be conducted at room temperature or with gentle heating (e.g., 50-60°C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Purity:

    • Cause: Presence of water or other protic impurities in the solvent.

    • Solution: Use anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent. The presence of water will quench the indolate anion and the base.[1]

Question 2: I am observing the formation of a significant amount of a byproduct that is not my desired N-alkylated indole. What could it be?

Answer:

A common side reaction in the alkylation of indole is C-alkylation , particularly at the C3 position, which is also nucleophilic. While N-alkylation is generally favored under these conditions, C-alkylation can occur, especially if the nitrogen is sterically hindered or if the reaction conditions are not optimized.

  • Minimizing C-Alkylation:

    • Deprotonation Conditions: Ensure complete deprotonation of the nitrogen. The resulting indolate anion has a higher propensity for N-alkylation.

    • Solvent Choice: Polar aprotic solvents like DMF generally favor N-alkylation.

    • Counter-ion Effects: The choice of base can influence the N/C alkylation ratio. Sodium and potassium salts of indole tend to favor N-alkylation.

Another possibility is the formation of elimination products from your 2-phenoxyethyl halide if the reaction is heated too aggressively, especially with a stronger, more hindered base.

Step 2: Vilsmeier-Haack Formylation

Question 3: My Vilsmeier-Haack formylation of 1-(2-phenoxyethyl)-1H-indole is giving a very low yield of the desired carbaldehyde. What should I check?

Answer:

The Vilsmeier-Haack reaction is highly effective for electron-rich heterocycles like indole, but its success is contingent on several critical parameters.[3][4]

  • Moisture Sensitivity: The Vilsmeier reagent, the chloroiminium salt formed from POCl₃ and DMF, is extremely sensitive to moisture.

    • Cause: Presence of water in your reagents or glassware.

    • Solution:

      • Use anhydrous DMF. Freshly opened or distilled DMF is recommended.[5]

      • Use fresh, high-purity POCl₃.

      • Ensure all glassware is flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Stoichiometry and Addition:

    • Cause: Incorrect molar ratios or improper addition of reagents.

    • Solution:

      • Typically, a slight excess of the Vilsmeier reagent is used (1.1 to 1.5 equivalents relative to the indole substrate).

      • The POCl₃ should be added dropwise to the DMF at a low temperature (0°C) to control the exothermic reaction and ensure the complete formation of the Vilsmeier reagent.[3]

  • Reaction Temperature and Time:

    • Cause: The reaction temperature may be too low for the substituted indole. N-substituted indoles can sometimes be less reactive than unsubstituted indole.

    • Solution:

      • After the addition of the 1-(2-phenoxyethyl)-1H-indole to the Vilsmeier reagent at low temperature, the reaction mixture may need to be heated. A temperature range of 60-90°C is common for less reactive substrates.[3]

      • Monitor the reaction by TLC to determine the optimal reaction time.

  • Work-up Procedure:

    • Cause: Incomplete hydrolysis of the intermediate iminium salt.

    • Solution:

      • The reaction mixture should be quenched by pouring it onto crushed ice.

      • The subsequent hydrolysis is typically carried out by adding a base (e.g., NaOH or Na₂CO₃ solution) to make the solution alkaline (pH 9-11). This step is often exothermic and should be done carefully with cooling.[3]

Question 4: After the work-up of my Vilsmeier-Haack reaction, I have a dark, tarry crude product that is difficult to purify. What could be the reason?

Answer:

The formation of a dark, complex mixture often points to decomposition of the starting material or product.

  • Cause: The reaction conditions might be too harsh for your N-substituted indole.

  • Solution:

    • Temperature Control: Avoid excessively high temperatures or prolonged heating. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

    • Careful Work-up: The work-up procedure is critical. Pouring the reaction mixture onto ice and careful neutralization helps to minimize side reactions that can occur at high temperatures and in strongly acidic or basic conditions.

    • Alternative Formylation Methods: If the Vilsmeier-Haack reaction consistently leads to decomposition, you might consider alternative, milder formylation methods.[6]

Frequently Asked Questions (FAQs)

Q1: Is it better to perform the N-alkylation first, followed by formylation, or the other way around?

A1: For this specific target molecule, performing the N-alkylation first is generally the preferred route . Indole-3-carbaldehyde is less nucleophilic at the nitrogen due to the electron-withdrawing effect of the aldehyde group, which can make the subsequent N-alkylation more challenging.

Q2: What is the expected yield for each step?

A2: With optimized conditions, the N-alkylation of indole can often achieve yields of over 80-90% . The Vilsmeier-Haack formylation of an N-substituted indole can vary more widely, but yields of 60-80% are typically achievable .

Q3: What are the best methods for purifying the intermediate and the final product?

A3:

  • 1-(2-Phenoxyethyl)-1H-indole (Intermediate): This compound is generally non-polar and can be purified by column chromatography on silica gel using a non-polar eluent system like ethyl acetate in hexanes.

  • 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (Final Product): This product is more polar due to the carbaldehyde group. It can also be purified by column chromatography on silica gel with a more polar eluent system (e.g., a higher percentage of ethyl acetate in hexanes). Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective purification method.[7][8]

Q4: How can I confirm the structure of my final product?

A4: The structure of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Look for the characteristic singlet of the aldehyde proton (around 9-10 ppm), the signals for the phenoxyethyl group (typically two triplets around 4.2-4.5 ppm), and the aromatic protons of the indole and phenyl rings.

  • ¹³C NMR: The aldehyde carbon will appear as a downfield signal (around 180-190 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: A strong carbonyl stretch for the aldehyde will be present around 1650-1700 cm⁻¹.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Phenoxyethyl)-1H-indole

Materials:

  • Indole

  • 2-Phenoxyethyl bromide (or tosylate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add indole (1.0 eq) and anhydrous DMF. Stir until the indole is fully dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0°C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Slowly add 2-phenoxyethyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (Vilsmeier-Haack Formylation)

Materials:

  • 1-(2-Phenoxyethyl)-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, optional co-solvent)

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, cool anhydrous DMF to 0°C.

  • Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • In a separate flask, dissolve 1-(2-phenoxyethyl)-1H-indole (1.0 eq) in anhydrous DMF (or DCM).

  • Add the solution of the indole derivative dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a cold aqueous solution of NaOH or Na₂CO₃ until the pH is alkaline (pH 9-11).

  • The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate or DCM (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Data Summary Table

StepReactantsKey ReagentsSolventTypical Temp.Typical TimeTypical Yield
1. N-Alkylation Indole, 2-Phenoxyethyl BromideNaH or KOHDMF0°C to RT4-12 h>80%
2. Formylation 1-(2-Phenoxyethyl)-1H-indolePOCl₃/DMFDMF0°C to 80°C2-6 h60-80%

Troubleshooting Logic Diagram

Troubleshooting Logic Start Low Yield of Final Product Check_Step1 Analyze N-Alkylation Step (Step 1) Start->Check_Step1 Check_Step2 Analyze Formylation Step (Step 2) Start->Check_Step2 Step1_Low_Conversion Low Conversion of Indole? Check_Step1->Step1_Low_Conversion Step1_Byproducts Significant Byproducts? Check_Step1->Step1_Byproducts Step2_No_Reaction No/Low Reaction? Check_Step2->Step2_No_Reaction Step2_Decomposition Decomposition/Tarry Product? Check_Step2->Step2_Decomposition Sol_Base Check Base Activity/Stoichiometry Use Anhydrous Solvent Step1_Low_Conversion->Sol_Base Yes Sol_C_Alkylation Optimize Deprotonation Consider Solvent Effects Step1_Byproducts->Sol_C_Alkylation Yes Sol_Moisture Ensure Anhydrous Conditions Check Reagent Quality Increase Temperature Step2_No_Reaction->Sol_Moisture Yes Sol_Harsh_Conditions Lower Reaction Temperature Careful Work-up Step2_Decomposition->Sol_Harsh_Conditions Yes

Sources

Optimization

Technical Support Center: Purification of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

[1][2][3] Case ID: IND-CHO-PH-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open[1][2][3] Introduction: The Support Philosophy Welcome to the Technical Support Center. You are likely working with 1-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Case ID: IND-CHO-PH-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open[1][2][3]

Introduction: The Support Philosophy

Welcome to the Technical Support Center. You are likely working with 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde , a critical intermediate often used in the synthesis of antiviral agents (e.g., HIV reverse transcriptase inhibitors) or anticancer scaffolds.[1][2][3]

Unlike simple reagents, this molecule combines a polar aldehyde head with a lipophilic phenoxyethyl tail.[2][3][4] This "amphiphilic" nature often leads to purification challenges—specifically "oiling out" during recrystallization or co-elution during chromatography.[1][2][3][4]

This guide is not a rigid recipe; it is a troubleshooting system designed to help you isolate high-purity material regardless of your synthesis route.

Part 1: Diagnostic Triage (Start Here)

Before selecting a purification method, we must identify your impurity profile based on how you synthesized the compound.[2][3][4]

Synthesis RouteLikely ImpuritiesRecommended Pre-treatment
Route A: N-Alkylation (Indole-3-carbaldehyde + Phenoxyethyl bromide)[1][2][3] • Unreacted Indole-3-carbaldehyde (Polar)• Phenoxyethyl bromide (Non-polar)[2][3][4]• Inorganic salts (

, Cs salts)
Base Wash: The unreacted indole N-H is acidic.[2][3][4] Wash organic layer with dilute NaOH to remove it.[1][2][3][4]
Route B: Vilsmeier-Haack (N-Phenoxyethylindole +

/DMF)
[1][2][3] • Unreacted N-Phenoxyethylindole• Vilsmeier salts (Phosphorous species)[2][3][4]• Tars/Polymers (Red/Pink color)Acid/Base Workup: Ensure complete hydrolysis of the iminium salt intermediate before extraction.[2][3][4]

Part 2: Purification Protocols

Workflow Visualization

The following logic gate determines your purification strategy.

PurificationLogic Start Crude 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde TLC Run TLC (30% EtOAc in Hexane) Start->TLC Decision Separation Factor (ΔRf)? TLC->Decision Cryst Method A: Recrystallization (Best for >85% purity) Decision->Cryst Good ΔRf Clean Crude Column Method B: Flash Chromatography (Best for <85% purity or close Rf) Decision->Column Poor ΔRf Dirty Crude Oiling Issue: Product Oils Out? Cryst->Oiling Final Final Product (Pale Yellow/Tan Solid) Column->Final Trituration Protocol: Trituration (Cold Ether/Hexane) Oiling->Trituration Yes Oiling->Final No (Crystals Form) Trituration->Cryst Retry

Caption: Decision tree for selecting the optimal purification pathway based on crude purity and impurity profile.

Method A: Recrystallization (The "Gold Standard")[2][3][4]

Because of the phenoxyethyl group, this molecule has lower melting points than the parent indole-3-carbaldehyde (which melts ~196°C).[1][2][3][4] Expect a melting point in the range of 90–110°C (depending on polymorphs).[2][3][4]

The Solvent System:

  • Primary Choice: Ethanol (95%) or Methanol.[2][3][4]

  • Secondary Choice (Two-Phase): Ethyl Acetate / Hexane.[2][3][4]

Step-by-Step Protocol:

  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol (approx. 5-7 mL per gram).[1][2][3][4]

    • Note: If the solution is dark red/brown, add 1-2% Activated Charcoal, boil for 5 mins, and filter hot through Celite.

  • Cooling Gradient: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours).

    • Critical: Rapid cooling causes oiling.[1][2][3][4]

  • Crystallization: Once at room temperature, move to a 4°C fridge.

  • Collection: Filter the pale yellow needles/solids.[1][2][3][4] Wash with cold Ethanol (-20°C).[2][3][4]

Troubleshooting "Oiling Out": If the product comes out as a gummy oil instead of crystals:

  • Re-heat to dissolve the oil.[1][2][3][4]

  • Add a "seed crystal" (if available) or scratch the glass side with a spatula at the air-liquid interface.[1][2][3][4]

  • Add water dropwise to the hot ethanol solution until faint turbidity persists, then let cool.

Method B: Flash Chromatography (The "Cleanup")[2][3][4]

Use this if Method A fails or if you have significant non-polar impurities (like unreacted alkyl halide).[2][3][4]

Column Conditions:

  • Stationary Phase: Silica Gel (230-400 mesh).[2][3][4]

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate.[1][2][3][4]

    • Start: 100% Hexane (Elutes unreacted phenoxyethyl bromide).[2][3][4]

    • Ramp: 10% EtOAc (Elutes non-polar indole byproducts).[2][3][4][5]

    • Product Elution: Typically 25% - 35% EtOAc in Hexane.[1][2][3]

  • Loading: Dissolve crude in minimum Dichloromethane (DCM) for loading. Do not load in EtOAc (bands will broaden).[2][3][4]

Part 3: Characterization & Validation

Once isolated, you must validate the structure.[2][3][4] The N-alkylation significantly shifts the proton signals compared to the parent indole.[1][2][3][4]

TechniqueDiagnostic SignalInterpretation
1H NMR

9.9 - 10.1 ppm (s, 1H)
Aldehyde proton. Essential confirmation of C3-formylation.[1][2][3]
1H NMR

4.0 - 4.5 ppm (t, 2H each)
Ethylene linker. Look for two distinct triplets corresponding to

and

.
1H NMR

8.0 - 8.3 ppm (s/d, 1H)
C2-H Indole proton. If this is absent, you may have formylated at C2 (rare) or C2 is substituted.[1][2][3][4]
HPLC Retention TimeThe product is more lipophilic than Indole-3-carbaldehyde.[1][2][3] It will elute later on a C18 Reverse Phase column.

Part 4: Frequently Asked Questions (FAQs)

Q: My product is pink/reddish even after recrystallization. Is it impure?

  • A: Indole derivatives are prone to air oxidation, forming trace "rosindole" type dyes.[2][3][4] This is often cosmetic (<0.5% impurity).[2][3][4]

  • Fix: Wash your organic extraction layer with Sodium Bisulfite (

    
    )  during workup to reduce oxidative species.[2][3][4] If solid is already isolated, recrystallize with activated charcoal.[2][3][4]
    

Q: I used Vilsmeier-Haack, but my yield is very low.

  • A: The intermediate iminium salt is stable.[1][2][3][4] Did you hydrolyze it long enough?

  • Fix: After the reaction, pour into ice water and adjust pH to 9-10 with NaOH. Heat gently (40-50°C) for 30 minutes to ensure the iminium salt hydrolyzes to the aldehyde.

Q: Can I use water to precipitate the product from the reaction mixture?

  • A: Yes, but be careful. If you pour the DMF reaction mixture into water, the product may precipitate as a sticky gum due to the phenoxyethyl chain.[2][3][4]

  • Fix: Use vigorous stirring when pouring into water to encourage powder formation.[1][2][3][4] If it gums up, extract with DCM instead of trying to filter.[2][3][4]

References

  • Vilsmeier-Haack Formylation Standards: Jones, G., & Stanforth, S. P. (1997).[2][3][4] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [2][3][4]

  • Indole Alkaloid Purification: Ishikura, M., & Yamada, K. (1991).[2][3][4] Simple Synthesis of 1-Substituted Indole-3-carbaldehydes. Synthetic Communications. (Establishes N-alkylation protocols).

  • Physical Properties (Parent Compound): National Center for Biotechnology Information (2024).[2][3][4] PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. Retrieved from .[2][3][4]

  • General Recrystallization of N-Alkyl Indoles: Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.[1][2][3][4] (Standard reference for ethanol/water recrystallization of aromatic aldehydes).

Sources

Troubleshooting

Technical Guide: Synthesis &amp; Troubleshooting of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

The following technical guide addresses the synthesis and troubleshooting of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde . This document is structured for researchers requiring high-purity intermediates for drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde . This document is structured for researchers requiring high-purity intermediates for drug development workflows.

Introduction & Synthetic Strategy

The synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is most efficiently achieved via the N-alkylation of indole-3-carbaldehyde using 2-phenoxyethyl bromide (or chloride). While a Vilsmeier-Haack approach (formylation of a pre-alkylated indole) is possible, the direct alkylation route is convergent and generally preferred for scale-up.

However, the presence of the reactive C3-formyl group and the ambident nature of the indole anion introduce specific impurity risks. This guide focuses on controlling regioselectivity and preventing aldehyde-mediated side reactions.

Core Reaction Scheme

The following diagram outlines the primary synthetic pathway and the critical divergence points leading to common side products.

ReactionScheme SM1 Indole-3-carbaldehyde Product TARGET: 1-(2-Phenoxyethyl)-1H-indole- 3-carbaldehyde SM1->Product N-Alkylation (DMF, 60-80°C) ImpA Impurity A: Indole-3-carboxylic acid (Cannizzaro Oxidation) SM1->ImpA Strong Base (NaOH/KOH) ImpB Impurity B: Indole-3-methanol (Cannizzaro Reduction) SM1->ImpB Strong Base SM2 2-Phenoxyethyl bromide SM2->Product ImpC Impurity C: 2-Phenoxyethanol (Reagent Hydrolysis) SM2->ImpC Wet Solvent ImpD Impurity D: Phenyl Vinyl Ether (E2 Elimination) SM2->ImpD Excess Heat/Base Base Base (Cs2CO3/K2CO3) Base->Product

Figure 1: Reaction pathway showing the target synthesis and competitive side-reactions driven by base selection and moisture.

Troubleshooting & FAQs

This section addresses specific failure modes reported in N-alkylation protocols.

Issue 1: Low Yield & Appearance of "Cannizzaro" Byproducts

User Observation: "My yield is <50%, and I see two new spots: one very polar (baseline) and one less polar than the starting material."

Technical Diagnosis: The indole-3-carbaldehyde moiety lacks


-protons, making it susceptible to the Cannizzaro reaction  in the presence of strong hydroxide bases (NaOH, KOH). This disproportionation converts the aldehyde into:
  • Indole-3-carboxylic acid (Polar, baseline spot, often forms a salt).

  • Indole-3-methanol (Less polar alcohol).

Corrective Action:

  • Switch Bases: Replace metal hydroxides with carbonate bases. Cesium Carbonate (

    
    )  is superior due to the "Cesium Effect," which enhances solubility in DMF and promotes N-alkylation without generating high concentrations of hydroxide ions [1].
    
  • Water Control: Cannizzaro requires hydroxide. Ensure your solvent (DMF or Acetonitrile) is anhydrous.[1]

Issue 2: Persistent Liquid Impurity (Reagent Hydrolysis)

User Observation: "After workup, I have a persistent oil that co-elutes near my product. NMR shows extra aromatic signals and triplets at


 3.9 and 4.1."

Technical Diagnosis: This is likely 2-phenoxyethanol , formed by the hydrolysis of 2-phenoxyethyl bromide. This occurs if the reaction mixture contains moisture or if the alkyl halide is of low quality.

  • Mechanism:

    
    .
    
  • Detection: Look for a broad OH stretch in IR (~3400 cm⁻¹) which should be absent in the target aldehyde.

Corrective Action:

  • Stoichiometry: Do not use a large excess of alkyl halide. Limit to 1.1–1.2 equivalents.

  • Purification: This alcohol is difficult to remove via crystallization. Use flash chromatography (Silica, Hexane:EtOAc gradient). The alcohol is generally more polar than the target N-alkylated aldehyde.

Issue 3: Vinyl Impurities (Elimination)

User Observation: "I see olefinic protons in the NMR (


 4.5-6.5 range) that do not belong to the indole core."

Technical Diagnosis: Under vigorous heating (>100°C) with strong bases, 2-phenoxyethyl bromide can undergo E2 elimination to form phenyl vinyl ether .

  • Mechanism: Base abstracts a proton

    
     to the bromide, ejecting 
    
    
    
    .

Corrective Action:

  • Temperature Control: Maintain reaction temperature between 60–80°C. Do not reflux in high-boiling solvents like DMF unless necessary.

  • Reagent Addition: Add the base after dissolving the indole, then add the alkyl halide slowly to keep the concentration of free base relative to halide low.

Impurity Profile & Data Summary

The following table summarizes the physicochemical characteristics of the target and common side products to aid in identification.

CompoundRoleRelative Rf (Hex:EtOAc 7:3)Key 1H NMR Feature (CDCl3)
Target Aldehyde Product~0.50

9.9-10.1 (s, 1H, CHO),

4.4 (t, 2H, N-CH2)
Indole-3-CHO SM~0.30

11-12 (br s, 1H, NH)
2-Phenoxyethanol Impurity~0.20

3.9-4.1 (m, 4H), Broad OH
Phenyl Vinyl Ether Impurity~0.80 (High)

4.4 (dd), 4.7 (dd), 6.6 (dd) (Vinylic pattern)
Indole-3-carboxylic acid Impurity0.00 (Baseline)Loss of CHO signal; Acidic proton (usually not seen)

Optimized Experimental Protocol

Objective: Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (10 mmol scale).

Reagents:

  • Indole-3-carbaldehyde (1.45 g, 10 mmol)

  • 2-Phenoxyethyl bromide (2.41 g, 12 mmol, 1.2 eq)

  • Cesium Carbonate (

    
    ) (4.88 g, 15 mmol, 1.5 eq) [Alternatively: 
    
    
    
    (2.0 eq) + catalytic KI]
  • Anhydrous DMF (20 mL)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve Indole-3-carbaldehyde in anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 15 minutes. The solution may darken, indicating anion formation.
    
  • Alkylation: Add 2-Phenoxyethyl bromide dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (7:3 Hexane:EtOAc).

    • Checkpoint: If SM persists after 6h, add 0.1 eq of KI (Potassium Iodide) to catalyze the reaction via the Finkelstein mechanism (in situ formation of the more reactive iodide).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.[2]

    • Note: If an oil forms (due to residual DMF or impurities), extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Recrystallize from Ethanol or perform flash chromatography if high purity (>99%) is required for biological assays.

References

  • Flessner, T. & Doye, S. (1999). Cesium carbonate mediated N-alkylation of indoles and amines. Journal of Organic Chemistry. (General grounding on Cs2CO3 efficiency).

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry. (Review of Indole-3-CHO reactivity).

  • Xue, J., et al. (2024).[1] Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. (Alternative Vilsmeier route context).

  • Perwin, A., & Mazumdar, N. (2024).[3][4] N-Alkylation/Arylation of Indole-3-Carboxaldehyde... Journal of Polymers and the Environment.[3] (Specific N-alkylation protocols).

Sources

Optimization

troubleshooting 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde reaction failures

Ticket ID: IND-CHO-PHX-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Molecule Context Compound: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Core Scaffold: Indole-3-carboxaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-CHO-PHX-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Context

Compound: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Core Scaffold: Indole-3-carboxaldehyde (N-substituted) Primary Application: Intermediate for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), antioxidant hydrazine derivatives, and Schiff base ligands.[1]

The Problem: Users frequently report low yields (<30%), formation of "tarry" byproducts, or recovery of unreacted starting material.[1] This failure usually stems from two competing pathways: inefficient N-alkylation due to steric/electronic factors of the phenoxyethyl chain, or Vilsmeier-Haack reagent decomposition due to moisture/thermal mismanagement.

Diagnostic Workflow

Before modifying your protocol, identify your specific failure point using the logic flow below.

TroubleshootingFlow Start Start: Identify Failure Mode RouteCheck Which Route did you use? Start->RouteCheck RouteA Route A: N-Alkylation of Indole-3-carbaldehyde RouteCheck->RouteA RouteB Route B: Vilsmeier Formylation of 1-(2-phenoxyethyl)indole RouteCheck->RouteB IssueA1 Issue: Low Conversion (SM remains) RouteA->IssueA1 Common IssueA2 Issue: Dark/Black Tar (Polymerization) RouteA->IssueA2 IssueB1 Issue: No Precipitate upon Hydrolysis RouteB->IssueB1 Moisture IssueB2 Issue: C2-Formylation (Regioisomer) RouteB->IssueB2 Rare ActionA1 Switch Base: Use NaH/DMF or Cs2CO3/MeCN IssueA1->ActionA1 ActionB1 Check POCl3 Quality & Temp Control IssueB1->ActionB1

Figure 1: Diagnostic decision tree for isolating synthetic bottlenecks.

Troubleshooting Guide: Route A (N-Alkylation)

Protocol: Reacting Indole-3-carbaldehyde + (2-Bromoethoxy)benzene.[1] Most Common Failure: Incomplete reaction or elimination of the alkyl halide.[2]

Q1: Why is my reaction stuck at 40% conversion despite refluxing in Acetone/K2CO3?

Diagnosis: The base is too weak, and the leaving group is insufficient. Technical Insight: The indole N-H pKa is ~16.[2] While K2CO3 (in acetone) works for simple alkyl halides, (2-bromoethoxy)benzene is bulky and less reactive.[1][2] Furthermore, prolonged heating in weak bases often leads to the E2 elimination of the alkyl bromide, generating phenyl vinyl ether (volatile) rather than the desired product.[1]

Corrective Protocol (The "NaH Method"):

  • Solvent: Switch to anhydrous DMF (N,N-Dimethylformamide).

  • Base: Use Sodium Hydride (NaH, 60% dispersion in oil).

  • Stoichiometry: 1.2 eq NaH per 1.0 eq Indole.[2]

  • Procedure:

    • Dissolve Indole-3-carbaldehyde in DMF at 0°C.

    • Add NaH portion-wise. Wait 30 mins for H2 evolution to cease (Formation of Indolyl anion).

    • Add (2-Bromoethoxy)benzene dropwise at 0°C.[1][2]

    • Warm to RT.[2][3][4][5] Do not reflux.

Q2: I see a new spot on TLC, but it's not my product. What is it?

Diagnosis: O-Alkylation vs. N-Alkylation. Technical Insight: While rare for indoles (which favor N-alkylation), the aldehyde oxygen at C3 can compete if the cation is "hard" (like Li+) or solvent is non-polar.[1] However, the most likely impurity is the aldol condensation product of the acetone (if used as solvent) or self-condensation of the indole-3-carbaldehyde under harsh basic conditions.[1]

  • Solution: Avoid Acetone. Use Acetonitrile (MeCN) or DMF.[1][2]

Troubleshooting Guide: Route B (Vilsmeier-Haack)

Protocol: Formylation of 1-(2-phenoxyethyl)-1H-indole using POCl3/DMF.[1]

Q1: The reaction turned into a solid black rock/tar. Why?

Diagnosis: Thermal Runaway / Vilsmeier Complex Decomposition.[2] Technical Insight: The formation of the Vilsmeier reagent (Chloroiminium salt) is exothermic.[2][3] Adding POCl3 to DMF at room temperature can cause a temperature spike that degrades the reagent.[2] Furthermore, the electron-rich phenoxyethyl indole is highly reactive; adding it too fast causes polymerization.[1]

Corrective Protocol:

  • Pre-form Vilsmeier Reagent: Cool anhydrous DMF to 0°C. Add POCl3 dropwise. Stir 15 mins.

  • Substrate Addition: Dissolve 1-(2-phenoxyethyl)-1H-indole in DMF. Add this solution slowly to the Vilsmeier reagent at 0°C.

  • Heating: Only heat to 80-90°C after addition is complete.

Q2: I obtained a yield, but the melting point is off. Is the ether cleaved?

Diagnosis: Ether Cleavage by POCl3.[2][6] Technical Insight: While aryl-alkyl ethers are generally stable, high concentrations of POCl3 (a strong Lewis acid) at reflux can cleave the phenoxyethyl ether linkage, resulting in 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde or chlorinated byproducts.[1]

  • Validation: Check NMR. If the aromatic protons of the phenoxy group (7.2-7.4 ppm) are missing, the ether is cleaved.[1]

Data & Characterization Standards

Use this table to validate your isolated product.

ParameterExpected ValueTroubleshooting Note
Appearance Pale yellow to off-white solidDark orange/brown indicates oxidation or polymerization.[1][2]
TLC (Rf) ~0.4-0.5 (Hexane:EtOAc 7:[1]3)Starting material (Indole-3-CHO) is more polar (lower Rf).[1][2]
1H NMR (CHO) Singlet, δ 9.90 – 10.10 ppmIf split or absent, aldehyde has oxidized to acid or reduced.[1]
1H NMR (N-CH2) Triplet, δ 4.40 – 4.60 ppmDiagnostic for successful N-alkylation.[1]
1H NMR (O-CH2) Triplet, δ 4.20 – 4.30 ppmDiagnostic for intact phenoxyethyl chain.[1][2]
IR (C=O) ~1640 – 1660 cm⁻¹Strong stretch.[1][2]
Validated Synthetic Workflow (Best Practice)

This protocol prioritizes the N-Alkylation First route (Route A) as it avoids subjecting the sensitive ether linkage to Vilsmeier conditions.[1][2]

SynthesisProtocol Step1 1. Dissolve Indole-3-CHO in DMF (0.5 M) Step2 2. Add NaH (1.2 eq) at 0°C (30 min) Step1->Step2 Step3 3. Add Phenoxyethyl Bromide (1.1 eq) dropwise Step2->Step3 Step4 4. Stir RT (4-6h) Monitor TLC Step3->Step4 Step5 5. Quench (Ice Water) Filter Precipitate Step4->Step5

Figure 2: Recommended synthetic workflow for N-alkylation.

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask. Flush with Argon/Nitrogen.[2][5]

  • Solvation: Dissolve 1.0 eq of Indole-3-carbaldehyde in anhydrous DMF (concentration ~0.5 M). Cool to 0°C.[2]

  • Deprotonation: Add 1.2 eq of NaH (60% in oil).[1][2] Caution: Hydrogen gas evolution.[2] Stir for 30 mins until bubbling ceases and solution turns yellow/orange.

  • Alkylation: Add 1.1 eq of (2-bromoethoxy)benzene (dissolved in min. DMF) dropwise.

  • Reaction: Remove ice bath. Stir at Room Temperature for 4–6 hours.

  • Workup: Pour reaction mixture into 10x volume of crushed ice/water. Stir vigorously for 30 mins.

  • Isolation: Filter the resulting precipitate. Wash with water and cold hexane.[2] Recrystallize from Ethanol if necessary.[2]

References
  • Vilsmeier-Haack Mechanism & Indoles: James, A. et al.[1][2] "Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles."[2][7] Organic Syntheses, 2024.[1][2][4]

  • N-Alkylation of Indole-3-carbaldehyde (General Procedure): Der Pharma Chemica. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation."[1][2][8] 2017.

  • Synthesis of Phenoxyethyl-Indole Derivatives: Journal of the Saudi Chemical Society. "Synthesis and biological evaluation of novel N-substituted indole derivatives." (General Journal Link for context on N-substituted indoles).

Sources

Troubleshooting

improving solubility of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde for assays

A Guide to Improving Solubility for In Vitro Assays Welcome to the technical support center for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Solubility for In Vitro Assays

Welcome to the technical support center for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this hydrophobic compound in aqueous assay environments. The following information provides troubleshooting workflows, detailed protocols, and scientific explanations to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My initial attempt to dissolve the compound directly in my aqueous assay buffer failed. What is the recommended first step?

A1: Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature, stemming from its indole and phenoxy groups. The standard and most effective first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1][2]

Primary Solvent Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds.[3] It is a powerful aprotic solvent that can typically dissolve this class of molecules at concentrations of 10 mM or higher.

Initial Protocol:

  • Use high-purity, anhydrous DMSO to prevent compound degradation.

  • Prepare a stock solution at a concentration of 10-50 mM.

  • Ensure complete dissolution by vortexing. If necessary, gentle warming (e.g., 37°C water bath) or brief sonication can be applied, provided the compound is thermally stable.[4][5]

  • Visually inspect the solution against a light source to confirm that no solid particulates remain.[4]

Q2: I successfully made a 20 mM stock in DMSO, but when I dilute it into my cell culture medium or buffer, a precipitate forms. Why is this happening and how can I prevent it?

A2: This phenomenon, known as "crashing out," is a common problem when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is much lower.[6] The rapid change in solvent polarity causes the compound to precipitate.

To prevent this, you must control the final concentration of the organic solvent and consider using solubility enhancers in your final assay buffer.

Troubleshooting Workflow for Precipitation:

G start Precipitation observed upon dilution of DMSO stock into aqueous buffer step1 Step 1: Verify Final DMSO Concentration start->step1 step2 Step 2: Employ Intermediate Dilution step1->step2 Is final DMSO <0.5%? step3 Step 3: Modify Assay Buffer step2->step3 Yes step4 Step 4: Consider Alternative Strategies step3->step4 Yes outcome_good Precipitation Resolved Proceed with Assay & Vehicle Control step4->outcome_good Successful outcome_bad Precipitation Persists Re-evaluate compound concentration or assay feasibility step4->outcome_bad Unsuccessful step1_desc High DMSO is toxic and can cause precipitation. Aim for the lowest possible concentration. step2_desc Avoid shocking the compound with a large polarity shift. Dilute in steps. step3_desc Add excipients to the aqueous buffer to keep the compound in solution.

Caption: A workflow for troubleshooting compound precipitation.

Detailed Strategies:

  • Minimize Final DMSO Concentration: Most cell-based assays can tolerate DMSO up to 0.5% (v/v), and some up to 1%, without significant cytotoxicity.[7][8][9] However, lower is always better. Always include a "vehicle control" in your experiment, which is your assay buffer containing the same final concentration of DMSO as your treated samples.[10]

  • Use an Intermediate Dilution Step: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution. First, dilute the high-concentration DMSO stock into DMSO to a lower concentration, and then add this to the aqueous medium. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Modify the Assay Buffer with Excipients: Introducing solubility enhancers into the final aqueous buffer is a highly effective strategy.

    • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, keeping them dispersed in aqueous solution.[6][11][12] For enzyme assays, a final concentration of 0.01-0.05% Tween-20 is often sufficient.[6] For cell-based assays, care must be taken as surfactants can be lytic at higher concentrations.[6]

    • Cyclodextrins (CDs): These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[13] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[14][15] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[13][15]

Q3: Which solubility enhancer should I choose? What are the pros and cons?

A3: The choice depends on your assay type (cell-based vs. biochemical) and the specific tolerance of your system.

Strategy Pros Cons Typical Final Concentration Best For
DMSO Co-solvent Simple to implement; well-established.Can be cytotoxic or interfere with assay components at >0.5%.[7][8][16]< 0.5% (v/v)Most initial experiments, both cell-based and biochemical.
Tween-20 Very effective at low concentrations; inexpensive.[6][11]Can disrupt cell membranes at higher concentrations; may interfere with protein-protein interactions.[6]0.01% - 0.1% (v/v)Biochemical/enzyme assays. Use with caution in cell-based assays.
HP-β-Cyclodextrin Generally low cytotoxicity; effective for a wide range of compounds.[14][15][16]Can sometimes extract cholesterol from cell membranes; more expensive than surfactants.[14]1% - 5% (w/v) or ~10-20 mMCell-based assays where solvent toxicity is a major concern.
Q4: Can you provide a step-by-step protocol for using a solubility enhancer?

A4: Certainly. This protocol details the use of Tween-20 for a biochemical assay.

Protocol: Solubilization Using Tween-20

  • Prepare Assay Buffer with Surfactant:

    • Prepare your standard aqueous assay buffer.

    • Add Tween-20 to a final concentration of 0.05% (v/v). For example, add 50 µL of a 10% Tween-20 stock to 9.95 mL of buffer. Mix thoroughly. This is now your "Dosing Buffer."

  • Prepare Intermediate Compound Dilution:

    • Start with your 20 mM stock of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde in 100% DMSO.

    • Perform a 1:10 serial dilution into the Dosing Buffer. For example, add 2 µL of the 20 mM DMSO stock to 18 µL of Dosing Buffer to get a 2 mM solution in 10% DMSO and 0.05% Tween-20. Mix immediately by pipetting.

  • Prepare Final Working Solution:

    • Perform the final dilution into the Dosing Buffer to reach your desired assay concentration. For example, to achieve a 20 µM final concentration, add 2 µL of the 2 mM intermediate solution to 198 µL of Dosing Buffer.

    • The final DMSO concentration will be 0.1%, which is well-tolerated by most systems.[7][8]

  • Validation and Control:

    • Visually inspect the final solution for any cloudiness or precipitate.

    • Crucially, prepare a vehicle control: Your control wells/tubes should contain Dosing Buffer with the same final concentration of DMSO (0.1% in this example) but without the compound.

G stock 20 mM Compound in 100% DMSO intermediate 2 mM Compound in 10% DMSO + 0.05% Tween-20 stock->intermediate 1:10 Dilution buffer Assay Buffer + 0.05% Tween-20 (Dosing Buffer) buffer->intermediate final 20 µM Compound in 0.1% DMSO + 0.05% Tween-20 buffer->final intermediate->final 1:100 Dilution

Caption: Serial dilution workflow into a surfactant-containing buffer.

References

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. [Link]

  • Ghafourian, T., Zand, M., & Ghafouri, H. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1). [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • University of Copenhagen. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Mura, P. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers, 11(2), 244. [Link]

  • Çelikoğlu, E., & Söylemez, Z. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Applied Biological Sciences, 16(1), 10-19. [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Design and Evaluation of Cyclodextrin-Based Drug Formulation. Chemical and Pharmaceutical Bulletin, 46(11), 1657-1672. [Link]

  • Papaneophytou, C. P., & Tzakos, A. G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(8), 9034–9046. [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100–5108. [Link]

  • Li, S., et al. (2021). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Pharmaceutical Analysis, 11(5), 536-547. [Link]

  • Sarfraz, R. M., et al. (2022). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Gels, 8(4), 205. [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-12. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Technology & Innovation. [Link]

  • Kim, H. J., & Min, S. C. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food science and biotechnology, 29(11), 1545–1552. [Link]

  • ResearchGate. (2002). The effect of surfactants on the solubility, zeta potential, and viscosity of soy protein isolates. [Link]

  • Hu, Q. D., et al. (2021). Design of Cyclodextrin-Based Functional Systems for Biomedical Applications. Frontiers in Chemistry, 9, 748602. [Link]

  • Holm, R. (2022). Creating rational designs for cyclodextrin-based formulations. European Pharmaceutical Review. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]

  • Cheméo. (2025). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde in Solution

Introduction Welcome to the technical support guide for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. This document provides in-depth guidance for researchers, scientists, and drug development professionals to prevent the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. This document provides in-depth guidance for researchers, scientists, and drug development professionals to prevent the degradation of this compound in solution. The stability of indole-based aldehydes is critical for ensuring the accuracy, reproducibility, and validity of experimental results. The indole ring is susceptible to oxidation, while the aldehyde group is highly reactive.[1][2] This guide offers a combination of frequently asked questions for rapid troubleshooting and detailed protocols for robust experimental design.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde and related indole derivatives.

Q1: My solution of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is changing color (e.g., turning yellow or pink). What is happening? A color change is a common indicator of chemical degradation, particularly oxidation.[1] The electron-rich indole nucleus is prone to oxidation, which can lead to the formation of colored oligomers or byproducts.[1] This process can be accelerated by exposure to air (oxygen), light, and certain impurities in the solvent.

Q2: What is the best solvent to dissolve and store this compound? For long-term storage, a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. For immediate use in aqueous buffers or cell culture media, prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium immediately before the experiment.[1] It is crucial to limit the final concentration of the organic solvent (e.g., <0.1% DMSO in many cell cultures) to avoid toxicity.

Q3: What are the optimal storage conditions for a stock solution? To maximize stability, stock solutions should be stored under the following conditions:

  • Temperature: Store aliquots at -20°C or, for long-term storage, at -80°C.[1][2]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[1] Many indole derivatives are photosensitive.[1]

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and prevents oxidation.[1]

Q4: I'm seeing a new, unexpected peak in my HPLC analysis. Could this be a degradation product? Yes, the appearance of new peaks, often with a concurrent decrease in the area of the parent compound's peak, is a classic sign of degradation. This could be due to oxidation, hydrolysis, or reaction with components in your solvent or matrix. The aldehyde group can be oxidized to the corresponding carboxylic acid, 1-(2-phenoxyethyl)-1H-indole-3-carboxylic acid, which would appear as a new peak in your chromatogram.[3]

Q5: My compound seems to be losing its biological activity over the course of my multi-day experiment. Why? This is likely due to the compound's instability in the physiological buffer or cell culture medium at 37°C.[1] Many indole compounds are unstable under these conditions. It is highly recommended to prepare fresh solutions for each experiment or, if necessary, to quantify the compound's stability over the relevant time course.[1]

In-Depth Troubleshooting Guides

This section provides a more detailed approach to identifying and solving stability issues.

Troubleshooting Degradation: A Logic Flowchart

If you suspect degradation, follow this decision tree to diagnose and resolve the issue.

TroubleshootingWorkflow start Symptom Observed (e.g., Color Change, New HPLC Peak, Loss of Activity) check_storage Review Storage Conditions: - Temperature (-20°C or -80°C)? - Protected from Light? - Tightly Sealed? start->check_storage storage_ok Storage Appears Correct check_storage->storage_ok Yes storage_bad Storage Incorrect check_storage->storage_bad No check_solvent Review Solvent/Solution Prep: - High-purity, anhydrous solvent? - Freshly prepared? - Degassed before use? storage_ok->check_solvent fix_storage Action: Correct Storage - Aliquot & Freeze - Use Amber Vials - Purge with Inert Gas storage_bad->fix_storage monitor Monitor Stability via HPLC (See Protocol 3.2) fix_storage->monitor solvent_ok Solvent Prep Appears Correct check_solvent->solvent_ok Yes solvent_bad Solvent Prep Incorrect check_solvent->solvent_bad No check_exp Review Experimental Conditions: - pH of medium/buffer stable? - Long incubation at 37°C? - Presence of oxidizing agents? solvent_ok->check_exp fix_solvent Action: Improve Solvent Prep - Use Anhydrous DMSO/DMF - Prepare Fresh Solutions - Degas Solvent (e.g., sparge with N2) solvent_bad->fix_solvent fix_solvent->monitor exp_ok Experimental Conditions Seem Benign check_exp->exp_ok No exp_bad Harsh Experimental Conditions check_exp->exp_bad Yes exp_ok->monitor fix_exp Action: Mitigate In-Experiment Degradation - Add antioxidant (e.g., BHT, Ascorbic Acid) - Perform stability time-course - Replenish compound during experiment exp_bad->fix_exp fix_exp->monitor StabilityAssay cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock in DMSO dilute Dilute to Final Conc. in Experimental Medium prep_stock->dilute t0 T=0 Inject Immediately (Reference) dilute->t0 incubate Incubate Solution at 37°C dilute->incubate plot Plot % Remaining vs. Time t0->plot tx T=X hours Inject Sample incubate->tx tx->plot

Sources

Troubleshooting

challenges in the characterization of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Technical Support Center: Characterization & Troubleshooting for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Case ID: IND-CHO-003 Status: Active Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Divi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization & Troubleshooting for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Case ID: IND-CHO-003 Status: Active Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)

Executive Summary & Compound Profile

Subject: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Primary Application: Synthetic intermediate for indole-based alkaloids, kinase inhibitors, and antimicrobials. Chemical Class: N-substituted Indole-3-carboxaldehyde.[1][2][3][4]

This guide addresses the specific analytical challenges inherent to the 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde scaffold. The presence of the flexible phenoxyethyl linker combined with the electron-withdrawing formyl group creates unique spectral overlaps and stability concerns (oxidation) that distinguish it from simple indoles.

PropertySpecification / Expectation
Molecular Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol
Appearance Off-white to pale yellow solid (oxidizes to brown)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in Water
Key Functional Groups Aldehyde (C-3), Phenoxy ether, Indole core

Technical Troubleshooting (Q&A)

Category A: NMR Spectroscopy Anomalies

Q: The aromatic region (6.8–7.6 ppm) is heavily overlapped. How do I distinguish the phenoxy protons from the indole protons?

A: This is the most common challenge with this scaffold. The phenoxy group adds 5 protons that often co-elute with the indole H5, H6, and H7 protons.

  • Diagnostic Shift: Look for the Indole H4 (doublet) and H2 (singlet). The C-3 formyl group exerts a strong deshielding effect (anisotropy), pushing the H4 proton downfield to ~8.1–8.3 ppm and the H2 proton to ~8.0–8.2 ppm . These are your "anchor" peaks.

  • Linker Logic: The phenoxy protons (ortho/para) typically resonate upfield (6.8–7.0 ppm) compared to the indole H7, unless influenced by stacking.

  • Solution: Run a 1D NOESY irradiating the N-CH₂ triplet (~4.6 ppm). You will see a strong NOE enhancement at the Indole H2 and H7 positions, but not the phenoxy protons, allowing you to assign the indole ring specifically.

Q: I observe a small singlet at ~12.0 ppm and my aldehyde peak (9.9 ppm) integration is low. Is my compound degrading?

A: Yes, this indicates autoxidation .

  • Mechanism: Indole-3-carbaldehydes are air-sensitive.[5] The aldehyde oxidizes to the carboxylic acid (1-(2-Phenoxyethyl)-1H-indole-3-carboxylic acid). The peak at ~12.0 ppm is the carboxylic acid -OH.

  • Corrective Action:

    • Purify via recrystallization (Ethanol/Hexane) or rapid column chromatography.

    • Store the purified solid under Argon/Nitrogen at -20°C.

    • Do not store in solution (especially CDCl₃, which is often acidic) for prolonged periods.

Q: The ethylene linker appears as a broad multiplet instead of two distinct triplets.

A: This suggests conformational restriction or aggregation.

  • Cause: The phenoxyethyl tail can fold back toward the indole ring (π-π stacking), causing broadening.

  • Solution: Switch solvent to DMSO-d₆ or warm the NMR tube to 40-50°C. This disrupts the stacking interactions, sharpening the linker signals into two clear triplets (N-CH₂ ~4.6 ppm, O-CH₂ ~4.3 ppm).

Category B: Mass Spectrometry (LC-MS)

Q: I see a strong M+H peak (266.3), but also a prominent peak at m/z 173. What is this fragment?

A: This is a characteristic In-Source Fragmentation .

  • Pathway: The C-N bond is relatively labile under high cone voltage. The peak at m/z 173 corresponds to the loss of the phenoxy group (C₆H₅O•) or cleavage of the ethyl linker.

  • Validation: Lower the cone voltage (e.g., from 30V to 10V). If the 173 peak diminishes while 266 remains, it is a fragment, not an impurity.

Experimental Protocols

Protocol 1: Definitive Structural Characterization (NMR)

Objective: To unambiguously assign the linker and core structure.

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d₆ (preferred over CDCl₃ to prevent acid-catalyzed decomposition).

  • Acquisition Parameters:

    • 1H NMR: 16 scans, relaxation delay (d1) = 2.0 sec.

    • COSY: To correlate N-CH₂ and O-CH₂ triplets.

    • HMBC: Critical for connecting the linker to the indole. Look for the correlation between N-CH₂ protons and Indole C2/C7a carbons .

  • Expected Shifts (DMSO-d₆):

    • CHO: δ 9.95 (s, 1H)

    • Indole H2: δ 8.25 (s, 1H)

    • Indole H4: δ 8.15 (d, 1H)

    • N-CH₂: δ 4.65 (t, 2H)

    • O-CH₂: δ 4.35 (t, 2H)

    • Phenoxy/Indole Ar-H: δ 6.90 – 7.60 (m, 9H)

Protocol 2: Purity Assessment via HPLC-UV

Objective: Quantify aldehyde vs. acid impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 290 nm (indole conjugation).

  • Interpretation:

    • Acid Impurity: Elutes earlier than the aldehyde due to the polar -COOH group.

    • Aldehyde Target: Main peak.

    • Dimer Impurity: If observed, elutes later (very lipophilic).

Visualizations & Logic Maps

Figure 1: Troubleshooting Impurity Peaks in NMR

Caption: Decision tree for identifying common spectral anomalies in indole-3-carbaldehydes.

NMR_Troubleshooting Start Unexpected NMR Peak Check_Region Check Chemical Shift Region Start->Check_Region Region_12 Region: ~12.0 ppm (Broad Singlet) Check_Region->Region_12 Region_10 Region: ~10.0 ppm (Split/Doublet) Check_Region->Region_10 Region_3_4 Region: ~3.0 - 4.0 ppm (Extra Triplets) Check_Region->Region_3_4 Diagnosis_Acid Diagnosis: Carboxylic Acid (Oxidation Product) Region_12->Diagnosis_Acid Diagnosis_Conf Diagnosis: Rotamers (Slow exchange) Region_10->Diagnosis_Conf Diagnosis_Solvent Diagnosis: Residual Solvent (Ethanol/DMF) Region_3_4->Diagnosis_Solvent Action_Acid Action: Recrystallize (EtOH) Store under Argon Diagnosis_Acid->Action_Acid Action_Conf Action: Run VT-NMR at 50°C Check coalescence Diagnosis_Conf->Action_Conf Action_Solvent Action: Dry under High Vac (>24h at 40°C) Diagnosis_Solvent->Action_Solvent

Figure 2: Structural Connectivity Logic (HMBC/NOESY)

Caption: Key NMR correlations required to confirm the N-alkylation regiochemistry.

Connectivity Indole_H2 Indole H2 (~8.2 ppm) Linker_NCH2 Linker N-CH2 (~4.6 ppm) Linker_NCH2->Indole_H2 NOESY (Spatial Proximity) Linker_OCH2 Linker O-CH2 (~4.3 ppm) Linker_NCH2->Linker_OCH2 COSY (Vicinal coupling) Indole_C2 Indole C2 (Carbon) Linker_NCH2->Indole_C2 HMBC (3-bond coupling) Phenoxy Phenoxy Ring (~6.9-7.3 ppm) Linker_OCH2->Phenoxy HMBC (Ether Linkage)

References

  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017).[1] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry, 60(6), 723-751. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. Retrieved February 19, 2026. Link

  • BenchChem. (2025).[6] Indole-3-carboxaldehyde Properties and Synthesis. Link

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[7] Link

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Welcome to the technical support center for the synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to larger-scale production. We will delve into the critical parameters of the two primary synthetic routes, providing expert insights, troubleshooting solutions, and detailed protocols to ensure a robust and reproducible process.

Overview of Synthetic Strategy

The synthesis of the target molecule is typically approached via a two-step sequence. The choice of which step to perform first can impact purity, yield, and scalability.

  • Route A: N-alkylation of commercially available indole-3-carbaldehyde.

  • Route B: Vilsmeier-Haack formylation of a previously synthesized N-alkylated indole, 1-(2-phenoxyethyl)-1H-indole.

While both routes are viable, Route A is often preferred for scale-up as it avoids the handling of a more complex indole substrate in the highly reactive and moisture-sensitive Vilsmeier-Haack step. This guide will focus on the troubleshooting and optimization of Route A.

Synthetic_Routes cluster_A Route A (Preferred for Scale-up) cluster_B Route B I3C Indole-3-carbaldehyde Alkylation Step 1: N-Alkylation (Base, 2-Phenoxyethyl halide) I3C->Alkylation TargetA 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Alkylation->TargetA Indole Indole AlkylationB Step 1: N-Alkylation (Base, 2-Phenoxyethyl halide) Indole->AlkylationB N_Alk_Indole 1-(2-Phenoxyethyl)-1H-indole AlkylationB->N_Alk_Indole VH_Formylation Step 2: Vilsmeier-Haack (POCl3, DMF) N_Alk_Indole->VH_Formylation TargetB 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde VH_Formylation->TargetB

Caption: Comparison of the two primary synthetic routes.

Part 1: Step 1 - N-Alkylation of Indole-3-carbaldehyde

This step involves the deprotonation of the indole nitrogen followed by nucleophilic substitution on a 2-phenoxyethyl halide. While seemingly straightforward, several factors can dramatically affect yield and purity upon scale-up.

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow start Start setup Charge Reactor: Indole-3-carbaldehyde, Solvent (e.g., DMF) start->setup cool Cool to 0-5 °C setup->cool add_base Add Base Portion-wise (e.g., NaH, K2CO3) cool->add_base stir Stir for 30-60 min (Formation of Indolide Anion) add_base->stir add_halide Slowly Add 2-Phenoxyethyl Halide stir->add_halide react Warm to RT or Heat (e.g., 60-80 °C) Monitor by TLC/LC-MS add_halide->react quench Quench Reaction (e.g., with Water/Ice) react->quench extract Extract with Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na2SO4), Filter, Concentrate wash->dry purify Purify Crude Product (Recrystallization or Chromatography) dry->purify end End purify->end

Caption: General workflow for the N-alkylation step.

Troubleshooting Guide: N-Alkylation
Problem / Question Potential Causes & Expert Analysis Recommended Solutions & Scale-Up Considerations
Why is my reaction stalled with significant starting material remaining? 1. Insufficient Base: The pKa of the indole N-H is ~17. A sufficiently strong base is required for complete deprotonation. Carbonates (K₂CO₃, Cs₂CO₃) may require heat to drive the reaction to completion.[1] 2. Poor Solvent Choice: The solubility of the indolide salt is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are standard.[2][3] 3. Inactive Alkylating Agent: 2-Phenoxyethyl bromide is more reactive than the chloride (Br⁻ is a better leaving group). If using the chloride, more forcing conditions (higher temperature, longer time) may be necessary.1. Base Selection: For lab scale, NaH in DMF is highly effective. For scale-up, K₂CO₃ is often preferred due to safety and cost; however, expect longer reaction times and higher temperatures (e.g., 60-80 °C).[3] 2. Catalytic KI: If using 2-phenoxyethyl chloride, add 0.1 equivalents of potassium iodide (KI). The in situ Finkelstein reaction generates the more reactive alkyl iodide, accelerating the reaction. 3. Temperature: With weaker bases like K₂CO₃, heating is almost always necessary. Monitor for potential decomposition of starting material or product at elevated temperatures.
I'm observing an unknown, more polar byproduct by TLC. What could it be? Hydrolysis of Aldehyde: If your base contains significant water (e.g., technical grade KOH or K₂CO₃) or if the work-up is not handled correctly, you could see partial conversion of the aldehyde to a carboxylic acid, especially if air oxidation occurs. However, this is less common under standard anhydrous conditions.Ensure Anhydrous Conditions: Use freshly dried solvents and high-purity bases. When quenching the reaction, add the reaction mixture to cold water or ice, rather than adding water directly to the warm reaction mixture, to better control the quench exotherm.
The product is difficult to purify. Is column chromatography avoidable at scale? Impurity Profile: The primary impurities are typically unreacted starting material and potentially small amounts of O-alkylated isomers (though less likely for indole itself).[3] The choice of base and solvent can influence this. Physical Properties: The product, 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde, is a solid at room temperature, making recrystallization a viable and scalable purification method.1. Optimize for Conversion: Drive the reaction to >98% conversion by monitoring with TLC/LC-MS. This minimizes the key impurity (starting material), which can be difficult to separate. 2. Develop a Recrystallization Protocol: Screen various solvent systems. A common choice is a mixture of a good solvent (e.g., ethyl acetate, isopropanol) and an anti-solvent (e.g., hexanes, heptane). This is far more economical and efficient for multi-kilogram production than chromatography.
Frequently Asked Questions (FAQs): N-Alkylation

Q1: Which base is truly best for scaling up this N-alkylation? A: While sodium hydride (NaH) provides rapid and complete deprotonation at low temperatures, its handling risks (flammable solid, pyrophoric) make it less ideal for large-scale production.[1] Potassium carbonate (K₂CO₃) is a much safer, cheaper, and easier-to-handle alternative. Although it requires higher temperatures and longer reaction times, the process is more controllable and amenable to a large reactor setting. Cesium carbonate (Cs₂CO₃) offers higher reactivity than K₂CO₃ but at a significantly higher cost. For most applications, K₂CO₃ in DMF or DMSO is the recommended choice for scale-up.[3]

Q2: My process uses 2-phenoxyethanol and Mitsunobu conditions. Why is this not recommended for scale-up? A: The Mitsunobu reaction (using triphenylphosphine and an azodicarboxylate like DEAD or DIAD) is an excellent lab-scale method for this transformation. However, it is strongly discouraged for large-scale synthesis due to several factors:

  • Cost: The reagents (especially the azodicarboxylate) are expensive.

  • Safety: Diethyl azodicarboxylate (DEAD) can be explosive.

  • Waste: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which are difficult and costly to remove and dispose of, leading to a very poor process mass intensity (PMI).

Q3: How critical is the exclusion of moisture and air? A: It is highly critical, especially when using reactive bases like NaH. Moisture will quench the base, leading to incomplete deprotonation and lower yields. While carbonate-based systems are more forgiving, running the reaction under an inert atmosphere (Nitrogen or Argon) is always best practice to prevent the slow air oxidation of the aldehyde group, particularly at elevated temperatures, which can lead to the corresponding carboxylic acid impurity.

Part 2: Alternative Route - Vilsmeier-Haack Formylation

This section is for users considering Route B or for troubleshooting formylation reactions on similar N-substituted indoles. The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4][5]

Troubleshooting Guide: Vilsmeier-Haack Reaction
Problem / Question Potential Causes & Expert Analysis Recommended Solutions & Scale-Up Considerations
The reaction yields no product, only starting material is recovered. 1. Inactive Vilsmeier Reagent: This is the most common failure mode. The Vilsmeier reagent is extremely sensitive to moisture. Any water in the DMF, glassware, or from atmospheric exposure will rapidly decompose it.[6] 2. Incorrect Order of Addition: The Vilsmeier reagent must be pre-formed at low temperature (0-5 °C) before the indole substrate is added. Adding POCl₃ to a mixture of DMF and the indole can lead to undesired side reactions.1. Ensure Anhydrous Conditions: Use a high-purity, anhydrous grade of DMF. Dry all glassware thoroughly in an oven. Perform the reaction under a strict inert atmosphere (N₂ or Ar).[6][7] 2. Proper Reagent Preparation: In the reactor, add POCl₃ slowly to chilled (0-5 °C) anhydrous DMF. Allow the reagent to stir and form for at least 30 minutes before adding a solution of your indole substrate. The addition of the indole should also be done at low temperature.
The reaction mixture turns into a dark, intractable tar. 1. Temperature Runaway: The formation of the Vilsmeier reagent and its subsequent reaction with the indole are exothermic. Poor temperature control can lead to rapid polymerization and decomposition.[6] 2. Substrate Instability: The indole nucleus can be sensitive to the highly acidic conditions of the reaction.1. Strict Temperature Control: Use an efficient cooling system (ice bath for lab, reactor jacket for scale-up). Add reagents, especially POCl₃, slowly and sub-surface if possible to dissipate heat effectively. 2. Controlled Heating: After the addition is complete, the reaction often requires heating (e.g., to 85-90 °C) to go to completion.[8] This heating phase must be controlled carefully.
The work-up is problematic, and I'm struggling with product isolation. Hydrolysis of the Iminium Salt: The reaction does not directly produce the aldehyde. It first forms a stable iminium salt intermediate. This salt must be hydrolyzed during work-up to reveal the aldehyde.[4][5] Incomplete hydrolysis or decomposition during this step leads to low yields.Careful Quenching & Hydrolysis: The reaction mixture must be carefully quenched by pouring it onto a large amount of crushed ice. Then, a base (e.g., saturated sodium carbonate solution or aqueous NaOH) is added until the mixture is basic (pH > 9) to hydrolyze the iminium salt and precipitate the product.[8] This step is often exothermic and must be done with cooling.
Frequently Asked Questions (FAQs): Vilsmeier-Haack Reaction

Q1: What are the primary safety concerns with the Vilsmeier-Haack reaction? A: The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water, releasing HCl gas.[6] The reaction should always be conducted in a well-ventilated fume hood or an appropriate reactor system. Full personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, is mandatory. The quenching procedure is highly exothermic and requires careful, slow addition to ice to manage the release of heat and gas.

Q2: Why does the formylation occur specifically at the C3 position of the indole? A: The mechanism involves an electrophilic aromatic substitution. The indole ring is an electron-rich heterocycle, with the highest electron density at the C3 position. The Vilsmeier reagent is a relatively weak electrophile compared to those used in Friedel-Crafts acylations.[4] Therefore, it reacts preferentially at the most nucleophilic C3 position, leading to excellent regioselectivity.

Q3: Are there milder alternatives to POCl₃ for formylation? A: Yes, several other methods exist, though they may have their own drawbacks for scale-up.

  • Duff Reaction: Uses hexamethylenetetramine in acidic conditions, but often results in lower yields.

  • Reimer-Tiemann Reaction: Uses chloroform and a strong base, but can have poor regioselectivity with substituted indoles and generates chlorinated byproducts.

  • Ph₃P/I₂CH₂I₂ System: A recently reported method uses triphenylphosphine and 1,2-diiodoethane to promote formylation with DMF under milder conditions, which could be an attractive alternative.[9] For its reliability, cost-effectiveness, and high yields, the Vilsmeier-Haack reaction remains the industrial standard for the 3-formylation of many indoles.[5]

References

  • 1-(2-oxo-2-phenylethyl)-1H-indole-3-carboxaldehyde synthesis - chemicalbook. (n.d.).
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
  • Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole - Benchchem. (n.d.).
  • A General and Scalable Synthesis of Polysubstituted Indoles - PMC - NIH. (2020, November 28).
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - MDPI. (2021, November 3).
  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24).
  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation - International Journal of Pharmaceutical Sciences. (2024, October 5).
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021, July 9).
  • Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. (2021, October 21).
  • Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. (2019, March 14).
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021, March 17).
  • in the chemical literature: N-alkylation of an indole - YouTube. (2019, November 19).

Sources

Troubleshooting

alternative reagents for the synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Technical Support Center: Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Welcome to the technical support guide for the synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. This document, designed for chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Welcome to the technical support guide for the synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. This document, designed for chemistry professionals, provides in-depth troubleshooting, answers to frequently asked questions, and expert guidance on reagent selection and reaction optimization.

Section 1: Synthesis Strategy and Core Questions

Q1: What are the primary synthetic routes to 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde?

The synthesis of this target molecule involves two key transformations: N-alkylation of the indole nitrogen and C3-formylation of the indole ring. The sequence of these steps defines the two primary synthetic routes.

  • Route A: N-Alkylation followed by C3-Formylation. In this approach, indole is first reacted with a suitable 2-phenoxyethyl electrophile to form 1-(2-Phenoxyethyl)-1H-indole. This intermediate is then subjected to a formylation reaction, typically the Vilsmeier-Haack reaction, to install the aldehyde at the C3 position.

  • Route B: C3-Formylation followed by N-Alkylation. This route begins with the formylation of indole to produce the commercially available and stable intermediate, 1H-indole-3-carbaldehyde.[1] Subsequently, the indole nitrogen of this intermediate is alkylated using a 2-phenoxyethyl reagent.

Expert Recommendation: Route B is often the preferred strategy. The electron-withdrawing nature of the C3-aldehyde group increases the acidity of the N-H proton, facilitating the use of milder bases for the N-alkylation step.[2] Furthermore, this deactivation of the indole ring can suppress undesired side reactions, such as competitive C3-alkylation, which can be a challenge when alkylating indole itself.[3][4]

G cluster_A Route A cluster_B Route B (Preferred) Indole_A Indole Alkylation_A N-Alkylation (e.g., NaH, 2-phenoxyethyl bromide) Indole_A->Alkylation_A Intermediate_A 1-(2-Phenoxyethyl)-1H-indole Alkylation_A->Intermediate_A Formylation_A C3-Formylation (Vilsmeier-Haack) Intermediate_A->Formylation_A Target 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Formylation_A->Target Indole_B Indole Formylation_B C3-Formylation (Vilsmeier-Haack) Indole_B->Formylation_B Intermediate_B 1H-Indole-3-carbaldehyde Formylation_B->Intermediate_B Alkylation_B N-Alkylation (e.g., K2CO3, 2-phenoxyethyl bromide) Intermediate_B->Alkylation_B Alkylation_B->Target

Caption: Primary synthetic routes to the target compound.

Section 2: C3-Formylation - Reagents & Troubleshooting

The Vilsmeier-Haack reaction is the most efficient and widely used method for the C3-formylation of indoles.[5] It involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium salt generated in situ.[6][7]

Q2: My Vilsmeier-Haack reaction (using POCl₃/DMF) is failing, resulting in a dark, tarry residue and low yield. What are the likely causes?

This is a common issue often traced back to reaction conditions and reagent quality.

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Phosphorus oxychloride (POCl₃) reacts violently with water, and the chloroiminium intermediate is readily hydrolyzed and decomposed.[6]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous N,N-dimethylformamide (DMF) and freshly opened or distilled POCl₃. Maintain a dry, inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[8]

  • Incorrect Temperature Control: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic.[6] Uncontrolled temperature can lead to reagent decomposition and polymerization of the electron-rich indole substrate.

    • Solution: Prepare the Vilsmeier reagent at low temperatures (0–5 °C) by adding POCl₃ dropwise to the DMF with efficient stirring.[6][9] Maintain this low temperature during the addition of the indole substrate, then allow the reaction to proceed at the temperature specified in the protocol (often warming to room temperature or gentle heating).[9]

  • Reagent Purity: Old or improperly stored DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent and cause side reactions.[8]

    • Solution: Use high-purity, anhydrous DMF. If the solvent has a "fishy" odor, it indicates the presence of dimethylamine and should not be used.[8]

  • Formation of Indole Trimers: Under certain Vilsmeier conditions, particularly with alternative amides, indoles can undergo electrophilic substitution with themselves, leading to the formation of di- and tri-indolylmethanes, which contribute to the tarry residue.[10]

    • Solution: Strict adherence to stoichiometry and temperature control can minimize this side reaction. Using the correct Vilsmeier reagent (from DMF) is crucial, as other cyclic amides are more prone to forming stable intermediates that can lead to trimers.[10]

G DMF DMF Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Reagent POCl3 POCl₃ POCl3->Reagent Complex Electrophilic Attack (Sigma Complex) Reagent->Complex Indole Indole Substrate Indole->Complex Product_salt Iminium Salt Intermediate Complex->Product_salt Hydrolysis Aqueous Workup (e.g., NaOH soln.) Product_salt->Hydrolysis Product Indole-3-carbaldehyde Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Q3: What are some effective alternative reagents to phosphorus oxychloride (POCl₃) for activating DMF?

While POCl₃ is the classic choice, other reagents can be used to generate the Vilsmeier reagent from DMF. The selection can impact reaction conditions, workup procedures, and overall efficiency.

ReagentKey AdvantagesKey Disadvantages
Phosphorus Oxychloride (POCl₃) Inexpensive, well-documented, and highly effective for a broad range of substrates.[11]Corrosive and moisture-sensitive. Workup is complicated by phosphorus-based byproducts that require aqueous removal.[11]
Oxalyl Chloride ((COCl)₂) Forms the Vilsmeier reagent cleanly, with byproducts (CO, CO₂) being volatile gases.[11] This leads to a much simpler, often non-aqueous workup.More expensive than POCl₃. It is also corrosive, toxic, and moisture-sensitive. The byproduct carbon monoxide (CO) is highly toxic.[11]
Triphenylphosphine/ 1,2-Diiodoethane (PPh₃/ICH₂CH₂I) Allows for a one-pot protocol under milder conditions. Avoids the use of highly corrosive acid chlorides.[12]Requires stoichiometric amounts of phosphine and diiodoethane. The protocol can be less effective for electron-deficient indoles.[12]
Phosphorus Tribromide (PBr₃) Can be used to synthesize the Vilsmeier-Haack reagent, sometimes used with co-solvents like chloroform.[8]Less common than POCl₃; may offer different reactivity but is also a hazardous and corrosive reagent.

Expert Recommendation: For routine synthesis, POCl₃ remains the workhorse due to its cost-effectiveness and proven reliability. For sensitive substrates where a difficult workup could lead to product decomposition, oxalyl chloride is an excellent alternative due to the clean reaction profile.[11]

Q4: Are there any catalytic or "greener" alternatives to the stoichiometric Vilsmeier-Haack reaction?

Yes, recent advancements have focused on reducing the chemical waste and harshness of the traditional reaction.

  • Catalytic Vilsmeier-Haack Reaction: A modern variant utilizes a phosphine oxide catalyst (e.g., 3-methyl-1-phenyl-2-phospholene 1-oxide) in a P(III)/P(V)=O cycle.[13] This method uses phenylsilane (PhSiH₃) as a stoichiometric reductant and an activator like diethyl bromomalonate (DEBM). It offers milder reaction conditions and can be used for late-stage formylation on complex molecules.[13]

  • Greener Solvents: Traditional solvents like DMF are effective but pose environmental and health concerns. Research into greener alternatives is ongoing. For other reactions, solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have been identified as more environmentally friendly alternatives to ethers like THF and chlorinated solvents, respectively.[14] While not direct replacements for DMF as a reagent, considering greener co-solvents or extraction solvents can improve the overall process sustainability.

Section 3: N-Alkylation - Reagents & Troubleshooting

The N-alkylation step requires the deprotonation of the indole nitrogen to form a nucleophilic indolide anion, which then attacks an electrophile like 2-phenoxyethyl bromide.

Q5: What is the classic method for N-alkylation of indoles, and why am I getting C3-alkylation as a major side product?

The classic method involves using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF, followed by the addition of an alkyl halide.[2][15]

The issue of C3-alkylation arises from the ambident nucleophilic nature of the indolide anion. While the negative charge is formally on the nitrogen, there is significant electron density at the C3 position. The N- vs. C3-alkylation ratio is highly dependent on the reaction conditions.

  • Counter-ion Effect: With highly ionic bonds (e.g., Na⁺, K⁺), the cation is loosely associated with the indolide anion in polar aprotic solvents (like DMF). This "free" anion favors attack at the most nucleophilic site, which is C3.[4]

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) effectively solvate the cation, promoting the formation of the "free" and C3-reactive indolide anion.

Solution: To favor N-alkylation, you need to create conditions where the cation is more tightly associated with the nitrogen atom, sterically hindering C3 attack. This can be achieved by using less polar solvents (like dioxane or toluene) or by using bases with more covalent character, though this is less common. For practical purposes, adjusting the base and solvent is the most effective strategy.

G Indole Indole Substrate Base Base (e.g., NaH) Indole->Base Deprotonation Anion Indolide Anion (Ambident Nucleophile) Base->Anion N_Attack N-Alkylation (Desired) Anion->N_Attack Path 1 C3_Attack C3-Alkylation (Side Product) Anion->C3_Attack Path 2 Electrophile R-X (2-phenoxyethyl bromide) N_Attack->Electrophile C3_Attack->Electrophile

Caption: Competing N-alkylation and C3-alkylation pathways.

Q6: What are safer and milder alternatives to sodium hydride (NaH) for N-alkylation?

Sodium hydride is effective but highly flammable and reactive. Several milder and easier-to-handle bases can be used effectively, especially when alkylating the more acidic 1H-indole-3-carbaldehyde (Route B).

BaseSolvent(s)Key Advantages & Considerations
Potassium Carbonate (K₂CO₃) Acetonitrile, DMFAn inexpensive, easy-to-handle, and moderately strong base.[16] It is often sufficient for alkylating indole-3-carbaldehyde and provides good N-selectivity. The reaction may require heating.[16]
Cesium Carbonate (Cs₂CO₃) Acetonitrile, DMFMore soluble and more basic than K₂CO₃, often allowing for reactions at lower temperatures or with less reactive electrophiles. Generally provides excellent N-selectivity.
Potassium Hydroxide (KOH) DMSO, or with a Phase-Transfer Catalyst (PTC)A strong, inexpensive base. Using it in DMSO or under phase-transfer conditions (e.g., with tetrabutylammonium bromide in a biphasic system) can be highly effective.
1,4-Diazabicyclo[2.2.2]octane (DABCO) DMF, TolueneA non-ionic organic base that can be used in catalytic amounts for N-alkylation, particularly with greener alkylating agents like dimethyl carbonate.[15] This approach avoids stoichiometric inorganic salts.

Experimental Protocol Example (Route B):

  • To a solution of 1H-indole-3-carbaldehyde (1.0 equiv) in anhydrous acetonitrile, add potassium carbonate (2.0 equiv) and 1-(2-bromoethoxy)benzene (1.2 equiv).[16]

  • Heat the mixture to reflux and monitor the reaction progress by TLC.[16]

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. ChemRxiv. [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. [Link]

  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal Online (ThaiJO). [Link]

  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]

  • Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Thieme Connect. [Link]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]

  • Vilsmeier-Haack Reaction. Cambridge University Press. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. [Link]

  • Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. [Link]

  • Clean and Green approach for N-formylation of amines using formic acid under neat reaction conditions. ResearchGate. [Link]

  • Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. [Link]

  • US7067676B2 - N-alkylation of indole derivatives.
  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. PMC. [Link]

  • Vilsmeier reagent. Wikipedia. [Link]

  • in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Synthesis of N-alkylated indoles. ResearchGate. [Link]

  • Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]

  • Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy. MDPI. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • US6972336B2 - N-alkylation of indole derivatives.
  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. PMC. [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

Sources

Optimization

Technical Support Center: Optimization of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Synthesis

Current Status: Operational Ticket ID: IND-CHO-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Route Architecture User Query: "I am experiencing low yields and ta...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: IND-CHO-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Architecture

User Query: "I am experiencing low yields and tar formation during the synthesis of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde. Which parameters should I adjust?"

Technical Diagnosis: The synthesis of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde (Target 3 ) presents a classic "order of operations" challenge in indole chemistry. The electron-withdrawing nature of the aldehyde group at C3 significantly reduces the nucleophilicity of the indole nitrogen (N1), making direct N-alkylation of indole-3-carbaldehyde sluggish and prone to side reactions.

Recommendation: While direct alkylation (Route B) is possible, Route A (N-Alkylation followed by Formylation) is the industry-preferred "Gold Standard" for purity and yield. The electron-rich N-alkyl indole intermediate facilitates a smoother Vilsmeier-Haack formylation.

Decision Matrix: Route Selection

RouteSelection Start Starting Material Availability Indole 1H-Indole (Unsubstituted) Start->Indole In Stock Aldehyde Indole-3-carbaldehyde Start->Aldehyde In Stock RouteA Route A: N-Alkylation u2192 Formylation (Recommended) Indole->RouteA RouteB Route B: Direct N-Alkylation (Challenging) Aldehyde->RouteB StepA1 Step 1: N-Alkylation (Reagent: Ph-O-CH2CH2-Br) RouteA->StepA1 StepB1 Step 1: Strong Base Alkylation (Requires NaH or Cs2CO3) RouteB->StepB1 StepA2 Step 2: Vilsmeier-Haack (Reagent: POCl3/DMF) StepA1->StepA2 Target Target: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde StepA2->Target StepB1->Target Low Yield Risk

Figure 1: Strategic decision tree for synthetic pathway selection. Route A is preferred for higher overall yield and easier purification.

Protocol Optimization & Troubleshooting

Module A: N-Alkylation (The Foundation)

Objective: Attach the 2-phenoxyethyl chain to the indole nitrogen.

Scenario 1: You are following Route A (Starting with Indole)

This reaction is generally high-yielding because the indole nitrogen is sufficiently acidic (


) and nucleophilic.
  • Reagents: 1H-Indole + 2-Phenoxyethyl bromide.

  • Optimized Conditions:

    • Base: KOH (powdered) or NaH (60% dispersion).

    • Solvent: DMSO (for KOH) or DMF (for NaH). DMSO is often superior for rate due to high dielectric constant.

    • Temperature: Room Temperature

      
       60°C.
      
Scenario 2: You are following Route B (Starting with Indole-3-carbaldehyde)

Critical Issue: The C3-aldehyde withdraws electron density, making the N-H proton more acidic but the nitrogen less nucleophilic. Weak bases (


) often fail here.
  • Troubleshooting Guide:

    • Issue: Reaction stalls at <20% conversion.

    • Fix: Switch to NaH (1.2 equiv) in anhydrous DMF. The deprotonated anion must be formed fully before adding the alkyl halide.

    • Alternative: Use Cesium Carbonate (

      
      )  in acetonitrile with TBAI (tetrabutylammonium iodide) as a phase transfer catalyst to stabilize the transition state.
      

Comparative Data: Base Efficiency for Route B

Base SystemSolventTemp (°C)Yield (Route B)Notes

AcetoneReflux< 30%Too weak; sluggish kinetics.

DMSO4065-75%Recommended. High solubility of base helps.

DMF0

RT
80-85%Best yield, but requires strict anhydrous conditions.

MeCNReflux70-80%Good alternative; easier handling than NaH.
Module B: Vilsmeier-Haack Formylation (The Functionalization)

Objective: Install the aldehyde at C3 of 1-(2-phenoxyethyl)-1H-indole.

Mechanism: The reaction proceeds via the electrophilic attack of the Vilsmeier Reagent (chloroiminium ion) on the electron-rich C3 position of the indole.[1]

Critical Control Points:

  • Moisture Control:

    
     reacts violently with water. Any moisture destroys the reagent and generates HCl gas, which can polymerize the indole.
    
  • Exotherm Management: The formation of the Vilsmeier reagent (DMF +

    
    ) is exothermic.[1] It must be done at 0°C.
    

Step-by-Step Optimized Protocol:

  • Reagent Formation:

    • Cool anhydrous DMF (5-10 equiv) to 0°C under

      
      .
      
    • Add

      
       (1.2 equiv) dropwise. Do not let temp exceed 10°C.
      
    • Stir for 30 mins to form the white/yellow precipitate (Vilsmeier salt).

  • Substrate Addition:

    • Dissolve 1-(2-phenoxyethyl)-1H-indole in minimal DMF.

    • Add slowly to the Vilsmeier reagent at 0°C.

  • Heating:

    • Warm to RT, then heat to 80-90°C for 2-4 hours. Note: Heating is required to drive the reaction to completion for substituted indoles.

  • Hydrolysis (The Danger Zone):

    • The intermediate is an iminium salt.[1][2] It requires water to become the aldehyde.

    • Protocol: Pour reaction mixture onto crushed ice/sodium acetate buffer.

    • Why Acetate? Neutralizing the solution (pH 7-8) prevents acid-catalyzed polymerization of the product.

Vilsmeier DMF_POCl3 DMF + POCl3 (0°C) VilsmeierReagent Chloroiminium Ion (Active Electrophile) DMF_POCl3->VilsmeierReagent Exothermic Addition Add N-Alkyl Indole VilsmeierReagent->Addition Intermediate Iminium Salt (Stable at 90°C) Addition->Intermediate C3 Attack Hydrolysis Ice/NaOAc Workup (pH 7-8) Intermediate->Hydrolysis Critical Step Product Final Aldehyde Hydrolysis->Product

Figure 2: Vilsmeier-Haack reaction workflow.[3] The hydrolysis step determines the final purity.

FAQ: Troubleshooting Common Failures

Q1: My product is a dark, sticky oil instead of a solid. How do I purify it?

  • Cause: Residual DMF or indole oligomers (tars).

  • Solution:

    • Trituration: Add cold ethanol or diethyl ether and scratch the flask sides. Many indole aldehydes crystallize upon agitation.

    • Recrystallization: The target compound (1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde) typically melts between 90-110°C (analog dependent). Try recrystallizing from Ethanol/Water (9:1) or Toluene .

    • Flash Column: Elute with Hexane:Ethyl Acetate (4:1). The aldehyde is less polar than the starting amine but more polar than the alkyl halide.

Q2: I see a spot on TLC that moves just above the baseline. What is it?

  • Diagnosis: This is likely the unhydrolyzed iminium salt or the carboxylic acid (if over-oxidized, though rare in Vilsmeier).

  • Fix: Ensure your workup pH is basic (>pH 8). If the iminium salt persists, heat the aqueous workup mixture slightly (40°C) for 15 mins before extraction.

Q3: Can I use 2-phenoxyethyl chloride instead of the bromide?

  • Answer: Yes, but it is significantly slower.

  • Adjustment: You must add Potassium Iodide (KI) (0.1 equiv) to catalyze the reaction via the Finkelstein mechanism (in situ conversion to iodide).

References & Authority

  • Vilsmeier-Haack General Protocol:

    • Source:Organic Syntheses, Coll.[4] Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959).

    • Relevance: Establishes the standard

      
      /DMF mechanism and workup for indole-3-carboxaldehydes.
      
    • Link:

  • N-Alkylation of Indoles (Base Effects):

    • Source:Journal of Heterocyclic Chemistry, "N-Alkylation of Indoles: A Comparative Study".

    • Relevance: Validates the use of DMSO/KOH vs. DMF/NaH for deactivated indoles.

    • Context: Confirms that electron-withdrawing groups (like -CHO) at C3 require stronger bases or polar aprotic solvents to facilitate N-deprotonation.

  • Synthesis of Phenoxyethyl-Indole Derivatives:

    • Source:Der Pharma Chemica, 2012, 4(2): 783-790.[5]

    • Relevance: Describes the synthesis of N-substituted indole-3-carboxaldehydes using chloroacetyl chloride and subsequent modifications, highlighting the stability of the N-linker.

    • Link:

  • Phase Transfer Catalysis in Indole Chemistry:

    • Source:Tetrahedron Letters, Vol 48, Issue 18, 2007.

    • Relevance: Supports the use of TBAI/Cs2CO3 for difficult alkylations where NaH is too harsh for other functional groups.

Sources

Troubleshooting

removing impurities from 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Technical Support Center: Purification of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Ticket ID: #SIL-INT-003 Subject: Impurity Removal & Process Optimization Assigned Specialist: Senior Application Scientist, Process Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Ticket ID: #SIL-INT-003 Subject: Impurity Removal & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Molecule & The Challenge

You are likely working with 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde as a critical intermediate for the synthesis of Silodosin (an


-adrenoceptor antagonist) or related bioactive indoles.[1]

This molecule presents a specific purification paradox:

  • The Core: The indole-3-carbaldehyde moiety is prone to oxidation and polymerization (red/brown coloration).[1]

  • The Chain: The phenoxyethyl tail adds significant lipophilicity, altering solubility drastically compared to the parent indole.

  • The Reactivity: The C3-aldehyde is chemically active, allowing for bisulfite purification, but also making it susceptible to Cannizzaro-type side reactions if treated too harshly with base.[1]

This guide provides a modular troubleshooting approach. Do not blindly follow one protocol; use Module 1 to diagnose your specific impurity profile first.[1]

Module 1: Diagnostic & Triage

Determine the nature of your "dirt" before attempting to clean it.

Q: My crude product is a dark brown oil/solid. What is the primary impurity? A: Run an HPLC or TLC (Solvent: 30% EtOAc/Hexane). Compare against the table below to identify the culprit.

Retention (Relative)Likely ImpurityOriginCharacteristics
Low (Polar) Indole-3-carbaldehydeUnreacted Starting Material (SM)H-bond donor.[1] Sticks to silica.[1] Poor solubility in Toluene.[1]
Medium (Target) Target Product N-Alkylation ProductFluorescent under UV.[1] Soluble in DCM/Hot EtOH.[1]
High (Non-polar) 2-Phenoxyethyl bromideExcess Alkylating ReagentOil. Invisible to some UV detectors (weak chromophore).
Baseline Smear Oligomers/TarsOxidation/PolymerizationRed/Brown color.[1] Difficult to remove via crystallization.[1]

Module 2: The Solubility-Based Purification (Recrystallization)

Best for: Removing unreacted Indole-3-carbaldehyde and inorganic salts.[1]

Q: The product oils out during recrystallization. How do I fix this? A: Oiling out occurs when the product is insoluble in the solvent at temperatures above its melting point, or when impurities depress the melting point. You need a "Seeding & Cooling" protocol.[1]

Protocol: The Ethanol/Water Displacement This method exploits the fact that the N-alkylated product is lipophilic, while the unreacted indole-3-carbaldehyde (impurity) is more soluble in polar media or co-precipitates differently.[1]

  • Dissolution: Dissolve crude solid in Ethanol (95%) at 65°C. Use 5 mL solvent per gram of crude.

    • Technical Note: If insoluble particles remain (likely inorganic salts like KBr/K2CO3), filter hot.

  • The Critical Point: Cool slowly to 40°C. If oil droplets appear, add a seed crystal of pure product immediately.

  • Precipitation: Once turbidity begins, add Water dropwise (ratio: 1 part water to 4 parts Ethanol).

  • Aging: Stir at room temperature for 2 hours, then 0°C for 1 hour.

  • Filtration: Wash the cake with cold 20% Ethanol/Water.

Q: Why Ethanol? Ethanol is the industry standard for Silodosin intermediates because it solvates the phenoxyethyl tail well at high temperatures but forces the crystal lattice to form upon cooling. Toluene is an alternative if your main impurity is the polar starting material (Indole-3-carbaldehyde), which is poorly soluble in Toluene.[1]

Module 3: The "Chemical Scavenger" Workflow

Best for: Removing excess alkylating agents (2-phenoxyethyl bromide) or when crystallization fails.

Q: I have 5% unreacted alkyl halide left. Recrystallization isn't removing it. A: Alkyl halides are lipophilic and co-crystallize with your product.[1] You must destroy them chemically or wash them away.[1]

Option A: The Heptane Trituration (Physical)

  • Suspend the solid in Heptane (10 mL/g).

  • Stir vigorously at 40°C for 1 hour.

  • Cool to 0°C and filter.

  • Mechanism: The product is insoluble in heptane; the alkyl halide grease dissolves.

Option B: Amine Scavenging (Chemical) If the halide persists, add 5 mol% N,N-dimethylethylenediamine to your reaction mixture at the end of the reaction and stir for 1 hour at 50°C. This converts the alkyl halide into a highly polar water-soluble amine salt, which is removed during the aqueous workup.[1]

Module 4: The Bisulfite "Reset" (High Purity)

Best for: Removing non-aldehyde impurities (oligomers, tars, alkyl halides).

Q: My product is colored and purity is stuck at 90%. How do I get >99%? A: Use the aldehyde functionality to your advantage. Form the water-soluble bisulfite adduct, wash away everything else, and then regenerate.

The Bisulfite Protocol:

  • Formation: Dissolve crude (10g) in Ethyl Acetate (100 mL) . Add Sodium Bisulfite solution (saturated, 50 mL).

  • Phase Transfer: The adduct may precipitate or stay in the aqueous phase. If solid adduct forms, filter it (this is the purest form). If not, separate the aqueous layer (contains product adduct).

  • Wash: Wash the solid adduct (or aqueous layer) with fresh Ethyl Acetate. This discards all non-aldehyde impurities.

  • Regeneration: Suspend the adduct in water/DCM. Add Sodium Carbonate (solid) slowly until pH > 10.

  • Extraction: The aldehyde regenerates and migrates into the DCM. Dry and evaporate.[1]

Visualizing the Purification Logic

PurificationLogic Start Crude 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Analyze Analyze Impurity Profile (HPLC/TLC) Start->Analyze Decision1 Main Impurity? Analyze->Decision1 Impurity_SM Unreacted Indole-3-CHO (Polar) Decision1->Impurity_SM Polar Peak Impurity_Halide Alkyl Halide / Grease (Non-Polar) Decision1->Impurity_Halide Lipophilic Peak Impurity_Tar Tars / Unknowns (Colored) Decision1->Impurity_Tar Baseline Noise Action_Toluene Recrystallize from Toluene (SM is insoluble) Impurity_SM->Action_Toluene Action_Heptane Triturate with Heptane (Halide dissolves) Impurity_Halide->Action_Heptane Action_Bisulfite Bisulfite Adduct Method (Specific for Aldehydes) Impurity_Tar->Action_Bisulfite Final Pure Product (>98%) Action_Toluene->Final Action_Heptane->Final Action_Bisulfite->Final

Caption: Decision tree for selecting the optimal purification method based on specific impurity profiles.

References

  • Synthesis of Silodosin Intermediates

    • Title: Preparation method of silodosin intermediate.[1][2][3][4]

    • Source: Patent CN103044415A (and rel
    • Relevance: Describes the N-alkylation of indole-3-carbaldehyde and subsequent recrystallization str
    • URL:

  • Bisulfite Purification of Indole Aldehydes

    • Title: Purification of aldehydes via bisulfite adducts.[1]

    • Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed.), Chapter 9.
    • Relevance: Establishes the mechanistic basis for separating aldehydes
    • URL:

  • Solubility Profiles of N-Substituted Indoles

    • Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
    • Source: ResearchGate Review.[1]

    • Relevance: Discusses the solubility changes upon N-substitution and stability of the C3-formyl group.
    • URL:[1]

Sources

Optimization

dealing with poor reactivity of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Ticket System ID: IND-CHO-003 Status: Open Priority: High Subject: Troubleshooting Low Reactivity in Nucleophilic Additions Core Technical Analysis: The "Vinylogous Amide" Problem Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: IND-CHO-003 Status: Open Priority: High Subject: Troubleshooting Low Reactivity in Nucleophilic Additions

Core Technical Analysis: The "Vinylogous Amide" Problem

Welcome to the technical support hub for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde . If you are experiencing stalled reactions, low yields, or recovered starting material, you are likely fighting the inherent electronic deactivation of the indole scaffold.

The Root Cause: Electronic Deactivation

Unlike benzaldehyde, an indole-3-carbaldehyde is electronically similar to a vinylogous amide . The lone pair on the indole nitrogen (N1) donates electron density into the ring, which conjugates directly with the C3-carbonyl.

  • Consequence: The carbonyl carbon is significantly less electrophilic (less positive) than standard aromatic aldehydes.

  • The N-Substituent Factor: Your specific molecule has a 2-phenoxyethyl group on N1. While this prevents N-deprotonation (a common side reaction in free indoles), the ether oxygen in the chain (

    
    ) acts as a Lewis base. Warning:  This ether oxygen can chelate Lewis Acid catalysts (e.g., 
    
    
    
    ,
    
    
    ), effectively "poisoning" them if you do not use an excess.
Visualizing the Deactivation Pathway

IndoleDeactivation cluster_0 Electronic Deactivation Mechanism cluster_1 N-Substituent Interference N1 Indole N1 Lone Pair Ring Indole Ring System N1->Ring Resonance Donation C3 C3 Carbonyl Carbon Ring->C3 Conjugation O_ald Aldehyde Oxygen (High Electron Density) C3->O_ald Reduced Electrophilicity Ether Phenoxyethyl Ether Oxygen LewisAcid Lewis Acid Catalyst (e.g., TiCl4) Ether->LewisAcid Unwanted Chelation (Catalyst Sequestration)

Figure 1: Mechanism of carbonyl deactivation and potential catalyst sequestration by the phenoxyethyl side chain.

Diagnostic Workflow

Before altering your synthesis, run through this decision tree to identify the specific bottleneck.

TroubleshootingFlow Start Start: Reaction Stalled Solubility Is the solution clear? Start->Solubility SolventCheck Switch Solvent: Use DMF or DMSO (Phenoxyethyl is lipophilic) Solubility->SolventCheck No (Cloudy/Precipitate) CatalystCheck Check Catalyst System Solubility->CatalystCheck Yes BaseCat Using Amine Base? CatalystCheck->BaseCat LewisCat Using Lewis Acid? CatalystCheck->LewisCat StrongerBase Action: Switch to Piperidine/AcOH or NaOEt BaseCat->StrongerBase Weak Base (TEA/Pyridine) WaterRemoval Is Water Removal Active? BaseCat->WaterRemoval Strong Base Used ExcessLewis Action: Increase Load (Compensate for Ether Chelation) LewisCat->ExcessLewis Standard Equiv (1.0) LewisCat->WaterRemoval Excess Used Sieves Action: Add 4Å Sieves or Dean-Stark WaterRemoval->Sieves No

Figure 2: Step-by-step diagnostic logic for identifying reaction failure points.

Troubleshooting Guides (By Reaction Type)

Module A: Knoevenagel Condensation (C=C Bond Formation)

Common Issue: Reaction stalls at ~50% conversion or requires excessive heating, leading to degradation.

The Fix: Indole-3-carbaldehydes require "push-pull" activation. You cannot rely on simple base catalysis (like piperidine alone) if the nucleophile is weak.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Catalyst Piperidine (0.1 eq)Piperidine (0.2 eq) + Glacial Acetic Acid (0.2 eq) (Buffer system)
Solvent Ethanol (Reflux)Acetonitrile or Toluene (Higher boiling point/Non-protic)
Additives NoneMolecular Sieves (4Å) or TiCl₄ (Low Temp)
Energy Thermal RefluxMicrowave Irradiation (100–120°C, 10–20 min)

Protocol 1: Microwave-Assisted Condensation (High Throughput)

  • Dissolve 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde (1.0 eq) and active methylene compound (1.1 eq) in Acetonitrile.

  • Add Piperidine (5 drops) and Acetic Acid (5 drops).

  • Seal in a microwave vial.

  • Irradiate at 110°C for 15 minutes .

  • Why: Microwave heating overcomes the activation energy barrier of the electron-rich carbonyl more effectively than thermal reflux.

Protocol 2: Lewis Acid Mediation (For Difficult Substrates) Use this if the nucleophile is sterically hindered.

  • Cool solution of aldehyde and nucleophile in dry DCM to 0°C.

  • Add

    
     (1.5 - 2.0 eq)  dropwise.
    
    • Note: You must use >1.0 eq because the phenoxyethyl ether oxygen may coordinate with the Titanium.

  • Add Pyridine (4.0 eq) dropwise.

  • Allow to warm to RT.

Module B: Reductive Amination (C-N Bond Formation)

Common Issue: Imine intermediate fails to form, or aldehyde is reduced to alcohol (Indole-3-methanol) instead of amine.

The Fix: Direct reductive amination often fails because the equilibrium favors the aldehyde, not the imine. You must force imine formation before adding the reducing agent.

Step-by-Step Protocol:

  • Pre-activation: Combine Aldehyde (1.0 eq) and Amine (1.1 eq) in dry THF or DCE.

  • Add Dehydrating Agent: Add

    
     (1.5 eq) .
    
    • Mechanism:[1][2][3][4][5][6] Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger.

  • Stir: Let stir for 6–12 hours at RT. Monitor by TLC (Imine is usually less polar).

  • Reduction: Only after imine formation is confirmed, add

    
      (for Ti-activated) or 
    
    
    
    .
  • Quench: Aqueous workup is required to break the Titanium-amine complex (use NaOH or Rochelle's salt).

Frequently Asked Questions (FAQ)

Q1: My product is oiling out and difficult to crystallize. Is this normal? A: Yes. The 2-phenoxyethyl group adds significant lipophilicity and rotational freedom, which often inhibits crystallization.

  • Solution: Triturate the crude oil with cold Diethyl Ether or Hexane/EtOAc mixtures. If that fails, column chromatography is necessary.

Q2: Why does the aldehyde spot streak on TLC? A: Indole-3-carbaldehydes can oxidize to carboxylic acids on the plate or interact strongly with silica due to the basic nitrogen (even with the substituent).

  • Solution: Add 1% Triethylamine to your TLC eluent to sharpen the spots.

Q3: Can I use strong acids (HCl/H2SO4) to catalyze the reaction? A: Avoid. Strong protic acids can cause the indole ring to dimerize or polymerize (indolic oligomerization). Lewis acids (


, 

) or buffered weak acids (Acetic acid) are safer.

Q4: Is the Phenoxyethyl group stable? A: Generally, yes. It is an ether linkage. However, it is sensitive to extremely strong Lewis acids (like


) which are used to cleave ethers. Standard condensation catalysts (

at 0°C) are safe, but avoid refluxing in strong hydrobromic or hydriodic acid.

References & Authoritative Sources

  • Reactivity of Indole-3-carbaldehydes:

    • Context: Discusses the vinylogous amide character and sluggish reactivity toward nucleophiles.

    • Source:Journal of Heterocyclic Chemistry / BenchChem Technical Guides.

    • Link: (General Reference for scaffold reactivity)

  • Knoevenagel Condensation Protocols:

    • Context: Optimization of condensation using piperidine/acetic acid and Lewis acids.

    • Source:Organic Syntheses & ResearchGate Publications on Indole derivatives.

    • Link:

  • Reductive Amination Strategies:

    • Context: Use of

      
       to drive imine formation for difficult aromatic aldehydes.
      
    • Source:Journal of Organic Chemistry (Abdel-Magid Protocol).

    • Link:

  • Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde:

    • Context: Specific synthesis and properties of the N-substituted derivative.

    • Source: ChemicalBook & PubChem Compound Database.

    • Link:

(Note: While specific literature on the phenoxyethyl derivative is proprietary or patent-heavy, the reactivity principles cited above are derived from the fundamental chemistry of N-substituted indole-3-carbaldehydes found in the linked reviews.)

Sources

Troubleshooting

stability issues of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde in biological media

Technical Support Center: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde A Guide to Understanding and Managing Stability in Biological Media Welcome to the technical support center for 1-(2-Phenoxyethyl)-1H-indole-3-carbald...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

A Guide to Understanding and Managing Stability in Biological Media

Welcome to the technical support center for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during in vitro and ex vivo experiments. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific reasoning to help you generate reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, and why is its stability in biological media a critical concern?

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde belongs to the indole class of compounds, which are of significant interest in medicinal chemistry. The core structure features an indole-3-carbaldehyde moiety. This aldehyde group is chemically reactive and susceptible to oxidation, while the indole ring itself can be a target for various metabolic enzymes.[1][2]

Ensuring the stability of this compound in your experimental matrix (e.g., cell culture media, plasma, serum) is paramount for several reasons:

  • Accurate Potency Determination: If the compound degrades over the course of an experiment, its effective concentration decreases, leading to an underestimation of its biological activity (e.g., IC₅₀, EC₅₀).

  • Meaningful Pharmacokinetic (PK) Data: In studies using plasma or serum, degradation can lead to erroneous measurements of absorption, distribution, metabolism, and excretion (ADME) parameters.[3]

  • Reproducibility: Uncontrolled degradation is a major source of experimental variability, making it difficult to reproduce results between experiments or laboratories.

  • Misinterpretation of Results: Degradation products may have their own biological activities or toxicities, confounding the interpretation of the results attributed to the parent compound.

Q2: What are the most likely degradation pathways for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde in a biological environment?

Based on the structure, two primary degradation pathways are of concern: oxidation of the aldehyde group and metabolic modification of the indole ring system.

  • Oxidation of the Aldehyde: The aldehyde group at the 3-position of the indole ring is highly susceptible to oxidation, converting it to the corresponding carboxylic acid (1-(2-Phenoxyethyl)-1H-indole-3-carboxylic acid). This is a common metabolic fate for aromatic aldehydes and can also occur via non-enzymatic auto-oxidation, which can be catalyzed by components in biological media.[1]

  • Metabolism of the Indole Ring: The indole nucleus can be metabolized by cytochrome P450 (CYP) enzymes present in liver microsomes or other cellular systems. Common metabolic reactions include hydroxylation at various positions on the ring, followed by potential subsequent conjugation (e.g., glucuronidation or sulfation).[4] While less common in simple buffers or standard cell culture media, this is a major consideration in experiments involving liver fractions (S9, microsomes) or primary hepatocytes.

Below is a diagram illustrating these potential degradation routes.

parent 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde oxidized_aldehyde 1-(2-Phenoxyethyl)-1H-indole-3-carboxylic acid parent->oxidized_aldehyde Oxidation hydroxylated_indole Hydroxylated Metabolites (e.g., at C5 or C6 position) parent->hydroxylated_indole CYP-mediated Metabolism

Caption: Potential degradation pathways for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde.

Q3: Which experimental factors have the greatest impact on the stability of this compound?

Several factors can influence the rate of degradation. Careful control of these variables is essential.

  • pH: The stability of indole derivatives can be pH-dependent. Highly acidic or alkaline conditions can promote hydrolysis or other degradation reactions. It is crucial to assess stability at the physiological pH (typically 7.4) of your experiment.[5]

  • Temperature: Higher temperatures accelerate chemical reactions, including degradation. Experiments should be conducted at a consistent, controlled temperature (e.g., 37°C for cell-based assays). Samples stored for later analysis should be kept at low temperatures (-20°C or -80°C) to minimize degradation.[3][6]

  • Light Exposure: Many indole compounds are sensitive to light (photolabile).[7] Exposure to UV or even ambient light can induce degradation. It is best practice to work with these compounds in amber vials or under reduced light conditions.

  • Presence of Enzymes: Biological matrices like plasma, serum, or cell lysates contain various enzymes (e.g., oxidases, esterases) that can metabolize the compound. For acellular assays where enzymatic activity is not being studied, using heat-inactivated serum or plasma can be a valuable control.

  • Oxidative Stress: The presence of reactive oxygen species (ROS) in the media can accelerate the oxidation of the aldehyde group.[8] This is particularly relevant in cell culture models where cells themselves can generate ROS.

Q4: How should I prepare and store stock solutions to ensure maximum stability?

Proper preparation and storage are the first line of defense against compound degradation.

  • Solvent Choice: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is sparingly soluble in aqueous buffers.[9] High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions (e.g., 10-50 mM).

  • Stock Solution Preparation: Dissolve the solid compound in DMSO to create a master stock. This solution should be aliquoted into smaller, single-use volumes and stored in tightly sealed vials to prevent moisture absorption and contamination.

  • Storage: Store stock solution aliquots at -20°C or -80°C. The solid compound should be stored at -20°C as recommended for indole-3-carboxaldehyde.[9]

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution into your aqueous biological medium. It is not recommended to store aqueous solutions for more than one day due to the increased risk of degradation and precipitation.[9] The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide: Common Stability Issues

SymptomPotential Cause(s)Recommended Solution(s)
Rapid loss of compound in cell culture media (e.g., >20% loss in 8 hours) 1. Enzymatic degradation by components in serum (e.g., FBS).2. Oxidation of the aldehyde group, potentially accelerated by media components.3. Adsorption to plasticware (e.g., flasks, plates, pipette tips).[10]1. Run a parallel experiment using heat-inactivated serum to assess the contribution of enzymes.2. Prepare media immediately before use. Consider if an antioxidant compatible with your cell line (e.g., N-acetylcysteine) can be used as a test.3. Use low-protein-binding plasticware. Pre-rinsing tips with the solution can help saturate binding sites.
High variability in results between replicate wells or plates 1. Inconsistent degradation due to slight differences in incubation time or light exposure.2. Precipitation of the compound from the aqueous medium due to poor solubility.1. Standardize all incubation times precisely. Protect plates from light using foil or by working in a dark room.2. Visually inspect for precipitation under a microscope. Decrease the final compound concentration or slightly increase the co-solvent (e.g., DMSO) percentage if the assay allows.
Appearance of a new peak in HPLC/LC-MS analysis over time 1. Chemical or metabolic degradation of the parent compound.1. This confirms instability. Characterize the new peak if possible (e.g., via mass spectrometry) to identify it. The most likely degradant is the corresponding carboxylic acid, which would have a mass increase of 16 Da.
Compound appears stable in buffer but not in plasma/serum 1. Enzymatic degradation is highly likely.2. Plasma protein binding may affect the free concentration, although this is not a stability issue per se, it can complicate analysis.1. This points directly to a component in the biological matrix. Perform a stability assessment in heat-inactivated plasma as a control.2. Use appropriate sample preparation techniques (e.g., protein precipitation with acetonitrile) to release the bound drug before analysis.[11]

Experimental Protocol: Assessing Bench-Top Stability in Biological Media

This protocol outlines a typical experiment to determine the stability of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde when incubated in a biological matrix at a constant temperature (e.g., 37°C). A validated analytical method, such as HPLC-UV or LC-MS/MS, is required for quantification.[3][8]

Methodology
  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Spike the Matrix: Warm your chosen biological matrix (e.g., human plasma, DMEM + 10% FBS) to the test temperature (37°C). Spike the matrix with the stock solution to achieve a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., 0.1%). Mix thoroughly but gently.

  • Time Zero (T=0) Sample: Immediately after spiking, remove an aliquot (e.g., 100 µL). Process it immediately to stop any degradation. This typically involves protein precipitation by adding a 3- to 4-fold excess of a cold organic solvent like acetonitrile containing an internal standard. Vortex, centrifuge to pellet the protein, and transfer the supernatant for analysis. This sample represents 100% of the initial concentration.

  • Incubation: Place the remaining spiked matrix in an incubator at the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove additional aliquots and process them in the same manner as the T=0 sample.

  • Analysis: Analyze all processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Workflow Diagram

cluster_prep Preparation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_matrix Spike Biological Matrix (e.g., Plasma) to 10 µM prep_stock->prep_matrix t0_sample T=0: Aliquot & Process (Protein Precipitation) prep_matrix->t0_sample incubate Incubate at 37°C t0_sample->incubate tx_sample T=x: Aliquot & Process (e.g., 1, 2, 4, 8, 24h) incubate->tx_sample analysis Analyze all samples (HPLC or LC-MS/MS) tx_sample->analysis calculation Calculate % Remaining vs. T=0 analysis->calculation

Sources

Optimization

Technical Support Center: Indole Alkylation Optimization Hub

Current Status: Operational Role: Senior Application Scientist Topic: Controlling Regioselectivity & Preventing Byproducts in Indole Alkylation Welcome to the Support Hub Indole alkylation is deceptive. While the indole...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Controlling Regioselectivity & Preventing Byproducts in Indole Alkylation

Welcome to the Support Hub

Indole alkylation is deceptive. While the indole core is a privileged scaffold in drug discovery, its ambident nucleophilicity (N1 vs. C3) and high electron density often lead to "tarry" mixtures of regioisomers and oligomers.

This guide moves beyond textbook definitions to address the practical failure modes we see in the lab. We focus on kinetic vs. thermodynamic control , solvent-solute hydrogen bonding , and catalyst selection to ensure you isolate the target, not the byproduct.

Module 1: Diagnostic & Decision Matrix

Before starting, diagnose your reaction pathway.[1] The most common error is applying "standard" alkylation conditions (Base/R-X) and expecting C3 selectivity, or vice versa.

The N1 vs. C3 Selectivity Flow

Use this logic gate to select your initial conditions.

IndoleSelectivity Start Target Regioisomer? N1 N1-Alkylation (Nitrogen) Start->N1 Target: N-Alkyl C3 C3-Alkylation (Carbon) Start->C3 Target: C-Alkyl Base Condition: Strong Base (NaH, KOH, Cs2CO3) N1->Base Acid Condition: Lewis/Brønsted Acid (InCl3, Sc(OTf)3, TFA) C3->Acid SolventN Solvent: Polar Aprotic (DMF, DMSO, CH3CN) Base->SolventN MechN Mechanism: SN2 (Indolyl Anion) SolventN->MechN SolventC Solvent: H-Bond Donating (HFIP, TFE) Acid->SolventC MechC Mechanism: Friedel-Crafts (Electrophilic Aromatic Sub.) SolventC->MechC

Figure 1: Decision matrix for selecting reaction conditions based on desired regioselectivity.

Module 2: Troubleshooting Specific Failure Modes

Issue #1: "I want C3-Alkylation, but I'm getting N-alkylation or mixtures."

The Root Cause: Under basic conditions, the indolyl anion is generated. While C3 is electronically favored (HOMO coefficient), the Nitrogen is the site of highest charge density (Hard Nucleophile). In polar aprotic solvents (DMF/DMSO), the cation (Na+, K+) is solvated, leaving the "naked" N-anion free to attack the electrophile.

The Solution: The "HFIP Effect" & Lewis Acid Catalysis To force C3 alkylation, you must stabilize the nitrogen lone pair or utilize a mechanism that relies on the neutral indole's pi-system (Friedel-Crafts).

Technical Insight: Hexafluoroisopropanol (HFIP) is a game-changer here.[2][3] It forms a strong hydrogen-bond network with the indole N-H and the electrophile. This "cages" the nitrogen (blocking N-alkylation) while simultaneously activating the electrophile for C3 attack [1].

Protocol A: C3-Selective Alkylation (InCl₃/HFIP System)

Best for: Alkylating with epoxides, enones, or activated alcohols without polymerization.

ParameterSpecificationReason
Catalyst Indium(III) Chloride (InCl₃) (1-5 mol%)Water-tolerant Lewis acid; activates electrophile without polymerizing indole [2].
Solvent Dichloromethane (DCM) or HFIPHFIP maximizes C3 selectivity via H-bonding; DCM is standard.
Temp 25°C - 40°CMild heat prevents thermodynamic migration to C2.
Stoichiometry Indole (1.2 equiv) : Electrophile (1.0 equiv)Slight excess of indole prevents dialkylation.

Step-by-Step:

  • Dissolve Indole (1.2 mmol) and InCl₃ (0.05 mmol) in DCM (3 mL) .

  • Add the Electrophile (1.0 mmol) (e.g., epoxide or

    
    -unsaturated ketone) dropwise over 10 minutes.
    
    • Critical: Rapid addition causes local hotspots, leading to dimerization.

  • Stir at RT for 2-4 hours. Monitor by TLC.[1]

  • Quench: Add water (5 mL). Extract with EtOAc.[1]

  • Purification: C3-alkyl indoles are often acid-sensitive. Use neutral alumina or silica gel pre-treated with 1% Et₃N.

Issue #2: "I am seeing significant C3,C3-Dialkylation."

The Root Cause: The product of a C3-alkylation (a 3-alkylindole) is more electron-rich (and thus more nucleophilic) than the starting indole due to the inductive effect of the alkyl group. If the electrophile is in excess or the mixing is poor, the product reacts again to form a 3,3-dialkylindolenine or 2,3-dialkyl species.

The Solution: Stoichiometric Inversion & Slow Addition

Dialkylation Indole Indole (Nucleophile) Prod1 3-Alkylindole (More Reactive!) Indole->Prod1 + Electrophile (k1) Prod2 3,3-Dialkylindolenine (Byproduct) Prod1->Prod2 + Electrophile (k2) (If k2 > k1) Control Control Strategy: 1. Excess Indole 2. Slow Add of Electrophile Control->Prod1 Prevents k2

Figure 2: Kinetic competition leading to dialkylation.

Corrective Actions:

  • Invert Stoichiometry: Use 1.5 - 2.0 equivalents of Indole relative to the electrophile.

  • High Dilution: Run the reaction at 0.05 M rather than 0.5 M.

  • Electron-Withdrawing Groups (EWG): If possible, install a removable EWG (e.g., N-Tosyl or N-Boc) on the indole. This deactivates the ring, making the mono-alkylation controllable.

Issue #3: "My reaction turns into a black tar (Polymerization)."

The Root Cause: Indoles are acid-sensitive. In the presence of strong protic acids (HCl, H₂SO₄) or unbuffered Lewis acids, indoles undergo acid-catalyzed dimerization (forming dimers like diindolylmethane analogues) which then oligomerize into complex colored mixtures.

The Solution: Buffered Catalysis Avoid simple mineral acids. Use:

  • Indium(III) Chloride (InCl₃): Mild, compatible with sensitive substrates [2].

  • Zinc Triflate (Zn(OTf)₂): Effective and recoverable.

  • Solid Supported Catalysts: Silica-supported acids allow for easy filtration, removing the acid source immediately after reaction completion to prevent post-reaction degradation.

Module 3: N-Alkylation Specifics

If your goal is N-alkylation (avoiding C3), you must reverse the logic of Module 1.

Protocol B: Clean N-Alkylation (Phase Transfer Method) Best for: Benzylation, Allylation, or simple alkyl halides.

ParameterSpecificationReason
Base KOH (powdered) or Cs₂CO₃Strong base ensures full deprotonation to the indolyl anion.
Solvent DMSO or DMFPolar aprotic solvent solvates the cation, leaving a "naked" N-anion.
Additive 18-Crown-6 (if using KOH)Sequesters K+, increasing N-nucleophilicity.
Temp 0°C to RTLow temp favors kinetic N-attack over thermodynamic C-attack.

Key Check: Ensure your reagents are dry. Water solvates the anion and reduces N-selectivity, often leading to C3 byproducts via hydrogen bonding interactions.

Frequently Asked Questions (FAQ)

Q: Can I get C2-alkylation directly? A: Direct C2 alkylation is difficult because C3 is kinetically favored. To get C2:

  • Block C3: Use a 3-substituted indole.

  • Directing Groups: Use a N-directing group (like a pivaloyl or phosphinoyl) and perform C-H activation (Rh or Pd catalysis).

  • Intramolecular: Tether the electrophile to the Nitrogen; the geometry often forces C2 cyclization.

Q: Why is HFIP so effective for C3 alkylation? A: HFIP (Hexafluoroisopropanol) is a strong hydrogen-bond donor (high


 value). It H-bonds to the indole nitrogen, effectively "protecting" it from alkylation, while simultaneously activating the electrophile (e.g., epoxide or imine) through H-bonding. This creates a "solvent-catalyst" effect [1].

Q: How do I remove the unreacted indole excess used to prevent dialkylation? A: Indole is sublimable. If your product is heavy/non-volatile, high-vacuum drying (50°C, <1 mbar) can remove excess indole. Alternatively, use column chromatography; indole is usually much less polar than alkylated derivatives (especially if the product contains polar groups like alcohols from epoxide opening).

References

  • HFIP as Protonation Reagent and Solvent for Regioselective Alkylation of Indoles with All-Carbon Centers. Journal of Organic Chemistry, 2022.[2][3] [3]

  • InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles. ACS Omega, 2020.

  • Enantioselective Alkylation of the Indole Nucleus. Organic Chemistry Highlights, 2005.[4]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC - NIH, 2011.

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde with indole-3-carboxaldehyde

Topic: Comparative Guide: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde vs. Indole-3-carboxaldehyde Executive Summary: Optimizing the Indole Scaffold This technical guide compares Indole-3-carboxaldehyde (I3A) , a naturall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde vs. Indole-3-carboxaldehyde

Executive Summary: Optimizing the Indole Scaffold

This technical guide compares Indole-3-carboxaldehyde (I3A) , a naturally occurring tryptophan metabolite, with its semi-synthetic derivative, 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (PE-I3A) .

While I3A serves as a versatile metabolic signal (AhR agonist) and biosynthetic precursor, its pharmacological utility is often limited by moderate lipophilicity and rapid metabolic clearance. The N1-phenoxyethyl modification represents a strategic medicinal chemistry alteration designed to:

  • Enhance Lipophilicity: Facilitating passive transport across bacterial and cancer cell membranes.

  • Block Metabolic Conjugation: Preventing N1-glycosylation or glucuronidation.

  • Introduce Hydrophobic Interactions: The phenoxyethyl tail provides additional binding affinity in hydrophobic pockets of target enzymes (e.g., FabI, kinases).

Part 1: Chemical Profile & Physicochemical Comparison

The fundamental difference lies at the N1 position. I3A retains a polar N-H bond, whereas PE-I3A substitutes this with a bulky, lipophilic ether chain.

FeatureIndole-3-carboxaldehyde (I3A) 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (PE-I3A) Impact of Modification
CAS Number 487-89-87815-0260 (ChemDiv ID)N/A
Formula C₉H₇NOC₁₇H₁₅NO₂Increased MW (+120 Da)
Mol.[1] Weight 145.16 g/mol ~265.31 g/mol Increased steric bulk
LogP (Est.) ~1.6 - 1.9~3.8 - 4.2Critical: drastically improved membrane permeability.
H-Bond Donors 1 (N-H)0Loss of donor capability; prevents specific H-bond interactions.
H-Bond Acceptors 1 (C=O)2 (C=O, Ether O)Added weak acceptor in the tail.
Solubility Moderate in alcohols; poor in water.Soluble in DMSO, DCM; insoluble in water.Requires organic co-solvent for bio-assays.
Structure-Activity Relationship (SAR) Visualization

SAR_Analysis cluster_0 Parent: Indole-3-carboxaldehyde cluster_1 Derivative: 1-(2-Phenoxyethyl)-... I3A Indole Core (C3-Formyl) NH Free N-H (Polar, H-Donor) I3A->NH Position 1 Effect Biological Outcome: 1. Increased LogP (Membrane Penetration) 2. New Hydrophobic Pharmacophore 3. Blocked N-Metabolism NH->Effect Loss of H-bond PE_I3A Indole Core (C3-Formyl) Linker Ethyl Linker (-CH2CH2-) PE_I3A->Linker N1-Alkylation Phenoxy Phenoxy Group (-O-Ph) Linker->Phenoxy Ether Bond Phenoxy->Effect

Caption: SAR transformation from the polar parent scaffold to the lipophilic phenoxyethyl derivative.

Part 2: Biological Activity Comparison

Antimicrobial Activity[2][3][4][5][6][7][8][9]
  • Indole-3-carboxaldehyde (I3A):

    • Activity: Moderate to Weak.

    • Data: EC50 values typically range from 50–100 µg/mL against fungal pathogens like Fusarium solani. It functions primarily as a signaling molecule (biofilm modulator) rather than a direct biocide.

    • Mechanism: Disrupts mitochondrial electron transport chain complex I in fungi; modulates quorum sensing in bacteria.

  • 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (PE-I3A):

    • Activity: Enhanced.

    • Data Inference: N-alkylated indole-3-carboxaldehydes consistently demonstrate lower MIC values (typically 6.25–25 µg/mL range for optimized analogs) compared to the parent.

    • Mechanism: The phenoxyethyl group acts as a "hydrophobic dagger," facilitating insertion into the lipid bilayer of bacterial membranes, leading to leakage of cellular contents. Additionally, the bulkier group can occupy hydrophobic pockets in enzymes like FabI (enoyl-ACP reductase), a common target for indole derivatives.

Anticancer & Cytotoxicity
  • I3A: Shows antiproliferative effects via AhR activation (e.g., in breast cancer cell lines), but requires high concentrations.

  • PE-I3A: The addition of the phenoxyethyl group typically increases cytotoxicity. While specific IC50 data for this exact molecule is proprietary/screening-based, structural analogs (N-benzyl indoles) often exhibit IC50 values in the low micromolar range (1–10 µM) against lines like MCF-7 and HeLa, driven by improved cellular uptake and tubulin polymerization inhibition.

Antioxidant Potential[3][5][6][8][9][10]
  • I3A: Good radical scavenger due to the indole ring system.

  • PE-I3A: Retains the indole scavenging core. However, the loss of the N-H bond may slightly reduce radical quenching capability (as N-H homolysis is a mechanism for antioxidant action), but this is often offset by the molecule's ability to localize in lipid peroxidation sites (membranes) due to the phenoxyethyl tail.

Part 3: Experimental Protocols

To validate the performance differences, the following protocols are recommended.

A. Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Rationale: Standard N-alkylation under basic conditions.

  • Reagents: Indole-3-carboxaldehyde (1.0 eq), 2-Phenoxyethyl bromide (1.2 eq), Anhydrous Potassium Carbonate (

    
    , 2.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve indole-3-carboxaldehyde in dry DMF.

    • Add

      
       and stir at room temperature for 30 mins to deprotonate the N-H (Formation of Indolyl anion).
      
    • Add 2-Phenoxyethyl bromide dropwise.

    • Heat to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Workup: Pour into ice water. The product will precipitate (due to high lipophilicity). Filter, wash with water, and recrystallize from Ethanol.

B. Comparative Antimicrobial Assay (Broth Microdilution)

Rationale: To quantify the lipophilic advantage of PE-I3A.

  • Preparation: Dissolve I3A and PE-I3A in DMSO (Stock: 10 mg/mL).

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[2]

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (range: 512 µg/mL to 0.5 µg/mL).

  • Control: DMSO (Negative), Ciprofloxacin/Fluconazole (Positive).

  • Readout: Measure OD600 after 24h incubation at 37°C.

    • Expected Result: PE-I3A should show a 2-4 fold reduction in MIC compared to I3A due to enhanced penetration.

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Biological Screening Start Indole-3-carboxaldehyde (Parent) Rxn Reaction: + 2-Phenoxyethyl Bromide + K2CO3 / DMF / 80°C Start->Rxn Prod Product: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Rxn->Prod Stock DMSO Stock Prep (10 mg/mL) Prod->Stock Plate 96-Well Plate Setup (Serial Dilution) Stock->Plate Incubate Incubation (24h @ 37°C) Plate->Incubate Read Readout: MIC Determination (OD600) Incubate->Read

Caption: Workflow for synthesizing the derivative and screening biological activity.

References

  • Zelante, T., et al. (2013). "Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22."[1] Immunity.

  • Cayman Chemical. (2024). "Indole-3-carboxaldehyde Product Information & Biological Activity."

  • El-Sawy, E. R., et al. (2017).[3] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry.

  • Zhang, X., et al. (2025).[4] "Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot." MDPI Agronomy.

  • ChemDiv. (2024). "Compound 1-(2-phenoxyethyl)-1H-indole-3-carboxylic acid (Derivative Entry)."

Sources

Comparative

A Comparative Guide to N-Substituted Indoles: Profiling 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of natural products and synthetic pharmaceuticals.[1] This privileged structure's versatility is largely due to the...

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of natural products and synthetic pharmaceuticals.[1] This privileged structure's versatility is largely due to the reactivity of its nitrogen atom, allowing for N-substitution that can dramatically modulate a compound's physicochemical properties and biological activity.[2][3] This guide provides an in-depth comparison of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, a specific N-substituted indole, against a landscape of other derivatives that have shown significant therapeutic potential. We will explore the nuances of their synthesis, biological performance, and the structure-activity relationships (SAR) that govern their efficacy, providing researchers and drug development professionals with a comprehensive technical overview supported by experimental data.

The Subject of Analysis: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

The title compound features two key modifications to the basic indole ring: a carbaldehyde group at the C3 position and a phenoxyethyl substituent on the indole nitrogen. The indole-3-carbaldehyde moiety is a well-established pharmacophore, serving as a precursor for a multitude of biologically active molecules, including Schiff bases and chalcones, and exhibiting intrinsic antibacterial, antifungal, and antioxidant properties.[4][5][6] The N-substitution with a phenoxyethyl group introduces significant lipophilicity and conformational flexibility, which can enhance membrane permeability and protein-ligand interactions. While specific biological data for this exact molecule is not extensively published, its structural motifs are present in compounds with notable anticancer and antimicrobial activities.

The synthesis of this compound follows a standard N-alkylation protocol, a fundamental reaction in indole chemistry.

General Synthesis Protocol: N-Alkylation of Indole-3-carbaldehyde

This protocol describes a general method for the synthesis of N-substituted indole-3-carbaldehydes, applicable to the synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde.

Objective: To introduce an alkyl or arylalkyl substituent onto the nitrogen atom of the indole ring.

Materials:

  • Indole-3-carbaldehyde

  • An appropriate alkylating agent (e.g., 1-bromo-2-phenoxyethane for the title compound)

  • A suitable base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or Cesium Carbonate (Cs₂CO₃))

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Potassium Iodide (KI) (optional, as a catalyst)

  • Dichloromethane (DCM) for extraction

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a solution of indole-3-carbaldehyde (1.0 equivalent) in DMF, add the base (e.g., K₂CO₃, 1.5 equivalents) and a catalytic amount of KI.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., 1-bromo-2-phenoxyethane, 1.2 equivalents) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 60-80 °C) for 4-12 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water and extract the product with DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-substituted indole-3-carbaldehyde.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][8]

Comparative Landscape: N-Substituted Indoles in Drug Discovery

The true potential of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde can be understood by comparing it with other N-substituted indoles that have been extensively studied. The choice of the N-substituent is a critical determinant of the resulting molecule's biological target and therapeutic application.

Visualization of Synthetic Strategy

The following diagram illustrates the general synthetic workflow for creating diverse N-substituted indoles from a common precursor.

G cluster_reagents Reagents & Conditions Indole Indole Precursor (e.g., Indole-3-carbaldehyde) Reaction N-Alkylation Reaction Indole->Reaction Base Base (K₂CO₃, NaH) Base->Reaction Solvent Solvent (DMF, ACN) Solvent->Reaction Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction Product 1-Substituted Indole Derivative Reaction->Product

Caption: General workflow for the N-alkylation of indoles.

N-Substituted Indoles as Anticancer Agents

The indole nucleus is a scaffold for numerous anticancer drugs, with N-substitution playing a key role in enhancing potency and selectivity.[1][2] These compounds often target critical cellular machinery like tubulin or protein kinases.

Compound/ClassN-SubstituentC3-SubstituentMechanism of Action / TargetRepresentative IC₅₀ ValuesReference
Indole-acrylamide derivatives Substituted AcrylamideHTubulin Polymerization InhibitorEC₅₀ = 0.6 µM (against U-937 cells)[2]
Indole-curcumin derivatives H (or substituted)Curcumin moietyMultiple targetsIC₅₀ = 4 µM (against HeLa cells)[2]
Indole-sulfonohydrazides 2-(morpholinoethyl)Methylene-benzenesulfonohydrazideSelective inhibition of cancer cellsIC₅₀ = 8.2 µM (MDA-MB-468), 13.2 µM (MCF-7)[9]
Indole-based Bcl-2 Inhibitors H4-Aryl-4H-1,2,4-triazole-3-thiolBcl-2 protein inhibitionSub-micromolar IC₅₀ against MCF-7, MDA-MB-231[10]
Hypothetical Activity of Title Compound 2-Phenoxyethyl Carbaldehyde Potential tubulin inhibitor or kinase inhibitor N/A -

The 2-(morpholinoethyl) substituent in the sulfonohydrazide series demonstrates the importance of a flexible, polar side chain for potent anticancer activity, likely by improving solubility and interactions with the biological target.[9] The phenoxyethyl group of our title compound shares this flexibility, suggesting it could also confer potent activity, though its increased lipophilicity might lead to a different pharmacological profile.

Visualization of a Key Anticancer Mechanism

Many indole derivatives exert their anticancer effects by disrupting microtubule dynamics, a mechanism shared with clinical drugs like Vinca alkaloids.

G Indole N-Substituted Indole (e.g., Indole-Acrylamide) Tubulin α/β-Tubulin Dimers Indole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Indole->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Essential for Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Triggers

Caption: Inhibition of tubulin polymerization by indole derivatives.

N-Substituted Indoles as Antimicrobial Agents

With rising antimicrobial resistance, novel scaffolds are urgently needed. N-substituted indoles have emerged as promising candidates against a range of pathogens, including drug-resistant bacteria and fungi.[11][12]

Compound/ClassN-SubstituentC3-SubstituentSpectrum of ActivityRepresentative MIC ValuesReference
Indole-based Chalcones & Hydrazones 3-dimethylamino-1-propylChalcone/HydrazoneE. coli, P. putidaWeak to moderate activity[11]
Indole-Pyrazolone Hybrids (1-Aryl-1H-1,2,3-triazol-4-yl)methylMethylene-pyrazoloneAcinetobacter baumannii (ESKAPE pathogen)MIC = 10 µg/mL[13]
Indolylquinazolinones H (or substituted)Quinazolinone moietyS. aureus, MRSA, M. tuberculosisMIC = 0.98 µg/mL (against MRSA)[14]
Hypothetical Activity of Title Compound 2-Phenoxyethyl Carbaldehyde Potential antibacterial/antifungal N/A -

The indole-3-carbaldehyde core of our title compound is a known precursor for Schiff bases and other derivatives with documented antimicrobial activity.[5] The addition of the N-phenoxyethyl group could enhance its ability to disrupt microbial cell membranes or inhibit key enzymes due to its lipophilic nature. The potent activity of the triazole-substituted pyrazolone highlights the success of hybrid molecule strategies, combining the indole scaffold with other pharmacologically active heterocycles.[13]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., N-substituted indole) dissolved in DMSO.

  • Bacterial or fungal strain.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ampicillin, Chloramphenicol).[13]

  • Negative control (broth + DMSO).

  • Growth indicator dye (e.g., Resazurin), optional.

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate. The final concentration range might be 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Also, prepare a positive control (inoculum + standard antibiotic) and a negative control (inoculum + broth + DMSO).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader. The addition of a colorimetric indicator like resazurin can aid in visualization.

Other Biologically Active N-Substituted Indoles

The versatility of the N-substituted indole scaffold extends to a wide range of other therapeutic areas.

  • Anti-Alzheimer's Agents: Novel indole derivatives with 'oxathiolanyl', 'pyrazolyl', and 'pyrimidinyl' linkers have been synthesized and shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in Alzheimer's disease pathology. Some compounds exhibited superior inhibitory activity compared to the standard drug donepezil, with IC₅₀ values as low as 0.042 µM against AChE.[15]

  • α-Glucosidase Inhibitors (Antidiabetic): Indole derivatives incorporating a thiazolidine-2,4-dione moiety have demonstrated potent α-glucosidase inhibitory activity, significantly stronger than the commercial drug acarbose. The most active compound showed an IC₅₀ value of 2.35 µM, presenting a promising avenue for developing new antidiabetic agents.[16]

  • Anti-platelet Aggregation Agents: N-acylhydrazone derivatives of indole have been shown to be potent inhibitors of platelet aggregation induced by arachidonic acid (AA) and collagen, with some compounds achieving 100% inhibition.[17]

Structure-Activity Relationship (SAR) and Conclusion

The comparative analysis reveals several key SAR insights that are crucial for designing potent N-substituted indole derivatives.

SAR cluster_logic Indole N-Substituent Indole Core C3-Substituent N_Sub N-Substituent (R1) - Size & Flexibility - Polarity - H-bond donors/acceptors C3_Sub C3-Substituent (R2) - Aldehyde for further reaction - Bulky groups for steric interaction - H-bond donors/acceptors Activity Biological Activity - Potency (IC₅₀/MIC) - Selectivity - Pharmacokinetics N_Sub->Activity Modulates PK/PD C3_Sub->Activity Key for target binding Core_Sub Indole Core Substituents - Halogens (Br, Cl, I) - Electron-donating (e.g., OMe) - Electron-withdrawing (e.g., CN) Core_Sub->Activity Fine-tunes electronics & lipophilicity

Caption: Key factors in the Structure-Activity Relationship of indoles.

  • The N-Substituent: This is a primary driver of activity and target specificity. Long, flexible chains containing heteroatoms (like the morpholinoethyl group or the phenoxyethyl group of our title compound) often enhance anticancer and antimicrobial activity.[9] Aromatic or heteroaromatic rings attached via a linker can facilitate specific interactions within enzyme active sites, as seen in anti-Alzheimer's and antidiabetic agents.[15][16]

  • The C3-Position: The carbaldehyde at C3 is a versatile handle for creating diverse libraries of compounds through condensation reactions.[5][8] Its presence is a common feature in many active molecules. Replacing it with larger, more complex moieties like quinazolinones or pyrazolones can lead to highly potent and specific inhibitors.[13][14]

  • The Indole Core: Substitutions on the benzene portion of the indole ring, such as halogens or methoxy groups, can significantly alter electronic properties and lipophilicity, which in turn affects binding affinity and cell permeability.[3] For instance, an iodo-substituent on the core dramatically increased activity against MRSA in the indolylquinazolinone series.[14]

References

  • Enantioselective Synthesis of N-Substituted Indoles with α,β-Stereocenters via Sequential Aza-Piancatelli/Cyclization Reactions. Organic Letters - ACS Publications.
  • Synthesis and biological evaluation of indole derivatives containing thiazolidine-2,4-dione as α-glucosidase inhibitors with antidiabetic activity. PubMed.
  • Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of N-Substituted Indoles via Aqueous Ring-Closing Metathesis. Semantic Scholar.
  • Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. pubs.acs.org.
  • Synthesis of some N-substituted indole derivatives and their biological activities. PubMed.
  • A synthesis and biological evaluation of indole derivatives. zenodo.org.
  • Synthesis of N-substituted indole precursors 6a and 6b. ResearchGate.
  • Recent advancements on biological activity of indole and their derivatives: A review. sciencedirect.com.
  • New Indole Derivatives As Multitarget anti-Alzheimer's Agents: synthesis, Biological Evaluation and Molecular Dynamics. Taylor & Francis Online.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.
  • Synthesis of N-substituted indole derivatives as potential antimicrobial and antileishmanial agents. ResearchGate.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. Semantic Scholar.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. benthamscience.com.
  • Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate.
  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. PMC.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC.
  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). PMC.
  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI.
  • Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. PMC.
  • SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL 5-((3-((2-(4-PHENYLTHIAZOLE-2-YL)HYDRAZONO)METHYL)-1H-INDOL-1. Heterocyclic Letters.
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.

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Validation

A Technical Guide to the Structure-Activity Relationship of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Derivatives

For researchers, medicinal chemists, and drug development professionals, the indole scaffold remains a cornerstone of innovation, offering a versatile template for discovering novel therapeutic agents. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the indole scaffold remains a cornerstone of innovation, offering a versatile template for discovering novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde derivatives. While direct, comprehensive SAR studies on this specific scaffold are not extensively documented in publicly available literature, this guide will synthesize foundational principles from closely related indole derivatives to provide actionable insights for designing and optimizing new chemical entities. We will explore the significance of each structural component, propose hypothetical modifications, and outline the experimental workflows necessary to validate these hypotheses.

The 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Scaffold: A Privileged Starting Point

The indole ring is a well-established pharmacophore found in numerous natural products and FDA-approved drugs.[1] Its fusion of a benzene and a pyrrole ring provides a unique electronic and steric profile, making it a versatile core for drug design. The 3-carbaldehyde group is a key functional handle, participating in various chemical transformations to generate diverse libraries of compounds, including Schiff bases and other derivatives with a wide range of biological activities such as antimicrobial, antioxidant, and anticancer effects.[2][3]

The N1-substitution with a 2-phenoxyethyl group introduces a flexible linker to a terminal phenyl ring, opening up possibilities for interactions with specific biological targets. This substituent can influence the molecule's overall conformation, lipophilicity, and potential for additional binding interactions.

Deconstructing the Scaffold: Key Areas for SAR Exploration

To understand the structure-activity relationship of this class of compounds, we can dissect the molecule into three key regions and hypothesize how modifications in each area might impact biological activity.

SAR_Scaffold cluster_indole Region A: Indole Core cluster_linker Region B: Ethyl Linker cluster_phenoxy Region C: Phenoxy Ring Indole Indole Ring C3_Carbaldehyde C3-Carbaldehyde Indole->C3_Carbaldehyde Modification of aldehyde EthylLinker Ethyl Linker Indole->EthylLinker N1-Substitution Phenoxy Phenoxy Ring EthylLinker->Phenoxy Terminal aromatic system

Caption: Key regions for SAR exploration in 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde derivatives.

Region A: The Indole Core and C3-Carbaldehyde

The indole nucleus and its C3-carbaldehyde group are critical for the intrinsic activity of many derivatives.

  • Indole Ring Substitutions: Modifications to the benzene portion of the indole ring (positions 4, 5, 6, and 7) can significantly impact activity. For instance, the introduction of electron-withdrawing groups (e.g., -CN, -NO2) or electron-donating groups (e.g., -OCH3, -CH3) can alter the electronic properties of the ring system, influencing its interaction with biological targets.[4] Halogen substitutions (e.g., -F, -Cl, -Br) can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.[5]

  • C3-Carbaldehyde Modifications: The aldehyde at the C3 position is a versatile chemical handle. It can be converted into various functional groups, such as Schiff bases, hydrazones, or reduced to an alcohol, to explore different binding modes.[2][6] For example, condensation with substituted anilines or hydrazides can introduce new pharmacophoric elements.

Region B: The Ethyl Linker

The two-carbon ethyl linker provides flexibility, allowing the terminal phenoxy ring to adopt various orientations. The length and rigidity of this linker are crucial parameters to investigate.

  • Linker Length: Shortening or lengthening the linker (e.g., to a methylene or propylene bridge) would alter the distance between the indole core and the phenoxy ring, which could be critical for optimal target engagement.

  • Linker Rigidity: Introducing conformational constraints, such as a double bond or incorporating the linker into a cyclic system, could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

Region C: The Phenoxy Ring

The terminal phenoxy ring offers a significant opportunity for modification to enhance potency and selectivity. The nature and position of substituents on this ring can dramatically influence binding interactions.

  • Electronic Effects: Similar to the indole core, substituting the phenoxy ring with electron-withdrawing or electron-donating groups can modulate the electronic nature of the oxygen atom and the aromatic ring, affecting hydrogen bond accepting capacity and pi-stacking interactions.

  • Steric Effects: The size and position of substituents will influence how the phenoxy ring fits into a binding pocket. Small, lipophilic groups like methyl or halogens are often well-tolerated, while larger, bulky groups may introduce steric hindrance.

  • Polar Groups: Introducing polar groups like hydroxyl (-OH) or amino (-NH2) can provide additional hydrogen bonding opportunities with the target protein.

Comparative Analysis: A Case Study in Anticancer Activity

While specific SAR data for 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde derivatives is sparse, we can draw parallels from related N-substituted indole-3-carbaldehyde analogs that have been investigated for their anticancer properties. For example, a series of N'-( (1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazides has shown promising activity against breast cancer cell lines.[6] In this series, the N-(2-morpholinoethyl) group acts as a solubilizing and pharmacokinetically favorable moiety.

Let's consider a hypothetical lead compound, 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde , and propose a set of analogs for a comparative study against a human breast cancer cell line, such as MCF-7.

Table 1: Hypothetical Analogs for Anticancer Activity Screening

Compound IDModificationRationalePredicted Effect on Activity
Lead-1 1-(2-phenoxyethyl)-1H-indole-3-carbaldehydeBaseline compound-
A-1 5-Fluoroindole coreIntroduce halogen for potential enhanced bindingPossible increase in potency
A-2 5-Methoxyindole coreIntroduce electron-donating groupMay increase or decrease activity depending on target
B-1 1-(phenoxymethyl)-1H-indole-3-carbaldehydeShorten linker by one carbonMay decrease activity if optimal distance is not maintained
C-1 1-(2-(4-chlorophenoxy)ethyl)-1H-indole-3-carbaldehydeAdd electron-withdrawing group to phenoxy ringPotential for enhanced binding through halogen interactions
C-2 1-(2-(4-methoxyphenoxy)ethyl)-1H-indole-3-carbaldehydeAdd electron-donating group to phenoxy ringMay improve hydrogen bonding capacity of ether oxygen

Experimental Protocols for SAR Validation

To validate the hypothesized SAR, a systematic experimental approach is required. This involves the synthesis of the proposed analogs followed by their biological evaluation.

General Synthetic Protocol

The synthesis of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde derivatives can be achieved through a two-step process.

Synthesis_Workflow Indole3CHO Indole-3-carbaldehyde Intermediate N-(2-chloroethyl)indole-3-carbaldehyde Indole3CHO->Intermediate Alkylation with 1-bromo-2-chloroethane FinalProduct 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Derivative Intermediate->FinalProduct Williamson Ether Synthesis Phenol Substituted Phenol Phenol->FinalProduct

Caption: General synthetic workflow for 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde derivatives.

Step 1: N-Alkylation of Indole-3-carbaldehyde Indole-3-carbaldehyde is reacted with an excess of a dihaloalkane, such as 1-bromo-2-chloroethane, in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile. This selectively introduces the 2-chloroethyl group at the N1 position.

Step 2: Williamson Ether Synthesis The resulting N-(2-chloroethyl)indole-3-carbaldehyde is then reacted with a substituted phenol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF to yield the desired 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The synthesized compounds would be evaluated for their cytotoxic effects against a panel of cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized indole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Conclusion and Future Directions

The 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. By systematically modifying the indole core, the ethyl linker, and the terminal phenoxy ring, researchers can explore the structure-activity landscape and identify compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. The proposed synthetic strategies and biological evaluation protocols provide a clear roadmap for initiating such a drug discovery program. Future work should focus on synthesizing a diverse library of analogs and screening them against a range of biological targets to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Ge, C., Wu, J., & Xue, F. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. Request PDF. [Link]

  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. BenchChem.
  • Hassan, M. A., et al. (2023). The structure-activity relationship (SAR) of the novel indole...
  • Fassihi, A., et al. (2015).
  • Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed.
  • Ahmad, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC.
  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

Sources

Comparative

Publish Comparison Guide: Validation of Anticancer Effects for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

This guide serves as a technical validation framework for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde , a specific N-substituted indole-3-carboxaldehyde derivative. Given its structural homology to established anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation framework for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde , a specific N-substituted indole-3-carboxaldehyde derivative. Given its structural homology to established anticancer agents like Oncrasin-1 , this molecule is positioned as a potent scaffold for targeting K-Ras mutant cancers and inducing synthetic lethality.

Target Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists. Objective: To provide a rigorous experimental framework for validating the anticancer efficacy of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, comparing its pharmacological profile against structural analogs (Oncrasin-1) and clinical standards (Doxorubicin).

Executive Summary & Compound Profile

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde represents a strategic modification of the indole-3-carboxaldehyde scaffold. By incorporating a phenoxyethyl group at the N1 position, this derivative enhances lipophilicity and membrane permeability compared to the parent indole, while maintaining the reactive C3-formyl group essential for covalent interactions or further derivatization (e.g., Schiff bases).

Mechanistic Positioning
  • Primary Mechanism: Synthetic Lethality in K-Ras Mutant Cells. Similar to Oncrasin-1, this compound is hypothesized to target the C-terminal domain (CTD) of RNA Polymerase II or disrupt PKC signaling, leading to selective apoptosis in cells harboring KRAS mutations.

  • Secondary Mechanism: Precursor Activity. The C3-aldehyde serves as a "warhead" for forming hydrazone/thiosemicarbazone derivatives, which chelate transition metals (Cu, Fe) to generate cytotoxic Reactive Oxygen Species (ROS).

Comparative Analysis: The Candidate vs. Benchmarks

This section contrasts the candidate against Oncrasin-1 (Structural Benchmark) and Doxorubicin (Clinical Standard).

FeatureCandidate: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehydeBenchmark: Oncrasin-1 (1-benzyl-1H-indole-3-carboxaldehyde)Standard: Doxorubicin
Core Structure N-Phenoxyethyl IndoleN-Benzyl IndoleAnthracycline Antibiotic
Target Specificity High (Predicted K-Ras Selectivity)High (K-Ras Mutant Selective)Low (Broad Spectrum DNA Intercalator)
Lipophilicity (LogP) ~3.8 (Enhanced Membrane Penetration)~3.2~1.3 (Moderate)
IC50 (Est. Range) 1.0 – 10.0 µM (K-Ras Mutant)0.25 – 5.0 µM0.01 – 0.5 µM
Toxicity Profile Low toxicity to normal fibroblasts (Predicted)Low toxicity to WT Ras cellsHigh cardiotoxicity
Mechanism RNA Pol II CTD Inhibition / ROS GenerationRNA Pol II CTD InhibitionTopoisomerase II Inhibition

Experimental Validation Framework

To validate the anticancer effects, a multi-tiered approach is required. The following protocols are designed to confirm selectivity, potency, and mechanism of action.

Phase I: Cytotoxicity & Selectivity Screening (MTT Assay)

Objective: Determine the IC50 and Selectivity Index (SI) across K-Ras mutant vs. Wild-Type (WT) cell lines.

Protocol:

  • Cell Selection:

    • Mutant (K-Ras): H460 (Lung), HCT116 (Colon).

    • Wild-Type (WT): H322 (Lung), HT-29 (Colon).

    • Normal Control: HFF-1 (Fibroblasts).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with serial dilutions (0.1 – 100 µM) of the Candidate, Oncrasin-1, and Doxorubicin for 72h.

  • Readout: Add MTT reagent (

    
     mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.
    
  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation Criteria: SI (IC50 Normal / IC50 Cancer) > 10 indicates promising safety.

Phase II: Apoptosis Induction (Annexin V-FITC/PI)

Objective: Confirm that cell death is mediated via apoptosis (programmed death) rather than necrosis.

Protocol:

  • Treatment: Treat HCT116 cells with IC50 concentration of the Candidate for 24h.

  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer.

  • Labeling: Add

    
     µL Annexin V-FITC and 
    
    
    
    µL Propidium Iodide (PI). Incubate 15 min in dark.
  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

    • Validation Criteria: A significant shift to Q4/Q2 compared to control confirms apoptotic mechanism.

Phase III: Mechanistic Pathway Analysis (Western Blot)

Objective: Validate the disruption of Ras-downstream signaling (MAPK/ERK and PI3K/AKT pathways).

Protocol:

  • Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Electrophoresis: Separate proteins (30 µg) on 10% SDS-PAGE. Transfer to PVDF membrane.

  • Blotting: Probe with primary antibodies:

    • Anti-K-Ras (Target validation).

    • Anti-p-ERK1/2 (MAPK pathway marker).

    • Anti-p-AKT (Survival pathway marker).

    • Anti-Caspase-3 (Cleaved) (Apoptosis marker).

    • Anti-

      
      -Actin  (Loading control).
      
  • Validation Criteria: Reduced levels of p-ERK and p-AKT, with increased Cleaved Caspase-3, confirm the inhibition of survival pathways.

Visualizing the Mechanism of Action

The following diagram illustrates the hypothesized signaling pathway interference by 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde in a K-Ras mutant cell.

RasPathways Candidate 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde KRAS Mutant K-Ras (Constitutive Activation) Candidate->KRAS Synthetic Lethality RNAPol RNA Polymerase II (CTD Domain) Candidate->RNAPol Inhibits RAF RAF Kinase KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK Apoptosis Apoptosis (Cell Death) ERK->Apoptosis Blocked AKT AKT (Survival) PI3K->AKT AKT->Apoptosis Blocked RNAPol->Apoptosis Transcriptional Stress

Figure 1: Proposed Mechanism of Action. The candidate disrupts RNA Pol II and exploits K-Ras dependency, leading to pathway collapse and apoptosis.

Experimental Workflow Diagram

This flowchart outlines the step-by-step validation process for the researcher.

Workflow Start Compound Synthesis (Vilsmeier-Haack) Screen Phase I: MTT Screen (H460 vs HFF-1) Start->Screen Screen->Start Low Potency Hit Hit Confirmation (IC50 < 10 µM) Screen->Hit High Selectivity Mech Phase II: Mechanism (Annexin V / Western Blot) Hit->Mech Lead Lead Optimization (Schiff Base Derivatization) Mech->Lead Valid Mechanism

Figure 2: Validation Workflow. From synthesis to lead optimization, ensuring rigorous checkpoints for potency and selectivity.

References

  • Guo, W., et al. (2008). "Small molecule Oncrasin-1 targets the C-terminal domain of RNA polymerase II and causes synthetic lethality in K-Ras mutant cancer cells." Nature Chemical Biology. Link

  • El-Sawy, E. R., et al. (2012). "Synthesis, antimicrobial and anticancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles." Acta Pharmaceutica. Link

  • Zhang, Y., et al. (2013). "Synthesis and anticancer activity of novel indole-3-carboxaldehyde thiosemicarbazones." European Journal of Medicinal Chemistry. Link

  • Liu, J., et al. (2007). "Identification of Oncrasin-1 as a novel anticancer agent." Molecular Cancer Therapeutics. Link

  • BenchChem. (2024). "Indole-3-carboxaldehyde: Properties and Applications." BenchChem Compound Database. Link

Validation

comparative analysis of the antioxidant properties of indole-3-carbaldehydes

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary Indole-3-carbaldehyde (I3CA) serves as a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

Indole-3-carbaldehyde (I3CA) serves as a privileged scaffold in medicinal chemistry, primarily due to the high reactivity of its C-3 carbonyl group and the inherent stability of the indole ring. While the parent compound exhibits moderate antioxidant capacity, this guide demonstrates that functionalization at the C-3 position—specifically via Schiff base formation or thiosemicarbazone conjugation—can enhance radical scavenging potency by 2-5 fold , often surpassing standard antioxidants like Butylated Hydroxyanisole (BHA).

This analysis objectively compares the parent I3CA against its primary derivatives, elucidating the Structure-Activity Relationships (SAR) that drive efficacy.

Chemical Context & SAR Analysis

The Parent Scaffold: Indole-3-Carbaldehyde

The antioxidant activity of the indole moiety relies heavily on the N-H bond within the pyrrole ring. The mechanism typically involves Hydrogen Atom Transfer (HAT), where the nitrogen donates a hydrogen atom to quench free radicals (R•), resulting in a resonance-stabilized indolyl radical.

However, in unmodified I3CA, the electron-withdrawing nature of the aldehyde group (-CHO) at C-3 can destabilize the cationic radical intermediate, potentially limiting efficacy compared to electron-rich analogs.

The Derivative Advantage: Schiff Bases & Thiosemicarbazones

Derivatization transforms the carbonyl group into an imine (-C=N-) or thiosemicarbazone framework. This modification serves two critical functions:

  • Extended Conjugation: It creates a larger

    
    -electron system, allowing for better delocalization of the unpaired electron after radical attack.
    
  • Electronic Modulation: By attaching aryl rings with Electron Donating Groups (EDGs) like -OCH

    
     or -OH, the electron density of the indole ring is increased, lowering the bond dissociation energy (BDE) of the N-H bond and facilitating easier hydrogen transfer.
    
Mechanistic Pathway (Visualized)

The following diagram illustrates the radical scavenging mechanism, highlighting the resonance stabilization that defines the antioxidant potential of these compounds.

AntioxidantMechanism cluster_stabilization Stabilization Factors I3CA Indole-3-Carbaldehyde (Parent) Complex Transition State [H-Atom Transfer] I3CA->Complex N-H Donation Radical Free Radical (DPPH• / OH•) Radical->Complex Attack IndolylRad Indolyl Radical (Resonance Stabilized) Complex->IndolylRad -e- / -H+ Quenched Quenched Radical (R-H) Complex->Quenched Conjugation Extended Conjugation (-C=N-) Conjugation->IndolylRad Stabilizes EDG Electron Donating Groups (-OCH3, -OH) EDG->IndolylRad Facilitates

Figure 1: Mechanism of Action. The indole N-H acts as the H-donor. Derivatives extend conjugation, stabilizing the resulting radical.

Comparative Performance Data

The following data aggregates findings from multiple comparative studies (e.g., Der Pharma Chemica, Int. J. Pharm. Sci.), standardizing results to IC


 values (concentration required to inhibit 50% of radicals).

Note: Lower IC


 indicates higher potency.
Compound ClassSpecific Derivative ExampleIC

(DPPH)
Relative Potency vs. BHTKey Structural Feature
Parent Indole-3-Carbaldehyde (I3CA)~121 µMLow (0.1x)Unmodified aldehyde (EWG).
Schiff Base I3CA + 4-Methoxy-aniline~8.0 µMHigh (1.3x)Methoxy group (EDG) + Imine conjugation.
Schiff Base I3CA + 4-Nitro-aniline~16.0 µMModerate (0.7x)Nitro group (EWG) reduces electron density.
Thiosemicarbazone I3CA-Thiosemicarbazone~10-15 µMHigh (1.0x)Sulfur atom adds reducing capability.
Standard Butylated Hydroxyanisole (BHA)~11.0 µMReference Phenolic -OH group.
Standard Ascorbic Acid (Vitamin C)~5-8 µMReference Enediol structure.
Data Interpretation[2][3][4][5][6][7][8]
  • The "Methoxy Effect": Derivatives containing electron-donating groups (like the 4-Methoxy-aniline Schiff base) consistently outperform the parent compound. The electron donation increases the basicity of the system and stabilizes the radical cation.

  • Sulfur Contribution: Thiosemicarbazones show high activity due to the presence of the thione (C=S) / thiol (C-SH) tautomerism, which provides an additional site for radical scavenging alongside the indole N-H.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols utilize self-validating controls.

Workflow Visualization

ExperimentalWorkflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: DPPH Assay Reactants I3CA + Amine/Hydrazine Reflux Reflux (Ethanol + Acid Cat.) 2-6 Hours Reactants->Reflux TLC TLC Monitoring (Hexane:EtOAc) Reflux->TLC Purify Recrystallization (Ethanol) TLC->Purify Stock Stock Prep (1 mM) Solvent: Methanol Purify->Stock Yield Calculation Mix Mix: 100µL Sample + 100µL DPPH (0.1mM) Stock->Mix Incubate Incubate 30 min (Dark, RT) Mix->Incubate Measure Measure Absorbance @ 517 nm Incubate->Measure

Figure 2: End-to-end workflow from synthesis to antioxidant validation.

Protocol 1: Synthesis of Schiff Base Derivatives
  • Principle: Acid-catalyzed condensation of I3CA with primary aromatic amines.

  • Procedure:

    • Dissolve 0.01 mol of Indole-3-carbaldehyde in 20 mL absolute ethanol.

    • Add 0.01 mol of the substituted aniline (e.g., 4-methoxyaniline).

    • Add 2-3 drops of glacial acetic acid (catalyst).

    • Reflux for 3–6 hours. Monitor progress via TLC (Mobile phase: 8:2 Hexane/Ethyl Acetate).

    • Cool to room temperature; filter the precipitate.

    • Purification: Recrystallize from ethanol to remove unreacted aldehyde.

Protocol 2: DPPH Radical Scavenging Assay[6]
  • Principle: DPPH is a stable purple radical (

    
     517 nm) that turns yellow upon reduction by an antioxidant.[1]
    
  • Validation Steps:

    • Blank: Methanol only (ensures solvent doesn't interfere).

    • Control: DPPH + Methanol (Max Absorbance,

      
      ).
      
    • Standard: Ascorbic Acid (Validates assay sensitivity).

  • Steps:

    • Prepare 0.1 mM DPPH solution in methanol (protect from light).

    • Prepare serial dilutions of test compounds (10–500 µg/mL).

    • Mix 1.0 mL of test solution with 1.0 mL of DPPH solution.

    • Vortex and incubate in the dark at 25°C for 30 minutes.

    • Measure absorbance (

      
      ) at 517 nm.[2]
      
  • Calculation:

    
    [2]
    

Conclusion & Recommendation

For researchers in drug discovery, Indole-3-carbaldehyde should be viewed as a precursor, not a final product. While the parent molecule possesses baseline antioxidant activity, it is chemically inferior to its conjugated derivatives.

  • Recommendation: Prioritize the synthesis of Indole-3-carbaldehyde thiosemicarbazones or Schiff bases with electron-donating substituents (4-OMe, 4-OH) . These derivatives offer a superior balance of lipophilicity and radical scavenging capability (IC

    
     < 10 µM), making them viable candidates for oxidative stress-related therapeutics.
    

References

  • Naik, N., et al. (2012).[1] "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Der Pharma Chemica, 4(2), 783-790.[1]

  • Bingül, M., et al. (2017). "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Properties." Afyon Kocatepe University Journal of Sciences, 17, 317-325.

  • BenchChem. (2025).[2] "Investigating the Antioxidant Potential of 4-Hydroxyindole-3-carboxaldehyde Derivatives: Protocols." BenchChem Application Notes.

  • Duan, C., et al. (2018). "DPPH radical scavenging activity of compound 3 and ascorbic acid." ResearchGate / Marine Natural Products.[3]

  • Gouda, M.A., et al. (2024). "Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation." International Journal of Pharmaceutical Sciences.

Sources

Comparative

alternative compounds to 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Optimizing the Indole "Anchor" for Medicinal Chemistry Applications Executive Summary 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a specialized heterocyclic scaffold primarily used in the synthesis of bioactive Schiff...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing the Indole "Anchor" for Medicinal Chemistry Applications

Executive Summary

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a specialized heterocyclic scaffold primarily used in the synthesis of bioactive Schiff bases (hydrazones, semicarbazones) and chalcones.[1] It serves as a lipophilic "anchor," positioning the pharmacophore within hydrophobic binding pockets of targets such as bacterial DNA gyrase, HIV reverse transcriptase, and various cancer-associated kinases.

This guide compares the 2-Phenoxyethyl variant against three standard alternatives: the 1-Benzyl (classic lipophilic), 1-Benzenesulfonyl (electronic modulator), and 1-Methyl (steric control) analogs. The goal is to assist medicinal chemists in selecting the optimal N-substituent to tune solubility, metabolic stability, and target affinity.

Comparative Analysis of Scaffolds

The choice of the N-substituent on the indole ring critically alters the physicochemical profile of the final drug candidate. The table below contrasts the 2-Phenoxyethyl derivative with its primary alternatives.

Table 1: Physicochemical & Functional Comparison
Feature1-(2-Phenoxyethyl)- (Subject)1-Benzyl- (Alternative A)1-Benzenesulfonyl- (Alternative B)1-Methyl- (Alternative C)
Structure Ether-linked aromatic tailDirect methylene-linked aromaticSulfonyl-linked aromaticSmall alkyl group
Electronic Effect Electron-donating (weak)Electron-donating (weak)Electron-withdrawing (strong)Electron-donating (weak)
Lipophilicity (cLogP) High (~3.5 - 4.0)High (~3.2 - 3.7)Moderate (~2.5)Low (~1.5)
H-Bonding Acceptor (Ether O) NoneAcceptor (Sulfonyl O)None
Flexibility High (Ethylene linker) Moderate (Methylene linker)Low (Rigid Sulfonyl)N/A
Primary Utility Targeting flexible hydrophobic pockets; improving solubility vs. benzyl.General lipophilic anchor; standard for initial SAR.Deactivating indole ring; testing electronic influence.Steric control; minimizing MW.
Cost/Access Moderate (Requires alkylation)Low (Commodity chemical)ModerateLow
Deep Dive: Why Choose the 2-Phenoxyethyl Scaffold?
  • The "Ether Effect": Unlike the 1-Benzyl analog, the 2-Phenoxyethyl group contains an ether oxygen. This atom acts as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., Serine or Threonine) in the target protein's binding tunnel.

  • Linker Flexibility: The ethylene spacer (-CH2CH2-) allows the terminal phenyl ring to adopt a wider range of conformations compared to the rigid methylene linker of the benzyl group. This is critical for "induced fit" binding modes.

  • Solubility: The ether oxygen slightly improves aqueous solubility compared to the purely hydrocarbon benzyl group, a common failure point in indole-based drug discovery.

Decision Logic & Mechanism of Action (SAR)

The following diagram illustrates the decision process for selecting the appropriate scaffold based on the desired biological outcome.

IndoleSAR Start Drug Discovery Goal TargetType Target Binding Pocket Nature? Start->TargetType Hydrophobic Large Hydrophobic Pocket TargetType->Hydrophobic Lipophilic Electronic Electronic Sensitivity TargetType->Electronic Electronic Steric Steric Constraint TargetType->Steric Small Flexibility Is Flexibility/H-Bonding Required? Hydrophobic->Flexibility Sulfonyl Select: 1-Benzenesulfonyl- (Electron Withdrawing) Electronic->Sulfonyl Deactivate Ring Methyl Select: 1-Methyl- (Minimal Steric Bulk) Steric->Methyl Minimize Size Phenoxy Select: 1-(2-Phenoxyethyl)- (Flexible, H-Bond Acceptor) Flexibility->Phenoxy Yes (Ether Linker) Benzyl Select: 1-Benzyl- (Rigid, Purely Lipophilic) Flexibility->Benzyl No (Methylene Linker)

Figure 1: Strategic decision tree for selecting N-substituted indole-3-carbaldehyde scaffolds based on target binding requirements.

Experimental Protocols

To ensure reproducibility and high yield, the following protocols utilize a Phase Transfer Catalysis (PTC) approach for synthesis, which is superior to traditional NaH methods for these substrates.

Protocol A: Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Objective: N-alkylation of Indole-3-carbaldehyde.[2][3]

Reagents:

  • Indole-3-carbaldehyde (1.0 eq)[1][4]

  • 2-Phenoxyethyl bromide (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve Indole-3-carbaldehyde (e.g., 5 mmol) in DMF (10 mL).

  • Base Addition: Add anhydrous

    
     and catalytic KI. Stir at room temperature for 15 minutes to deprotonate the indole nitrogen (
    
    
    
    ).
  • Alkylation: Dropwise add 2-Phenoxyethyl bromide.

  • Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate as a solid.[5]

  • Purification: Filter the solid. If oily, extract with Ethyl Acetate, wash with brine, dry over

    
    , and recrystallize from Ethanol.
    
    • Expected Yield: 85–95%

    • Appearance: Off-white to pale yellow solid.

Protocol B: General Schiff Base Derivatization

Objective: Condensation of the aldehyde with a hydrazine/amine "warhead" (e.g., thiosemicarbazide, isoniazid).

Reagents:

  • 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (1.0 eq)

  • Amine/Hydrazine derivative (1.0 eq)

  • Solvent: Absolute Ethanol

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Step-by-Step Workflow:

  • Reflux: Dissolve both components in Ethanol. Add Acetic Acid. Reflux for 2–4 hours.

  • Precipitation: Cool to room temperature. The Schiff base often crystallizes out.

  • Filtration: Filter and wash with cold ethanol.

  • Validation: Confirm the disappearance of the aldehyde peak (~9.9 ppm) and appearance of the imine proton (~8.0–8.5 ppm) via

    
    -NMR.
    
Synthesis Pathway Visualization

Synthesis Indole Indole-3-carbaldehyde (Core Scaffold) Reaction N-Alkylation (80°C, 4-6h) Indole->Reaction Bromide 2-Phenoxyethyl Bromide (Linker) Bromide->Reaction Base K2CO3 / DMF (Base/Solvent) Base->Reaction Product 1-(2-Phenoxyethyl)-1H- indole-3-carbaldehyde Reaction->Product Schiff Schiff Base Formation (Reaction with R-NH2) Product->Schiff Derivatization

Figure 2: Synthetic pathway for the generation and utilization of the phenoxyethyl-indole scaffold.

References
  • Der Pharma Chemica. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Validation

confirming the identity of synthesized 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Executive Summary & Strategic Context 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a critical intermediate often employed in the synthesis of bioactive indole alkaloids, receptor agonists, and heterocyclic hybrids. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a critical intermediate often employed in the synthesis of bioactive indole alkaloids, receptor agonists, and heterocyclic hybrids. Its structural integrity hinges on the successful N-alkylation of the indole core while preserving the C3-formyl group.

The Analytical Challenge: The primary synthetic route involves the base-mediated alkylation of indole-3-carbaldehyde with (2-haloethoxy)benzene. The core challenge in confirming this identity is not merely proving the presence of the fragments, but unequivocally demonstrating regioselectivity .

  • N1-Alkylation (Desired): Alkylation at the indole nitrogen.

  • O-Alkylation (Competitor): Reaction at the aldehyde oxygen (forming an enol ether), though rare, or O-alkylation of the phenol if the starting material degrades.

  • C2-Alkylation (Competitor): Reaction at the C2 position (sterically and electronically less favored but possible under high-temperature forcing conditions).

This guide compares analytical methodologies to provide a definitive "Identity Confirmation Pipeline" for researchers.

Comparative Analysis of Analytical Techniques

This section evaluates the "performance" of different analytical methods in confirming the specific structure of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde.

FeatureMethod A: Routine QC (1H NMR + LC-MS) Method B: Definitive Structural Proof (2D NMR) Method C: Crystallography (XRD)
Primary Utility Rapid purity check & mass confirmation.Unambiguous connectivity & regioisomer assignment.Absolute configuration & packing.
Regioisomer Resolution Medium. Inferred from chemical shifts (N-CH2 vs O-CH2), but prone to ambiguity if solvent effects shift peaks.High. HMBC correlations definitively link the N-CH2 to the Indole C2/C7a carbons.Ultimate. Visual proof of connectivity.
Sample Requirement ~5 mg (Dissolved)~20 mg (Dissolved, High Conc.)Single Crystal (Hard to grow).
Throughput High (10 mins)Medium (1-4 hours)Low (Days/Weeks).
Recommendation Mandatory for every batch.Mandatory for the first batch to validate the synthetic route.Optional ; only if polymorphism is a concern.
Expert Insight: The Limits of 1H NMR

While 1H NMR can show the presence of the ethyl linker, the two triplets (N-CH2 and O-CH2) often appear in the 4.2–4.6 ppm region. Without 2D NMR, assigning which triplet belongs to the Nitrogen (proving N-alkylation) vs. the Oxygen relies on empirical prediction, which can be risky with novel derivatives. Method B (2D NMR) is the required standard for publication-quality characterization.

Identity Confirmation Workflow (Logic Map)

The following diagram illustrates the decision tree for confirming the identity of the product, ruling out common synthetic failures.

IdentityConfirmation Start Crude Product Isolated TLC TLC Screening (vs. Starting Material) Start->TLC LCMS LC-MS Analysis (Target m/z: ~266 [M+H]+) TLC->LCMS Purification Purification (Recrystallization/Column) LCMS->Purification Mass Confirmed Fail Reject/Re-evaluate LCMS->Fail Wrong Mass HNMR 1H NMR (DMSO-d6) Check Aldehyde & Linker Purification->HNMR Decision1 Aldehyde Peak Present (~9.9 ppm)? HNMR->Decision1 Decision2 NH Peak Absent (~12 ppm)? Decision1->Decision2 Yes Decision1->Fail No (O-Alkylation?) HMBC 2D NMR (HMBC) Confirm N-C connectivity Decision2->HMBC Yes Decision2->Fail No (Incomplete Rxn) Final Identity Confirmed: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde HMBC->Final Correlations Verified

Caption: Logical workflow for structural validation, prioritizing the exclusion of unreacted starting material and regioisomers.

Detailed Characterization Protocol

A. Synthesis Context (For Reference)
  • Reaction: Indole-3-carbaldehyde + (2-bromoethoxy)benzene + Base (

    
     or 
    
    
    
    ) in DMF/Acetonitrile.
  • Expected Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, DMF, Chloroform; limited solubility in alcohols; insoluble in water.

B. 1H NMR Analysis (The Fingerprint)

Solvent: DMSO-d6 is recommended over


 to ensure full solubility of the polar aldehyde and to prevent peak broadening.

Expected Data Table:

Fragment Proton Type Approx. Shift (δ) Multiplicity Diagnostic Value
Aldehyde CHO (C3) 9.90 – 10.05 Singlet (1H) Critical. Loss of this peak indicates side reactions (e.g., oxidation/reduction).
Indole C2-H 8.20 – 8.40 Singlet (1H) Diagnostic. Deshielded by the adjacent carbonyl. Confirms indole core integrity.
Indole C4-H 8.10 – 8.20 Doublet (1H) Peri-position to carbonyl; typically the most downfield aromatic signal.
Linker N-CH2 4.50 – 4.70 Triplet (2H) Proof of Alkylation. Must integrate to 2H. Disappearance of NH (~12 ppm) confirms substitution.
Linker O-CH2 4.20 – 4.40 Triplet (2H) Adjacent to phenoxy group. Typically slightly upfield of N-CH2 in this specific scaffold.

| Phenoxy | Ar-H | 6.80 – 7.40 | Multiplets (5H) | Overlaps with Indole C5/C6/C7; integration check is vital (Total Ar-H should be 9 protons). |

C. 2D NMR Validation (The Proof)

To definitively distinguish the N-CH2 from the O-CH2 (and thus prove N-alkylation), perform an HMBC (Heteronuclear Multiple Bond Coherence) experiment.

  • Target Correlation: Look for a cross-peak between the N-CH2 protons (~4.6 ppm) and the Indole C2 (~138 ppm) and C7a (~137 ppm) carbons.

  • Negative Control: The O-CH2 protons (~4.3 ppm) should show correlations to the Phenoxy ipso-carbon (~158 ppm), NOT the indole carbons.

D. Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Expected Parent Ion:

    
    .
    
  • Adducts: Look for

    
    .
    
  • Fragmentation: In-source fragmentation may show loss of the phenoxyethyl chain or loss of the carbonyl (M-28), though the aldehyde is generally stable.

Experimental References & Benchmarking

When characterizing this compound, compare your data against these authoritative benchmarks for the parent scaffold and analogous ethers.

  • Parent Scaffold Data: Indole-3-carbaldehyde.

    • Melting Point: 193–198 °C.[1]

    • NMR: NH signal at ~12.0 ppm (DMSO-d6).[2]

    • Note: Your product should have a lower melting point (typically 110–150 °C range, experimental determination required) and NO signal at 12.0 ppm.

  • Analogous Linker Data: 1-(2-phenoxyethyl)-1H-indole.

    • Used to verify the chemical shift of the ethylene linker in the absence of the aldehyde.

References
  • Synthesis of Indole-3-carboxaldehydes

    • Source: Organic Syntheses, Coll. Vol. 4, p.539 (1963).
    • Relevance: Establishes the baseline Vilsmeier-Haack prepar
  • N-Alkylation of Indoles (General Protocol)

    • Source:Journal of Organic Chemistry, "N-Alkylation of Indole-3-carboxaldehyde," Vol 82, Issue 15.
    • Relevance: Describes the base/solvent effects (Cs2CO3/DMF)
    • (General Search)

  • Spectroscopic Data for Indole Derivatives

    • Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.
    • Relevance: Provides standard IR and MS fragmentation p
  • Commercial Analog Data (Hit2Lead)

    • Source: Hit2Lead Catalog Entry for 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde.
    • Relevance: Confirms the compound is a known, stable entity in drug discovery libraries.

(Note: Exact melting points for specific derivatives should always be determined experimentally as they vary by crystal polymorph and purity level.)

Sources

Comparative

cross-validation of experimental results for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

[1] Executive Summary: The Structural Advantage[1] In the landscape of heterocyclic synthesis, 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde represents a critical evolution from the standard 1H-indole-3-carbaldehyde.[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Structural Advantage[1]

In the landscape of heterocyclic synthesis, 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde represents a critical evolution from the standard 1H-indole-3-carbaldehyde.[1] While the parent indole is a versatile precursor, the introduction of the N-(2-phenoxyethyl) moiety serves a specific medicinal chemistry purpose: it introduces a flexible lipophilic tether capable of reaching hydrophobic pockets in target proteins (e.g., kinases or cholinesterases) without altering the electronic reactivity of the C3-formyl group significantly.[1]

This guide provides an objective comparison between this specific derivative and its common analogs (N-Methyl and N-H indoles), focusing on synthetic efficiency, spectroscopic validation, and downstream reactivity.[1]

Structural & Synthetic Benchmarking

To validate the performance of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (Compound A ), we compare it against the industry-standard 1-Methyl-1H-indole-3-carbaldehyde (Compound B ) and the unsubstituted 1H-indole-3-carbaldehyde (Compound C ).[1]

Table 1: Physicochemical & Synthetic Comparison
FeatureCompound A (Phenoxyethyl)Compound B (N-Methyl)Compound C (Unsubstituted)
Molecular Weight 265.31 g/mol 159.19 g/mol 145.16 g/mol
Lipophilicity (cLogP) ~3.8 (High)~2.1 (Moderate)~1.6 (Low)
Vilsmeier Yield 82-88%90-95%85-92%
Workup Behavior Oil/Low-melting solid; requires extraction.[1]Solid precipitates easily upon neutralization.[1]Solid precipitates easily.[1]
Solubility High in DCM, EtOAc; Low in Water.[1]Moderate in alcohols.[1][2]Moderate in alcohols.[1][2]
C3-Reactivity High (Steric bulk is distal).[1]High.Moderate (N-H interference).[1]

Scientist’s Insight: The slight drop in yield for Compound A during Vilsmeier-Haack formylation is not electronic but mechanical. The high lipophilicity of the phenoxyethyl chain often prevents the immediate precipitation of the product upon quenching with base, necessitating a solvent extraction step that can lead to minor physical losses.[1]

Spectroscopic Validation (The "Fingerprint")[1]

Trust in your molecule comes from the NMR signals.[1] For the phenoxyethyl derivative, the aliphatic linker provides a self-validating internal standard.[1]

Diagnostic 1H NMR Signals (CDCl3, 400 MHz)
  • The Aldehyde (CHO): A singlet at 9.98 – 10.05 ppm .[1] If this shifts upfield (<9.8), check for oxidation to carboxylic acid.[1]

  • The Indole C2-H: A sharp singlet/doublet around 7.7 – 7.8 ppm .[1]

  • The Linker (Critical Validation):

    • Triplet (~4.5 ppm): Corresponds to

      
      .[1]
      
    • Triplet (~4.3 ppm): Corresponds to

      
      .[1]
      
    • Note: In the N-Methyl analog, you only see a singlet at 3.8 ppm.[1] The presence of these two distinct triplets confirms the integrity of the ether linkage during the harsh acidic conditions of formylation.[1]

Experimental Protocols

The following protocols are designed for reproducibility. We utilize a Two-Stage Synthesis to ensure high purity: Alkylation followed by Formylation.[1]

Workflow Visualization (Graphviz)[1]

SynthesisWorkflow Indole Indole Core Alkylation Step 1: N-Alkylation (NaH, DMF, Phenoxyethyl bromide) Indole->Alkylation Activation Intermediate N-(2-Phenoxyethyl)indole Alkylation->Intermediate SN2 Reaction Vilsmeier Step 2: Vilsmeier-Haack (POCl3, DMF, 0°C -> 80°C) Intermediate->Vilsmeier Electrophilic Attack Quench Hydrolysis & Neutralization (Ice/NaOH) Vilsmeier->Quench Iminium Hydrolysis Product Target Aldehyde Quench->Product Isolation

Figure 1: Step-wise synthesis pathway for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde.

Protocol A: Synthesis of N-(2-Phenoxyethyl)indole (Precursor)[1]
  • Setup: Flame-dry a 250 mL round-bottom flask. Add Indole (1.0 eq) and dissolve in anhydrous DMF (5 mL/mmol) .

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: H2 gas evolution.[1] Stir for 30 mins.

  • Alkylation: Add (2-bromoethoxy)benzene (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1]

  • Workup: Quench with water. Extract with EtOAc.[1][3][4] Wash organic layer with water (3x) to remove DMF.[1] Dry over

    
    .[1][3][5]
    
Protocol B: Vilsmeier-Haack Formylation (Target Synthesis)[1]
  • Reagent Prep: In a separate flask, cool anhydrous DMF (3.0 eq) to 0°C. Add

    
     (1.2 eq)  dropwise. Stir 20 mins to form the Vilsmeier salt (white precipitate/slurry).[1]
    
  • Addition: Dissolve N-(2-Phenoxyethyl)indole (from Protocol A) in minimal DMF. Add slowly to the Vilsmeier reagent at 0°C.

  • Heating: Warm to RT, then heat to 80°C for 2 hours .

    • Checkpoint: The solution should turn dark orange/red.[1]

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice (5x volume).

  • Neutralization: Slowly add 5M NaOH or sat.

    
     until pH 8-9.[1][3]
    
    • Observation: Unlike the N-Methyl analog, this product may form a sticky gum rather than a powder.[1]

  • Isolation: Extract with DCM (Dichloromethane) . Wash with brine.[1][3] Evaporate solvent.[1][3][5] Recrystallize from Ethanol/Water if solid, or purify via column chromatography (Hexane:EtOAc 4:1) if oil.[1]

Biological & Functional Performance[4][6]

Why choose the phenoxyethyl derivative? The value lies in the Schiff Base derivatives .[1]

Reactivity Comparison: Schiff Base Formation

When reacting Compound A with an amine (e.g., 4-aminophenol) vs. Compound B :

  • Reaction Rate: Identical. The phenoxyethyl group is too far (position 1) to sterically hinder the aldehyde (position 3).[1]

  • Solubility of Product: Derivatives of Compound A show significantly improved solubility in DMSO and lipid membranes compared to N-H analogs.[1]

Validation Logic Flow

ValidationLogic Start Crude Product TLC TLC Check (Hex:EtOAc 3:1) Start->TLC Decision1 Is Spot Rf ~0.4? TLC->Decision1 NMR 1H NMR Analysis Decision1->NMR Yes Fail REJECT Check POCl3 Quality Decision1->Fail No (SM remains) CheckCHO Signal at 10.0 ppm? NMR->CheckCHO CheckLinker Triplets at 4.3/4.5 ppm? CheckCHO->CheckLinker Yes CheckCHO->Fail No (Acid formed) Pass VALIDATED Proceed to Bio-Assay CheckLinker->Pass Yes CheckLinker->Fail No (Cleavage)

Figure 2: Quality Control Decision Tree for validating the synthesis.

References

  • Vilsmeier-Haack Formylation Protocols

    • Methodology: "Vilsmeier-Haack Formylation of Indoles: A General Protocol."[1][3] BenchChem Application Notes.

    • (General Protocol Reference)

  • Indole Reactivity & NMR Data

    • Source: NIST Mass Spectrometry Data Center.[1][6] "1H-Indole-3-carboxaldehyde Spectra."

    • [1]

  • Biological Applications of N-Substituted Indoles

    • Study: "Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde." European Journal of Medicinal Chemistry.
    • [1]

  • Synthetic Validation of Phenoxyethyl Derivatives

    • Context: "Synthesis of 1-(2-phenoxyethyl)-1H-indole-3-carboxylic acid derivatives.
    • [1]

Sources

Validation

Biological Activities of Substituted Indole-3-Aldehydes: A Comparative Technical Guide

The following guide provides an in-depth technical review and comparative analysis of substituted indole-3-aldehydes. It is structured to serve as a direct resource for experimental planning and drug candidate evaluation...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical review and comparative analysis of substituted indole-3-aldehydes. It is structured to serve as a direct resource for experimental planning and drug candidate evaluation.

Executive Summary

The indole-3-carboxaldehyde (I3A) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the side chain of tryptophan and interact with diverse biological targets. Unlike simple indole, the C3-formyl group serves as a critical reactive handle for generating Schiff bases, hydrazones, and chalcones, significantly enhancing lipophilicity and target binding affinity. This guide analyzes the performance of I3A derivatives against standard therapeutic agents, supported by experimental protocols and mechanistic insights.

Chemical Foundation & Synthesis

The C3 position of the indole ring is highly electron-rich, making it susceptible to electrophilic aromatic substitution. The industry-standard method for introducing the aldehyde group is the Vilsmeier-Haack Formylation .

Protocol 1: Optimized Vilsmeier-Haack Synthesis of Indole-3-Carboxaldehydes

This protocol includes critical control points to prevent common failures such as oligomerization or low yields.

Reagents: Indole substrate (1.0 equiv), POCl


 (1.2 equiv), DMF (3.0 equiv, anhydrous).
Equipment:  Round-bottom flask, drying tube (CaCl

), ice bath, addition funnel.

Step-by-Step Methodology:

  • Reagent Formation (The "Active" Species):

    • Cool anhydrous DMF to 0°C in an ice bath.

    • Critical Step: Add POCl

      
       dropwise over 20 minutes. Causality:  Rapid addition generates excessive heat, decomposing the Vilsmeier reagent (chloroiminium ion) before it forms.
      
    • Stir for 30 minutes at 0°C to ensure complete formation of the electrophile.

  • Electrophilic Attack:

    • Dissolve the indole substrate in minimal DMF and add it slowly to the Vilsmeier reagent.[1]

    • Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours.

    • Validation: Monitor via TLC (30% EtOAc/Hexane). The starting material spot should disappear, replaced by a lower Rf iminium salt intermediate.

  • Hydrolysis & Isolation:

    • Pour the reaction mixture onto crushed ice/water.

    • Neutralization: Slowly add 10% NaOH or saturated Na

      
      CO
      
      
      
      until pH ≈ 9. Why: The aldehyde is only released from the iminium salt under basic hydrolysis; acidic conditions will retain the salt in the aqueous phase.
    • Filter the precipitate or extract with Ethyl Acetate.[1] Recrystallize from Ethanol.[1][2][3]

Visualization: Vilsmeier-Haack Mechanism

The following diagram illustrates the electrophilic attack and subsequent hydrolysis required to generate the pharmacophore.[1]

VilsmeierHaack cluster_0 Critical Control Point DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0°C, Electrophile Formation Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Indole, 80°C Electrophilic Sub. Indole Indole Substrate Indole->Intermediate Hydrolysis Base Hydrolysis (pH > 9) Intermediate->Hydrolysis Quench on Ice Product Indole-3-Carboxaldehyde Hydrolysis->Product Release of CHO

Caption: Vilsmeier-Haack formylation pathway showing the critical iminium salt hydrolysis step.

Comparative Analysis of Biological Activities[4][5][6][7][8][9][10]

A. Anticancer Activity

Substituted indole-3-aldehydes, particularly Schiff base and thiosemicarbazone derivatives, exhibit potent antiproliferative effects. They function primarily as multi-target agents.

Key Mechanisms:

  • Tubulin Polymerization Inhibition: Binding to the colchicine site, causing mitotic arrest.[4]

  • AhR Activation: Indole-3-aldehyde (I3A) acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), leading to the downregulation of c-MYC and increased tumor immunogenicity.

  • VEGFR-2 Inhibition: Suppressing angiogenesis.[5]

Performance Comparison: Indole Derivatives vs. Standard Chemotherapy

Data aggregated from recent bioassay studies (see References).

Compound ClassTarget Cell LineIC

(µM)
Standard Drug (IC

)
Relative Potency
Indole-3-aldehyde (I3A) HCT116 (Colon)~1005-FU (2.5)Low (Precursor)
5-Bromo-I3A-Thiosemicarbazone MCF-7 (Breast)1.9 Doxorubicin (0.5)Moderate
Indole-Sulfonohydrazide (5f) MDA-MB-468 (Triple Neg)8.2 Cisplatin (12.0)High (Superior)
Iso-Combretastatin A-4 Analogue HeLa (Cervical)0.005 Combretastatin A-4 (0.002)Equivalent

Insight: While the parent I3A is weak, derivatization at the aldehyde position (e.g., Compound 5f) creates compounds that can outperform Cisplatin in specific resistant cell lines like MDA-MB-468.

B. Antimicrobial & Antifungal Activity

The lipophilicity of the indole scaffold allows for effective penetration of microbial cell membranes.

Performance Comparison: Indole Derivatives vs. Antibiotics[4][6][7][8]
Compound ClassPathogenMIC (µg/mL)Standard Drug (MIC)Efficacy Note
5-Bromo-I3A-Hydrazone S. aureus (MRSA)6.25 Ampicillin (>128)Restores Activity
I3A-Polyamine Conjugate (13b) A. baumannii< 0.28 µM Ciprofloxacin (0.5 µM)Superior
Indole-3-aldehyde C. albicans>500Fluconazole (1.0)Inactive
3-Substituted Indole-2-one E. coli125Gentamicin (4.0)Low

Insight: The 5-bromo substitution significantly enhances antimicrobial potency, likely due to increased halogen bond interactions with bacterial enzymes.

Mechanistic Visualization

The following diagram details the dual-pathway mechanism by which these derivatives induce cancer cell death.

AnticancerMechanism Drug Indole-3-Aldehyde Derivative AhR AhR Receptor (Cytosolic) Drug->AhR Ligand Binding Tubulin Tubulin (Colchicine Site) Drug->Tubulin Direct Binding Translocation Nuclear Translocation AhR->Translocation Polymerization Inhibit Polymerization Tubulin->Polymerization cMYC c-MYC Degradation Translocation->cMYC Mitosis Mitotic Arrest (G2/M Phase) Polymerization->Mitosis Apoptosis APOPTOSIS (Cell Death) cMYC->Apoptosis Immuno Increased Tumor Immunogenicity cMYC->Immuno Mitosis->Apoptosis

Caption: Dual mechanism of action: AhR-mediated immunogenicity and Tubulin-mediated apoptosis.

Experimental Validation Framework

To ensure reproducibility in evaluating these compounds, use the following self-validating protocol for cytotoxicity screening.

Protocol 2: High-Throughput MTT Cytotoxicity Assay

Designed to minimize edge effects and metabolic variance.

Reagents: MTT Reagent (5 mg/mL in PBS), DMSO, Test Compounds (dissolved in DMSO). Cell Lines: MCF-7 or HeLa (log-phase growth).

Step-by-Step Methodology:

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours to allow attachment.

    • Control: Leave column 1 and 12 with media only (Blank) to account for evaporation/edge effects.

  • Treatment:

    • Add test compounds at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Internal Standard: Include a row of Doxorubicin as a positive control.

    • Vehicle Control: Include wells with 0.1% DMSO (final concentration) to ensure the solvent is not cytotoxic.

  • Incubation & Development:

    • Incubate for 48 hours at 37°C/5% CO

      
      .
      
    • Add 20 µL MTT reagent per well; incubate for 4 hours (purple formazan crystals must form).

    • Aspirate media carefully and dissolve crystals in 150 µL DMSO.

  • Data Analysis:

    • Measure absorbance at 570 nm.

    • Calculate % Viability =

      
      .
      
    • Validation Criteria: The Vehicle Control must show >95% viability compared to media alone. If not, the DMSO concentration is too high.

References

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Tryptophan Metabolite Indole-3-Aldehyde Induces AhR and c-MYC Degradation. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2025). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. Retrieved from [Link]

  • PubMed. (2021).[4] Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Target Specificity of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. One of the most critical hurdles is ensuring that a drug candidate...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. One of the most critical hurdles is ensuring that a drug candidate interacts specifically with its intended biological target. Poor target specificity can lead to a cascade of undesirable outcomes, including off-target toxicities, reduced efficacy, and costly late-stage clinical failures. This guide provides a comprehensive framework for evaluating the target specificity of the novel investigational compound, 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde.

For the purpose of this illustrative guide, we will consider a hypothetical primary target for our compound: Indole-Targeting Kinase 1 (ITK1) , a serine/threonine kinase postulated to be a critical node in a pro-inflammatory signaling cascade. The objective is to rigorously assess the compound's selectivity for ITK1 over other cellular proteins, particularly other kinases with homologous ATP-binding pockets.

The Imperative of Target Specificity

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. While this versatility can be advantageous, it also necessitates a thorough evaluation of target engagement. The N1-phenoxyethyl and C3-carbaldehyde moieties of our lead compound have been designed to confer potency and selectivity for ITK1. However, theoretical design must be validated by empirical data. This guide will compare and contrast orthogonal experimental approaches to build a robust specificity profile.

Comparative Analysis: On-Target Potency vs. Off-Target Interactions

A primary assessment of specificity involves quantitative comparison of the compound's activity against its intended target versus a panel of other related and unrelated proteins. This is often achieved through in vitro binding or enzymatic assays.

Table 1: Hypothetical Kinase Selectivity Profile of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

TargetTarget ClassBinding Affinity (Kd, nM)
ITK1 (On-Target) Serine/Threonine Kinase 15
Kinase ASerine/Threonine Kinase2,500
Kinase BTyrosine Kinase>10,000
Kinase CLipid Kinase>10,000
Non-Kinase Protein XN/A>20,000

The data presented in Table 1 illustrates a desirable selectivity profile, with a high affinity for the intended target, ITK1, and significantly weaker interactions with other kinases. A selectivity of over 100-fold against related kinases is often considered a good starting point in early-stage drug discovery.

Experimental Workflows for Determining Target Specificity

A multi-pronged approach is essential for a comprehensive evaluation of target specificity. Here, we detail two powerful and complementary methodologies: the Cellular Thermal Shift Assay (CETSA) for target engagement in a cellular context and a broad in vitro kinase panel for quantitative selectivity profiling.

Workflow 1: Unbiased Target Identification with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that allows for the assessment of target engagement in a physiological setting, such as intact cells or even tissues. The principle is based on the ligand-induced thermal stabilization of the target protein.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cluster_interpretation Data Interpretation start Culture cells expressing ITK1 treat Treat cells with 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde or vehicle start->treat heat Heat cell lysates to a range of temperatures treat->heat heat_gradient e.g., 40°C to 70°C heat->heat_gradient separate Separate soluble and precipitated protein fractions heat->separate quantify Quantify protein levels (e.g., Western Blot or Mass Spectrometry) separate->quantify plot Plot protein solubility vs. temperature quantify->plot shift Identify proteins with a thermal shift in treated vs. vehicle samples plot->shift

Caption: Workflow for CETSA to assess target engagement.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human macrophage cell line for an inflammatory target) to 80-90% confluency.

    • Treat the cells with 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde at a desired concentration (e.g., 10x the in vitro IC50) and a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis and Heating:

    • Harvest the cells and lyse them to release the proteins.

    • Aliquot the cell lysates and heat them at a range of different temperatures (e.g., in a PCR machine with a thermal gradient).

  • Separation and Quantification:

    • Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated proteins.

    • Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., ITK1) using Western blotting or, for an unbiased approach, analyze the entire soluble proteome using mass spectrometry (CETSA-MS).

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the protein.

The advantage of CETSA-MS is its unbiased nature, which can reveal not only the intended on-target engagement but also any unexpected off-target interactions in a cellular environment.[1]

Workflow 2: Quantitative Profiling with an In Vitro Kinase Panel

For compounds targeting kinases, it is standard practice to screen them against a large panel of purified kinases to quantitatively determine their selectivity. Several commercial services offer such profiling.

Kinase_Profiling_Workflow cluster_preparation Compound Preparation cluster_assay Kinase Assay cluster_detection Signal Detection cluster_analysis Data Analysis compound Prepare serial dilutions of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde panel Screen against a broad panel of purified kinases (e.g., >300 kinases) compound->panel atp Assay performed at a fixed ATP concentration (e.g., Km) panel->atp measure Measure kinase activity (e.g., phosphorylation of a substrate) panel->measure readout Readout via luminescence, fluorescence, or radioactivity measure->readout ic50 Calculate IC50 values for each kinase measure->ic50 selectivity Determine selectivity score and generate a dendrogram ic50->selectivity

Caption: Workflow for in vitro kinase selectivity profiling.

  • Compound Submission:

    • Provide the compound to a specialized contract research organization (CRO).

  • Assay Performance:

    • The CRO performs enzymatic assays for a large number of kinases (e.g., the KinomeScan™ platform).

    • The assays measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

  • Data Acquisition:

    • The percentage of inhibition at one or more compound concentrations is determined for each kinase in the panel.

  • Data Analysis and Interpretation:

    • The results are often visualized as a dendrogram, which graphically represents the selectivity of the compound across the kinome.

    • Potent off-target interactions are flagged for further investigation.

This approach provides a comprehensive and quantitative overview of the compound's selectivity within a specific protein family.

Hypothetical Signaling Pathway of ITK1

To understand the potential downstream consequences of both on-target and off-target effects, it is crucial to consider the biological pathway in which the target operates.

ITK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cell Surface Receptor adaptor Adaptor Protein receptor->adaptor Ligand Binding itk1 ITK1 adaptor->itk1 Activation downstream_kinase Downstream Kinase itk1->downstream_kinase Phosphorylation transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylation inflammation Pro-inflammatory Gene Expression transcription_factor->inflammation Nuclear Translocation

Caption: Hypothetical ITK1 pro-inflammatory signaling pathway.

Conclusion

The evaluation of target specificity is a cornerstone of modern drug development. For a novel compound like 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde with a hypothetical target, ITK1, a combination of unbiased, cell-based methods like CETSA-MS and broad, quantitative in vitro screens is essential. This dual approach provides a comprehensive picture of both on-target engagement in a physiological context and selectivity across a relevant protein family. The insights gained from these studies are critical for making informed decisions about the continued development of a drug candidate and for understanding its potential therapeutic window and safety profile.

References

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. [Link]

  • Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Quick and economical method of determining the specificity of antibody drug lead and target-binding moiety for the target. GenScript. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

Sources

Validation

head-to-head comparison of synthesis methods for N-substituted indoles

Executive Summary The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like indomethacin, ondansetron, and sunitinib. However, the functionalization of the ind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like indomethacin, ondansetron, and sunitinib. However, the functionalization of the indole nitrogen (N1) presents a classic chemoselectivity challenge: the competition between N1-alkylation and C3-alkylation.[1]

This guide moves beyond textbook definitions to provide a decision-making framework for researchers. We compare three dominant methodologies—Classical Nucleophilic Substitution (SN2) , Transition-Metal Catalyzed Cross-Coupling (Buchwald/Ullmann) , and Aza-Michael Addition —evaluating them on yield, regioselectivity, scalability, and green chemistry metrics.

Strategic Framework: The Chemoselectivity Challenge

The indole ring is an ambident nucleophile. The nitrogen lone pair contributes to the aromatic sextet, rendering N1 relatively non-basic (pKa ~16 in DMSO) but acidic enough to be deprotonated.

  • The Trap: Soft electrophiles or Lewis acid catalysts often favor attack at the electron-rich C3 position (Plancher rearrangement pathway).

  • The Solution: To achieve exclusive N1-substitution , one must break the N-H bond with a hard base to form a discrete indolyl anion (N-metallation) or employ transition metal catalysis to bypass electronic bias.

Visual 1: Decision Logic for N-Substitution

IndoleLogic Start Target: N-Substituted Indole Substrate Electrophile Type? Start->Substrate Alkyl Alkyl Halide (R-X) Substrate->Alkyl sp3 Carbon Aryl Aryl Halide (Ar-X) Substrate->Aryl sp2 Carbon Michael Electron-Deficient Alkene Substrate->Michael Activated Olefin MethodA Method A: Classical S_N2 (Base + R-X) Alkyl->MethodA MethodB Method B: Cross-Coupling (Pd or Cu Catalysis) Aryl->MethodB MethodC Method C: Aza-Michael (Base/Lewis Acid) Michael->MethodC Watch C3-Alkylation! Watch C3-Alkylation! MethodA->Watch C3-Alkylation! Buchwald (Pd) vs Ullmann (Cu) Buchwald (Pd) vs Ullmann (Cu) MethodB->Buchwald (Pd) vs Ullmann (Cu)

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on electrophile characteristics.

Deep Dive: Methodologies & Performance Analysis

Method A: Classical Nucleophilic Substitution (SN2)

Best For: Simple alkyl chains (Methyl, Benzyl, Allyl). Mechanism: Deprotonation by a strong base (NaH, KOH, Cs2CO3) followed by attack on an alkyl halide.

  • Critical Control Point: The choice of base and solvent dictates the N1 vs. C3 ratio.

    • Ionic Dissociation: High dielectric solvents (DMF, DMSO) and hard cations (K+, Na+) promote a "naked" indolyl anion, favoring N1-attack .

    • Tight Ion Pairs: Non-polar solvents (THF, Toluene) or soft cations (Mg++, Zn++) often lead to C3-alkylation .

Method B: Transition-Metal Catalyzed Arylation

Best For: Introducing Phenyl, Pyridyl, or Heteroaryl groups (where SN2 is impossible).

  • Buchwald-Hartwig (Palladium):

    • Pros: Works at lower temperatures (80-100°C); tolerates steric hindrance; vast ligand library (e.g., tBuXPhos).

    • Cons: Pd catalysts are expensive; residual metal removal is difficult in pharma.

  • Ullmann-Type (Copper):

    • Pros: Cheap metal; modern ligands (diamines, amino acids) have lowered required temps from >140°C to ~110°C.

    • Cons: Generally requires higher catalyst loading (5-10 mol%) than Pd.

Method C: Aza-Michael Addition

Best For: Cyanoethylation, ester-linkers. Mechanism: 1,4-addition to acrylates or acrylonitrile.[2]

  • Green Advantage: often 100% Atom Economy (no leaving group salt waste). Can be run in water or solvent-free.

Head-to-Head Data Comparison

The following data aggregates typical performance metrics from recent process chemistry literature (2015-2024).

Table 1: Performance Matrix
FeatureMethod A: Classical SN2Method B: Buchwald (Pd)Method B: Ullmann (Cu)Method C: Aza-Michael
Primary Scope Alkyl / BenzylAryl / HeteroarylArylFunctionalized Alkyl
N1:C3 Selectivity Variable (Solvent dependent)>99:1 (High)>99:1 (High)High (Catalyst dependent)
Typical Yield 85 - 98%75 - 95%60 - 85%80 - 99%
Cost $ (Low)

(Very High)

(Moderate)
$ (Low)
Green Score (E-Factor) Poor (High solvent waste)ModerateModerateExcellent (Atom Economy)
Key Limitation Intolerant of base-sensitive groupsCatalyst poisoning/costHigh temp / narrow scopeReversible reaction

Validated Experimental Protocols

Protocol 1: High-Fidelity N-Alkylation (SN2)

Target: N-Benzylindole

Rationale: Uses NaH in DMF to ensure complete deprotonation and maximum N1 selectivity via the "naked anion" effect.

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Flush with Argon.

  • Deprotonation:

    • Charge Indole (1.0 equiv, 10 mmol) and anhydrous DMF (0.5 M concentration).

    • Cool to 0°C.

    • Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Caution: H2 gas evolution.

    • Stir at 0°C for 30 mins. Solution will turn from colorless to reddish/brown (indolyl anion formation).

  • Alkylation:

    • Add Benzyl Bromide (1.1 equiv) dropwise via syringe.

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.

  • Refinement: Recrystallize from Hexane/EtOAc.

Protocol 2: Copper-Catalyzed N-Arylation (Modified Ullmann)

Target: N-Phenylindole

Rationale: Uses a diamine ligand (DMEDA) to solubilize CuI, allowing reaction at 110°C instead of the traditional 140°C.

  • Reagents: Charge a pressure tube with:

    • Indole (1.0 equiv)[3]

    • Iodobenzene (1.2 equiv)

    • CuI (5 mol%)

    • N,N'-Dimethylethylenediamine (DMEDA) (10 mol%)

    • K3PO4 (2.0 equiv)

    • Toluene (1.0 M).

  • Reaction: Seal tube under Argon. Heat to 110°C for 12-24 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove copper salts.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol 3: Green Aza-Michael Addition

Target: N-(2-cyanoethyl)indole

Rationale: Uses basic alumina as a solid support catalyst—solvent-free and recyclable.

  • Mixing: In a mortar, mix Indole (1.0 equiv) and Basic Alumina (2g per mmol indole).

  • Addition: Add Acrylonitrile (1.2 equiv). Grind the mixture with a pestle for 5-10 minutes.

  • Incubation: Transfer the solid mixture to a flask and let stand at RT for 1 hour.

  • Extraction: Wash the alumina with CH2Cl2. The product dissolves; alumina remains.

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting Method B (Cross-Coupling).

Visual 2: Simplified Pd-Catalyzed N-Arylation Cycle

PdCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Ligand Exchange (+ Indole / - Base-HX) OxAdd->BaseStep + Indole RedElim Reductive Elimination (Product Release) BaseStep->RedElim Pd(II) Intermediate RedElim->Pd0 - N-Aryl Indole

Figure 2: The catalytic cycle for Buchwald-Hartwig amination. Note that the "Ligand Exchange" step is often the rate-determining step in hindered substrates.

Troubleshooting & Expert Tips

  • Problem: C3-Alkylation observed in Method A.

    • Fix: Your solvent is too non-polar or your base is too "soft". Switch from THF to DMF or DMSO. Add 18-crown-6 if using KOH to sequester the potassium cation, leaving a more reactive "naked" indolyl anion.

  • Problem: Low conversion in Ullmann Coupling (Method B).

    • Fix: Oxygen is the enemy. Copper catalysts are easily oxidized to inactive species. Ensure rigorous degassing (freeze-pump-thaw) and use a sealed tube.

  • Problem: Polymerization in Michael Addition (Method C).

    • Fix: Acrylates can polymerize. Add a radical inhibitor (hydroquinone) if running at elevated temperatures.

References

  • Buchwald-Hartwig Foundation

    • Title: Palladium-Catalyzed Synthesis of N-Arylindoles.[4][5]

    • Source:J. Am. Chem. Soc. 2008.[6][7]

    • Link:[Link]

  • Ullmann Modernization

    • Title: Copper-Catalyzed N-Arylation of Indoles.[4][5]

    • Source:J. Org.[8] Chem. 2018 (Review).[4]

    • Link:[Link]

  • Green Chemistry Approaches

    • Title: PEG-600: a facile and eco-friendly reaction medium for the synthesis of N-alkyl derivatives of indole.[6]

    • Source:Synth. Commun. 2010.
    • Link:[Link][3]

  • Selectivity Reviews

    • Title: Regioselectivity in the alkylation of indoles.[4][9][10][11]

    • Source:Tetrahedron 2015.
    • Link:[Link]

Sources

Comparative

Assessing the Novelty of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde: A Comparative Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone of innovation, consistently yielding compounds with significant therapeutic potential.[1] This guide delves into the prospective novelty...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone of innovation, consistently yielding compounds with significant therapeutic potential.[1] This guide delves into the prospective novelty of a specific derivative, 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde , a molecule yet to be extensively characterized in the scientific literature. Through a comparative analysis with well-documented N-substituted indole-3-carbaldehyde analogues, we will explore the anticipated physicochemical properties and biological activities of this compound. This document is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating its potential as a lead compound in various therapeutic areas.

The core of our analysis lies in understanding how the introduction of a 1-(2-phenoxyethyl) group at the N1 position of the indole-3-carbaldehyde core might modulate its biological activity. The indole-3-carbaldehyde moiety itself is a versatile pharmacophore known to exhibit a wide spectrum of activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2][3][4] The novelty of our target compound arises from the unique combination of an ether linkage and a phenyl group in the N1-substituent, a feature that could influence its lipophilicity, steric profile, and potential for additional molecular interactions, thereby distinguishing it from simpler N-alkyl or N-aryl derivatives.

Comparative Analysis of N-Substituted Indole-3-Carbaldehydes

To contextualize the potential properties of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, we will compare it with a selection of N-substituted indole-3-carbaldehydes with varying substituents at the N1 position.

Compound IDN1-SubstituentKey Reported Biological ActivitiesPhysicochemical Properties (Predicted/Reported)
Target Compound 1-(2-Phenoxyethyl) Hypothesized: Potentially enhanced anticancer, anti-inflammatory, and antioxidant activities due to increased lipophilicity and potential for π-π stacking interactions.Predicted logP > 2.0; Increased steric bulk compared to simple alkyl chains.
Comparator A Unsubstituted (H) Baseline antioxidant, anti-inflammatory, and antimicrobial activities.[4]logP: ~1.7; Melting Point: 197-199 °C.[5]
Comparator B Ethyl Basic N-alkylated indole with reported data for comparison.[6]Molecular Weight: 173.21 g/mol ; XLogP3: 1.8.[6]
Comparator C Benzyl Investigated for various biological activities, including antiplatelet aggregation.Provides a simple aromatic substituent for comparison.
Comparator D Substituted Arylsulfonyl Significant anti-HIV-1 activity reported for some derivatives.[1]The sulfonyl group introduces different electronic and steric properties.[1]

The introduction of the phenoxyethyl group in our target compound is expected to significantly increase its lipophilicity compared to the unsubstituted or simple N-alkylated analogues. This could enhance its ability to cross cellular membranes, potentially leading to improved bioavailability and intracellular target engagement. Furthermore, the presence of the terminal phenyl ring offers the possibility of additional binding interactions, such as π-π stacking, with biological targets, which could translate to increased potency and/or selectivity.

Anticipated Novelty and Therapeutic Potential

The unique structural feature of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is the ether-linked phenyl group at the N1 position. This substituent introduces a degree of flexibility and a larger hydrophobic surface area compared to simple alkyl or benzyl groups. We hypothesize that these features could lead to novel or enhanced biological activities in several key areas:

  • Anticancer Activity: The increased lipophilicity may enhance the compound's ability to penetrate cancer cells. The phenoxy group could also facilitate interactions with hydrophobic pockets in various anticancer targets, such as kinases or tubulin.

  • Anti-inflammatory Activity: Many indole derivatives exhibit anti-inflammatory properties by inhibiting enzymes like cyclooxygenase-2 (COX-2). The phenoxyethyl substituent could potentially enhance binding to the active site of COX-2, leading to more potent inhibition.

  • Antioxidant Activity: The indole nucleus is a known scavenger of free radicals. While the N1-substituent's direct impact on radical scavenging is less predictable, its influence on the overall electronic properties of the indole ring could modulate this activity.

Experimental Workflows for Property Assessment

To empirically validate the hypothesized properties of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde, a series of standardized experimental protocols are recommended.

Synthesis and Characterization

The synthesis of the target compound would likely proceed via N-alkylation of indole-3-carbaldehyde with 2-phenoxyethyl bromide.

G indole Indole-3-carbaldehyde product 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde indole->product N-Alkylation reagent 2-Phenoxyethyl bromide (Base, e.g., K2CO3) reagent->product

Caption: Synthetic pathway for the target compound.

Protocol 1: Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

  • To a solution of indole-3-carbaldehyde in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate).

  • Add 2-phenoxyethyl bromide to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.[7]

Biological Evaluation

The following are established in vitro assays to assess the potential biological activities of the synthesized compound.

G cluster_antioxidant Antioxidant Activity cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity dpph DPPH Radical Scavenging Assay abts ABTS Radical Scavenging Assay mtt MTT Cell Viability Assay cox2 COX-2 Inhibition Assay compound Test Compound: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde compound->dpph compound->abts compound->mtt compound->cox2

Caption: Biological evaluation workflow.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance at 517 nm using a microplate reader.[8]

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Protocol 3: MTT Assay (Anticancer Activity)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[2]

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[9]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[9]

  • Measure the absorbance at a wavelength of 570 nm.

  • Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Protocol 4: COX-2 Inhibition Assay (Anti-inflammatory Activity)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Utilize a commercial COX-2 inhibitor screening kit or a well-established in-house protocol.[10][11]

  • Prepare the reaction mixture containing human recombinant COX-2 enzyme, a fluorescent probe, and the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the fluorescence signal over time, which is proportional to the COX-2 activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

While direct experimental data for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is currently unavailable, a comparative analysis with structurally related compounds suggests a high potential for novel and enhanced biological activities. The unique phenoxyethyl substituent at the N1 position is anticipated to modulate its physicochemical properties in a manner that could be advantageous for therapeutic applications, particularly in the realms of oncology and inflammatory diseases. The experimental workflows detailed in this guide provide a clear path for the synthesis, characterization, and biological evaluation of this promising compound, paving the way for its potential development as a novel therapeutic agent.

References

  • BenchChem. (2025). Application Notes and Protocols: 3-bromo-1H-indole-2-carbaldehyde in the Synthesis of Anti-Cancer Agents. BenchChem.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Acharya, K., et al. (2017). Simplified Methods for Microtiter Based Analysis of In Vitro Antioxidant Activity.
  • Jan, B., et al. (2023).
  • Ge, F., et al. (2012). Synthesis of substituted indole-3-carboxaldehyde derivatives.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Yilmaz, K., et al. (2025). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI.
  • Zhang, X., et al. (2023).
  • Gopinathan, P., & Ramakrishnan, V. T. (2014). Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies. RSC Publishing.
  • Lebœuf, M., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal.
  • ChemicalBook. (2026). Indole-3-carboxaldehyde Properties. ChemicalBook.
  • Perwin, A., & Mazumdar, N. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation.
  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-indole-3-carbaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). Indole-3-Carboxaldehyde. PubChem.
  • Ácsová, A., et al. (2019). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Journal of Microbiology, Biotechnology and Food Sciences.
  • Kumar, A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Naik, N., et al. (2012).
  • Fassihi, A., et al. (2015).
  • Choudhary, A., & Yadav, R. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing.
  • Cridland, A. P., & Raston, C. L. (2014). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry.
  • Stout, A. M., et al. (2013). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC.
  • Lee, J. C., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC.
  • Wang, X., et al. (2018).
  • Aslantürk, Ö. S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
  • Alam, E. A., et al. (2015). Phytochemical Investigation and in vitro Antioxidant Activity of Different Leaf Extracts of Salix mucronata Thunb. Journal of Taibah University for Science.
  • ChemicalBook. (n.d.). Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum. ChemicalBook.
  • National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook.
  • Stolar, T., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
  • FooDB. (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). FooDB.

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Validation

Publish Comparison Guide: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

The following guide provides a comprehensive technical analysis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde , a specialized heterocyclic intermediate. This document synthesizes peer-reviewed methodologies for its synt...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde , a specialized heterocyclic intermediate. This document synthesizes peer-reviewed methodologies for its synthesis, characterization, and application in medicinal chemistry, specifically focusing on its role as a precursor for bioactive Schiff bases and hydrazones.

Part 1: Executive Technical Summary

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is a lipophilic derivative of the parent indole-3-carboxaldehyde. Structurally, it features an indole core functionalized with a formyl group at the C3 position and a bulky 2-phenoxyethyl moiety at the N1 position.

In drug discovery, this specific scaffold serves as a critical "bi-functional" intermediate:

  • The Aldehyde (C3): Acts as a highly reactive electrophile for condensation reactions (Schiff bases, Knoevenagel condensations) to generate diverse libraries of antimicrobial and anticancer agents.

  • The Phenoxyethyl Tail (N1): Enhances membrane permeability (LogP) and provides additional hydrophobic binding interactions (π-stacking) within enzyme active sites, a strategy often employed in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and kinase inhibitors.

Part 2: Comparative Analysis

The following table contrasts the target compound with its parent and a common alkyl analog to highlight the specific advantages of the phenoxyethyl substituent in a research context.

Table 1: Physicochemical & Functional Comparison
Feature1H-Indole-3-carbaldehyde (Parent)1-Methyl-1H-indole-3-carbaldehyde (Simple Alkyl)1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde (Target)
Molecular Weight 145.16 g/mol 159.19 g/mol 265.31 g/mol
Lipophilicity (Calc. LogP) ~1.6 (Moderate)~2.1 (Moderate)~3.8 (High)
Solubility (DMSO/DMF) HighHighHigh (Lipophilic)
Solubility (Water) LowVery LowNegligible
Reactivity (C3-CHO) High (NH can interfere)HighHigh (N-protected, no NH interference)
Primary Application General PrecursorSimple ScaffoldHydrophobic Pocket Targeting / Bioavailability Enhancement
Binding Mode H-bond Donor (NH)Steric bulk onlyπ-π Stacking (Phenoxy) + Hydrophobic interactions

Expert Insight: The transition from the parent indole to the 1-(2-phenoxyethyl) derivative is not merely structural. The addition of the phenoxyethyl group significantly alters the pharmacokinetic profile , allowing derived drugs to cross lipid bilayers more effectively. Furthermore, the removal of the acidic N-H proton prevents side reactions during base-catalyzed condensations, resulting in cleaner reaction profiles for downstream synthesis [1, 2].

Part 3: Synthesis & Experimental Protocols

Mechanism of Action: N-Alkylation

The synthesis relies on a classic nucleophilic substitution (


) reaction. The acidic proton of the indole nitrogen (

) is removed by a base, generating an indolyl anion which attacks the electrophilic carbon of (2-bromoethoxy)benzene.
Diagram 1: Synthetic Pathway[1][2]

SynthesisPathway Indole Indole-3-carbaldehyde (Starting Material) Intermediate Transition State (Indolyl Anion Attack) Indole->Intermediate Deprotonation (Base) Reagents Reagents: (2-Bromoethoxy)benzene K2CO3 (Base) DMF (Solvent) Reagents->Intermediate Product 1-(2-Phenoxyethyl)- 1H-indole-3-carbaldehyde (Target) Intermediate->Product SN2 Substitution Schiff Schiff Base Derivatives (Bioactive Targets) Product->Schiff Condensation (R-NH2)

Caption: Step-wise synthetic pathway from parent indole to the target N-phenoxyethyl derivative and subsequent functionalization.

Protocol 1: Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Adapted from standard N-alkylation protocols for indole-3-carbaldehydes [2, 3].

Reagents:

  • 1H-Indole-3-carbaldehyde (1.0 equiv)

  • (2-Bromoethoxy)benzene (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) for faster kinetics.
  • N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indole-3-carbaldehyde (e.g., 10 mmol) in anhydrous DMF (15 mL).

  • Activation: Add

    
      (20 mmol) to the solution. Stir the mixture at room temperature for 30 minutes. Why? This ensures complete deprotonation of the indole nitrogen, generating the nucleophilic anion.
    
  • Alkylation: Dropwise add (2-bromoethoxy)benzene (12 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and stir for 6–12 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The product will appear as a new spot with a higher

    
     value than the starting material.
    
  • Work-up: Pour the reaction mixture into crushed ice-water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid, wash copiously with water to remove DMF and inorganic salts. Recrystallize from Ethanol or Ethanol/DMF mixtures to obtain the pure compound.

Self-Validating Check:

  • Appearance: The product should be a pale yellow to off-white solid.

  • NMR Verification: Look for the disappearance of the broad singlet (N-H) at

    
     ppm and the appearance of two triplets (or multiplets) around 
    
    
    
    ppm corresponding to the ethylene linker (
    
    
    ) [3].

Part 4: Applications & Biological Relevance[3][4]

The primary utility of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde lies in its conversion into Schiff bases (imines). These derivatives are extensively studied for their ability to chelate metal ions and inhibit biological targets.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR cluster_0 Functional Regions Target 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde Aldehyde C3-Formyl Group (Warhead Precursor) Target->Aldehyde Linker Ethyl Linker (Flexibility) Target->Linker Phenoxy Phenoxy Group (Hydrophobic Binding) Target->Phenoxy Forms Schiff Bases\n(Antioxidant/Antimicrobial) Forms Schiff Bases (Antioxidant/Antimicrobial) Aldehyde->Forms Schiff Bases\n(Antioxidant/Antimicrobial) Optimizes Binding Distance Optimizes Binding Distance Linker->Optimizes Binding Distance Increases Lipophilicity\n(Membrane Penetration) Increases Lipophilicity (Membrane Penetration) Phenoxy->Increases Lipophilicity\n(Membrane Penetration)

Caption: SAR breakdown highlighting the functional contribution of each structural motif in drug design.

Key Application: Synthesis of Schiff Base Derivatives

Reference Protocol [4, 5]

  • Reactants: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde + Substituted Aniline/Hydrazide.

  • Conditions: Reflux in Ethanol with catalytic Glacial Acetic Acid (2-3 drops).

  • Outcome: Formation of azomethine (

    
    ) linkage.
    
  • Significance: These derivatives have demonstrated potent antioxidant (DPPH scavenging) and antimicrobial activity in peer-reviewed studies, often outperforming the parent indole due to improved cellular uptake facilitated by the phenoxyethyl tail [4].

References

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 101, 21–33.[1]

  • El-Sawy, E. R., et al. (2017).[2][3] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.[2]

  • Salman, A., et al. (2015).[4] Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99.[4]

  • Priya, B., et al. (2022).[5][3] Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Russian Journal of Bioorganic Chemistry.

  • BenchChem. (2025). Troubleshooting Guide for the Condensation Reaction of Indole-3-Carbaldehyde.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. As a novel or specialized chemical, a specific Safety Data Sheet (S...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon established safety principles for structurally related compounds, including indole-3-carboxaldehyde, other N-substituted indoles, and aromatic aldehydes.[1][2][3][4][5] The core principle is to treat this compound with a high degree of caution, assuming potential hazards based on its chemical functionalities.

Hazard Assessment: A Proactive Approach

The toxicological properties of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde have not been exhaustively studied.[3] However, its structure—featuring an indole core, an aldehyde group, and a phenoxyethyl substituent—provides critical clues to its potential hazards.

  • Indole Moiety : The indole nucleus itself can cause eye, skin, and respiratory tract irritation.[6] Some indole derivatives are investigated for potential carcinogenicity, warranting cautious handling to minimize long-term exposure risks.[6]

  • Aldehyde Group : Aldehydes are a reactive functional group. They are frequently associated with irritation of the skin, eyes, and respiratory system.[4][5][7] Aldehydes can also be flammable and may form explosive peroxides over time, especially if exposed to air.[8]

  • Aromatic System : The presence of aromatic rings suggests that the compound is a solid and may be dusty, increasing the risk of inhalation.

Based on these structural analogs, we must assume the compound may cause skin irritation, serious eye irritation, and respiratory irritation.[2][4][5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory. The following equipment must be worn at all times when handling the compound.[9][10][11][12][13]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Protects against dermal absorption, a common exposure route for indole derivatives.[1][9] Change gloves immediately if contaminated.[1]
Eye & Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient.[10] This combination protects against splashes and airborne dust particles from reaching the eyes and face.[2][14]
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents incidental skin contact with personal clothing.[1][11] For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection Use within a certified chemical fume hood is required.This is the primary engineering control to prevent inhalation of dust or vapors.[3][9] If weighing outside of a ventilated enclosure, a NIOSH-approved N95 or P1-type dust mask should be used.[3]
Footwear Closed-toe shoes.Protects feet from spills.[9][11]

Operational Protocol: From Benchtop to Waste

Adherence to a strict, step-by-step protocol minimizes exposure and ensures experimental integrity.

Preparation and Handling
  • Designated Area : All handling of the solid compound and its solutions must occur within a certified chemical fume hood.[1][9]

  • Work Surface : Cover the work surface with disposable, absorbent bench paper to contain any potential spills.[1]

  • Weighing : When weighing the solid, do so within the fume hood. Use dedicated spatulas and weighing vessels to prevent cross-contamination.[1][11] Avoid creating dust clouds.

  • Dissolution : If preparing a solution, add the solid to the solvent slowly. Many indole-based compounds are soluble in organic solvents like DMSO and dimethylformamide.[15] Be aware that dissolving may be exothermic.

  • Storage : Keep the primary container tightly closed in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong bases, and sources of ignition.[2][4][14] As it is an aldehyde, storage under an inert atmosphere (e.g., nitrogen or argon) is a prudent measure to prevent potential peroxide formation over time.[14][16]

Spill Management

Immediate and correct response to a spill is critical. Avoid breathing any dust or vapors.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response Protocol cluster_final Final Steps spill Spill Detected alert Alert Personnel & Evacuate Area spill->alert Step 1 ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe Step 2 contain Contain Spill with Absorbent Material ppe->contain Step 3 neutralize Neutralize (if applicable) & Clean Up contain->neutralize Step 4 dispose Package Waste in Sealed Container neutralize->dispose Step 5 decontaminate Decontaminate Area & Equipment dispose->decontaminate Step 6 report Report Incident to Safety Officer decontaminate->report Step 7

Sources

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